molecular formula C4H4N6O6 B187610 Dinitroglycoluril CAS No. 55510-04-8

Dinitroglycoluril

Cat. No.: B187610
CAS No.: 55510-04-8
M. Wt: 232.11 g/mol
InChI Key: YZTLXSKKFIMAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinitroglycoluril (DNGU) is a high-explosive chemical compound with significant research value in the field of energetic materials . Its molecular formula is C4H4N6O6, and it is characterized by a high density of 1.94 g/cm³ and a detonation velocity of 8450 m/s . A key area of application and study for Dinitroglycoluril is in the development of Low Vulnerability Ammunition (LOVA), where it serves as a more insensitive alternative to conventional explosives like RDX and TNT . Its stability and performance make it a potential ingredient for polymer-bonded explosives (PBXs), which possess high explosion energy and good physico-chemical stability . The thermal decomposition of Dinitroglycoluril has been extensively studied, with an activation energy of 165 kJ/mol, and its primary decomposition step is believed to involve the cleavage of the N–NO2 bond . The compound is commercially significant as a precursor in the synthesis of Tetranitroglycoluril (SORGUYL) . Dinitroglycoluril is for research use only. It is not intended for diagnostic or therapeutic uses, and must not be used for personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O6/c11-3-5-1-2(8(3)10(15)16)6-4(12)7(1)9(13)14/h1-2H,(H,5,11)(H,6,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTLXSKKFIMAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(NC(=O)N1[N+](=O)[O-])N(C(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O6
Record name DINITROGLYCOLURIL DINGU
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19490
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970862
Record name 1,4-Dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dinitroglycoluril dingu appears as a solid or liquid substance. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Solid or liquid; [CAMEO]
Record name DINITROGLYCOLURIL DINGU
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19490
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dinitroglycoluril
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19277
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

55510-04-8
Record name DINITROGLYCOLURIL DINGU
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19490
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetrahydro-1,4-dinitroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55510-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinitroglycoluril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055510048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-1,4-dinitroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Dinitroglycoluril chemical structure and properties"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of Dinitroglycoluril (DNGU), structured for researchers and synthetic chemists. While the primary application of DNGU lies in energetic materials, its study as a functionalized glycoluril scaffold is relevant to synthetic chemists in broader fields, including those exploring high-nitrogen heterocyclic systems.[1][2][3]

Chemical Architecture, Synthesis Protocols, and Safety Parameters

Executive Summary & Strategic Context

Dinitroglycoluril (DNGU) , specifically the 1,4-dinitroglycoluril isomer, is a bicyclic nitramine and a critical intermediate in the family of high-density energetic materials.[1][2][3] While derived from the glycoluril scaffold—common in supramolecular chemistry (e.g., cucurbiturils) and protein cross-linking (e.g., Iodogen)—DNGU itself is distinct due to its high density (~1.99 g/cm³) and explosive properties.[1][2][3]

Audience Advisory for Drug Development Professionals: Unlike its non-nitrated glycoluril precursors used in drug delivery systems, DNGU is an Energetic Material (Class 1.1D) .[1][2][3] It is primarily utilized as:

  • A secondary high explosive with reduced sensitivity (Insensitive High Explosive - IHE candidate).[1][2][3]

  • A precursor to Tetranitroglycoluril (TNGU/Sorguyl) .[1][2][3]

  • A high-nitrogen scaffold for synthesizing novel heterocyclic compounds.

Handling Warning: DNGU possesses a high detonation velocity (~7,580 m/s).[1][2][3][4] Synthesis and handling require strict adherence to energetic material safety protocols, distinct from standard medicinal chemistry workflows.[1][2][3]

Chemical Structure & Molecular Architecture

DNGU consists of two imidazolidinone rings fused at the C-C bond, with nitro groups (-NO₂) substituted at the N1 and N4 positions.[1][2][3] The stability of the 1,4-isomer over the 1,3-isomer is attributed to the symmetry and reduced steric strain between the nitro groups and the carbonyl oxygens.[1][2][3]

Structural Specifications
ParameterValueNotes
IUPAC Name 1,4-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dioneCommonly referred to as DINGU or DNGU.[1][2][3]
CAS Number 55510-04-8Verified Registry Number.[1][2][3]
Molecular Formula C₄H₄N₆O₆High Oxygen Balance relative to scaffold.[1][2][3]
Molecular Weight 232.11 g/mol
Crystal Density 1.94 – 1.99 g/cm³Exceptionally high for a C-H-N-O compound; critical for detonation pressure.[1][2][3]
Isomerism 1,4-dinitro (Major)1,3-dinitro and 1,6-dinitro isomers are theoretically possible but kinetically/thermodynamically less favored during standard nitration.[1][2][3]
Structural Visualization (DOT)

The following diagram illustrates the connectivity and the specific N-nitration sites that define the 1,4-isomer.[1][2][3]

DNGU_Structure Glycoluril Glycoluril Scaffold (Bicyclic Urea) Ring1 Imidazolidinone Ring A Glycoluril->Ring1 Fused Ring2 Imidazolidinone Ring B Glycoluril->Ring2 Fused DNGU 1,4-Dinitroglycoluril (Target Molecule) Nitro1 Nitro Group (-NO2) @ N1 Position DNGU->Nitro1 Substitution Nitro2 Nitro Group (-NO2) @ N4 Position DNGU->Nitro2 Substitution Ring1->DNGU Nitration Ring2->DNGU Nitration

Caption: Structural derivation of 1,4-Dinitroglycoluril from the glycoluril core, highlighting the specific N-nitration pattern.

Physicochemical & Energetic Properties

For researchers evaluating DNGU as a scaffold or intermediate, understanding its physical stability limits is vital.[1][2][3]

PropertyMetricContext/Implication
Melting Point ~230–252 °C (Decomp)Warning: Decomposes explosively upon melting.[1][2][3] Do not use standard capillary MP apparatus without shielding.[1][2][3]
Solubility DMSO, DMF (Good)Water (Insoluble)Acetone (Poor)Recrystallization is typically performed in DMSO/Water or Acetone/Water mixtures.[1][2][3]
Detonation Velocity 7,580 m/s (at ρ=1.[1][2][3][4]76)Comparable to TNT/RDX mixtures.[1][2][3]
Impact Sensitivity h₅₀ = 88 cm (Bruceton)Classed as less sensitive than RDX, making it safer to handle in a lab setting, but still a Class 1.1 explosive.[1][2][3]
Thermal Stability Stable up to ~200 °CHigh thermal threshold allows for processing, but autocatalytic decomposition can occur if impurities (acids) remain.[1][2][3]

Synthesis Protocol & Mechanism

Expertise Note: The synthesis of DNGU involves the nitration of glycoluril.[1][2][3] Unlike standard nitrations using H₂SO₄/HNO₃ mixed acid, DNGU is best synthesized using 98-100% Nitric Acid (White Fuming Nitric Acid - WFNA) .[1][2][3] The absence of sulfuric acid simplifies purification and prevents hydrolysis of the glycoluril cage.[1][2][3]

Reaction Mechanism

The reaction proceeds via an electrophilic substitution at the nitrogen atoms.[1][2][3] The glycoluril urea nitrogens are nucleophilic enough to attack the nitronium ion (NO₂⁺) generated in the concentrated acid.[1][2][3]

  • Protonation/Activation: HNO₃ generates NO₂⁺.[1][2][3]

  • Attack: Amide nitrogen attacks NO₂⁺.[1][2][3]

  • Deprotonation: Loss of H⁺ restores neutrality.[1][2][3]

  • Regioselectivity: The 1,4-substitution is favored due to electronic repulsion preventing adjacent nitration (1,3 or 1,[1][2][3]6) under these specific conditions.

Step-by-Step Synthesis Workflow

Note: This protocol is for small-scale (gram-level) synthesis in a controlled fume hood with blast shielding.

Reagents:

  • Glycoluril (High purity, >98%)[1][2][3]

  • Nitric Acid (98-100%, WFNA)[1][2][3]

  • Ice/Water bath[1][2][3]

Protocol:

  • Preparation: Cool 50 mL of 98% HNO₃ to 0–5 °C in a round-bottom flask equipped with a thermometer and magnetic stirrer.

  • Addition: Slowly add 10.0 g of Glycoluril in small portions over 30 minutes. Crucial: Maintain temperature below 20 °C. The reaction is exothermic.[1][2][3]

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 60 minutes. The solid will dissolve, then DNGU may begin to precipitate or remain in solution depending on concentration.[1][2][3]

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. DNGU will precipitate as a white crystalline solid.[1][2][3]

  • Filtration: Filter the precipitate using a sintered glass funnel.

  • Washing: Wash extensively with cold water until the filtrate is neutral (pH ~7).[1][2][3] Trustworthiness Check: Residual acid drastically lowers thermal stability.[1][2][3]

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Synthesis Pathway Diagram (DOT)

Synthesis_Workflow Start Glycoluril (Solid Precursor) Step1 Controlled Addition (T < 20°C, 30 mins) Start->Step1 Reagent HNO3 (98%) (Nitrating Agent) Reagent->Step1 Step2 Reaction Phase (25°C, 60 mins) Step1->Step2 Dissolution Step3 Quench on Ice (Precipitation) Step2->Step3 Exothermic Step4 Filtration & Neutralization (Critial for Stability) Step3->Step4 Solid Recovery End Dinitroglycoluril (DNGU) (White Crystalline Solid) Step4->End Vacuum Dry

Caption: Operational workflow for the nitration of glycoluril to DNGU, emphasizing temperature control and neutralization steps.

Safety, Toxicity & Handling

For researchers accustomed to pharmaceutical intermediates, DNGU presents unique hazards.[1][2][3]

  • Explosive Hazard: DNGU is a Class 1.1D explosive.[1][2][3][5] It has a mass explosion hazard.[1][2][3][5] While "insensitive" compared to primary explosives, it can detonate under high shock or rapid heating.[1][2][3]

  • Toxicity: Like many nitro-compounds, DNGU should be treated as potentially toxic.[1][2][3] Absorption through skin or inhalation of dust can lead to methemoglobinemia (interference with oxygen transport in blood).[1][2][3]

    • PPE:[1][2][3] Nitrile gloves, lab coat, safety glasses, and a blast shield are mandatory.[1][2][3]

  • Incompatibility: Strong reducing agents, amines, and strong bases.[1][2][3] Reaction with alkalis can form unstable salts.[1][2][3]

Applications in Research

  • Energetic Plasticizers: DNGU is studied as a filler in Plastic Bonded Explosives (PBX) to increase density without significantly increasing sensitivity.[1][2][3]

  • Precursor to TNGU: Further nitration (using N₂O₅ or HNO₃/Ac₂O) yields Tetranitroglycoluril (TNGU), a more powerful explosive (Vdet ~9,150 m/s).[1][2][3]

  • Supramolecular Chemistry: While less common than glycoluril, DNGU derivatives are explored for their rigid, hydrogen-bonding capable geometries in crystal engineering.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62101, Dinitroglycoluril. Retrieved from [Link][1][2][3]

  • Sanchez, J. A., Stinecipher, M. M., & Stretz, L. A. (1993). Synthesis and characterization of 1,4-dinitroglycoluril (DINGU).[1][2][3][6] Los Alamos National Lab Technical Report (LA-UR-93-14111).[1][2][3] Retrieved from [Link][1][2][3]

  • Boileau, J., et al. (1985). Dinitroglycoluril and its Preparation. U.S. Patent 4,448,973 (Cited in context of synthesis optimization).[1][2][3]

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives.[1][2][3] Wiley.[1][2][3] (General reference for nitration mechanisms of glycolurils).

Sources

An In-depth Technical Guide to the Laboratory Synthesis of 1,4-Dinitroglycoluril (DINGU)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Dinitroglycoluril, commonly known as DINGU, is a heterocyclic nitramine explosive with the chemical formula C₄H₄N₆O₆.[1] As a member of the glycoluril family, it is characterized by a cage-like structure that imparts significant thermal and chemical stability. DINGU is noted for being a relatively insensitive high explosive (HE), making it a subject of interest for applications where stability and safety are paramount.[2][3] Furthermore, it serves as a critical precursor for the synthesis of more powerful energetic materials, such as 2,4,6,8-tetranitroglycoluril (TNGU).[1]

This guide provides a comprehensive overview of the laboratory-scale synthesis of DINGU, detailing the underlying chemical principles, a step-by-step experimental protocol, critical safety measures, and methods for product characterization. The information is curated for researchers and professionals in chemistry and materials science.

Core Synthesis Principles & Mechanism

The synthesis of DINGU is achieved through the direct N-nitration of its precursor, glycoluril (2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione). This reaction is a classic example of electrophilic substitution on a nitrogen atom.

The Nitrating Agent: The key to this transformation is the use of a potent nitrating agent, typically a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). While nitric acid is the source of the nitro group, sulfuric acid acts as a catalyst. It protonates the nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).

Reaction Mechanism:

  • Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The electron-rich secondary amine nitrogen atoms of the glycoluril ring act as nucleophiles, attacking the electrophilic nitronium ion.

  • Deprotonation: A base (such as the HSO₄⁻ ion or water) removes a proton from the nitrogen atom to restore neutrality, resulting in the formation of the N-nitro group. This process occurs on two of the four available nitrogen atoms to yield 1,4-dinitroglycoluril.

The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of over-nitrated or decomposition byproducts.

Critical Safety Protocols: A Self-Validating System

The synthesis of DINGU involves highly corrosive, oxidizing acids and results in an energetic material. Adherence to stringent safety protocols is not merely recommended; it is essential for a self-validating and safe experimental workflow.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[4]

  • Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or thick nitrile). Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant laboratory coat, preferably with elastic cuffs, should be worn over non-synthetic clothing. An acid-resistant apron is also recommended.

Engineering Controls:

  • Fume Hood: All steps of the synthesis, from handling concentrated acids to the filtration of the product, must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.

  • Blast Shield: A portable, weighted blast shield must be placed between the operator and the reaction apparatus at all times.

  • Scale Limitation: This procedure should not be scaled up without a thorough hazard analysis. The quantities described below are intended for a laboratory research setting.

Procedural Safeguards:

  • Controlled Reagent Addition: Glycoluril must be added slowly and in portions to the nitrating mixture to manage the reaction exotherm.

  • Temperature Monitoring: The reaction vessel must be equipped with a thermometer, and the temperature should be constantly monitored. An ice/water bath should be readily available for immediate cooling.

  • Quenching: The reaction is terminated by pouring the mixture into a large volume of an ice/water slurry. This step must be done slowly and carefully behind the blast shield.

  • Waste Disposal: All glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) after the reaction. The resulting rinsates and any acidic filtrate must be collected as hazardous waste. The final DINGU product is an explosive and must be stored wet with water in a designated, properly labeled container, and disposed of according to institutional and federal guidelines for energetic materials.[5] Never dispose of energetic materials down the drain.[5]

Detailed Laboratory Synthesis Protocol

This protocol is adapted from established procedures for the primary nitration of glycoluril.[6]

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer or magnetic stir bar and plate

  • Thermometer

  • Addition funnel (optional, for controlled acid addition)

  • Ice/water bath

  • Büchner funnel and filter flask

  • Beakers

Reagents:

  • Glycoluril (C₄H₆N₄O₂): 7.1 mmol (approx. 1.0 g)

  • Fuming Nitric Acid (≥90%): 1.5 mL

  • Concentrated Sulfuric Acid (98%): 11 mL

  • Deionized Water & Ice

Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture: In the 250 mL three-neck flask situated in an ice/water bath, carefully add 11 mL of concentrated sulfuric acid. While stirring, slowly add 1.5 mL of fuming nitric acid. Cool this mixture to 5°C.

  • Addition of Glycoluril: While vigorously stirring the cooled nitrating mixture, add 7.1 mmol of glycoluril in small portions over 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 10°C during the addition.

  • Reaction: Once the glycoluril is completely dissolved, remove the ice bath and allow the mixture to warm to 15°C. Maintain the reaction at this temperature, with continued stirring, for 60 minutes.

  • Quenching and Precipitation: Prepare a beaker containing approximately 100 mL of an ice/water slurry. Slowly and carefully pour the reaction mixture into the ice water with stirring. A white solid precipitate of DINGU will form immediately.

  • Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the product on the filter with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This step is crucial to remove residual acids, which can compromise the stability of the final product.

  • Drying: Carefully transfer the washed product to a watch glass and dry in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. The final product is a fine white powder.

Data Presentation

The synthesis of DINGU is robust, offering high yields under controlled conditions. The following table summarizes results from variations of this protocol.[6]

Experiment Fuming HNO₃ (mL) Conc. H₂SO₄ (mL) Reaction Time (min) Yield (%)
11.27.14073.7%
20.97.15085.5%
31.511.06089.1%

The physical and explosive properties of 1,4-dinitroglycoluril are summarized below.

Property Value Reference
Chemical FormulaC₄H₄N₆O₆[1]
Molar Mass232.11 g/mol [1]
AppearanceWhite crystalline solid[6]
Density1.94 g/cm³[1]
Decomposition Temp.252.87 °C[1]
Detonation Velocity8450 m/s[1]
Product Characterization

Verification of the synthesized product is essential. The following characterization data can be used to confirm the identity and purity of 1,4-dinitroglycoluril.

Infrared (IR) Spectroscopy: An FTIR spectrum of the product should exhibit characteristic absorption bands confirming the presence of key functional groups.

  • N-H Stretch: A peak around 3388 cm⁻¹ corresponding to the remaining secondary amine N-H bonds.[7]

  • C=O Stretch: A strong absorption in the range of 1770-1810 cm⁻¹ for the carbonyl groups of the urea structure.[7]

  • NO₂ Symmetric Stretch: A strong peak between 1565-1570 cm⁻¹ is indicative of the nitro groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the parent glycoluril is soluble in DMSO-d₆, DINGU may require a similar polar aprotic solvent.

  • ¹H NMR: The spectrum of glycoluril shows two distinct signals: one for the methine protons (CH) of the bicyclic bridge (~5.24 ppm) and another for the amine protons (NH) (~7.16 ppm). Upon nitration to DINGU, the signal corresponding to the nitrated amine protons will disappear. The signal for the remaining NH protons should still be present, and the methine proton signal may shift downfield due to the electron-withdrawing effect of the adjacent nitro groups.

  • ¹³C NMR: The glycoluril spectrum shows two signals for the methine carbons (~77 ppm) and the carbonyl carbons (~160 ppm). In DINGU, these signals are expected to shift, providing further structural confirmation.

Visualizations

The overall laboratory process for synthesizing DINGU can be visualized as a linear workflow from preparation to final product characterization.

SynthesisWorkflow prep Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 5°C add Slow Addition of Glycoluril (T < 10°C) prep->add Step 1-2 react Reaction at 15°C (60 minutes) add->react Step 3 quench Pour into Ice Water (Precipitation) react->quench Step 4 isolate Vacuum Filtration quench->isolate Step 5 wash Wash with Cold H₂O (Until Neutral) isolate->wash Step 6 dry Vacuum Drying (40°C) wash->dry Step 7 char Characterization (IR, NMR) dry->char Verification

Caption: A flowchart of the DINGU synthesis process.

The core chemical transformation from glycoluril to 1,4-dinitroglycoluril.

ReactionMechanism sub Glycoluril prod 1,4-Dinitroglycoluril (DINGU) sub->prod N-Nitration reag + 2 NO₂⁺ reag->sub acid H₂SO₄ / HNO₃ acid->reag Generates

Caption: The N-nitration of glycoluril to form DINGU.

References

  • DTIC (Defense Technical Information Center). (2018). Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy. [Online]. Available at: [Link]

  • Stinecipher, M. M., & Stretz, L. A. (1985). Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]. Los Alamos National Lab., NM (USA). [Online]. Available at: [Link]

  • Türker, L. (2020). Interaction of cis-1,4-Dinitroglycoluril and its Isomers with Magnesium-A DFT Treatment. Earthline Journal of Chemical Sciences, 4(1), 1-14. [Online]. Available at: [Link]

  • Sanchez, J. A., Stinecipher, M. M., & Stretz, L. A. (1993). Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). Los Alamos National Lab., NM (USA). [Online]. Available at: [Link]

  • Mukundan, T., & Kurian, E. M. (2005). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Hazardous Materials, 119(1-3), 63-68. [Online]. Available at: [Link]

  • ResearchGate. (2005). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). [Online]. Available at: [Link]

  • Wikipedia. Dinitroglycoluril. [Online]. Available at: [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. [Online]. Available at: [Link]

  • ResearchGate. (2006). Ab initio and DFT study on 1,4-dinitroglycoluril configurational isomers: cis-DINGU and trans-DINGU. [Online]. Available at: [Link]

  • Panshina, S., et al. (2020). Study of glycoluril and its derivatives by 1H and 13C NMR spectroscopy. Bulletin of the Karaganda University, Chemistry Series, 99(3), 21-37. [Online]. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Online]. Available at: [Link]

  • DSIAC (Defense Systems Information Analysis Center). (2019). Safety Hazards in the Energetics Laboratory. [Online]. Available at: [Link]

  • Taylor & Francis. Nitration – Knowledge and References. [Online]. Available at: [Link]

  • Google Patents. (2013). CN103242319A - Preparation method of 1, 3, 4, 6-tetranitroglycoluril. [Online].
  • NCBI Bookshelf. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Online]. Available at: [Link]

  • Missouri S&T. Chemical Safety. [Online]. Available at: [Link]

  • Organic Syntheses. 2-NITRO-p-CYMENE. [Online]. Available at: [Link]

  • Wikipedia. Urea cycle. [Online]. Available at: [Link]

Sources

Dinitroglycoluril (CAS 55510-04-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dinitroglycoluril (DNGU), identified by CAS number 55510-04-8, is a heterocyclic nitramine high explosive that has garnered significant interest within the energetic materials community. Its chemical structure, a dinitro-substituted tetrahydroimidazo[4,5-d]imidazole-2,5-dione, imparts a unique combination of properties, including high density, considerable explosive power, and notable thermal stability. This guide provides an in-depth technical overview of DNGU, intended for researchers, chemists, and engineers in the fields of energetic materials and defense science. We will explore its fundamental properties, synthesis, decomposition behavior, and critical safety protocols, grounded in established scientific literature.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its study and application. DNGU is systematically named 3,6-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione.[1][2] It is also commonly referred to by synonyms such as DINGU, 1,4-dinitroglycoluril, and UN0489.[2]

The core molecular structure consists of a fused bicyclic system containing urea functionalities, with two nitro groups (-NO2) attached to the nitrogen atoms. This arrangement is key to its energetic nature.

Table 1: Key Identifiers for Dinitroglycoluril

IdentifierValue
CAS Number 55510-04-8[1][2]
IUPAC Name 3,6-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione[1][2]
Molecular Formula C₄H₄N₆O₆[1][2][3]
Synonyms DNGU, DINGU, 1,4-dinitroglycoluril, UN0489[1][2]
InChI InChI=1S/C4H4N6O6/c11-3-5-1-2(8(3)10(15)16)6-4(12)7(1)9(13)14/h1-2H,(H,5,11)(H,6,12)[2][3]
SMILES C12C(NC(=O)N1[O-])N(C(=O)N2)[O-][1][2]

The physicochemical properties of DNGU are critical for predicting its performance and ensuring safe handling. Its high density is a notable feature for an explosive, contributing to a high detonation velocity.

Table 2: Physicochemical and Explosive Properties of Dinitroglycoluril

PropertyValue
Molar Mass 232.112 g/mol [1]
Density 1.94 g/cm³[1]
Boiling Point 252.87 °C (explosive decomposition)[1]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -74 kcal/mol[1]
Detonation Velocity 8450 m/s[1]

Synthesis and Decomposition

Synthetic Pathway: Nitration of Glycoluril

The primary route for synthesizing Dinitroglycoluril involves the direct nitration of its precursor, glycoluril (C₄H₆N₄O₂).[1] This electrophilic substitution reaction is typically carried out using concentrated nitric acid (HNO₃). The causality behind this choice of reagent lies in the need for a potent nitrating agent to introduce the two nitro groups onto the glycoluril backbone.

The overall reaction can be represented as: C₄H₆N₄O₂ + 2 HNO₃ → C₄H₄N₆O₆ + 2 H₂O[1]

Experimental Protocol: Synthesis of Dinitroglycoluril

  • Warning: This procedure involves highly corrosive and reactive substances and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures, including a blast shield and personal protective equipment.

  • Reaction Setup: In a reaction vessel rated for energetic materials synthesis and equipped with stirring and temperature control, place glycoluril.

  • Reagent Addition: Slowly add concentrated nitric acid to the glycoluril under controlled temperature conditions, typically with cooling to manage the exothermic reaction.

  • Reaction Monitoring: Maintain the reaction mixture at a specific temperature for a set duration to ensure complete dinitration.

  • Isolation and Purification: Quench the reaction by carefully pouring the mixture into ice water, which will precipitate the DNGU product. The solid product is then filtered, washed with water to remove residual acid, and dried. Recrystallization from a suitable solvent may be performed for further purification.

Synthesis_Workflow Glycoluril Glycoluril (C₄H₆N₄O₂) Reactor Reaction Vessel (Controlled Temp.) Glycoluril->Reactor NitricAcid Concentrated Nitric Acid (HNO₃) NitricAcid->Reactor Precipitation Precipitation (Ice Water Quench) Reactor->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying DNGU_Product Dinitroglycoluril (DNGU) (C₄H₄N₆O₆) Drying->DNGU_Product

Caption: Synthetic workflow for Dinitroglycoluril (DNGU).

Thermal Decomposition

The thermal stability of DNGU is a critical parameter for its storage and application. The activation energy required to initiate its decomposition is 165 kJ/mol.[1] When heated to approximately 243 °C in an inert atmosphere, the molecule undergoes decomposition where the two nitrate groups are cleaved, leading to the formation of a double bond between the two central carbon atoms.[1] This decomposition pathway highlights the energetic potential stored in the N-NO₂ bonds.

Energetic Properties and Reactivity

Dinitroglycoluril is classified as a high explosive, with its primary hazard being the blast from an instantaneous explosion.[2][4][5] It may explode if subjected to prolonged heat or fire.[2][4][5]

As a strong oxidizing agent, DNGU can react vigorously, and potentially detonate, when mixed with reducing agents such as hydrides, sulfides, and nitrides.[4] Like other nitroalkanes, it can form explosive salts upon reaction with inorganic bases.[2][4] The presence of metal oxides can also increase its thermal sensitivity.[2]

An important characteristic of DNGU is its utility as a precursor for the synthesis of tetranitroglycoluril (TNGU), an even more powerful explosive.[1] This positions DNGU as a significant intermediate in the field of high-energy-density materials.

Safety, Handling, and Regulatory Status

The handling of Dinitroglycoluril requires strict adherence to safety protocols designed for high explosives. It is designated under UN number 0489 as an explosive with a mass explosion hazard (Division 1.1D).[2]

Handling and Personal Protective Equipment (PPE)
  • General Handling: All equipment used when handling DNGU must be grounded to prevent ignition from static discharge. Do not touch or walk through spilled material.[5] Radio transmitters should not be operated within 100 meters of electric detonators.[5]

  • Personal Protective Equipment: Wear positive pressure self-contained breathing apparatus (SCBA).[5] Standard firefighter's protective clothing offers only limited protection.[6] Eye protection, such as protective goggles, is mandatory.[7]

Emergency Procedures
  • Fire: In the event of a fire reaching the cargo, do not attempt to fight it. The area should be evacuated for at least 1600 meters (1 mile) in all directions, and the material should be allowed to burn.[4][5]

  • Spill/Leak: Immediately isolate the spill or leak area for at least 500 meters (1/3 mile) in all directions.[2][4] For a large spill, consider an initial evacuation of 800 meters (1/2 mile).[2][4] Cleanup should only be conducted under the supervision of a specialist.[5]

Regulatory Context

Dinitroglycoluril is listed as a controlled substance in various international and national regulations due to its potential for use in military applications and as an improvised explosive device (IED) precursor.[8][9][10][11] These include the Wassenaar Arrangement's list of dual-use goods and technologies and the European Union's Common Military List.[9][10] Its status as a regulated material underscores the importance of secure storage and controlled access.

Safety_Logic cluster_hazard Hazard Identification cluster_handling Safe Handling Protocols cluster_emergency Emergency Response Hazard DNGU (High Explosive, UN0489) PPE Mandatory PPE (SCBA, Eye Protection) Hazard->PPE Grounding Ground Equipment Hazard->Grounding NoIgnition Eliminate Ignition Sources Hazard->NoIgnition Fire Fire Reaching Cargo -> Evacuate (1600m) -> DO NOT FIGHT Hazard->Fire Spill Spill or Leak -> Isolate (500-800m) -> Specialist Cleanup Hazard->Spill

Sources

A Technical Guide to the Early Research on Glycoluril Nitration: From Discovery to Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Glycoluril Scaffold and the Dawn of a New Energetic Material

Glycoluril, or 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione, is a structurally intriguing and chemically versatile heterocyclic compound. Its rigid, bicyclic framework, composed of two fused imidazolidinone rings, has made it a valuable building block in supramolecular chemistry, particularly in the synthesis of macrocycles like cucurbit[n]urils. However, it is the electron-rich nitrogen atoms of its urea functionalities that caught the attention of energetic materials researchers in the latter half of the 20th century. The prospect of substituting the hydrogen atoms on these nitrogens with nitro groups (–NO₂) offered a pathway to novel, high-density, and potentially powerful explosives.

This technical guide provides an in-depth exploration of the seminal research into the nitration of glycoluril, tracing its origins from the early discovery of its dinitro derivative to the groundbreaking synthesis of the potent explosive, 2,4,6,8-tetranitroglycoluril (TNGU), also known as Sorguyl. We will delve into the pioneering synthetic methodologies, the mechanistic rationale behind the experimental choices, and the initial characterization of these energetic compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of the foundational work in this specialized area of organic chemistry.

The Genesis of Nitrated Glycolurils: The Discovery of Dinitroglycoluril

The journey into the energetic potential of glycoluril began not with a quest for a powerful explosive, but as part of the broader exploration of heterocyclic chemistry. The first nitrated derivative of glycoluril to be identified was 1,4-dinitroglycoluril (DINGU). Historical accounts suggest that dinitroglycoluril was first synthesized in the 1880s, a period of significant advancement in organic synthesis.

The synthesis of dinitroglycoluril is a direct electrophilic nitration of the glycoluril scaffold. The reaction involves treating glycoluril with concentrated nitric acid, which serves as both the nitrating agent and the reaction medium. The two nitro groups are installed on the nitrogen atoms at positions 1 and 4 of the bicyclic ring system.

The choice of concentrated nitric acid is crucial. The high concentration of the acid ensures a sufficient concentration of the active nitrating species, the nitronium ion (NO₂⁺), which is generated through the auto-protolysis of nitric acid. The reaction proceeds as follows:

C₄H₆N₄O₂ + 2 HNO₃ → C₄H₄N₆O₆ + 2 H₂O[1]

The resulting dinitroglycoluril is a stable crystalline solid and serves as a key intermediate in the synthesis of the fully nitrated derivative, tetranitroglycoluril.[1] Its stability and the presence of two remaining N-H bonds made it an obvious candidate for further nitration studies.

The Advent of a High-Performance Explosive: The First Synthesis of Tetranitroglycoluril (TNGU)

The landscape of energetic materials was significantly altered in the 1970s with the first successful synthesis of 2,4,6,8-tetranitroglycoluril (TNGU) by a team of French chemists led by Jacques Boileau.[2][3] This discovery marked a pivotal moment, as TNGU exhibited a high density and a predicted performance comparable to established military explosives like HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine).[2]

The Pioneering Synthetic Route: Nitration with Dinitrogen Pentoxide in Nitric Acid

Boileau's original method for the synthesis of TNGU was a direct, one-pot nitration of glycoluril using a powerful nitrating mixture: a solution of dinitrogen pentoxide (N₂O₅) in 100% nitric acid.[4] This approach was designed to be sufficiently potent to achieve exhaustive nitration of all four nitrogen atoms.

The use of N₂O₅ in anhydrous nitric acid is a classic and highly effective method for N-nitration. Dinitrogen pentoxide is the anhydride of nitric acid and in solution, it exists in equilibrium with the nitronium ion, providing a very high concentration of the active electrophile. The reaction can be represented as:

N₂O₅ ⇌ NO₂⁺ + NO₃⁻

This high concentration of NO₂⁺ is necessary to overcome the deactivating effect of the already-introduced nitro groups. As each nitro group is added to the glycoluril molecule, the electron density on the remaining nitrogen atoms decreases, making subsequent nitration steps progressively more difficult. The N₂O₅/HNO₃ system provides the strong electrophilic push required to drive the reaction to completion. The overall reaction is:

C₄H₆N₄O₂ + 4 HNO₃ (in the presence of N₂O₅) → C₄H₂N₈O₁₀ + 4 H₂O

This pioneering work by Boileau and his team yielded TNGU in high yields, reportedly greater than 85%.[4] The product was a white, crystalline solid with a density of approximately 1.98 g/cm³, a key indicator of its energetic potential.[5]

An Alternative Pathway: The Acetic Anhydride Method

Subsequent research led to the development of an alternative and often more convenient method for synthesizing TNGU that avoids the need to prepare dinitrogen pentoxide directly. This method utilizes a mixture of acetic anhydride and 100% nitric acid.[4] In this system, acetic anhydride reacts with nitric acid to form acetyl nitrate, which then acts as the nitrating agent. The formation of acetyl nitrate can be represented as:

(CH₃CO)₂O + HNO₃ → CH₃COONO₂ + CH₃COOH

Acetyl nitrate is a potent nitrating agent that can effectively nitrate the deactivated glycoluril nucleus. This method also produced TNGU in high yields and became a common alternative to the N₂O₅/HNO₃ route.[4] A Chinese patent describes a similar process where glycoluril is first dissolved in fuming nitric acid and then added to a solution of zinc chloride in acetic anhydride to facilitate the nitration.[6]

Mechanistic Considerations in Glycoluril Nitration: An Early Perspective

The nitration of the N-H bonds in glycoluril is an example of electrophilic substitution on nitrogen. The fundamental mechanism involves the attack of the electron-rich nitrogen atom on the electrophilic nitronium ion (NO₂⁺).

Nitration_Mechanism Glycoluril Glycoluril (N-H) Intermediate Protonated Nitroamine Intermediate Glycoluril->Intermediate Nucleophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->Intermediate Nitroglycoluril Nitroglycoluril (N-NO₂) Intermediate->Nitroglycoluril Deprotonation Proton Proton (H⁺) Intermediate->Proton

Caption: Generalized mechanism of N-nitration of glycoluril.

The reaction proceeds through a protonated nitroamine intermediate, which then loses a proton to yield the N-nitro product. The early researchers understood that the key to successful tetranitration was the use of a sufficiently powerful nitrating agent to overcome the inductive electron-withdrawing effect of the nitro groups introduced in the initial stages of the reaction. This deactivation of the substrate is a common feature in exhaustive nitration reactions.

The choice of anhydrous conditions was also recognized as critical. The presence of water can lead to the formation of nitric acid from dinitrogen pentoxide, reducing the concentration of the more potent nitrating species. Furthermore, water can act as a nucleophile, potentially leading to side reactions.

Experimental Protocols from Early Research

The following protocols are representative of the early methodologies for the synthesis of dinitroglycoluril and tetranitroglycoluril. These are provided for informational purposes and to illustrate the experimental design of the time. Note: These reactions involve highly energetic and hazardous materials and should only be attempted by trained professionals in a suitably equipped laboratory.

Protocol 1: Synthesis of 1,4-Dinitroglycoluril (DINGU)

This protocol is based on the direct nitration of glycoluril with concentrated nitric acid.[1][7]

Materials:

  • Glycoluril

  • Concentrated nitric acid (98-100%)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, cool the concentrated nitric acid to 0-5 °C.

  • Slowly add glycoluril to the cooled nitric acid with continuous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 30-40 °C in the initial phase) for a specified period to ensure complete dinitration.[7]

  • The reaction mixture is then typically poured into a mixture of ice and water to precipitate the dinitroglycoluril.

  • The solid product is collected by filtration, washed with water until the washings are neutral, and then dried.

Protocol 2: Synthesis of 2,4,6,8-Tetranitroglycoluril (TNGU) via the N₂O₅/HNO₃ Method

This protocol is based on the original work of Boileau and involves the use of a pre-formed solution of dinitrogen pentoxide in nitric acid.[4][5]

Materials:

  • Glycoluril or 1,4-Dinitroglycoluril

  • Anhydrous nitric acid (100%)

  • Dinitrogen pentoxide (N₂O₅)

Procedure:

  • Prepare a solution of dinitrogen pentoxide in anhydrous nitric acid in a reaction vessel equipped with a stirrer and a cooling bath. The concentration of N₂O₅ is a critical parameter.

  • Cool the nitrating mixture to a low temperature, typically between -5 and +10 °C.[5]

  • Slowly add finely powdered glycoluril or dinitroglycoluril to the stirred nitrating mixture, ensuring the temperature remains within the desired range.

  • After the addition is complete, continue to stir the reaction mixture for several hours at a controlled temperature to drive the reaction to completion.

  • The tetranitroglycoluril product, which is sparingly soluble in the reaction medium, will precipitate.

  • The product is isolated by filtration, washed with a suitable solvent (e.g., anhydrous nitric acid, then a chlorinated solvent), and carefully dried.

Characterization of Early Nitrated Glycolurils

The characterization of dinitroglycoluril and tetranitroglycoluril in the early stages of research relied on a combination of classical analytical techniques and emerging spectroscopic methods.

Property1,4-Dinitroglycoluril (DINGU)2,4,6,8-Tetranitroglycoluril (TNGU)
Appearance White crystalline solidWhite crystalline solid[5]
Density ~1.94 g/cm³~1.98 g/cm³[5]
Decomposition Temp. Decomposes around 243-250 °C[8]Decomposes around 200 °C[5]
Impact Sensitivity h₅₀ of 88 cm (Bruceton)[1]Significantly more sensitive than HMX[2]
Friction Sensitivity Data not readily available from early sourcesMore sensitive than HMX[2]

Analytical Techniques:

  • Elemental Analysis: To confirm the elemental composition and the degree of nitration.

  • Infrared (IR) Spectroscopy: To identify the characteristic absorption bands of the nitro groups (typically strong absorptions around 1565-1570 cm⁻¹ for symmetric stretching) and the carbonyl groups.[8]

  • Differential Thermal Analysis (DTA): To determine the decomposition temperature and assess thermal stability.[5]

  • X-ray Diffraction: To determine the crystal structure and density.

Challenges and Insights from Early Research

The early research into glycoluril nitration was not without its challenges. The synthesis of TNGU, in particular, involved highly corrosive and hazardous reagents. A key insight gained from this work was the inherent sensitivity of TNGU to impact and friction, which was found to be significantly higher than that of conventional military explosives like RDX and HMX.[4] This heightened sensitivity has been a major hurdle in its widespread adoption.

Furthermore, the hydrolytic instability of TNGU was another critical observation. The presence of the dinitrourea moiety makes the molecule susceptible to degradation in the presence of moisture.[3] While often a drawback, this property has been explored in the context of self-remediating munitions.[3]

Conclusion: A Legacy of Innovation in Energetic Materials

The early research on the nitration of glycoluril stands as a testament to the ingenuity and perseverance of synthetic chemists. From the initial discovery of dinitroglycoluril to the groundbreaking synthesis of tetranitroglycoluril, this body of work expanded the horizons of energetic materials science. The methodologies developed by pioneers like Boileau laid the foundation for subsequent research into this fascinating class of compounds. While the inherent sensitivity and instability of TNGU have limited its practical applications, the knowledge gained from its early synthesis and characterization continues to inform the design and development of new high-performance energetic materials. The story of glycoluril nitration is a powerful example of how fundamental research in organic chemistry can lead to the discovery of materials with extraordinary properties and profound implications.

References

  • US9695177B2, "Preparation of tetranitroglycoluril", Google P
  • DE2435651C3, "Tetranitroglycoluril, its manufacture and use as an explosive", Google P
  • CN103204854A, "Tetranitroglycoluril preparation method", Google P
  • "Dinitroglycoluril", Wikipedia, accessed on 2024-10-26, [Link].

  • EP0006782A1, "Process for the continuous preparation of dinitroglycoluril", Google P
  • "A Method for the Synthesis of Tetranitroglycoluril from Imidazo-[4,5-d]-imidazoles with Loss of Dinitrogen Oxide", DTIC, accessed on 2024-10-26.
  • "Recent aspects of nitration: New preparative methods and mechanistic studies (A Review)
  • "A New Method for the Production of Tetranitroglycoluril From Imidazo-[4,5-d]-Imidazoles With the Loss of Dinitrogen Oxide", ResearchG
  • "Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone)", Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing, accessed on 2024-10-26.
  • US4487938A, "Tetranitroglycoluril and method of preparation thereof", Google P
  • "A parametric study of the synthesis of 2,3,4,6-tetranitroaniline", ResearchG
  • "Nitrogen fixation", Wikipedia, accessed on 2024-10-26, [Link].

  • "Early drug discovery and the rise of pharmaceutical chemistry", PubMed, accessed on 2024-10-26.
  • "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent", NIH, accessed on 2024-10-26.
  • "Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU)", PubMed, accessed on 2024-10-26.

Sources

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Dinitroglycoluril (DNGU)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitroglycoluril (C₄H₄N₆O₆), commonly known as DNGU, is a high-energy material of significant interest due to its notable explosive performance and stability.[1] Understanding its thermal decomposition mechanism is paramount for predicting its behavior under various conditions, ensuring safe handling, and optimizing its application in energetic formulations. This technical guide provides a comprehensive analysis of the core thermal decomposition pathways of DNGU, synthesizing experimental findings and theoretical insights. We will delve into the initial bond scission events, the subsequent cascade of reactions, and the key gaseous products formed. This document is intended to serve as a valuable resource for professionals engaged in the research and development of energetic materials.

Introduction to Dinitroglycoluril (DNGU)

Dinitroglycoluril is a heterocyclic nitramine explosive synthesized by the nitration of glycoluril.[1] Its molecular structure, characterized by a fused bicyclic system with two nitro groups, contributes to its high density (1.94 g/cm³) and considerable detonation velocity (8450 m/s).[1] DNGU is considered a promising energetic material due to its performance characteristics and its potential as a precursor for the synthesis of even more powerful explosives like tetranitroglycoluril (TNGU).[2][3] A thorough understanding of its thermal stability and decomposition is a critical prerequisite for its practical application.

The Core Thermal Decomposition Mechanism

The thermal decomposition of DNGU is a complex process involving multiple, often competing, reaction pathways. The initial and rate-determining step is widely considered to be the scission of the N-NO₂ bond, a common primary decomposition pathway for nitramine explosives.

Initial Bond Scission: The N-NO₂ Homolysis

The decomposition of DNGU is initiated by the homolytic cleavage of the N-NO₂ bond. This endothermic process requires a significant activation energy, which has been experimentally determined to be approximately 165 kJ/mol.[1] This initial step results in the formation of a glycoluril-based radical and a nitrogen dioxide (NO₂) radical.

Caption: Initiation of DNGU thermal decomposition via N-NO₂ bond homolysis.

Subsequent Decomposition Pathways

Following the initial N-NO₂ bond cleavage, a cascade of secondary reactions occurs, leading to the formation of a variety of gaseous products. The highly reactive NO₂ radical can participate in subsequent reactions, including abstraction of hydrogen atoms from the glycoluril backbone.

A key proposed pathway involves the intramolecular rearrangement and fragmentation of the glycoluril radical. When heated to approximately 243 °C in an inert atmosphere, a significant structural change is observed where the two nitrate groups are eliminated, and a double bond forms between the two central carbon atoms.[1]

The decomposition process can be broadly categorized into the following stages:

  • Primary Decomposition: As discussed, this is the initial N-NO₂ bond scission.

  • Secondary Reactions: The resulting radicals undergo further reactions, including hydrogen abstraction, cycloreversion, and fragmentation of the heterocyclic ring.

  • Final Product Formation: These reactions ultimately lead to the formation of stable gaseous products such as N₂, CO, CO₂, H₂O, and HCN.

The relative concentrations of the initial gaseous products can be predicted based on the molecular structure and the stability of the non-energetic backbone of the molecule.[4] However, predictions for DNGU have shown some deviation from expected outcomes, suggesting that the stability of the glycoluril backbone plays a more complex role than initially anticipated.[4]

Key Decomposition Products

Experimental studies, often employing techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and Fourier-transform infrared spectroscopy (FTIR), have identified the major gaseous products of DNGU decomposition. The primary products include:

  • Nitrogen Dioxide (NO₂)

  • Nitrous Oxide (N₂O)

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO₂)

  • Water (H₂O)

  • Hydrogen Cyanide (HCN)

The relative abundance of these products can vary depending on the experimental conditions, such as the heating rate and the surrounding atmosphere.

Experimental Methodologies for Studying Thermal Decomposition

A robust understanding of the thermal decomposition mechanism of DNGU relies on precise and well-controlled experimental techniques. The following are standard protocols used in the field of energetic materials research.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting point and decomposition temperatures, and to quantify the heat released during decomposition.

Protocol:

  • A small, precisely weighed sample of DNGU (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated copper pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant, linear rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (typically inert, such as nitrogen or argon).

  • The differential heat flow to the sample and reference is recorded as a function of temperature.

  • The resulting thermogram is analyzed to identify the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔH).

  • Kinetic parameters, such as the activation energy, can be calculated from a series of experiments at different heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[5][6]

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of DNGU.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To measure the mass loss of a sample as a function of temperature and to identify the evolved gaseous products.

Protocol:

  • A small, accurately weighed sample of DNGU is placed in the TGA crucible (typically platinum or alumina).

  • The TGA furnace is purged with an inert gas (e.g., helium or argon) to remove any atmospheric contaminants.

  • The sample is heated at a controlled rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The evolved gases from the TGA are transferred via a heated capillary tube to the ion source of a mass spectrometer.

  • The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z) to identify the gaseous decomposition products in real-time.

  • The TGA data (mass loss vs. temperature) is correlated with the MS data (ion intensity vs. temperature) to associate specific mass loss events with the evolution of particular gaseous species.

Quantitative Data Summary

The following table summarizes key quantitative data related to the thermal decomposition of Dinitroglycoluril.

ParameterValueSource
Activation Energy (Ea) 165 kJ/mol[1]
Decomposition Temperature ~243 °C (in inert atmosphere)[1]
Detonation Velocity 8450 m/s[1]
Density 1.94 g/cm³[1]

Conclusion

The thermal decomposition of Dinitroglycoluril is a multifaceted process initiated by the homolytic cleavage of the N-NO₂ bond. Subsequent reactions involving the resulting radical species lead to the fragmentation of the glycoluril ring and the formation of a variety of stable gaseous products. A comprehensive understanding of this mechanism, facilitated by experimental techniques such as DSC and TGA-MS, is crucial for the safe handling, storage, and application of this important energetic material. Further research, including advanced computational modeling, will continue to refine our understanding of the intricate reaction pathways involved in the thermal decomposition of DNGU.

References

  • Zhao, F.-Q., Hu, R.-Z., Chen, P., Luo, Y., Gao, S.-L., Song, J.-R., & Shi, Q.-Z. (2004). Kinetics and Mechanism of the Exothermic First-stage Decomposition Reaction of Dinitroglycoluril. Chinese Journal of Chemistry, 22(7), 649–652. [Link]

  • Khire, V., Talawar, M., Prabhakaran, K., Mukundan, T., & Kurian, E. (2005). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Hazardous Materials, 119(1–3), 63–68. [Link]

  • Oyumi, Y. (1988). Thermal Decomposition of Energetic Materials XXVIII. Predictions and results for nitramines of bis‐imidazolidinedione: DINGU, TNGU and TDCD. Propellants, Explosives, Pyrotechnics, 13(6), 182-186. [Link]

  • Boileau, J., Wimmer, E., & Gilardi, R. (1984). Tetranitroglycoluril and method of preparation thereof.
  • Stinecipher, M. M. (1982). Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). Los Alamos National Lab., NM (USA). [Link]

  • Wikipedia contributors. (2023, December 14). Dinitroglycoluril. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Muthurajan, H., Sivabalan, R., Talawar, M. B., & Anniyappan, M. (2004). Dinitroglycoluril based melt castable explosive compositions. Journal of Hazardous Materials, 112(1-2), 17-21. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dinitroglycoluril (DINGU)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,4-Dinitroglycoluril, commonly known as DINGU, is a high-energy material with growing interest in the field of energetic materials science. Its relative insensitivity combined with its energetic properties make it a subject of ongoing research for various applications. This technical guide provides a comprehensive overview of the physical and chemical properties of DINGU, intended to serve as a foundational resource for researchers and professionals. The information herein is synthesized from a variety of technical sources to ensure accuracy and depth, providing insights into its synthesis, characterization, and safe handling.

Molecular Structure and Identification

DINGU is a heterocyclic compound with the chemical formula C₄H₄N₆O₆.[1][2][3] Its structure consists of a glycoluril backbone with two nitro groups attached to the nitrogen atoms.

IUPAC Name: 3,6-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione[2]

Synonyms: DINGU, Dinitroglycoluril, DNGU[2]

CAS Number: 55510-04-8[2]

Molecular Weight: 232.112 g/mol [3]

DINGU_Structure Molecular Structure of DINGU N1 N C1 C N1->C1 C3 C N1->C3 N5 N N1->N5 N2 N C1->N2 H1 H C1->H1 C2 C N2->C2 C4 C N3 N C2->N3 H2 H C2->H2 N3->C1 N3->C4 N4 N C3->N4 O1 O C3->O1 N4->C2 N4->C4 N6 N N4->N6 O2 O C4->O2 O3 O N5->O3 O4 O N5->O4 O5 O N6->O5 O6 O N6->O6

Caption: 2D representation of the molecular structure of 1,4-Dinitroglycoluril (DINGU).

Physical Properties

DINGU is a solid material with a high density, characteristic of many energetic compounds. A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Physical State Solid[2]
Density 1.94 g/cm³[3]
Molecular Weight 232.112 g/mol [3]
Decomposition Point 252.87 °C (explosive)[3]
Water Solubility 3 g/L[4]
Solubility in DMSO ~100 mg/mL[4]

It is important to note that a distinct melting point for DINGU is not consistently reported, as it undergoes energetic decomposition at elevated temperatures.

Chemical Properties and Reactivity

Thermal Stability and Decomposition

DINGU exhibits moderate thermal stability. Its decomposition is an exothermic process that can become self-sustaining and lead to an explosion.

  • Decomposition Temperature: Significant decomposition with a 90% weight loss occurs in the temperature range of 225-250°C.[5] Isothermal thermogravimetric analysis shows about 70% weight loss in the temperature range of 210-230°C.[5]

  • Activation Energy of Decomposition: The activation energy required for the decomposition of DINGU has been determined to be 165 kJ/mol.[3]

  • Decomposition Products: When heated in an inert atmosphere to 243°C, DINGU decomposes by breaking the two nitrate groups, followed by the formation of a double bond between the two central carbon atoms.[3] The gaseous products of its decomposition observed via infrared spectroscopy include nitrogen(I) oxide (N₂O), nitrogen dioxide (NO₂), carbon dioxide (CO₂), hydrogen cyanide (HCN), and nitric oxide (NO).[5]

  • Vacuum Stability: At 130°C for 100 hours, DINGU releases approximately 1.4 cm³ of gas per gram of material.[6]

Reactivity and Incompatibilities

DINGU is a strong oxidizing agent and should be handled with care, avoiding contact with reducing agents.

  • Reaction with Reducing Agents: Mixtures of DINGU with reducing agents, including hydrides, sulfides, and nitrides, can lead to vigorous reactions that may culminate in detonation.[7]

  • Reaction with Bases: DINGU can react with inorganic bases to form explosive salts.[2]

  • Influence of Metal Oxides: The presence of metal oxides can increase the thermal sensitivity of DINGU.[2]

  • Air and Water Stability: DINGU does not react rapidly with air or water under normal conditions.[2] However, it is noted that higher nitroalkanes are generally insoluble in water.[2]

Energetic Properties

DINGU is classified as a secondary high explosive, meaning it is relatively insensitive to accidental initiation.

  • Detonation Velocity: The detonation velocity of DINGU has been measured at 8,450 m/s.[3]

  • Impact Sensitivity: The impact sensitivity, determined by the Bruceton-staircase procedure, gives a 50% height (h₅₀) of 88 cm, indicating its relative insensitivity compared to more sensitive explosives.[3]

Spectroscopic and Crystallographic Characterization

Infrared (IR) Spectroscopy

The infrared spectrum of DINGU is characterized by absorption bands corresponding to its functional groups. A study on its thermal decomposition followed the disappearance of key bands, providing insight into its spectral features:

  • N-H stretching: 3388 cm⁻¹

  • C=O stretching: 1770-1810 cm⁻¹

  • NO₂ symmetric stretching: 1565-1570 cm⁻¹[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The mass spectral fragmentation of glycoluril-type explosives has been studied, and detailed information can be found in the work of Axenrod et al.[9] This would provide insights into the fragmentation pattern of DINGU under mass spectrometric conditions.

X-ray Crystallography

The crystal structure of 1,4-dinitroglycoluril has been determined by X-ray crystallography. For detailed crystallographic data, including space group and unit cell dimensions, refer to the publication by J. Boileau, E. Wimmer, R. Gilardi, et al., in Acta Crystallographica.[8]

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of DINGU. These protocols are intended as a guide and should be adapted and performed by qualified personnel with appropriate safety precautions in a laboratory equipped to handle energetic materials.

Laboratory-Scale Synthesis of DINGU

This procedure is based on the nitration of glycoluril.

Synthesis_Workflow DINGU Synthesis Workflow A 1. Dissolve Glycoluril in Concentrated Nitric Acid B 2. Heat the Mixture (e.g., 50-60°C) A->B Controlled Heating C 3. Cool and Precipitate B->C Stirring & Cooling D 4. Filter the Crude Product C->D Vacuum Filtration E 5. Wash with Water (until neutral pH) D->E Purification F 6. Wash with Methanol E->F Further Purification G 7. Dry Under Vacuum F->G Final Drying

Caption: A generalized workflow for the laboratory synthesis of DINGU.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood and behind a blast shield, carefully add glycoluril to concentrated nitric acid (e.g., 98-99%) in a round-bottom flask equipped with a magnetic stirrer and a temperature probe. The ratio of nitric acid to glycoluril can be around 5:1 to 10:1 by weight.[6]

  • Nitration: Heat the mixture with constant stirring to a temperature of approximately 50-60°C. Maintain this temperature for a specified period (e.g., 1-2 hours) to ensure complete nitration. The reaction should be closely monitored for any signs of an uncontrolled exotherm.

  • Precipitation: After the reaction is complete, cool the mixture in an ice bath to precipitate the crude DINGU. The product will form as a white solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove any residual acid.

  • Solvent Wash: Further purify the product by washing with a small amount of cold methanol to remove any organic impurities.[6]

  • Drying: Dry the purified DINGU in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Determination of Impact Sensitivity (Drop Weight Test)

The impact sensitivity is typically determined using a drop weight impact tester according to standardized methods like the Bruceton "up-and-down" method.

Apparatus: ERL Type 12 Drop Weight Sensitivity Apparatus or equivalent.

Procedure:

  • A small, precisely weighed sample of DINGU (typically 30-40 mg) is placed on a steel anvil.

  • A steel striker is placed on top of the sample.

  • A known weight is dropped from a specific height onto the striker.

  • The outcome (explosion or no explosion) is recorded. An explosion can be determined by sound, flash, or smoke.

  • The drop height for the next test is adjusted based on the previous result (increased after a "no-go" and decreased after a "go").

  • This process is repeated for a statistically significant number of trials (typically 20-50).

  • The 50% probability of initiation height (h₅₀) is calculated using the Bruceton method.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal stability and decomposition of DINGU.

Apparatus: A simultaneous DSC/TGA instrument.

Procedure:

  • A small, accurately weighed sample of DINGU (typically 1-5 mg) is placed in an appropriate sample pan (e.g., aluminum or gold-plated copper).

  • The sample is placed in the instrument's furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

  • The instrument records the heat flow to or from the sample (DSC) and the change in mass (TGA) as a function of temperature.

  • The resulting thermograms are analyzed to determine the onset of decomposition, peak decomposition temperature, and mass loss.

Safety and Handling

DINGU is a high explosive and must be handled with extreme caution by trained personnel in a facility designed for handling energetic materials.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves, should be worn at all times.

  • Static Discharge: DINGU should be protected from sources of static electricity. Grounding straps and conductive surfaces should be used.

  • Impact and Friction: Avoid subjecting DINGU to mechanical shock, impact, or friction.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as reducing agents and bases.

  • Disposal: Disposal of DINGU must be carried out in accordance with local, state, and federal regulations for explosive materials.

Conclusion

1,4-Dinitroglycoluril (DINGU) is an insensitive high explosive with a unique combination of physical and chemical properties. This guide has provided a comprehensive overview of its molecular structure, physical characteristics, chemical reactivity, energetic properties, and analytical characterization. The provided experimental protocols offer a starting point for the synthesis and analysis of this energetic material. As with all energetic materials, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its safe handling and application in research and development.

References

  • Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy - DTIC. (2018). [Link]

  • Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]. (1985). [Link]

  • Dinitroglycoluril | C4H4N6O6 | CID 62101 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Standard Test Method for Impact Sensitivity of Solid Phase Hazardous Materials. (n.d.).
  • Dinitroglycoluril - Wikipedia. (n.d.). [Link]

  • Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). (2004). Journal of Thermal Analysis and Calorimetry, 76(3), 935-944.
  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. - DTIC. (1995). [Link]

  • LLNL Small-Scale Friction sensitivity (BAM) Test - OSTI. (n.d.). [Link]

  • LLNL Small-Scale Drop-Hammer Impact Sensitivity Test - OSTI. (n.d.). [Link]

  • Ab initio and DFT study on 1,4-dinitroglycoluril configurational isomers: cis-DINGU and trans-DINGU. (2007). Journal of Molecular Structure: THEOCHEM, 806(1-3), 19-27.
  • Safety testing of explosives - Wikipedia. (n.d.). [Link]

  • Thermal Stability of Explosives - CHIMIA. (2015). [Link]

  • Friction Sensitivity of Primary Explosives - DTIC. (1981). [Link]

  • (PDF) Methods of analysis of glycoluril and its derivatives. (2020). ResearchGate. [Link]

  • EP0006782B1 - Process for the continuous preparation of dinitroglycoluril - Google P

Sources

"isomers of dinitroglycoluril"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomers of Dinitroglycoluril

Abstract

Dinitroglycoluril (DINGU), a heterocyclic nitramine, is a compound of significant interest within the field of energetic materials. Its favorable balance of performance and sensitivity has positioned it as a candidate for various applications and as a crucial precursor to the more powerful tetranitroglycoluril (TNGU). However, the synthesis of dinitroglycoluril is not entirely straightforward, often yielding a mixture of isomers. Understanding the distinct structural, spectroscopic, and physicochemical properties of these isomers is paramount for researchers in materials science, defense technology, and chemical synthesis. This guide provides a comprehensive technical overview of the primary isomers of dinitroglycoluril, focusing on their synthesis, characterization, and theoretical analysis. We will delve into the causality behind synthetic protocols, present comparative data in a clear format, and offer validated methodologies for characterization, thereby equipping scientists and development professionals with the foundational knowledge required for further innovation.

The Glycoluril Framework: A Foundation for Isomerism

Glycoluril, systematically named tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a bicyclic urea derivative that serves as the backbone for DINGU. Its structure contains four nitrogen atoms, each of which is a potential site for substitution. The nitration process, which introduces two nitro groups (-NO₂), can therefore result in several constitutional isomers depending on the positions of these groups. The most extensively studied and synthetically relevant isomer is 1,4-dinitroglycoluril. Furthermore, due to the rigid, boat-like conformation of the glycoluril cage, stereoisomerism is also a critical factor, giving rise to cis and trans isomers of 1,4-dinitroglycoluril.

Diagram 1: Glycoluril Core Structure cluster_glycoluril Glycoluril N1 C2 N1->C2 N3 C2->N3 O2 O C2->O2 C3a N3->C3a N4 N⁴ C3a->N4 C6a C3a->C6a C5 N4->C5 N6 N⁶ C5->N6 O5 O C5->O5 N6->C6a C6a->N1

Caption: The core chemical structure of glycoluril with conventional numbering.

The cis isomer, where both nitro groups are on the same face of the bicyclic system, is the most commonly synthesized and characterized form. The trans isomer, with nitro groups on opposite faces, is less common and has been studied primarily through computational methods.[1]

Synthesis and Isomer Control

The primary route to dinitroglycoluril is the direct nitration of glycoluril.[2] The choice of nitrating agent and reaction conditions is a critical determinant of the product distribution, influencing both the degree of nitration and the isomeric ratio.

Causality in Synthesis: The use of highly concentrated or fuming nitric acid is necessary to achieve dinitration. The reaction is highly exothermic and requires careful temperature control (typically below 25°C) to prevent runaway reactions and the formation of over-nitrated products like trinitro- and tetranitroglycoluril (TNGU). The formation of various isomers is a known outcome of this process.[3] The kinetic and thermodynamic factors governing the formation of cis versus trans isomers are complex, but the cis isomer is generally the major product, suggesting it may be the kinetically favored product under standard nitrating conditions.

Diagram 2: Synthetic Pathway to DINGU Isomers Glycoluril Glycoluril (C₄H₆N₄O₂) Reaction Controlled Nitration Glycoluril->Reaction Reagents Nitrating Agent (e.g., conc. HNO₃) Reagents->Reaction Mixture Isomeric Mixture (Mono-, Di-, Tri-nitro) Reaction->Mixture Separation Purification (e.g., Recrystallization) Mixture->Separation cis_DINGU cis-1,4-Dinitroglycoluril (Major Product) Separation->cis_DINGU Main Fraction trans_DINGU trans-1,4-Dinitroglycoluril (Minor Product) Separation->trans_DINGU Trace Fraction

Caption: Generalized workflow for the synthesis and isolation of DINGU isomers.

Experimental Protocol 1: Synthesis of 1,4-Dinitroglycoluril

This protocol is a representative method adapted from established literature.[2][3]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 100 mL of concentrated (98%) nitric acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0-5°C.

  • Reactant Addition: Slowly add 20 g of finely powdered glycoluril to the stirred nitric acid over a period of 60-90 minutes. The temperature must be rigorously controlled and not allowed to exceed 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2 hours.

  • Isolation: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A white precipitate will form.

  • Filtration & Washing: Filter the crude product and wash it thoroughly with large volumes of cold water until the washings are neutral (pH ~7). Subsequently, wash with cold ethanol to remove residual water.

  • Purification (Self-Validation): The primary method for purification is recrystallization from a suitable solvent, such as acetic anhydride or nitromethane. The purity of the resulting crystalline product (predominantly cis-1,4-DINGU) can be validated by its sharp melting point and confirmed via spectroscopic analysis (FT-IR, NMR). The presence of other isomers would result in melting point depression and additional peaks in the spectra.

Structural and Physicochemical Characterization

Distinguishing between the isomers of dinitroglycoluril requires a combination of spectroscopic and analytical techniques. While extensive experimental data for the less common isomers is scarce, computational studies provide valuable predictive insights.[1][4] The majority of the experimental data presented below pertains to the well-characterized cis-1,4-dinitroglycoluril, commonly referred to simply as DINGU.

Caption: 2D structure of cis-1,4-DINGU and a conceptual representation of the trans isomer.

Physicochemical and Performance Data

The following table summarizes key properties. The data for the trans isomer is largely theoretical, derived from Density Functional Theory (DFT) calculations, as it has not been isolated in sufficient quantities for extensive experimental characterization.

Propertycis-1,4-Dinitroglycoluriltrans-1,4-Dinitroglycoluril
Molecular Formula C₄H₄N₆O₆C₄H₄N₆O₆
Molar Mass 232.11 g/mol [2]232.11 g/mol
Appearance White crystalline solidNot isolated (theoretically solid)
Density 1.94 g/cm³[2]Predicted to be similar to cis
Decomposition Temp. ~253°C[2]Computationally predicted[1]
Detonation Velocity 8,450 m/s[2]Not experimentally determined
Impact Sensitivity (h₅₀) 88 cm[2]Not experimentally determined
Std. Enthalpy of Formation -74 kcal/mol[2]Computationally predicted[1]
Spectroscopic Signatures

Spectroscopy is the most powerful tool for isomer differentiation.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from the nitro (-NO₂) and carbonyl (C=O) groups. While both cis and trans isomers will show these characteristic peaks, slight shifts in their positions and differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification.

  • Key IR Absorptions for cis-1,4-DINGU: [5]

    • ~3388 cm⁻¹: N-H stretching

    • 1770-1810 cm⁻¹: C=O stretching (symmetric and asymmetric)

    • 1565-1570 cm⁻¹: -NO₂ asymmetric stretching

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition. While isomers will have an identical parent molecular ion, their fragmentation patterns under techniques like collision-induced dissociation (CID) may differ due to stereochemical influences on bond cleavage pathways.[4][6]

Experimental Protocol 2: FT-IR Characterization
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dry DINGU sample with ~100 mg of spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Analysis (Self-Validation): Acquire the spectrum, typically from 4000 to 400 cm⁻¹. The resulting spectrum should be compared against a known reference for cis-1,4-DINGU. The presence of sharp, well-defined peaks corresponding to the N-H, C=O, and NO₂ stretches validates the identity and purity of the compound. Impurities or the presence of other isomers may lead to peak broadening or the appearance of unexpected shoulder peaks.

Thermal Stability and Decomposition

The thermal behavior of energetic materials is critical to understanding their safety and performance. The decomposition of cis-1,4-DINGU has been studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Decomposition Pathway: The primary decomposition event for cis-1,4-DINGU occurs in a narrow temperature range between 225-250°C, involving a weight loss of approximately 90%.[5] The activation energy for this decomposition has been determined to be around 165 kJ/mol.[2][5]

  • Mechanism: The initial step in the thermal decomposition is believed to be the cleavage of the N-NO₂ bond, which is the weakest bond in the molecule.[5] This is followed by the collapse of the ring structure. Gaseous decomposition products identified include N₂O, NO₂, CO₂, and HCN.[5]

  • Isomeric Effects: Computational studies suggest that different isomers may exhibit varied thermal stabilities. For instance, DFT calculations have been used to investigate the relative energies and potential decomposition pathways of trans-DINGU and its tautomers, providing a theoretical basis for predicting their behavior.[1]

Conclusion and Future Outlook

The study of dinitroglycoluril isomers is a nuanced field, dominated by the well-characterized cis-1,4-dinitroglycoluril. This isomer presents a compelling profile as a relatively insensitive high explosive. However, the potential existence and properties of other isomers, such as the trans-1,4 variant, remain a subject of significant academic and practical interest. Future research should focus on developing selective synthetic routes to isolate these less common isomers, allowing for a full experimental evaluation of their properties. Such work would not only complete our fundamental understanding of the DINGU system but could also uncover new materials with tailored sensitivity and performance characteristics. The continued synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will be the driving force behind these future discoveries.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62101, Dinitroglycoluril. Retrieved from [Link].

  • Wikipedia contributors (2023). Dinitroglycoluril. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Türker, L. (2020). Interaction of cis-1,4-Dinitroglycoluril and its Isomers with Magnesium-A DFT Treatment. European Journal of Chemical Sciences, 4(1), 1-14. Retrieved from [Link].

  • Stinecipher, M. M., & Stretz, L. A. (1985). Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]. 8th International Symposium on Detonation, Albuquerque, NM, USA. Retrieved from [Link].

  • Sanchez, J. A., Stinecipher, M. M., & Stretz, L. A. (1993). Synthesis and characterization of 1,4-dinitroglycoluril (DINGU) (Report No. LA-UR-93-1205). Los Alamos National Lab., NM (United States). Retrieved from [Link].

  • Khire, V. H., Talawar, M. B., Prabhakaran, K. V., Mukundan, T., & Kurian, E. M. (2005). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Hazardous Materials, 119(1-3), 63–68. Retrieved from [Link].

  • Türker, L. (2011). Ab initio and DFT study on 1,4-dinitroglycoluril configurational isomers: cis-DINGU and trans-DINGU. Journal of Energetic Materials, 29(3), 206-223.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Dinitroglycoluril

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 1,4-dinitroglycoluril (DINGU), a high-energy material of significant interest. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to equip researchers with the foundational knowledge and practical insights necessary for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by peer-reviewed literature, ensuring a self-validating framework for experimental design and data analysis.

Molecular Structure and Spectroscopic Probes

Dinitroglycoluril (C₄H₄N₆O₆) is a bicyclic dinitramine with a cage-like structure. Understanding its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and studying its chemical and thermal behavior. Each spectroscopic technique probes different aspects of the molecule's structure and bonding, providing a holistic analytical profile.

Caption: Molecular structure of 1,4-dinitroglycoluril.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For dinitroglycoluril, both ¹H and ¹³C NMR are essential for confirming the integrity of the bicyclic core.

Expected ¹H and ¹³C NMR Spectral Data
Nucleus Environment Expected Chemical Shift (ppm) Rationale
¹HN-H (Amide)7.0 - 8.0The protons attached to the nitrogen atoms are in an amide-like environment and are expected to be deshielded.
¹HC-H (Bridgehead)5.0 - 6.0The methine protons on the bicyclic framework are adjacent to nitrogen atoms, leading to a downfield shift.
¹³CC=O (Urea Carbonyl)155 - 165The carbonyl carbons of the urea moieties are characteristically found in this region.
¹³CC-H (Bridgehead)60 - 70The bridgehead carbons are shifted downfield due to the attachment of electronegative nitrogen atoms.

Note: The actual chemical shifts can be influenced by the solvent used for the analysis.

Experimental Protocol: NMR Spectroscopy

The following provides a generalized, yet robust, protocol for acquiring NMR spectra of dinitroglycoluril. The causality behind each step is explained to ensure a deep understanding of the process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of DINGU in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm). prep2->prep3 acq1 Insert the sample into the NMR spectrometer. acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16-32 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 or more scans). acq3->acq4 proc1 Apply Fourier transform to the raw data. proc2 Phase correct the spectra. proc1->proc2 proc3 Integrate the signals in the ¹H spectrum. proc2->proc3 proc4 Reference the spectra to the TMS signal. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A generalized workflow for NMR analysis of Dinitroglycoluril.

  • Choice of Solvent: DMSO-d₆ is a common choice for nitrogen-rich, polar compounds like dinitroglycoluril due to its excellent dissolving power. The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and produces a single, sharp signal at 0 ppm, providing a reliable reference point.

  • Number of Scans: The number of scans is increased for the ¹³C spectrum because the natural abundance of the ¹³C isotope is only about 1.1%, and it has a much smaller gyromagnetic ratio than ¹H, resulting in a significantly weaker signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of dinitroglycoluril is characterized by distinct absorption bands corresponding to the vibrations of its various bonds.

Characteristic IR Absorption Bands

The following table summarizes the key IR absorption bands observed for dinitroglycoluril and its derivatives.[1]

Wavenumber (cm⁻¹) Vibrational Mode Significance
3350 - 3200N-H stretchingConfirms the presence of the secondary amine groups in the glycoluril backbone.
1770 - 1810C=O stretchingCharacteristic of the urea carbonyl groups. The high frequency is indicative of a strained ring system.
1565 - 1570Asymmetric NO₂ stretchingA strong and characteristic band confirming the presence of the nitro groups.
~1280Symmetric NO₂ stretchingAnother key indicator of the nitro functional group.
~1100C-N stretchingCorresponds to the stretching vibrations of the carbon-nitrogen bonds within the bicyclic framework.

A spectro-thermal decomposition study followed the decrease in intensity of the N-H (3388 cm⁻¹), C=O (1770-1810 cm⁻¹), and symmetric NO₂ stretching (1565-1570 cm⁻¹) bands with increasing temperature, providing insights into the decomposition mechanism.[2]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The Attenuated Total Reflectance (ATR) and KBr pellet methods are two common techniques for obtaining the IR spectrum of a solid sample like dinitroglycoluril.

FTIR_Workflow cluster_atr ATR Method cluster_kbr KBr Pellet Method cluster_analysis Spectral Analysis atr1 Place a small amount of DINGU powder onto the ATR crystal. atr2 Apply pressure using the anvil to ensure good contact. atr1->atr2 atr3 Collect the spectrum. atr2->atr3 ana1 Perform a background scan. atr3->ana1 kbr1 Grind 1-2 mg of DINGU with ~100 mg of dry KBr powder. kbr2 Press the mixture into a transparent pellet using a hydraulic press. kbr1->kbr2 kbr3 Place the pellet in the spectrometer's sample holder and collect the spectrum. kbr2->kbr3 kbr3->ana1 ana2 Identify and label the characteristic absorption bands. ana1->ana2 ana3 Compare the spectrum with a reference spectrum if available. ana2->ana3

Caption: Workflow for FTIR analysis of Dinitroglycoluril using ATR and KBr pellet methods.

  • ATR vs. KBr Pellet: The ATR method is generally faster and requires minimal sample preparation. However, the quality of the spectrum is highly dependent on the contact between the sample and the crystal. The KBr pellet method can produce higher quality spectra but is more labor-intensive and requires careful sample preparation to avoid scattering effects.

  • Background Scan: A background scan is crucial to subtract the absorbance of atmospheric water and carbon dioxide, which have strong IR absorption bands that can interfere with the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Fragmentation Pattern of Dinitroglycoluril

Under electron ionization (EI), dinitroglycoluril undergoes characteristic fragmentation. The key ionization pathways involve the cleavage of C-N and N-H bonds, as well as the loss of an OH group.[1] The following are some of the commonly observed fragment ions:

  • m/z 232: Molecular ion [M]⁺

  • m/z 231: [M-H]⁺

  • m/z 215: [M-OH]⁺

  • m/z 183: Further fragmentation

  • m/z 142: Further fragmentation

It is important to note that some signals in the mass spectrum may arise from impurities formed during the synthesis of dinitroglycoluril.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample1 Prepare a dilute solution of DINGU in a suitable solvent (e.g., acetone). gc1 Inject a small volume of the solution into the GC. gc2 The sample is vaporized and separated on a capillary column. gc1->gc2 ms1 The separated components elute into the mass spectrometer. ms2 Molecules are ionized (e.g., by electron ionization). ms1->ms2 ms3 The ions are separated by their mass-to-charge ratio and detected. ms2->ms3 data1 Analyze the chromatogram to determine the retention time. data2 Analyze the mass spectrum of the peak of interest. data1->data2 data3 Compare the fragmentation pattern with known data. data2->data3 cluster_sample cluster_sample cluster_gc cluster_gc cluster_sample->cluster_gc cluster_ms cluster_ms cluster_gc->cluster_ms cluster_data cluster_data cluster_ms->cluster_data

Caption: A generalized workflow for GC-MS analysis of Dinitroglycoluril.

  • Solvent Choice: The solvent should be volatile and not interfere with the analysis. Acetone is a common choice for many organic compounds.

  • GC Column: A non-polar or mid-polar capillary column is typically used for the separation of nitroaromatic and nitramine compounds.

  • Ionization Method: Electron ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For dinitroglycoluril, the UV-Vis spectrum is characterized by absorptions related to the nitro groups and the carbonyl moieties.

UV-Vis Absorption Characteristics

Dinitroglycoluril has been characterized by UV-Vis spectroscopy, although specific absorption maxima and molar absorptivities are not consistently reported across the literature.[2] Theoretical calculations have also been used to predict the UV spectrum.[2] The presence of chromophores such as the nitro groups (n → π* and π → π* transitions) and carbonyl groups (n → π* transitions) will govern the absorption profile.

Experimental Protocol: UV-Vis Spectroscopy

The following outlines a standard procedure for obtaining the UV-Vis spectrum of dinitroglycoluril.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare a stock solution of DINGU in a UV-transparent solvent (e.g., acetonitrile). prep2 Perform serial dilutions to obtain a series of solutions of known concentrations. prep1->prep2 acq1 Use a matched pair of quartz cuvettes. acq2 Fill the reference cuvette with the pure solvent and the sample cuvette with the DINGU solution. acq1->acq2 acq3 Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm). acq2->acq3 ana1 Identify the wavelength(s) of maximum absorbance (λmax). ana2 If desired, create a Beer-Lambert plot to determine the molar absorptivity. ana1->ana2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: A generalized workflow for UV-Vis spectroscopic analysis of Dinitroglycoluril.

  • Solvent Choice: The solvent must be transparent in the UV region of interest. Acetonitrile and ethanol are common choices.

  • Cuvettes: Quartz cuvettes are used because glass absorbs strongly in the UV region.

  • Beer-Lambert Law: By measuring the absorbance of solutions of different known concentrations, a calibration curve can be constructed according to the Beer-Lambert law (A = εbc), allowing for the quantitative determination of the concentration of an unknown sample.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.

The crystal structure of 1,4-dinitroglycoluril has been determined and reported. This data serves as the ultimate reference for confirming the molecular structure and can be used to correlate spectroscopic data with the solid-state conformation of the molecule.

Conclusion

The spectroscopic characterization of dinitroglycoluril is a multi-faceted process that relies on the synergistic application of various analytical techniques. This guide has provided a detailed overview of the expected spectroscopic data, along with robust experimental protocols grounded in sound scientific principles. By understanding the causality behind experimental choices and the interpretation of the resulting data, researchers can confidently identify and characterize dinitroglycoluril, paving the way for its further study and application.

References

  • Khire, V. H., et al. (2005). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU).
  • Bakibaev, A. A., et al. (2020). Methods of analysis of glycoluril and its derivatives. Bulletin of the Karaganda University, Chemistry Series, 99(3), 21-37.
  • Yinon, J., et al. (1994). Mass spectral fragmentation pathways in some glycoluril-type explosives. A study by collision-induced dissociation and isotope labeling. Journal of Mass Spectrometry, 29(11), 625-631.
  • Boileau, J., et al. (1988). Structure of 1,4-dinitroglycoluril.

Sources

An In-Depth Technical Guide to Dinitroglycoluril (C4H4N6O6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Energetic Materials

Foreword: Understanding Dinitroglycoluril

Dinitroglycoluril, with the molecular formula C4H4N6O6 and commonly referred to as DINGU, is a high-energy material that has garnered significant interest within the explosives community. Its molecular structure, a dinitro-substituted tetrahydroimidazo[4,5-d]imidazole-2,5-dione, bestows upon it a unique combination of properties, including notable stability. This guide offers a comprehensive technical overview of Dinitroglycoluril, from its synthesis and physicochemical properties to its explosive performance, thermal behavior, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of energetic materials.

Molecular Structure and Chemical Identity

Dinitroglycoluril is a heterocyclic organic compound with the IUPAC name 3,6-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione. Its chemical structure consists of a fused bicyclic system containing two imidazole rings, with two nitro groups (-NO2) attached to the nitrogen atoms.

Key Identifiers:

  • Molecular Formula: C4H4N6O6

  • Molar Mass: 232.112 g/mol [1]

  • CAS Number: 55510-04-8[1]

Synthesis of Dinitroglycoluril

The primary route for the synthesis of Dinitroglycoluril involves the nitration of its precursor, glycoluril (C4H6N4O2).[2] This reaction is typically carried out using a strong nitrating agent, such as concentrated nitric acid.[2]

General Reaction Scheme

The overall chemical equation for the synthesis of Dinitroglycoluril is as follows:

C4H6N4O2 + 2 HNO3 → C4H4N6O6 + 2 H2O[2]

Glycoluril + Nitric Acid → Dinitroglycoluril + Water

Experimental Protocol: Continuous Nitration Process

Conceptual Laboratory-Scale Synthesis:

  • Reaction Setup: A temperature-controlled reaction vessel equipped with a stirrer and a means for controlled addition of reagents is required.

  • Nitrating Agent: Concentrated nitric acid is the key reagent.

  • Procedure:

    • Glycoluril is slowly added to the cooled, stirred nitric acid.

    • The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of unwanted byproducts.

    • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration.

  • Isolation and Purification:

    • The crude Dinitroglycoluril is typically isolated by precipitation upon quenching the reaction mixture in water or ice.

    • The precipitate is then filtered, washed with water to remove residual acid, and dried.

    • Further purification can be achieved through recrystallization from a suitable solvent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Dinitroglycoluril is essential for its handling, storage, and application.

PropertyValueSource(s)
Molecular Formula C4H4N6O6
Molar Mass 232.112 g/mol [1]
Appearance Solid
Density 1.94 g/cm³[1][2]
Boiling Point 252.87 °C (explosive decomposition)[1]
Standard Enthalpy of Formation (ΔfH⦵298) -74 kcal/mol[1]
Standard Molar Entropy (S⦵298) 128.4 J/(mol·K)[1]

Explosive Properties and Performance

Dinitroglycoluril is classified as a high explosive.[2] Its performance characteristics are critical for evaluating its potential applications.

Performance MetricValueSource(s)
Detonation Velocity 8450 m/s[1]
Impact Sensitivity (h50) 88 cm[2]

Analytical Characterization

Several analytical techniques are employed to confirm the identity and purity of synthesized Dinitroglycoluril.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Dinitroglycoluril, characteristic absorption bands would be expected for the nitro groups (N-O stretching), carbonyl groups (C=O stretching), and N-H bonds within the heterocyclic ring. A study on the thermal decomposition of DINGU identified key IR bands at 3388 cm⁻¹ (N-H), 1770-1810 cm⁻¹ (C=O), and 1565-1570 cm⁻¹ (NO2 symmetric stretching).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise molecular structure of Dinitroglycoluril. While specific chemical shift data for DINGU was not found in the provided search results, a study on glycoluril and its derivatives provides a foundation for interpreting the spectra. The symmetry of the Dinitroglycoluril molecule would influence the number and multiplicity of signals in both the proton and carbon NMR spectra.

Thermal Stability and Decomposition

The thermal behavior of Dinitroglycoluril is a critical factor in its safety and stability.

Decomposition Temperature and Kinetics

Thermogravimetric analysis (TGA) has shown that Dinitroglycoluril undergoes significant decomposition in the temperature range of 225-250 °C, with a weight loss of approximately 90%.[8] Isothermal TGA indicates about 70% weight loss between 210-230 °C.[8] The activation energy for the initial decomposition has been determined to be 165 kJ/mol.[2][8]

Decomposition Pathway and Products

When heated to 243 °C in an inert atmosphere, the two nitro groups are cleaved, leading to the formation of a double bond between the two central carbon atoms.[2] The gaseous products of thermal decomposition, as identified by high-temperature FTIR, include nitrogen monoxide (NO), nitrogen dioxide (NO2), nitrous oxide (N2O), carbon dioxide (CO2), and hydrogen cyanide (HCN).[8]

Decomposition_Pathway DINGU Dinitroglycoluril (C4H4N6O6) Heat Heat (225-250 °C) DINGU->Heat Intermediates Unstable Intermediates Heat->Intermediates Decomposition Gaseous_Products Gaseous Products (NO, NO2, N2O, CO2, HCN) Intermediates->Gaseous_Products Solid_Residue Solid Residue Intermediates->Solid_Residue

Caption: Thermal decomposition pathway of Dinitroglycoluril.

Safety and Handling

Dinitroglycoluril is a high explosive and must be handled with extreme caution by trained personnel in a controlled environment.

Reactivity Hazards
  • Explosive: Dinitroglycoluril is sensitive to heat and can explode.

  • Oxidizing Agent: As a nitro compound, it is a strong oxidizing agent and can react violently with reducing agents, hydrides, sulfides, and nitrides, potentially leading to detonation.[5]

  • Formation of Explosive Salts: It can react with inorganic bases to form explosive salts.[5]

  • Increased Thermal Sensitivity: The presence of metal oxides can increase its thermal sensitivity.[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.

  • Ventilation: Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or decomposition products.

  • Avoidance of Ignition Sources: All sources of ignition, such as sparks, open flames, and excessive heat, must be eliminated from the handling area.

  • Small Quantities: Work with the smallest possible quantities of the material.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Environmental and Toxicological Profile

Aquatic Toxicity

A study using the Microtox® Acute Toxicity Test System was conducted to evaluate the aquatic toxicity of Dinitroglycoluril.[9] While the specific EC50 value was not provided in the available search results, this type of testing is crucial for assessing the potential environmental impact of energetic materials.[9] The EC50 is the concentration of a substance that causes a specified effect in 50% of the test organisms.[10][11]

Biodegradation

The environmental fate of nitroaromatic compounds is a significant concern. While specific biodegradation pathways for Dinitroglycoluril have not been detailed in the provided search results, the biodegradation of other dinitrotoluenes has been studied. These pathways can involve dioxygenation, nitro group cleavage, and ring cleavage by various microorganisms.[12] Further research is needed to determine the specific microbial degradation pathways and persistence of Dinitroglycoluril in the environment.

Future Perspectives

Dinitroglycoluril's combination of high energy and stability makes it a compound of continuing interest. It serves as a precursor to the even more powerful explosive, tetranitroglycoluril.[2] Further research into optimizing its synthesis, fully characterizing its explosive performance, and understanding its long-term environmental fate will be crucial for its potential future applications in advanced energetic material formulations.

References

  • Khire, V. R., et al. (2005). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Hazardous Materials, 119(1-3), 63-8. [Link]

  • Wikipedia. Dinitroglycoluril. [Link]

  • Societe Nationale Des Poudres Et Explosifs. (1983).
  • PubChem. Dinitroglycoluril. [Link]

  • Flynn, J. M., & Kane, L. (2008). 2,4-Dinitrotoluene Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

  • Marcal, D., et al. (2022). Determining the brisance of selected emulsion explosives used in mining via the Hess method. Journal of Mining and Geoengineering, 66(2), 117-124. [Link]

  • Science Toys. Testing Explosives. [Link]

  • Rymarczyk, T., et al. (2021). Lead block compression test for determining the brisance of selected explosives. Materials, 14(21), 6393. [Link]

  • Wang, Z., et al. (2022). Experimental study on pressure evolution of detonation waves penetrating into water. Physics of Fluids, 34(6), 066104. [Link]

  • Chemring Group. Explosive materials. [Link]

  • Reinke, E. N., et al. (2018). Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy. Defense Technical Information Center. [Link]

  • ChemSafetyPro. (2016). Aquatic Toxicity. [Link]

  • ITC Labs. (n.d.). Aquatic Toxicity. [Link]

  • Guedes, M. J., et al. (2019). Characterization of the Detonation Pressure of a PETN Based PBX with the Optical Active Method. Central European Journal of Energetic Materials, 16(4), 509-524. [Link]

  • YouTube. (2023). How Does Pressure Influence Detonation? Chemistry For Everyone. [Link]

  • Wikipedia. Detonation velocity. [Link]

  • Panshina, S. Y., et al. (2020). Study of glycoluril and its derivatives by 1H and 13C NMR spectroscopy. Bulletin of the Karaganda University. Chemistry series, 99(3), 21-37. [Link]

  • Niwayama, S. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 26(11), 3321. [Link]

  • Lee, J., et al. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 11(1), 1-9. [Link]

  • Adjim, M., et al. (2018). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, 47(1), 188-200. [Link]

  • Hrouzková, S., et al. (2023). FTIR spectra of the EGDNs produced. [Link]

  • Database of ATR-FT-IR spectra of various materials. [Link]

  • Matei, I., & Calin, M. (2020). Explosives identification by infrared spectrometry. MATEC Web of Conferences, 305, 00017. [Link]

  • Guedes, M. J., et al. (2018). Aquatic Toxicology of Explosives. In Ecotoxicology of Explosives. CRC Press. [Link]

  • ECETOC. (1998). Aquatic Toxicity of Mixtures. Technical Report No. 80. [Link]

  • Bunescu, A., et al. (2013). Proposed NG degradation pathway. [Link]

  • Liu, Y., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water Research, 41(13), 2959-2967. [Link]

  • Chen, D., et al. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 868473. [Link]

  • Organic Syntheses. (2018). 5 - Organic Syntheses Procedure. [Link]

  • Leszczynska, D., & Leszczynski, J. (2009). Interaction of cis-1,4-Dinitroglycoluril and its Isomers with Magnesium-A DFT Treatment. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 227-236. [Link]

  • ResearchGate. (2015). Ab initio and DFT study on 1,4-dinitroglycoluril configurational isomers: cis-DINGU and trans-DINGU. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Dinitroglycoluril (DNGU)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dinitroglycoluril in Energetic Materials Research

Dinitroglycoluril (C₄H₄N₆O₆), commonly referred to as DNGU, is a heterocyclic nitramine energetic material that has garnered significant interest within the scientific community.[1] Structurally, it is a derivative of glycoluril, featuring two nitro groups that impart its energetic characteristics. Its growing importance stems from its notable thermal stability, its role as a precursor to the more powerful explosive tetranitroglycoluril (TNGU), and its utility in formulating melt-castable explosive composites.[1] A thorough understanding of the thermodynamic properties of DNGU is not merely an academic exercise; it is the bedrock upon which its safe handling, formulation, and application are built. For researchers and drug development professionals exploring energetic compounds, these properties dictate performance, stability, and safety, providing the critical data needed for predictive modeling and lifecycle assessment.[2] This guide offers a detailed exploration of the core thermodynamic characteristics of DNGU, the rigorous experimental methodologies for their determination, and the computational frameworks that complement and elucidate empirical findings.

Core Thermodynamic and Physicochemical Properties of DNGU

The foundational thermodynamic and physical data for DNGU are crucial for any predictive modeling or comparative analysis. These values, determined through a combination of experimental measurements and computational predictions, provide a quantitative snapshot of the material's energetic potential and stability.

PropertyValueUnitSource(s)
Molecular Formula C₄H₄N₆O₆-[1][3]
Molar Mass 232.112g·mol⁻¹[1]
Density 1.94g·cm⁻³[1]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -74kcal·mol⁻¹[1]
Standard Molar Entropy (S⦵₂₉₈) 128.4J·mol⁻¹·K⁻¹[1]
Decomposition Temperature 252.87 (explosive)°C[1]
Activation Energy of Decomposition (Ea) 165kJ·mol⁻¹[1][4]
Detonation Velocity 8450m·s⁻¹[1]

Experimental Determination of Thermodynamic Properties: A Methodological Deep Dive

The trustworthiness of thermodynamic data hinges entirely on the rigor of the experimental design. In the field of energetic materials, where safety and precision are paramount, each protocol is designed as a self-validating system. This section details the primary experimental workflows, emphasizing the causality behind procedural choices.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH⦵) is one of the most critical parameters for an energetic material, as it quantifies the energy stored within its chemical bonds. The gold-standard for its determination is oxygen bomb calorimetry.

Causality in Experimental Design: The choice of bomb calorimetry is deliberate. By completely combusting the material in a sealed, high-pressure oxygen environment, we ensure a well-defined and complete reaction, forcing the conversion to simple, thermodynamically characterized products (CO₂, H₂O, N₂). This allows for the precise measurement of the heat of combustion (ΔcH⦵). The enthalpy of formation is then calculated via Hess's Law, a fundamental thermodynamic principle, by subtracting the known enthalpies of formation of the products from the measured heat of combustion. This reliance on a fundamental law provides an authoritative and verifiable result.

Step-by-Step Protocol for Bomb Calorimetry of DNGU:

  • Sample Preparation: A precisely weighed sample of DNGU (typically 0.5 - 1.0 g) is pressed into a pellet. This is critical to ensure controlled and complete combustion rather than a detonation event within the calorimeter.

  • Crucible and Fuse: The pellet is placed in a quartz crucible, and a nickel-chromium (nichrome) fuse wire of known length and mass is placed in contact with it. The energy released by the combustion of the wire itself is a known quantity and will be subtracted during calculations.

  • Calorimeter Assembly: A small, known volume of distilled water (typically 1 mL) is added to the bottom of the steel bomb to ensure saturation of the internal atmosphere with water vapor, facilitating the formation of aqueous nitric acid from nitrogenous products for accurate energy accounting.

  • Pressurization: The bomb is sealed and pressurized with high-purity (99.99%) oxygen to approximately 30 atm. This high pressure is essential to drive the combustion reaction to completion.

  • Isothermal Environment: The sealed bomb is submerged in a precisely known volume of water in the calorimeter's outer jacket. The entire system is allowed to reach thermal equilibrium, monitored by a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer).

  • Ignition and Data Acquisition: The fuse wire is ignited by passing an electric current. The temperature of the water in the outer jacket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calibration: The effective heat capacity of the calorimeter (the "bomb equivalent") is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid. This calibration is a cornerstone of the protocol's self-validating nature, as it accounts for the heat absorbed by the entire apparatus.

  • Calculation: The total heat released is calculated from the temperature rise and the calorimeter's heat capacity. Corrections are applied for the heat of fuse wire combustion and the formation of nitric acid. Finally, Hess's Law is applied to determine the standard enthalpy of formation of DNGU.

Thermal Stability and Decomposition Kinetics via Thermal Analysis

Understanding how DNGU behaves upon heating is critical for safety, storage, and performance prediction. Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides a comprehensive picture of thermal events.[5]

Causality in Experimental Design:

  • TGA measures mass changes as a function of temperature.[6] For DNGU, this directly monitors the conversion of the solid material into gaseous decomposition products, revealing the temperature range of decomposition.[4]

  • DSC measures the heat flow into or out of a sample relative to a reference.[7] This identifies whether a process is endothermic (e.g., melting) or exothermic (e.g., decomposition) and quantifies the energy released.[8]

  • Controlled Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) is crucial. It ensures that the observed thermal events are solely due to the intrinsic decomposition of DNGU, not a reaction with an external oxidant like air.

  • Variable Heating Rates: Performing experiments at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) is a key aspect of kinetic analysis.[8] Methods like the Kissinger or Ozawa-Flynn-Wall analysis can then be applied to the resulting data to reliably calculate the activation energy (Ea), a measure of the energy barrier to decomposition.[5]

Step-by-Step Protocol for STA of DNGU:

  • Sample Preparation: A small, uniform sample of DNGU (1-3 mg) is weighed into an aluminum or copper crucible. The small sample size is a critical safety measure to prevent energetic events from damaging the instrument.

  • Instrument Setup: The sample crucible and an empty reference crucible are placed in the STA furnace.

  • Atmosphere Control: The furnace is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to create a stable, non-reactive environment.

  • Thermal Program: The sample is heated from ambient temperature to a temperature beyond its final decomposition point (e.g., 300 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument simultaneously records the sample mass (TGA), the differential heat flow (DSC), and the sample temperature.

  • Data Analysis:

    • The TGA curve is analyzed to determine the onset temperature of mass loss and the total percentage of mass lost. Studies show DNGU exhibits a significant, single-stage weight loss of around 90% between 225-250 °C.[4]

    • The DSC curve is analyzed to identify the onset temperature of the exothermic decomposition peak and to integrate the peak area to determine the enthalpy of decomposition.

  • Kinetic Study (Repetition): Steps 4-6 are repeated using different linear heating rates (e.g., 5, 15, and 20 °C/min). The shift in the decomposition peak temperature with the heating rate is then used in kinetic models to calculate the activation energy.

Evolved Gas Analysis (EGA) via Coupled TG-FTIR

To understand the decomposition mechanism, we must identify the products. Coupling the output of the TGA to a Fourier-Transform Infrared (FTIR) spectrometer allows for the real-time chemical identification of the gaseous products as they evolve.

Causality in Experimental Design: This coupled technique provides a direct link between a specific thermal event (mass loss at a certain temperature) and its chemical cause (the evolution of specific gases). By identifying products like N₂O, NO₂, CO₂, and HCN, we can piece together the probable bond-breaking sequence in the DNGU molecule during decomposition, confirming that the initial step likely involves the weaker N-NO₂ bonds.[4]

experimental_workflow cluster_synthesis Synthesis & Purity cluster_thermo Thermodynamic & Stability Characterization cluster_output Key Thermodynamic Parameters synthesis Synthesis of DNGU (Nitration of Glycoluril) bomb Bomb Calorimetry synthesis->bomb sta Simultaneous Thermal Analysis (TGA/DSC) synthesis->sta hof Enthalpy of Formation (ΔfH⦵) bomb->hof ega Evolved Gas Analysis (TG-FTIR) sta->ega Identifies gaseous products from mass loss events kinetics Decomposition Kinetics (Ea, Onset T) sta->kinetics mechanism Decomposition Mechanism & Products ega->mechanism

Experimental workflow for thermodynamic characterization.

Theoretical and Computational Approaches: The Predictive Frontier

While experimental measurements provide definitive data, computational chemistry offers invaluable predictive power and mechanistic insight at the molecular level, accelerating research and enhancing safety by allowing for in silico screening.[2][9]

Quantum Chemical Calculations

Methods based on Density Functional Theory (DFT) are powerful tools for predicting the thermodynamic properties of molecules from first principles. For DNGU, DFT calculations can be used to:

  • Predict Enthalpy of Formation: By calculating the total electronic energy of the optimized molecular structure and applying appropriate isodesmic reactions or atomization schemes, ΔfH⦵ can be predicted with remarkable accuracy, often complementing experimental data.[10]

  • Analyze Bond Dissociation Energies (BDE): Calculations can pinpoint the weakest bonds in the molecule. For DNGU, theoretical studies support experimental evidence that the N-NO₂ bond is significantly weaker than the C-N or N-H bonds, identifying it as the likely "trigger linkage" for decomposition.[4]

  • Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface, highlighting regions susceptible to electrophilic or nucleophilic attack and providing insight into intermolecular interactions that govern crystal packing and sensitivity.[11]

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe the initial stages of decomposition. By simulating a crystal lattice of DNGU and applying thermal energy, researchers can:

  • Simulate Decomposition Pathways: Watch as vibrations increase with temperature, leading to the initial N-NO₂ bond scission and the subsequent cascade of reactions that form the final gaseous products.[12]

  • Predict Bulk Properties: MD can be used to predict bulk properties like density and melting point, which are directly related to the thermodynamic state of the material.[11]

The synergy between computational prediction and experimental validation is a cornerstone of modern materials science. Theoretical models guide experimental design, while empirical results serve to refine and validate the computational methods.

computational_workflow cluster_comp Computational Modeling cluster_exp Experimental Validation dft Quantum Chemistry (DFT) - Enthalpy of Formation - Bond Energies md Molecular Dynamics (MD) - Decomposition Pathway - Bulk Properties dft->md Provides Force Field Parameters calorimetry Calorimetry dft->calorimetry Predicts vs. Measures thermal_analysis Thermal Analysis md->thermal_analysis Simulates vs. Observes

Synergy between computational and experimental methods.

Safety Considerations in Thermodynamic Characterization

It is imperative to acknowledge that DNGU is a high explosive.[1] All experimental work must be conducted with appropriate safety protocols in place. Key considerations include:

  • Sample Size: Using the smallest possible sample size (milligram scale) for thermal analysis is critical to mitigate the risk of explosive events.[3][13]

  • Handling: Standard protocols for handling energetic materials, including the use of personal protective equipment (PPE), anti-static measures, and designated handling areas, must be strictly followed.

  • Reactivity: DNGU is a strong oxidizing agent and can react violently with reducing agents.[3][13] Care must be taken to avoid inadvertent contact with incompatible materials.

Conclusion

The thermodynamic properties of Dinitroglycoluril define its identity as an energetic material. A comprehensive characterization, integrating precise experimental techniques like bomb calorimetry and simultaneous thermal analysis with the predictive power of computational chemistry, provides the foundational knowledge required for its safe and effective application. The methodologies described herein, rooted in fundamental thermodynamic principles and designed for self-validation, ensure the generation of high-integrity data. This integrated approach not only illuminates the specific properties of DNGU but also serves as a robust framework for the evaluation of next-generation energetic materials.

References

  • Wikipedia. (n.d.). Dinitroglycoluril. Retrieved January 27, 2026, from [Link]

  • Talawar, M. B., et al. (2004). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Hazardous Materials. Retrieved January 27, 2026, from [Link]

  • Bai, S., et al. (2025). Thermal decomposition kinetics of the synthesis of Dinitroglycoluril. ResearchGate. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dinitroglycoluril. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Process for the continuous preparation of dinitroglycoluril.
  • National Institute of Standards and Technology. (n.d.). The NBS Tables of Chemical Thermodynamic Properties. Retrieved January 27, 2026, from [Link]

  • AKTS. (n.d.). Life Assessment of Energetic Materials using Advanced Kinetic Elaboration of HFC Signals. Retrieved January 27, 2026, from [Link]

  • CHIMIA. (n.d.). Thermal Stability of Explosives. Retrieved January 27, 2026, from [Link]

  • Office of Scientific and Technical Information. (n.d.). Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Effects of Cocrystallization on the Structure and Properties of Melt-Cast Explosive 2,4-Dinitroanisole: A Computational Study. Retrieved January 27, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal Stability of Explosives. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Retrieved January 27, 2026, from [Link]

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved January 27, 2026, from [Link]

  • CORE. (n.d.). Computational Thermodynamics. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Theoretical Chemical Characterization of Energetic Materials. Retrieved January 27, 2026, from [Link]

  • Lab Manager. (n.d.). Thermal Analysis in Forensic Investigations. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction and Construction of Energetic Materials Based on Machine Learning Methods. Retrieved January 27, 2026, from [Link]

  • Walsh Medical Media. (n.d.). Computational Chemistry is used to Predict Reactivity. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. Retrieved January 27, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), etc. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A facile method to prepare energetic materials (EMs). Retrieved January 27, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Empirical Modelling of Energetic Materials. Retrieved January 27, 2026, from [Link]

  • ChemRxiv. (n.d.). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo B. Retrieved January 27, 2026, from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Burning Calories for Energy in the Calorimetry Lab. Retrieved January 27, 2026, from [Link]

  • Routledge. (n.d.). Energetic Materials: Thermophysical Properties, Predictions, and Experimental Measurements. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved January 27, 2026, from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dinitroglycoluril (DINGU)

Introduction

Dinitroglycoluril, commonly referred to as DINGU, is a heterocyclic nitramine high explosive that has garnered significant interest within the energetic materials community. With the chemical formula C₄H₄N₆O₆, DINGU serves as a critical precursor in the synthesis of the more powerful explosive, tetranitroglycoluril (TNGU), and as a component in various explosive formulations.[1] Its notable stability, coupled with a high density and detonation velocity, makes it a subject of ongoing research and development for military and industrial applications.[1] This guide provides a comprehensive technical overview of Dinitroglycoluril, encompassing its synthesis, physicochemical properties, thermal decomposition behavior, applications, and safety protocols. The information is intended for researchers, chemists, and professionals in the fields of energetic materials and chemical engineering.

Physicochemical and Explosive Properties

Dinitroglycoluril is a solid substance characterized by its high density and energetic potential.[2] A summary of its key properties is presented in the table below. The compound's high heat of formation and detonation velocity are indicative of its significant explosive power. Notably, it is considered a relatively insensitive high explosive, which is a desirable characteristic for handling and formulation.[3]

PropertyValueSource
Chemical Formula C₄H₄N₆O₆[1]
Molar Mass 232.112 g·mol⁻¹[1]
Density 1.94 g/cm³[1]
Detonation Velocity 8450 m/s[1]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -74 kcal/mol[1]
Boiling Point 252.87 °C (explosive decomposition)[1]
Impact Sensitivity (h₅₀) 88 cm (Bruceton)[1]

Synthesis of Dinitroglycoluril

The primary and most direct method for the synthesis of Dinitroglycoluril involves the nitration of its precursor, glycoluril. This electrophilic substitution reaction is typically carried out using a strong nitrating agent, most commonly concentrated nitric acid.[1]

Synthesis Workflow

Synthesis_Workflow Glycoluril Glycoluril (C₄H₆N₄O₂) ReactionVessel Reaction Vessel (Controlled Temperature) Glycoluril->ReactionVessel NitricAcid Concentrated Nitric Acid (HNO₃) NitricAcid->ReactionVessel Nitration Nitration ReactionVessel->Nitration CrudeDINGU Crude DINGU Solution Nitration->CrudeDINGU Purification Purification (e.g., Recrystallization) CrudeDINGU->Purification FinalProduct Dinitroglycoluril (C₄H₄N₆O₆) Purification->FinalProduct

Caption: A schematic overview of the Dinitroglycoluril synthesis process.

Detailed Experimental Protocol

The following protocol outlines a laboratory-scale synthesis of Dinitroglycoluril. This procedure should only be performed by trained professionals in a controlled laboratory environment with appropriate safety measures in place.

Materials:

  • Glycoluril (C₄H₆N₄O₂)

  • Concentrated Nitric Acid (98-100%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask with a thermometer

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • Preparation: Set up a reaction flask in an ice bath on a magnetic stirrer. Ensure the flask is clean and dry.

  • Reaction: Carefully add a measured amount of concentrated nitric acid to the reaction flask. Begin stirring and allow the acid to cool to 0-5 °C.

  • Addition of Glycoluril: Slowly add glycoluril to the cold, stirring nitric acid in small portions. Maintain the reaction temperature below 10 °C to prevent runaway reactions and the formation of undesired byproducts.

  • Reaction Time: After the addition of glycoluril is complete, continue stirring the mixture at a controlled temperature for a specified period to ensure complete nitration.

  • Isolation: Pour the reaction mixture over crushed ice to precipitate the crude Dinitroglycoluril.

  • Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered product with cold deionized water to remove residual acid.

  • Drying: Dry the purified Dinitroglycoluril in a vacuum oven at a low temperature.

Causality: The use of concentrated nitric acid provides the necessary nitronium ions (NO₂⁺) for the electrophilic substitution on the glycoluril ring. Maintaining a low temperature is crucial to control the exothermic reaction and to minimize the decomposition of the product and the formation of impurities.[4]

Thermal Decomposition and Stability

Understanding the thermal behavior of energetic materials is paramount for their safe handling, storage, and application. Dinitroglycoluril undergoes thermal decomposition at elevated temperatures.

Simultaneous thermal analysis (STA) and high-temperature Fourier Transform Infrared (FTIR) spectroscopy have been employed to study the decomposition of DINGU. Thermogravimetric analysis (TGA) shows a significant weight loss of approximately 90% in the temperature range of 225-250 °C.[5] Isothermal TGA experiments indicate about 70% weight loss between 210-230 °C.[5]

The activation energy for the decomposition of Dinitroglycoluril has been determined to be 165 kJ/mol.[1] The gaseous decomposition products identified by IR spectroscopy include nitrogen oxides (N₂O, NO₂), carbon dioxide (CO₂), hydrogen cyanide (HCN), and nitric oxide (NO).[5] Theoretical calculations suggest that the N-N bond is the weakest in the molecule, indicating that its rupture is the likely initial step in the decomposition process.[5]

Decomposition Pathway

Decomposition_Pathway DINGU Dinitroglycoluril (Solid) Heat Heat (>210 °C) DINGU->Heat Decomposition Thermal Decomposition Heat->Decomposition GaseousProducts Gaseous Products: N₂O, NO₂, CO₂, HCN, NO Decomposition->GaseousProducts SolidResidue Solid Residue Decomposition->SolidResidue

Caption: The thermal decomposition of Dinitroglycoluril into gaseous products and a solid residue.

Applications in Energetic Formulations

Dinitroglycoluril's properties make it a candidate for various applications in the field of energetic materials. It is of growing interest due to its stability and its ability to be mixed with oxygen-positive explosives to form composites.[1]

One notable application is its use in ternary explosive compositions, such as modified "hexolites," where it can replace a portion of hexogen (RDX).[6] These DINGU-containing compositions have been reported to exhibit enhanced shattering properties while being less expensive than conventional hexolites with the same proportion of trinitrotoluene (TNT).[6]

Furthermore, DINGU is a key precursor for the synthesis of tetranitroglycoluril (TNGU), a more powerful and denser explosive.[1] The dinitro- compound serves as the starting material for further nitration to achieve the fully nitrated TNGU molecule.

Safety, Handling, and Toxicity

Dinitroglycoluril is a high explosive and must be handled with extreme caution. It is classified as a Division 1.1 explosive, which signifies a mass explosion hazard.[2][7] The primary hazard is the blast from an instantaneous explosion.[2]

Reactivity and Incompatibilities
  • Oxidizing Agent: DINGU is an oxidizing agent and can react vigorously with reducing agents, including hydrides, sulfides, and nitrides, potentially leading to detonation.[2][8]

  • Reaction with Bases: It reacts with inorganic bases to form explosive salts.[2][8]

  • Thermal Sensitivity: The presence of metal oxides can increase its thermal sensitivity.[2][8]

  • Stability: DINGU does not react rapidly with air or water.[8]

Handling and Personal Protective Equipment (PPE)

Standard precautions for handling chemicals should be strictly followed.[9] This includes:

  • Working in a well-ventilated area.

  • Wearing appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves (e.g., FKM or NBR).[9]

  • Removing and washing contaminated clothing before reuse.[9]

  • Washing hands thoroughly after handling.[9]

Spill and Emergency Response

In the event of a spill or leak, the immediate precautionary measure is to isolate the area for at least 500 meters in all directions.[2] For a large spill, an initial evacuation of 800 meters in all directions should be considered.[2] All ignition sources must be eliminated from the immediate area, and all equipment used for handling must be grounded.[2] Cleanup should only be performed under the supervision of a specialist.[2]

In case of a fire involving a cargo of Dinitroglycoluril, firefighting should not be attempted if the fire reaches the cargo, as it may explode.[8] The area should be cleared for at least 1600 meters (1 mile) in all directions, and the material should be allowed to burn.[2]

Toxicity

Toxicological data on Dinitroglycoluril is limited. However, studies have been conducted to evaluate its aquatic toxicity using the Microtox® Acute Toxicity Test System.[10] This assay is used as a screening tool to predict adverse effects on aquatic organisms and to inform environmental and health-based decisions regarding the development of new munition compounds.[10]

Conclusion

Dinitroglycoluril is a significant energetic material with a unique combination of properties, including high density, good thermal stability, and relative insensitivity. Its synthesis via the nitration of glycoluril is a well-established process, though one that requires stringent safety protocols. Its primary applications lie in its use as a component in advanced explosive formulations and as a crucial intermediate in the production of even more powerful energetic materials like TNGU. A thorough understanding of its thermal decomposition behavior and its reactivity hazards is essential for its safe handling and utilization. Further research into its toxicology and performance in various formulations will continue to define its role in the field of energetic materials.

References

  • Dinitroglycoluril | C4H4N6O6 | CID 62101 - PubChem. [Link]

  • Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU) - PubMed. [Link]

  • Dinitroglycoluril - Wikipedia. [Link]

  • Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy - DTIC. [Link]

  • Ternary explosive compositions - Google P
  • DINITROGLYCOLURIL (DINGU) - ADR Information - NextSDS. [Link]

  • Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)] - OSTI.GOV. [Link]

  • Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). - NTRS. [Link]

  • Thermal decomposition kinetics of the synthesis of Dinitroglycoluril - ResearchGate. [Link]

  • Safety Data Sheet - Dinitrol Direct. [Link]

Sources

An In-Depth Technical Guide to the Toxicological Properties of Dinitroglycoluril (DINGU)

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitroglycoluril (DINGU), a bicyclic nitramine high explosive, is a compound of increasing interest within the field of energetic materials. As a potential replacement for conventional explosives such as RDX and TNT, a thorough understanding of its toxicological profile is imperative for ensuring occupational safety, assessing environmental impact, and guiding the development of safer energetic materials. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological properties of DINGU. It highlights the significant data gaps in mammalian and ecotoxicological data and presents a series of detailed, field-proven experimental protocols based on internationally recognized guidelines to facilitate the generation of robust and reliable toxicological data. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study and application of DINGU and related compounds.

Introduction: The Context of Dinitroglycoluril

Dinitroglycoluril (DINGU), with the chemical formula C₄H₄N₆O₆, is a high-energy material that is synthesized by the nitration of glycoluril.[1] Its molecular structure, characterized by a fused bicyclic urea backbone with two nitramine functionalities, contributes to its high density and explosive power. DINGU is being investigated as a component of insensitive munitions (IM), which are designed to be less susceptible to accidental detonation.[2] The drive to develop IMs stems from the desire to enhance the safety of military personnel and reduce the risk of catastrophic accidents during storage and transportation.[3]

While the performance characteristics of DINGU are a primary focus of its development, a comprehensive toxicological assessment is a critical and often lagging aspect of its overall evaluation. The historical use of energetic materials has, in some cases, led to significant environmental contamination and adverse health effects in exposed populations. Therefore, a proactive and thorough toxicological evaluation of new energetic compounds like DINGU is not just a regulatory hurdle but a scientific and ethical necessity.

This guide will first summarize the currently available toxicological data for DINGU, which is primarily limited to aquatic toxicity. It will then delineate the critical knowledge gaps and provide detailed, actionable experimental protocols for assessing the key toxicological endpoints necessary for a comprehensive risk assessment.

Known Toxicological Properties of Dinitroglycoluril

To date, the publicly available toxicological data for dinitroglycoluril is sparse. The most definitive study has focused on its acute aquatic toxicity.

Acute Aquatic Toxicity

A study utilizing the Microtox® Acute Toxicity Test, which measures the effect of a substance on the bioluminescence of the marine bacterium Aliivibrio fischeri, has provided initial insights into the ecotoxicity of DINGU.[4] The results of this study are summarized in the table below.

Test CompoundEC50 (mg/L)EPA Hazard CategoryOECD Hazard Classification
Dinitroglycoluril (DINGU) > 1,000Not Considered ToxicNot a Hazard for Aquatic Life
3,4-Dinitropyrazole (DNP)13.55Slightly ToxicNot a Hazard for Aquatic Life
HK-561.1Moderately ToxicHazard for Aquatic Life
LLM-1050.8Highly ToxicHazard for Aquatic Life
TNBA0.4Highly ToxicHazard for Aquatic Life
Table 1: Comparative Acute Aquatic Toxicity of DINGU and Other Energetic Compounds.[4]

Based on these findings, DINGU is not considered to be acutely toxic to Aliivibrio fischeri at concentrations up to 1,000 mg/L.[4] According to the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) hazard classification schemes, this result suggests a low potential for acute hazard to aquatic life.[4] While encouraging, it is crucial to recognize that this is a single endpoint in one microbial species and does not provide a complete picture of the potential environmental impact of DINGU.

Critical Knowledge Gaps and the Path Forward

The lack of comprehensive toxicological data for DINGU represents a significant hurdle to its safe and responsible development and use. To address this, a systematic evaluation of a range of toxicological endpoints is required. The following sections outline the key areas where data is needed and provide detailed protocols for generating this information.

The following diagram illustrates a recommended workflow for the toxicological assessment of DINGU, starting from the known data and progressing through the necessary in vitro and in vivo assays.

toxicological_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mammalian Toxicity cluster_3 Phase 4: Advanced Toxicology physchem Physicochemical Characterization acute_aquatic Acute Aquatic Toxicity (Microtox - Data Available) physchem->acute_aquatic ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) acute_aquatic->ames chromosome_aberration In Vitro Chromosome Aberration Test (OECD 473) ames->chromosome_aberration micronucleus In Vitro Micronucleus Test (OECD 487) chromosome_aberration->micronucleus acute_oral Acute Oral Toxicity (OECD 420/423/425) micronucleus->acute_oral acute_dermal Acute Dermal Toxicity (OECD 402) acute_oral->acute_dermal repeated_dose Repeated Dose Toxicity (28-day or 90-day) acute_dermal->repeated_dose developmental Reproductive/Developmental Toxicity Screening repeated_dose->developmental carcinogenicity Carcinogenicity Bioassay developmental->carcinogenicity toxicokinetics Toxicokinetics (ADME) carcinogenicity->toxicokinetics environmental_fate cluster_transport Transport Mechanisms cluster_degradation Degradation Pathways cluster_exposure Potential Exposure DINGU Dinitroglycoluril (DINGU) in the Environment water_solubility Water Solubility DINGU->water_solubility soil_sorption Soil Sorption/Desorption DINGU->soil_sorption biodegradation Biodegradation DINGU->biodegradation hydrolysis Hydrolysis DINGU->hydrolysis photolysis Photolysis DINGU->photolysis groundwater Groundwater Contamination water_solubility->groundwater soil_organisms Exposure of Soil Organisms soil_sorption->soil_organisms biodegradation->groundwater aquatic_organisms Exposure of Aquatic Organisms hydrolysis->aquatic_organisms photolysis->aquatic_organisms

Caption: Key considerations for the environmental fate of DINGU.

Conclusion and Future Directions

Dinitroglycoluril (DINGU) represents a promising advancement in the field of insensitive munitions. However, its development must be paralleled by a rigorous and comprehensive toxicological evaluation. The current data, limited to a single aquatic toxicity assay, is insufficient to make a sound judgment on its potential risks to human health and the environment.

The experimental protocols outlined in this guide, based on internationally accepted standards, provide a clear roadmap for researchers and drug development professionals to generate the necessary data to fill the existing knowledge gaps. A thorough investigation of mammalian acute toxicity, genotoxicity, and a broader range of ecotoxicological endpoints is essential. Furthermore, studies into the metabolism and toxicokinetics of DINGU will be crucial for understanding its mode of action and for extrapolating animal data to humans.

By systematically addressing these toxicological questions, the scientific community can ensure that the development and application of DINGU and other novel energetic materials are conducted in a manner that is both technologically advanced and protective of human and environmental health.

References

  • Reinke, E. N., & Sikorski, A. (2018). Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahydro-1H-imidazo[4,5-b]pyrazine-2(3H)-one (HK-56), 2,6-diamino-3,5-dinitro-2,3-dihydropyrazine 1-oxide (LLM-105), and 2,4,6-trinitro-3-bromoanisole (TNBA) (No. ARL-TR-8354). US Army Research Laboratory. [Link]

  • Wikipedia. (n.d.). Dinitroglycoluril. Retrieved January 27, 2026, from [Link]

  • Pesticide Registration Toolkit. (n.d.). In vitro genotoxicity testing – bacterial reverse mutation assay. Retrieved January 27, 2026, from [Link]

  • US Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.5100 Bacterial Reverse Mutation Test. [Link]

  • Låg, M., Lindeman, B., Instanes, C., Brunborg, G., & Schwarze, P. (2014). Genotoxic and mutagenic potential of nitramines. Environmental research, 134, 184-192. [Link]

  • Sano, S. K., & Korte, D. W. (1988). Mutagenic Potential of Triethyleneglycol Dinitrate in the Ames Salmonella/Mammalian Microsome Mutagenicity Test (No. LAIR-275). Letterman Army Inst of Research Presidio San Francisco CA. [Link]

  • Kuperman, R. G., Simini, M., McGuire, J., Checkai, R. T., Lotufo, G. R., Boyd, R., ... & Hawari, J. (2022). Determination of Fate and Toxicological Effects of Insensitive Munitions Compounds in Terrestrial Ecosystems. Strategic Environmental Research and Development Program (SERDP). [Link]

  • US Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.1100 Acute Oral Toxicity. [Link]

  • Kuperman, R. G., Simini, M., Checkai, R. T., & Phillips, C. T. (2018). Determination of Fate and Toxicological Effects of Insensitive Munitions Compounds in Terrestrial Ecosystems. Strategic Environmental Research and Development Program (SERDP). [Link]

  • Karlsen, M., Andreassen, Å., Låg, M., & Dusinska, M. (2021). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 26(11), 3233. [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved January 27, 2026, from [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • Eurofins. (n.d.). Chromosome Aberration Test in vitro. Retrieved January 27, 2026, from [Link]

  • Kumari, S., Das, S., & Nagpal, R. (2018). Microbial Mutagenicity Assay: Ames Test. In Bio-protocol (Vol. 8, No. 6, p. e2778). [Link]

  • US Environmental Protection Agency. (n.d.). Series 870 - Health Effects Test Guidelines. Retrieved January 27, 2026, from [Link]

  • Singh, S., Kumar, Y., & Singh, R. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Charles River. (n.d.). In Vitro Chromosomal Aberration Test. Retrieved January 27, 2026, from [Link]

  • National Toxicology Program. (2014). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • Pacific BioLabs. (n.d.). OCSPP (EPA) - Pesticides and Toxic Substances. Retrieved January 27, 2026, from [Link]

  • US Environmental Protection Agency. (n.d.). Acute Oral Toxicity Up-And-Down-Procedure. Retrieved January 27, 2026, from [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. [Link]

  • Roche, H., & Ducrot, V. (2012). Toxicity and uptake of cyclic nitramine explosives in ryegrass Lolium perenne. Chemosphere, 89(5), 553-560. [Link]

  • Kuperman, R. G., Simini, M., Mcguire, J. M., Checkai, R. T., Lotufo, G. R., Sunahara, G. I., & Hawari, J. (2024). Determination of Toxicological Effects of Insensitive Munitions Compounds DNAN and NTO on Soil Invertebrates Enchytraeid Worm and Collembola. Defense Technical Information Center. [Link]

  • Johnson, M. S., Bazar, M. A., & Burrows, W. D. (2015). Development of health-based environmental screening levels for insensitive munitions constituents. Critical reviews in toxicology, 45(10), 835-852. [Link]

  • US Food and Drug Administration. (2017). Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test. [Link]

  • Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Nohmi, T., Suzuki, T., & Masumura, K. (2012). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and environment, 34(1), 1-5. [Link]

  • Care.com. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2019). How many doses of an Ames- Positive/Mutagenic (DNA Reactive) Drug can be safely administered to. [Link]

  • Låg, M., Lindeman, B., Holme, J. A., & Schwarze, P. E. (2014). Human health risk assessment of nitrosamines and nitramines for potential application in CO2 capture. Regulatory toxicology and pharmacology, 69(2), 229-238. [Link]

  • NATO. (n.d.). Insensitive Munitions – Industry Problems and Solutions. Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Dinitroglycoluril (DNGU) in Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dinitroglycoluril (C₄H₄N₆O₆), commonly known as DNGU or DINGU, is a high-density, thermally stable energetic material that has garnered significant interest within the field of explosives research.[1] Its utility is twofold: it serves as a powerful, yet relatively insensitive, explosive component in advanced formulations and as a critical precursor for the synthesis of even more potent energetic materials, such as Tetranitroglycoluril (TENGU).[1] This document provides a comprehensive overview of DNGU, including detailed protocols for its synthesis, its application in modern melt-cast and polymer-bonded explosives, and its role as a foundational building block for next-generation energetic compounds. The information presented is intended for researchers and scientists in the fields of energetic materials and chemistry.

Introduction to Dinitroglycoluril (DNGU)

Dinitroglycoluril is a heterocyclic nitramine explosive that stands out due to its favorable combination of high performance and low sensitivity. With a high density and a detonation velocity of approximately 8450 m/s, its energetic output is substantial.[1] However, it is its remarkable insensitivity to external stimuli like impact and friction that makes it a prime candidate for applications in Insensitive Munitions (IM).[2][3] The development of IM is a major goal in modern ordnance design, aiming to create munitions that are highly unlikely to detonate under accidental stimuli, such as fire or bullet impact, thus enhancing the safety of personnel and equipment.[4]

DNGU is being explored as a replacement for conventional explosives like RDX and TNT in certain applications, driven by a need for safer and more environmentally sustainable materials.[5] Its utility extends beyond direct formulation; it is the essential intermediate for producing TENGU, a compound with even greater energetic performance.[6] This dual-role capability makes DNGU a cornerstone molecule in the synthesis and formulation of advanced energetic systems.

Synthesis and Physicochemical Properties

Synthesis of Dinitroglycoluril (DNGU)

The primary and most direct method for synthesizing DNGU is the nitration of its parent compound, glycoluril.[1] This electrophilic substitution reaction introduces two nitro groups onto the glycoluril backbone. While various procedures exist, a common laboratory-scale batch process is outlined below. For industrial-scale manufacturing, a continuous process using absolute nitric acid in cascaded reactors has also been developed to ensure high yield and safety.[7]

Causality of Protocol Choices:

  • Nitrating Agent: Concentrated nitric acid serves as the source of the nitronium ion (NO₂⁺), the electrophile responsible for nitration.

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and stable temperature (0-10°C) is critical to prevent runaway reactions, which can lead to violent decomposition.[8] It also minimizes the formation of undesirable side products and ensures a cleaner, higher-yield product.

  • Quenching: Pouring the reaction mixture into ice water serves two purposes: it immediately halts the reaction by diluting the acid and causes the DNGU product, which is insoluble in water, to precipitate out of the solution, allowing for easy collection.[9]

Protocol 2.1: Laboratory-Scale Synthesis of DNGU

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 100 mL of concentrated (98-100%) nitric acid.

  • Cooling: Cool the flask in an ice/salt bath until the internal temperature of the nitric acid is stable between 0°C and 5°C.

  • Addition of Glycoluril: While vigorously stirring the cooled nitric acid, slowly add 14.2 g (0.1 mol) of glycoluril in small portions over a period of 60-90 minutes. Ensure the temperature of the reaction mixture does not exceed 10°C during the addition.

  • Reaction: Once the addition is complete, allow the mixture to stir for an additional 2 hours, maintaining the temperature below 10°C.

  • Precipitation: Prepare a large beaker containing 1000 mL of an ice/water slurry. Slowly and carefully pour the reaction mixture into the ice water with constant stirring. A white solid will precipitate.

  • Isolation & Washing: Isolate the white precipitate by vacuum filtration. Wash the collected solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). Subsequently, wash with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 50°C to a constant weight. The final product is pure Dinitroglycoluril.

Diagram 2.1: DNGU Synthesis Workflow

cluster_reactants Reactants cluster_process Process glycoluril Glycoluril (C₄H₆N₄O₂) reaction Nitration Reaction (0-10°C) glycoluril->reaction hno3 Concentrated Nitric Acid (HNO₃) hno3->reaction quench Quenching (Ice Water) reaction->quench filter_wash Filtration & Washing quench->filter_wash dry Drying (<50°C) filter_wash->dry product Dinitroglycoluril (DNGU) (C₄H₄N₆O₆) dry->product cluster_mc Melt-Cast Process cluster_pbx PBX Process dngu DNGU Crystals mix_mc Mix Slurry dngu->mix_mc mix_pbx Slurry Coating dngu->mix_pbx oxidizer Other Explosives (e.g., RDX, HMX) oxidizer->mix_mc oxidizer->mix_pbx binder_mc Melt-Cast Binder (e.g., TNT, DNAN) melt Melt Binder binder_mc->melt binder_pbx Polymer Binder (in solvent) binder_pbx->mix_pbx melt->mix_mc cast Pour & Cast mix_mc->cast cool Controlled Cooling cast->cool product_mc Melt-Cast Charge cool->product_mc solvent_rem Solvent Removal mix_pbx->solvent_rem press Pressing solvent_rem->press product_pbx PBX Charge press->product_pbx

General workflows for creating DNGU-based energetic formulations.

Application II: DNGU as a Precursor for Tetranitroglycoluril (TENGU)

One of the most important applications of DNGU is its role as the direct precursor to Tetranitroglycoluril (TENGU), an exceptionally powerful explosive. [1]The synthesis involves the further nitration of DNGU to add two additional nitro groups.

Protocol 4.1: Synthesis of TENGU from DNGU

  • Objective: To synthesize TENGU by nitrating DNGU using a more potent nitrating agent. [6]1. Nitrating Agent Preparation: Prepare a nitrating mixture of fuming nitric acid and dinitrogen pentoxide (N₂O₅). The patent describes a mixture of nitric acid and nitric anhydride. [6]This creates a highly reactive environment necessary for further nitration.

  • Reaction Setup: In a reactor cooled to between 0°C and 3°C, place the nitrating mixture.

  • Addition of DNGU: Slowly introduce dry Dinitroglycoluril into the stirred nitrating mixture. The temperature should be carefully maintained between -5°C and +50°C. [6]The reaction is only slightly exothermic, which simplifies temperature control compared to the initial synthesis of DNGU.

  • Reaction and Precipitation: Continue stirring the mixture. TENGU will begin to slowly precipitate out of the solution. The reaction is typically complete within a few hours.

  • Isolation and Purification: Isolate the TENGU product via filtration, followed by washing and drying, similar to the DNGU synthesis protocol.

Causality of Protocol Choices:

  • A stronger nitrating agent (HNO₃/N₂O₅) is required because the existing electron-withdrawing nitro groups on the DNGU molecule deactivate the ring, making further electrophilic substitution more difficult.

Table 4.1: Property Comparison: DNGU vs. TENGU

PropertyDinitroglycoluril (DNGU)Tetranitroglycoluril (TENGU)Source(s)
Molecular FormulaC₄H₄N₆O₆C₄H₂N₈O₁₀[1][6]
Density (ρ)1.94 g/cm³1.98 g/cm³[1][6]
Decomposition Temperature~225-250°C~200°C[6][10]

Diagram 4.2: Glycoluril Synthesis Pathway

glycoluril Glycoluril dngu Dinitroglycoluril (DNGU) glycoluril->dngu + 2 HNO₃ tengu Tetranitroglycoluril (TENGU) dngu->tengu + HNO₃/N₂O₅

The synthetic pathway from Glycoluril to DNGU and TENGU.

Safety and Handling

DNGU is a high explosive (UN Number 0489) and must be handled with appropriate precautions in a facility designed for explosive materials research and manufacturing. [9]It may explode if subjected to prolonged heat or fire. [11]As a strong oxidizing agent, it can react violently with reducing agents, hydrides, sulfides, and nitrides. [11]Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All operations should be conducted behind appropriate blast shielding.

References

  • Wikipedia. Dinitroglycoluril. [Link]

  • Journal of Scientific & Industrial Research. Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. [Link]

  • Google Patents. Tetranitroglycoluril, its manufacture and use as an explosive.
  • National Center for Biotechnology Information. Dinitroglycoluril | C4H4N6O6 | CID 62101 - PubChem. [Link]

  • PubMed. Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). [Link]

  • University of North Texas Digital Library. Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]. [Link]

  • Google P
  • Defense Technical Information Center. Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy. [Link]

  • Office of Scientific and Technical Information. Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). [Link]

  • YouTube. Story of TENGU - What is it?!. [Link]

  • Defense Technical Information Center. TNAZ Based Melt-Cast Explosives: Technology Review and AMRL Research Directions. [Link]

  • MDPI. Effects of Cocrystallization on the Structure and Properties of Melt-Cast Explosive 2,4-Dinitroanisole: A Computational Study. [Link]

  • Google Patents.
  • IMEMG. Further Development and Optimization of IM Ingredients at Holston Army Ammunition Plant. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Dinitroglycoluril (DINGU)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dinitroglycoluril (DINGU), or 1,4-dinitroglycoluril, is an energetic material of significant interest due to its properties as a relatively insensitive high explosive.[1][2] As a precursor to the more powerful tetranitroglycoluril (TNGU) and a potential component in explosive formulations, its thorough characterization is paramount for ensuring purity, stability, and performance.[3] This guide provides a detailed overview of the essential analytical techniques required for the comprehensive characterization of DINGU, intended for researchers and professionals in energetic materials science and drug development. We present field-proven protocols for chromatography, spectroscopy, thermal analysis, and X-ray crystallography, explaining the causality behind experimental choices to ensure a robust and validated analytical workflow.

Introduction: The Need for a Multi-faceted Analytical Approach

Dinitroglycoluril (C₄H₄N₆O₆) is synthesized via the nitration of glycoluril.[3] The quality of the final product—its purity, isomeric form, thermal stability, and crystalline structure—directly impacts its safety and efficacy as an energetic material. A single analytical technique is insufficient to capture the complete profile of DINGU. Therefore, a multi-technique, orthogonal approach is necessary. This application note details a logical workflow, beginning with routine purity assessment and progressing to in-depth structural and stability analyses.

Key Physicochemical Properties of Dinitroglycoluril

PropertyValueSource
Molecular Formula C₄H₄N₆O₆[3][4]
Molar Mass 232.11 g/mol [3][4]
Appearance Solid or liquid substance[4]
Density ~1.94 g/cm³[3]
Detonation Velocity 8450 m/s[3]

Chromatographic Analysis: Purity Assessment and Quantification

Chromatography is the cornerstone of quality control, providing quantitative data on the purity of a synthesized batch and detecting any residual starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC is the gold standard for analyzing thermally sensitive compounds like many explosives.[5] A reversed-phase HPLC method separates DINGU from its precursors (e.g., glycoluril) and potential over-nitrated products based on polarity. Quantification is achieved using a UV detector, as the nitro and carbonyl groups provide sufficient chromophores.

Protocol: HPLC-UV Purity Assay

  • Instrumentation: An isocratic HPLC system equipped with a UV-Vis detector is sufficient.

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for nitrated compounds.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 50:50 (v/v) methanol and deionized water. Degas the solution for 15 minutes in an ultrasonic bath.

  • Standard Preparation:

    • Accurately weigh ~10 mg of a DINGU reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the test sample of DINGU in the same manner as the stock standard to a nominal concentration of 1 mg/mL in acetonitrile, then dilute to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 214 nm[6]

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample and calculate its purity based on the area of the DINGU peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: While HPLC-UV is excellent for quantification, LC-MS provides unequivocal identity confirmation by furnishing molecular weight information. This is crucial for distinguishing between isomers or identifying unknown impurities. Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often effective for nitro-containing explosives.[7]

Protocol: LC-MS Identity Confirmation

  • Instrumentation: An HPLC system coupled to a single-quadrupole or time-of-flight (TOF) mass spectrometer.

  • Chromatographic Conditions: Utilize the same HPLC method as described in Section 2.1.

  • Mass Spectrometer Settings (APCI, Negative Ion Mode):

    • Ionization Mode: APCI (-)

    • Scan Range: m/z 50-400

    • Nebulizer Gas (N₂): As recommended by the instrument manufacturer.

    • Vaporizer Temperature: ~400 °C

    • Corona Discharge Current: ~5 µA

  • Data Analysis: Confirm the presence of DINGU by extracting the ion corresponding to its deprotonated molecule [M-H]⁻ at m/z 231.0. The mass spectrometer provides an additional layer of certainty to the peak assignment in the chromatogram.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides the primary evidence for the molecular structure of DINGU, confirming the presence of key functional groups and the overall atomic connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For DINGU, this technique is essential for verifying the presence of N-H, C=O, and N-NO₂ groups. Attenuated Total Reflectance (ATR)-FTIR is the preferred method as it requires minimal sample preparation and is inherently safer than creating KBr pellets with an energetic material.[8]

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount (~1-2 mg) of the dry DINGU powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000–400 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (baseline correction, ATR correction) and identify the characteristic absorption bands.

Characteristic FTIR Absorption Bands for DINGU

Wavenumber (cm⁻¹)VibrationSignificance
~3388N-H StretchConfirms the presence of the secondary amine in the glycoluril backbone.[9]
~1770–1810C=O StretchIndicates the carbonyl groups of the fused ring system.[9]
~1565–1570Asymmetric NO₂ StretchConfirms the successful nitration of the amine groups.[9]
~1275Symmetric NO₂ StretchComplements the asymmetric stretch for definitive nitro group identification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule, including the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is the most powerful technique for unambiguous structural confirmation in solution. Due to the limited solubility of glycoluril derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent.[11]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of DINGU in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Due to the molecule's symmetry, two primary signals are expected: one for the N-H protons and one for the C-H protons of the backbone. The N-H signal will be a broad singlet, while the C-H signal will be a sharp singlet.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Two signals are expected: one for the methine carbons (C-H) and one for the carbonyl carbons (C=O).

Thermal Analysis: Assessing Safety and Stability

For any energetic material, thermal analysis is not merely characterization; it is a critical safety assessment. It determines the material's stability to heat and the conditions under which it will decompose.

SAFETY PRECAUTION: Always use a small sample size (1-3 mg) for thermal analysis of energetic materials. Ensure the instrument is located in a blast-shielded environment.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[12] When run simultaneously (SDT), they provide a complete picture of thermal events.[13] For DINGU, TGA will show the mass loss during decomposition, while DSC will reveal the onset temperature and energy release of the exothermic decomposition.

Protocol: Simultaneous TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC (SDT) instrument.

  • Sample Preparation: Accurately weigh 1-2 mg of DINGU into an aluminum crucible. Use a pierced lid to allow decomposition gases to escape safely.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the total mass loss percentage.

    • From the DSC curve, identify the onset temperature and peak maximum of the exothermic decomposition event.

Key Thermal Properties of DINGU

ParameterApproximate ValueSignificance
Decomposition Onset (TGA) ~225 °CThe temperature at which significant mass loss begins.
Major Mass Loss (TGA) ~90% between 225-250 °CIndicates rapid and near-complete decomposition.[9]
Decomposition Exotherm (DSC) Peak at ~253 °CShows the temperature of maximum energy release.
Activation Energy (Ea) ~165 kJ/molA kinetic parameter describing the energy barrier to decomposition.[3][9]

Definitive Structural Analysis: Single-Crystal X-ray Crystallography

Principle: While NMR confirms the structure in solution, X-ray crystallography provides the exact three-dimensional arrangement of atoms in the solid state.[14] This technique is invaluable for understanding intermolecular interactions, crystal packing, and density—all of which are critical to the performance of an explosive.

Causality: Obtaining a high-quality single crystal is the most challenging aspect of this technique. The quality of the crystal directly determines the resolution and accuracy of the final structure. For an energetic material like DINGU, safety during handling is paramount.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of DINGU suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., acetone or acetonitrile).

  • Crystal Mounting:

    • Safety: Perform all manipulations in a well-ventilated area with appropriate personal protective equipment.

    • Under a microscope, select a high-quality, defect-free crystal.

    • Coat the crystal in an inert cryoprotectant oil (e.g., perfluoropolyether oil) to prevent degradation and handle it safely.[15]

    • Mount the crystal on a cryo-loop.

  • Data Collection:

    • Mount the loop on the diffractometer's goniometer.

    • Immediately cool the crystal in a cold nitrogen stream (typically 100-150 K) to reduce thermal motion and prevent degradation during data collection.[15]

    • Collect the diffraction data using a modern X-ray diffractometer with a CCD or CMOS detector.

  • Structure Solution and Refinement: Use specialized software to process the diffraction data, solve the crystal structure (determine the atomic positions), and refine the model to obtain precise bond lengths, bond angles, and crystal packing information.[16]

Integrated Analytical Workflow

The effective characterization of DINGU relies on using these techniques in a logical and complementary sequence. The following workflow ensures that purity, identity, and safety are assessed systematically.

DINGU_Workflow cluster_0 Initial Synthesis Output cluster_1 Purity & Identity Screening cluster_2 In-Depth Characterization cluster_3 Definitive Structure start Crude DINGU Product HPLC HPLC-UV (Purity Assay) start->HPLC LCMS LC-MS (MW Confirmation) HPLC->LCMS FTIR FTIR (Functional Groups) LCMS->FTIR NMR NMR Spectroscopy (Connectivity) FTIR->NMR Thermal TGA / DSC (Safety & Stability) NMR->Thermal Xray Single-Crystal X-ray (3D Atomic Structure) Thermal->Xray

Caption: Integrated workflow for the characterization of DINGU.

Conclusion

The analytical techniques detailed in this guide form a robust framework for the complete and reliable characterization of Dinitroglycoluril. By integrating chromatographic, spectroscopic, and thermal methods, researchers can confidently assess the purity, confirm the molecular structure, and establish the safety profile of DINGU. This comprehensive approach is essential for advancing the research, development, and application of this important energetic material.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62101, Dinitroglycoluril. Retrieved from [Link].

  • Defense Technical Information Center (2018). Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy. Retrieved from [Link].

  • Patil, P. R., et al. (2005). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Hazardous Materials. Retrieved from [Link].

  • Wikipedia contributors (2023). Dinitroglycoluril. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Stine, J. R. (1990). Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]. Los Alamos National Lab., NM (USA). Retrieved from [Link].

  • ResearchGate (n.d.). Determination of ethylene glycol dinitrate in dynamites using HPLC: Application to the plastic explosive Goma-2 ECO. Retrieved from [Link].

  • Office of Scientific and Technical Information (1990). Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). Retrieved from [Link].

  • ResearchGate (n.d.). X-Ray Diffraction analyses showing sample D9 mineral composition. Retrieved from [Link].

  • Panshina, S. Yu., et al. (2020). Study of glycoluril and its derivatives by 1H and 13C NMR spectroscopy. Bulletin of the Karaganda University Chemistry series. Retrieved from [Link].

  • U.S. Environmental Protection Agency (1992). Method 8332: Nitroglycerine by High Performance Liquid Chromatography. Retrieved from [Link].

  • ResearchGate (n.d.). FTIR spectra of the three precursors. Retrieved from [Link].

  • TA Instruments (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link].

  • Indian Institute of Technology Kanpur (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link].

  • SlideShare (2018). DSC & TGA Thermal Analysis. Retrieved from [Link].

  • Durham University (n.d.). Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. Retrieved from [Link].

  • Keshavarz, M. H., et al. (2020). Interaction of cis-1,4-Dinitroglycoluril and its Isomers with Magnesium-A DFT Treatment. Propellants, Explosives, Pyrotechnics. Retrieved from [Link].

  • ResearchGate (2017). Thermal Decomposition and Safety Assessment of N-Nitrodihydroxyethyl Dinitrate by DSC and ARC. Retrieved from [Link].

  • Chemistry LibreTexts (2022). 7.3: X-ray Crystallography. Retrieved from [Link].

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link].

  • MATEC Web of Conferences (2023). Explosives identification by infrared spectrometry. Retrieved from [Link].

  • ResearchGate (n.d.). Mass spectra of the explosives in pure air. Retrieved from [Link].

  • MDPI (2019). ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. Retrieved from [Link].

  • University of Utah (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link].

  • Wikipedia contributors (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • PubMed (2002). Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure. Retrieved from [Link].

Sources

Application Notes & Protocols for the Purification of Crude Dinitroglycoluril (DINGU)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Topic: Purification Methods for Crude Dinitroglycoluril

Introduction: The Imperative for High-Purity Dinitroglycoluril

Dinitroglycoluril (DINGU), a heterocyclic energetic material, is synthesized through the nitration of glycoluril.[1][2] The crude product of this synthesis invariably contains a mixture of impurities, including residual nitrating agents, unreacted starting materials, and isomeric byproducts.[3] The presence of these impurities can significantly impact the stability, safety, and performance characteristics of DINGU. Therefore, robust purification protocols are essential to yield a final product of high purity and consistent quality, suitable for research and development applications.

This guide provides a detailed overview of the principles and methodologies for the purification of crude Dinitroglycoluril. It is designed to equip researchers with the necessary knowledge to implement effective purification strategies, ensuring the integrity of their experimental outcomes.

Understanding the Impurity Profile of Crude Dinitroglycoluril

A successful purification strategy is predicated on a thorough understanding of the potential impurities. The synthesis of DINGU, which involves the use of concentrated nitric acid, can lead to the formation of several byproducts.[2]

Primary Impurities Include:

  • Residual Acids: Traces of the nitrating agent (nitric acid) and any acidic byproducts.

  • Unreacted Glycoluril: The starting material for the nitration reaction.

  • Isomers of Dinitroglycoluril: The nitration of glycoluril can result in the formation of different positional isomers. Besides the desired 1,4-Dinitroglycoluril, the 1,3- and 1,6-isomers can also be formed.[3][4] The 1,3-isomer is reported to be less stable and can be decomposed with boiling water.[3]

The purification methods outlined below are designed to systematically remove these impurities.

Purification Methodologies: A Step-by-Step Approach

A multi-step approach is recommended for the effective purification of crude DINGU, combining washing and recrystallization techniques.

Step 1: Aqueous Washing for the Removal of Acidic Impurities

The initial and most critical step in the purification of crude DINGU is the removal of residual acids from the nitration reaction.

Protocol 1: Neutralizing Water Wash

  • Slurry Formation: Suspend the crude DINGU solid in deionized water (approximately 10 mL of water per gram of crude product) in a suitable beaker.

  • Agitation: Stir the slurry vigorously for 15-20 minutes at room temperature.

  • pH Monitoring: Periodically measure the pH of the aqueous phase. Continue washing until the pH of the wash water is neutral (pH 6.5-7.5).

  • Filtration: Isolate the solid product by vacuum filtration.

  • Repetition: Repeat the washing process as necessary to achieve a stable neutral pH.

Causality: This step leverages the high solubility of acidic impurities in water, effectively removing them from the insoluble DINGU.

Step 2: Isomer-Specific Purification via Hot Water Treatment

As previously noted, the 1,3-isomer of Dinitroglycoluril exhibits lower thermal stability compared to the desired 1,4-isomer. This property can be exploited for its selective removal.

Protocol 2: Hot Water Decomposition of Unstable Isomers

  • Suspension: Resuspend the acid-free crude DINGU in deionized water.

  • Heating: Heat the suspension to boiling and maintain it at this temperature for a specified period (e.g., 1 hour), with continuous stirring. This treatment aims to decompose the less stable 1,3-isomer.[3]

  • Cooling and Filtration: Allow the mixture to cool to room temperature and then isolate the solid product by vacuum filtration.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual water.

Trustworthiness: The effectiveness of this step can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the reduction or elimination of the undesired isomer.[5]

Step 3: Recrystallization for Final Purification

Recrystallization is a powerful technique for achieving high purity of solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature in the chosen solvent.

Solvent Selection:

Protocol 3: Recrystallization from an Acetone-Water Solvent System

  • Dissolution: In a fume hood, dissolve the crude DINGU in a minimal amount of hot acetone. The solution should be heated gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization Induction: Slowly add deionized water dropwise to the hot acetone solution until the solution becomes slightly turbid, indicating the onset of precipitation. Then, add a few more drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. The process can be further aided by subsequent cooling in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified DINGU crystals in a vacuum oven at a moderate temperature.

Data Presentation:

Purification Step Target Impurity Rationale Key Parameters
Aqueous Washing Residual AcidsHigh solubility of acids in water.Washing until neutral pH.
Hot Water Treatment 1,3-Dinitroglycoluril IsomerLower thermal stability of the 1,3-isomer.Boiling water treatment for a defined period.
Recrystallization Unreacted Glycoluril, Other Isomers, Minor ImpuritiesDifferential solubility of DINGU and impurities in a given solvent system.Choice of solvent (e.g., Acetone-Water), controlled cooling rate.

Experimental Workflows and Logical Relationships

PurificationWorkflow CrudeDINGU Crude Dinitroglycoluril (Contains Acids, Isomers, Unreacted Glycoluril) AqueousWash Aqueous Washing CrudeDINGU->AqueousWash HotWaterTreatment Hot Water Treatment AqueousWash->HotWaterTreatment Acid-Free DINGU Waste1 Aqueous Waste (Acidic Impurities) AqueousWash->Waste1 Recrystallization Recrystallization (e.g., Acetone-Water) HotWaterTreatment->Recrystallization Isomer-Purified DINGU Waste2 Aqueous Waste (Decomposed Isomer) HotWaterTreatment->Waste2 PureDINGU High-Purity Dinitroglycoluril Recrystallization->PureDINGU Waste3 Mother Liquor (Soluble Impurities) Recrystallization->Waste3

Caption: Key factors influencing the selection of an appropriate solvent for the recrystallization of Dinitroglycoluril.

Conclusion

The purification of crude Dinitroglycoluril is a critical process that directly influences the quality and reliability of subsequent research and applications. The methodologies presented in this guide, encompassing aqueous washing, isomer-specific decomposition, and recrystallization, provide a comprehensive framework for achieving high-purity DINGU. Researchers are encouraged to adapt and optimize these protocols based on the specific impurity profile of their crude product and the analytical capabilities available to them.

References

  • Interaction of cis-1,4-Dinitroglycoluril and its Isomers with Magnesium-A DFT Treatment. (2020). Journal of Inorganic and General Chemistry.
  • Dinitroglycoluril - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link].

  • How to recrystallize complexes from the solvent pair acetone/water? - ResearchGate. (2021). Retrieved January 27, 2026, from [Link].

  • SAFETY DATA SHEET X-E-5 Nitroglycerin in acetone - Copperhead Chemical. (2021). Retrieved January 27, 2026, from [Link].

  • US6103898A - Preparation of cyclic urea derivatives - Google Patents. (n.d.).
  • EP0006782A1 - Process for the continuous preparation of dinitroglycoluril - Google Patents. (n.d.).
  • Recrystallization from boiling acetone in an ultrasonic bath : r/chemistry - Reddit. (2023). Retrieved January 27, 2026, from [Link].

  • Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.). Retrieved January 27, 2026, from [Link].

  • Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU) - PubMed. (n.d.). Retrieved January 27, 2026, from [Link].

  • Crystallisation of 1,3‐dipalmitoyl‐2‐oleoylglycerol and tripalmitoylglycerol and their mixtures from acetone | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link].

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
  • SOLUBILITY REPORT OF 2,4,6-TRINITROTOLUENE (TNT) - DTIC. (n.d.). Retrieved January 27, 2026, from [Link].

  • THERMAL STABILITY AND SENSITIVITY OF ENERGETIC FORMULATIONS - Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link].

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved January 27, 2026, from [Link].

  • Methods of analysis of glycoluril and its derivatives - ResearchGate. (2020). Retrieved January 27, 2026, from [Link].

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). Retrieved January 27, 2026, from [Link].

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Retrieved January 27, 2026, from [Link].

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (2021). Retrieved January 27, 2026, from [Link].

  • Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy - DTIC. (2018). Retrieved January 27, 2026, from [Link].

  • Synthesis of a New Explosive Compound, Trans-1,4,5,8-Tetranitro-1,4,5,8- Tetraazadecalin - DTIC. (n.d.). Retrieved January 27, 2026, from [Link].

  • III Analytical Methods. (n.d.). Retrieved January 27, 2026, from [Link].

  • EP0215964A1 - Process for preparing cyclic urea derivatives - Google Patents. (n.d.).
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Retrieved January 27, 2026, from [Link].

  • Solubility of N-Guanylurea Dinitramide in Binary Solvent Mixtures - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link].

  • MARLAP Manual Volume II: Chapter 14, Separation Techniques. (n.d.). Retrieved January 27, 2026, from [Link].

Sources

Application Note: Dinitroglycoluril (DINGU) in Melt-Cast Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for utilizing Dinitroglycoluril (DINGU) as a high-density, insensitive energetic filler in melt-cast explosive formulations.[1][2][3]

Executive Summary & Rationale

Dinitroglycoluril (DINGU, DNGU) is a high-explosive compound (


) characterized by a high crystal density (~1.94 g/cm³) and significant insensitivity to shock and friction.[1][2][3] Unlike standard nitramines (RDX, HMX), DINGU possesses a unique hydrogen-bonded crystal lattice that contributes to its thermal stability and resistance to exudation in cast-cured systems.[1][2][3]

Why DINGU?

  • Density Advantage: DINGU’s density approaches that of HMX (1.91 g/cm³), offering high detonation velocity (>7,500 m/s) without the extreme sensitivity.[2][3]

  • Exudation Control: In TNT-based melts, DINGU acts as a structural modifier, significantly reducing the exudation of liquid phases (eutectics) during thermal cycling.[1][2][3]

  • Insensitivity: Formulations containing DINGU demonstrate superior resistance to bullet impact and sympathetic detonation compared to standard Composition B (TNT/RDX).[1][2][3]

Material Characterization & Pre-Requisites

Chemical Specifications
ComponentFunctionMelting PointDensity (Crystal)Role in Matrix
DINGU Solid Filler>230°C (Decomp)1.94 g/cm³High-velocity energetic oxidizer; structural stabilizer.[1][2][3]
TNT Melt Carrier80.8°C1.65 g/cm³Liquid phase for casting; fuel source.[1][2][3]
DNAN Alt. Carrier94.0°C1.34 g/cm³Insensitive melt base (requires higher solids loading).[1][2][3]
RDX (Class 1) Co-Filler204°C1.82 g/cm³Booster component (optional for ternary blends).[1][2][3]
Particle Size Engineering

Critical Insight: DINGU exhibits a needle-like or plate-like crystal habit derived from its synthesis (nitration of glycoluril).[1][2][3] Direct incorporation of crude DINGU into a melt results in unmanageable viscosity (dilatancy).[1][2][3]

  • Requirement: Micronization or recrystallization to a particle size of 1–10 µm is essential for pourability.[1][2][3]

  • Protocol: Fluid energy milling (Jet Milling) is recommended over ball milling to minimize impact stress during size reduction.[1][2][3]

Formulation Strategy: The Ternary System

While DINGU can replace RDX entirely, a Ternary System (TNT/RDX/DINGU) often yields the optimal balance of rheology and performance.[2][3] The DINGU stabilizes the RDX within the TNT melt.[2][3]

Target Formulation (Reference Grade):

  • TNT: 40% (wt)[1][2][3]

  • RDX: 30% (wt)[1][2][3]

  • DINGU: 30% (wt)[1][2][3]

Mechanism of Action: The following diagram illustrates the formulation logic and the role of DINGU in the matrix.

FormulationLogic TNT TNT Melt Phase (Carrier) Matrix Homogeneous Suspension TNT->Matrix Solvent Phase RDX RDX Crystals (Energy Booster) RDX->Matrix Dissolves/Suspends DINGU DINGU Micronized (Stabilizer/Filler) DINGU->Matrix H-Bonding Network Viscosity Modifier Performance Final Cast Charge (High Density/Low Exudation) Matrix->Performance Vacuum Casting & Controlled Cooling

Figure 1: Logical flow of the Ternary Formulation System.

Detailed Experimental Protocol

Phase 1: Preparation of the Melt Base[3]
  • Equipment Setup: Use a jacketed stainless steel reactor with a high-torque anchor agitator.[1][2][3] Ensure the vessel is grounded.

  • Temperature Control: Set the jacket temperature to 85°C (for TNT) or 98°C (for DNAN).

    • Note: Do not exceed 105°C. DINGU is stable, but thermal history should be minimized for safety.[1][2][3]

  • Carrier Melting: Charge the TNT flak. Agitate slowly (50 RPM) until fully molten.

  • Degassing: Apply a vacuum (200 mbar) for 10 minutes to remove trapped air from the molten carrier.

Phase 2: Incorporation of Solids (The "Wetting" Stage)

Causality: Rapid addition of high-surface-area DINGU will cause "seizing" of the mix.[1][2][3] Incremental addition allows the carrier to wet the crystal surfaces.[1][2][3]

  • Agitation Increase: Increase stirrer speed to 150-200 RPM to create a vortex.

  • Surfactant Addition (Optional): Add 0.1% Lecithin or proprietary surfactant to reduce surface tension and aid wetting.[1][2]

  • RDX Addition: Add the RDX portion first. Allow 10 minutes for mixing. RDX has partial solubility in TNT, which slightly lowers the viscosity of the liquid phase.[2][3]

  • DINGU Addition: Add micronized DINGU in 5% increments .

    • Observation Point: Monitor motor torque.[1][2] If torque spikes >20% above baseline, pause addition and allow the mix to shear-thin.[1][2]

  • Final Mixing: Once all solids are added, mix at 85°C for 30 minutes under vacuum (50 mbar) to remove surface-adsorbed volatiles.

Phase 3: Casting and Curing[3]
  • Mold Preparation: Preheat molds to 80°C . Cold molds cause thermal shock and base cracking.[1][2]

  • Pouring: Break vacuum and pour the slurry into molds using a vibration table to assist flow and bubble release.

  • Cooling Cycle (Annealing):

    • Critical Step: DINGU formulations can be brittle.[1][2][3] A controlled cooling ramp is required.[1][2][3]

    • Ramp: Cool from 85°C to ambient at a rate of 5°C per hour .

    • Riser: Use a heated riser to feed the casting as it shrinks (TNT shrinks ~13% upon solidification).[1][2][3]

Process Validation & Safety Testing

Every batch must be validated against standard metrics to ensure the "Self-Validating" requirement of this protocol.

Viscosity & Rheology

Measure using an Efflux Viscometer or Rotational Rheometer at 85°C.

  • Target: < 40 Poise (pourable).

  • Failure Mode: If viscosity is too high, the DINGU particle size distribution is likely too broad (fines <1µm causing thixotropy).[1][2][3]

Performance Metrics (Comparative)
TestStandard Comp B (60/40)DINGU Ternary (40/30/30)Note
Density (g/cm³) 1.68 - 1.701.74 - 1.77 Higher density = Higher Pressure (

).[1][2][3]
Detonation Velocity ~7,900 m/s~7,800 - 8,000 m/s Comparable energy output.[1][2][3]
Impact Sensitivity Sensitive (RDX driven)Reduced DINGU buffers the RDX crystals.[1][2][3]
Exudation (70°C) HighNegligible DINGU lattice traps the liquid phase.[1][2][3]
Workflow Diagram

ProtocolWorkflow cluster_prep Preparation cluster_mix Mixing (Vacuum) cluster_cast Casting Micronize Micronize DINGU (1-10 µm) AddDINGU Add DINGU (Incremental) Micronize->AddDINGU Melt Melt TNT Carrier (85°C) AddRDX Add RDX (Dissolution) Melt->AddRDX AddRDX->AddDINGU Viscosity Check Vacuum Vacuum Degas (30 min) AddDINGU->Vacuum Pour Vibration Cast (Heated Mold) Vacuum->Pour Cool Controlled Cool (5°C/hr) Pour->Cool

Figure 2: Step-by-step experimental workflow for DINGU melt-cast formulation.[1][2][3]

References

  • Dinitroglycoluril Properties: Wikipedia contributors. (2023).[1][2][3] Dinitroglycoluril.[1][2][3][4] Wikipedia, The Free Encyclopedia.[1][2][3] Link

  • Ternary Explosive Compositions: M. R. L. Donguy. (1979).[1][2][3] Ternary Explosive Compositions. U.S. Patent 4,148,674.[1][2][3] Link

  • Melt-Cast Technology: Ravi, P., et al. (2011).[1][2][3] Review on Melt Cast Explosives. Propellants, Explosives, Pyrotechnics.[1][2][3][5][6][7][8] Link[1][2][3]

  • DNAN Compatibility: Provatas, A. (2010).[1][2][3] DNAN - A Replacement for TNT in Melt-Cast Formulations.[1][2][3][8][9] DSTO Defence Science and Technology Organisation.[1][2] Link

  • Chemical Safety Data: NOAA Office of Response and Restoration. DINITROGLYCOLURIL.[1][2][3][4] CAMEO Chemicals.[1][2][3][4] Link[1][2][3]

Sources

Application Notes & Protocols: Safe Handling and Procedures for Dinitroglycoluril (DINGU)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Energetic Nature of Dinitroglycoluril

Dinitroglycoluril, commonly referred to as DINGU, is a high-explosive chemical compound with the formula C₄H₄N₆O₆.[1] Its growing interest in materials science and defense applications stems from its notable stability and its utility as a precursor to even more powerful energetic materials like Tetranitroglycoluril.[1] However, its inherent energetic properties necessitate a rigorous and well-understood set of handling and safety protocols to mitigate the risks associated with its use in a research and development setting.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Dinitroglycoluril. The protocols outlined herein are designed to foster a culture of safety and ensure the well-being of all personnel working with this energetic material. The core philosophy of these guidelines is not merely procedural adherence, but a deep-seated understanding of the chemical's reactivity and the rationale behind each safety measure.

Hazard Identification and Risk Assessment

Dinitroglycoluril is classified as a high explosive (UN Number 0489, Class 1.1D), signifying a substance with a mass explosion hazard.[2][3] The primary and most severe hazard is the instantaneous blast effect of an explosion.[4] It is also a strong oxidizing agent and can react vigorously, potentially leading to detonation, if mixed with reducing agents such as hydrides, sulfides, and nitrides.[5]

Key Hazards:

  • Explosive: May explode if subjected to heat, shock, friction, or other forms of initiation.[4]

  • Strong Oxidizing Agent: Can initiate or exacerbate fires and may cause explosive mixtures with combustible materials.[5]

  • Reactivity: Reacts violently with reducing agents and inorganic bases, with the latter potentially forming explosive salts.[5] The presence of metal oxides can increase its thermal sensitivity.[5]

A thorough risk assessment must be conducted before any work with Dinitroglycoluril commences. This assessment should identify potential initiation sources in the laboratory environment and establish control measures to mitigate these risks.

Physical and Chemical Properties

A fundamental understanding of Dinitroglycoluril's properties is crucial for its safe handling.

PropertyValueSource
Chemical Formula C₄H₄N₆O₆[1]
Molar Mass 232.112 g·mol⁻¹[1]
Appearance Solid or liquid substance[4]
Density 1.94 g/cm³[1]
Boiling Point 252.87 °C (explosive decomposition)[1]
Detonation Velocity 8450 m/s[1]
Decomposition Begins to decompose when heated to 243 °C in an inert atmosphere.[1] Gaseous decomposition products can include N₂O, NO₂, CO₂, HCN, and NO.[6]

Personal Protective Equipment (PPE) and Laboratory Setup

Given the significant risks associated with Dinitroglycoluril, a stringent PPE protocol is mandatory. The hands and arms are typically at the highest risk due to their proximity during manipulation.[7]

Mandatory PPE:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing or explosion, a face shield worn over safety glasses is essential.[8]

  • Hand Protection: Wear appropriate gloves to protect against mechanical hazards and chemical contamination.[9] Given the explosive risk, specialized gloves designed for handling energetic materials should be considered.

  • Body Protection: A fire-retardant lab coat is required. For handling larger quantities or during procedures with elevated risk, a leather jacket with arm protection or a blast shield may be necessary.[8]

  • Hearing Protection: Ear protection should be worn during any procedure where there is a risk of explosion.[8]

Laboratory Environment:

  • Work with Dinitroglycoluril should be conducted in a designated area, isolated from other experiments.[10]

  • A chemical fume hood with a safety shield (e.g., laminated resistant glass or polycarbonate) is mandatory for all manipulations.[8][10]

  • All equipment used should be properly grounded to prevent electrostatic discharge, a potential ignition source.[8]

  • Keep the work area free of clutter and remove all unnecessary flammable and combustible materials.

Safe Handling and Storage Protocols

Adherence to strict protocols during the handling and storage of Dinitroglycoluril is paramount to preventing incidents.

General Handling Precautions
  • Minimize Quantity: The amount of Dinitroglycoluril in the work area should be kept to the absolute minimum required for the experiment.[11]

  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[9] All electrical equipment should be explosion-proof.

  • Prevent Mechanical Stress: Do not subject the material to grinding, shock, or friction.[8][9] Use non-sparking tools.

  • Controlled Environment: Maintain a controlled laboratory environment, including humidity levels (40-60%), to reduce the risk of electrostatic discharge.[8]

  • Documentation: Meticulously log the receipt, use, and disposal of all Dinitroglycoluril.[11]

Weighing and Transfer Protocol
  • Preparation:

    • Ensure the designated fume hood is clean and free of any incompatible materials.

    • Don all required PPE.

    • Use non-sparking spatulas and weighing instruments.

    • Ground all equipment.

  • Weighing:

    • Carefully open the container of Dinitroglycoluril.

    • Slowly and deliberately transfer the desired amount to a tared, conductive weighing boat. Avoid any scraping or rapid movements.

    • Securely close the primary container immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed Dinitroglycoluril to the reaction vessel.

    • If dissolving in a solvent, add the solvent slowly and with gentle agitation.

Storage
  • Store Dinitroglycoluril in a dedicated, well-ventilated, and locked storage magazine or cabinet that is compliant with regulations for explosive materials.

  • The storage area should be kept cool and dry, away from heat and sources of ignition.

  • Store separately from incompatible materials, especially reducing agents, acids, bases, and combustible materials.

  • The storage container must be tightly closed and clearly labeled with the chemical name and all relevant hazard warnings.

Spill and Emergency Procedures

Immediate and correct response to a spill or other emergency is critical.

Spill Response Workflow

SpillResponse Spill Dinitroglycoluril Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the immediate vicinity Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess MinorSpill Minor Spill: - Don appropriate PPE - Gently cover with inert, non-combustible absorbent material - Collect with non-sparking tools Assess->MinorSpill Minor MajorSpill Major Spill: - Isolate the area immediately for at least 500 meters - Call emergency services (911) - Do NOT attempt to clean up Assess->MajorSpill Major Containerize Place collected material in a labeled, sealed container for disposal MinorSpill->Containerize Decontaminate Decontaminate the area Containerize->Decontaminate

Caption: Dinitroglycoluril Spill Response Workflow.

For a large spill, the recommended initial evacuation distance is 800 meters in all directions.[5]

Fire Emergency

DO NOT FIGHT A FIRE INVOLVING DINITROGLYCOLURIL. [5] If a fire reaches the cargo, there is a significant risk of a mass explosion.[5]

  • Immediately evacuate the area for at least 1600 meters (1 mile) in all directions.[5]

  • Activate the fire alarm and notify emergency services.

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing while under a safety shower.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal of Dinitroglycoluril Waste

  • All waste containing Dinitroglycoluril is considered hazardous and must be disposed of in accordance with all local, state, and federal regulations for explosive waste.

  • Do not dispose of Dinitroglycoluril down the drain.[10]

  • Collect all waste in designated, labeled, and sealed containers.

  • Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.

Conclusion: A Commitment to Safety

Working with energetic materials like Dinitroglycoluril demands the highest level of safety consciousness and procedural discipline. The guidelines and protocols in this document are designed to provide a robust framework for the safe handling of this compound. It is the responsibility of every researcher and laboratory professional to not only follow these procedures but also to cultivate a proactive safety culture. Continuous training, rigorous adherence to protocols, and a thorough understanding of the material's properties are the cornerstones of safe and successful research with Dinitroglycoluril.

References

  • National Center for Biotechnology Information. (n.d.). Dinitroglycoluril. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinitroglycoluril. Retrieved from [Link]

  • NextSDS. (n.d.). DINITROGLYCOLURIL (DINGU). ADR Information. Retrieved from [Link]

  • Khire, V., Talawar, M., Prabhakaran, K., Mukundan, T., & Kurian, E. (2005). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Hazardous Materials, 119(1–3), 63–68. Retrieved from [Link]

  • Stine, J. R. (1989). Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]. Los Alamos National Lab., NM (USA). Retrieved from [Link]

  • Defense Systems Information Analysis Center. (2019). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

  • Montana Tech. (n.d.). Emergency Response Procedures for Radioactive Spill or Emergency. Retrieved from [Link]

  • R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Dyno Nobel. (2023). Safety Data Sheet. Retrieved from [Link]

  • Purdue University. (2024). Energetic Materials Management Plan. Retrieved from [Link]

  • Google Patents. (n.d.). US4148674A - Ternary explosive compositions.
  • ADR Tool. (n.d.). ADR 2025 | UN 0489, DINITROGLYCOLURIL (DINGU). Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

Sources

Dinitroglycoluril (DINGU) in Ternary Explosive Compositions: Formulation, Characterization, and Performance Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers

Introduction: The Role of Dinitroglycoluril (DINGU) in Modern Energetics

Dinitroglycoluril (C₄H₄N₆O₆), often referred to as DINGU, is a high-density, thermally stable explosive compound that has garnered interest as a component in advanced energetic formulations.[1] First synthesized in 1888, its potential as a secondary explosive and as an energetic additive has been more recently appreciated.[2] The primary impetus for incorporating DINGU into explosive compositions is its relative insensitivity to external stimuli like impact and friction, a critical attribute for developing Low Vulnerability Ammunition (LOVA).[3][4]

Ternary explosive compositions, which are mixtures of three primary energetic components, offer a versatile platform for tailoring performance characteristics such as energy output, detonation velocity, and sensitivity. A common approach involves combining a melt-castable explosive like Trinitrotoluene (TNT) with a more powerful crystalline explosive such as Hexogen (RDX). By introducing DINGU as the third component, typically as a partial substitute for RDX, it is possible to enhance the safety profile of the formulation without a prohibitive compromise in performance.[5] This application note details the scientific rationale and practical protocols for leveraging DINGU in such systems.

Key Physicochemical and Explosive Properties of DINGU

A thorough understanding of DINGU's intrinsic properties is essential for its effective application.

PropertyValueSource
Chemical Formula C₄H₄N₆O₆[1][6]
Molar Mass 232.112 g/mol [1]
Density 1.94 g/cm³[1]
Detonation Velocity ~8450 m/s[1]
Decomposition Temp. Begins above 240 °C[1]
Impact Sensitivity (h₅₀) 88 cm (Bruceton)[1]

Synthesis of Dinitroglycoluril

The synthesis of DINGU is achieved through the direct nitration of its precursor, glycoluril (C₄H₆N₄O₂), using concentrated nitric acid.[1] While various methods exist, a continuous process has been developed to promote the formation of the most stable isomers with excellent yield.[2]

G cluster_reactants Reactants cluster_process Nitration Process cluster_product Product Glycoluril Glycoluril (C₄H₆N₄O₂) Reactor1 First Reactor (Homogeneous Phase) 30-40°C Glycoluril->Reactor1 NitricAcid Absolute Nitric Acid (HNO₃) NitricAcid->Reactor1 Reactor2 Second Reactor (Heterogeneous Phase) 45-70°C Reactor1->Reactor2 Continuous Flow DINGU Dinitroglycoluril (DINGU) (C₄H₄N₆O₆) Reactor2->DINGU Precipitation & Drying

Caption: Continuous flow synthesis of DINGU.

Protocol: Laboratory-Scale Synthesis of DINGU

This protocol describes a batch process for synthesizing DINGU. WARNING: This procedure involves highly corrosive and reactive materials and must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 5 parts by weight of absolute nitric acid. Cool the flask in an ice bath to maintain a temperature below 10°C.

  • Nitration: Slowly add 1 part by weight of glycoluril to the stirred nitric acid, ensuring the temperature does not exceed 10°C. The addition should take approximately 60 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 2 hours while maintaining the temperature at 10°C.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 20 parts by weight of crushed ice and water with vigorous stirring. A white precipitate of DINGU will form.

  • Isolation & Purification: Collect the crude DINGU precipitate by vacuum filtration. Wash the product with cold water until the filtrate is neutral (pH ~7). Further wash with cold methanol to remove impurities.

  • Drying: Dry the purified DINGU in a vacuum oven at 60-65°C to a constant weight. The resulting product should be a fine, white crystalline solid.

Formulation of DINGU-Based Ternary Explosives

DINGU can be incorporated into both melt-cast and pressed explosive compositions.[5] The most common application is in "hexolite" type compositions, where DINGU partially replaces RDX in a TNT matrix.[5]

Causality Behind Component Selection
  • TNT (Trinitrotoluene): Serves as the melt-castable matrix. Its low melting point (~81°C) allows it to be safely melted and poured, dissolving or suspending the other components.

  • RDX (Hexogen): A powerful crystalline explosive that significantly increases the energy and detonation pressure of the composition.

  • DINGU: Used to reduce the sensitivity of the formulation. Its high density also contributes favorably to the overall density of the explosive charge. The particle size of DINGU can influence the viscosity and pourability of the melt.[5]

G cluster_inputs Input Components cluster_process Melt-Cast Process cluster_output Final Product TNT TNT Flakes Melt 1. Melt TNT (85-90°C) TNT->Melt RDX RDX Crystals Mix 2. Add RDX & DINGU (Stir to Homogeneous Slurry) RDX->Mix DINGU DINGU Powder DINGU->Mix Melt->Mix Deaerate 3. Vacuum Deaerate Mix->Deaerate Pour 4. Pour into Mold Deaerate->Pour Cool 5. Controlled Cooling & Solidification Pour->Cool Charge Ternary Explosive Charge Cool->Charge G cluster_safety Safety & Stability Assessment cluster_performance Performance Evaluation Formulation New Ternary Formulation Compatibility Chemical Compatibility (DSC/VST) Formulation->Compatibility Sensitivity Impact & Friction Sensitivity Formulation->Sensitivity Density Density Measurement Compatibility->Density If Compatible Sensitivity->Density If Acceptably Insensitive DetVelocity Detonation Velocity Density->DetVelocity DetPressure Detonation Pressure (Plate Dent Test) DetVelocity->DetPressure Analysis Data Analysis & Comparison DetPressure->Analysis

Caption: Logical workflow for formulation evaluation.

Chemical Compatibility and Thermal Stability

Rationale: It is crucial to ensure that the components of the explosive mixture do not react with each other, especially under thermal stress, which could lead to premature decomposition or an accident. [7][8]The Vacuum Stability Test (VST) and Differential Scanning Calorimetry (DSC) are standard methods for this assessment. [9][10] Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare 1-2 mg samples of DINGU, TNT, RDX, and the ternary composition in vented aluminum DSC pans.

  • Instrument Setup: Place the sample in the DSC cell. Use an empty, sealed pan as a reference.

  • Thermal Scan: Heat the sample from room temperature to 300°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Record the exothermic decomposition peak temperature for each material. According to STANAG 4147, a shift of more than 4°C in the decomposition peak of an energetic material when mixed with another substance may indicate incompatibility. [10]

Sensitivity to Mechanical Stimuli

Rationale: The primary motivation for using DINGU is to reduce sensitivity. Standardized impact and friction tests quantify this property.

Protocol: Impact Sensitivity (Bruceton Method)

  • Apparatus: Use a standard drop-weight impact machine.

  • Sample Preparation: Prepare a small, measured amount of the explosive composition (e.g., 35 mg) on the anvil of the apparatus.

  • Testing: A series of drops are performed from varying heights. The result of each trial ("go" for detonation or "no-go") determines the height of the next drop.

  • Data Analysis: The results are statistically analyzed to determine the H₅₀ value, which is the height from which there is a 50% probability of causing an explosion. A higher H₅₀ value indicates lower sensitivity.

Detonation Performance

Rationale: The ultimate purpose of an explosive is to perform work. Key performance metrics include detonation velocity and detonation pressure.

Protocol: Detonation Velocity (Electrical Probe Method)

  • Charge Preparation: Machine the cast ternary explosive into a cylindrical charge of a specific diameter (ideally greater than its critical diameter) and length.

  • Instrumentation: Place ionization probes or continuous wire probes at precisely known intervals along the length of the charge.

  • Initiation: Initiate the charge at one end using a standard detonator and booster.

  • Measurement: As the detonation wave travels down the charge, it activates each probe. A high-speed oscilloscope or digitizer records the time intervals between probe activations.

  • Calculation: The detonation velocity is calculated by dividing the known distance between probes by the measured time interval.

Safety and Handling Protocols

Handling DINGU and its compositions requires adherence to stringent safety protocols. [11]All work must be conducted by trained personnel in facilities designed for explosive handling. [12]

  • Personal Protective Equipment (PPE): At a minimum, flame-retardant lab coats, safety glasses, and appropriate gloves must be worn. [13]For operations with higher risk (e.g., melting, pressing), remote operation behind blast shields is mandatory.

  • Quantity Limits: Adhere strictly to established laboratory limits for the quantity of explosive material being handled at any one time.

  • Grounding: All equipment and personnel should be properly grounded to prevent electrostatic discharge, which can be an ignition source.

  • Contamination: Avoid contamination of the explosive materials. DINGU, as an oxidizing agent, can form sensitive mixtures with reducing agents. [6]* Emergency Procedures: Ensure that all personnel are familiar with emergency procedures, including evacuation routes and the location of fire suppression equipment. [6]

Summary of Expected Results

The incorporation of DINGU into a standard RDX/TNT formulation is expected to yield the following changes compared to a binary RDX/TNT composition (e.g., Composition B):

ParameterExpected Outcome with DINGURationale
Impact/Friction Sensitivity Decreased (Improved Safety)DINGU is inherently less sensitive than RDX. [3]
Thermal Stability Similar or Slightly ImprovedDINGU possesses high thermal stability. [1]
Charge Density Similar or Slightly IncreasedDINGU has a high crystal density (1.94 g/cm³). [1]
Detonation Velocity Slightly DecreasedRDX has a higher detonation velocity than DINGU.
Detonation Pressure Slightly DecreasedPerformance is largely a function of the most energetic components.
Cost Potentially ReducedDepends on the relative production costs of DINGU and RDX.

References

  • Properties of Selected High Explosives. (n.d.). PacSci EMC. Retrieved from [Link]

  • Boileau, J., & Kehren, J. P. (1979). U.S. Patent No. 4,148,674. Washington, DC: U.S. Patent and Trademark Office.
  • Emeury, J. M., & Longeville, Y. D. (1980). U.S. Patent No. 4,202,982. Washington, DC: U.S. Patent and Trademark Office.
  • Dinitroglycoluril. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Dinitroglycoluril. (n.d.). PubChem. Retrieved from [Link]

  • Stinecipher, M. M. (1985). Sensitivity and performance characterization of DINGU. Los Alamos National Lab., NM (USA). Retrieved from [Link]

  • Vo, T. T., et al. (2018). The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study. Materials (Basel), 11(12), 2579. Retrieved from [Link]

  • Keshavarz, M. H. (2016). Thermal Stability of Explosives. ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Berger, B. (2005). Thermal Stability of Explosives. CHIMIA, 59(6), 361-366. Retrieved from [Link]

  • Waser, M. (2005). Military High Explosives. CHIMIA, 59(6), 356-360. Retrieved from [Link]

  • Dutra, R. C. L., et al. (2010). Studies on compatibility of energetic materials by thermal methods. Journal of Aerospace Technology and Management, 2(1), 85-90. Retrieved from [Link]

  • Sućeska, M. (2001). Sensitivity and performance properties of TEX explosives. ResearchGate. Retrieved from [Link]

  • Gash, A. (2015). Microreactor Flow Synthesis of the Secondary High Explosive 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105). IMEMG. Retrieved from [Link]

  • Process Safety Management for Explosives and Pyrotechnics Manufacturing. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Parker, W. J. (1981). Thermal and self-ignition properties of six explosives. NIST Technical Series Publications. Retrieved from [Link]

  • How To Handle Explosive Chemicals. (2024). The Chemistry Blog. Retrieved from [Link]

  • Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.gov. Retrieved from [Link]

  • Fischer, N. (2015). Investigations on Thermally Highly Stable Explosives Based on Nitrobenzenes as Replacements for Hexanitrostilbene (HNS). CORE. Retrieved from [Link]

  • Methods to Determine the Compatibility and Degradation of Organic Materials. (1989). DTIC. Retrieved from [Link]

  • High Explosives. (n.d.). In Military Technology. Retrieved from [Link]

  • Recent developments in the formulation of high explosives. (n.d.). IMEMG. Retrieved from [Link]

  • Compatibility of Energetic Materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development. (n.d.). IChemE. Retrieved from [Link]

  • Usage of Bonding Agent in Underwater Explosive. (2023). ResearchGate. Retrieved from [Link]

  • 2,6-diamino-3,5-dinitropyrazine-1-oxide synthesis and its explosion properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding Trigger Linkage Dynamics in Energetic Materials Using Mixed Picramide Nitrate Ester Explosives. (2018). PubMed Central. Retrieved from [Link]

  • Türker, L. (2020). Interaction of cis-1,4-Dinitroglycoluril and its Isomers with Magnesium-A DFT Treatment. EarthLine Publishers. Retrieved from [Link]

  • Performance and Sensitivity of Explosives. (2014). Propellants, Explosives, Pyrotechnics, 22(6), 308-312. Retrieved from [Link]

  • Explosive Characteristics and Performance. (n.d.). 911 Metallurgist. Retrieved from [Link]

Sources

Application Notes & Protocols for the Aquatic Toxicity Assessment of 1,3-Dinitro-1,3-diazacyclohexane (DNGU)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Imperative for Assessing DNGU

1,3-Dinitro-1,3-diazacyclohexane (DNGU) is a heterocyclic nitramine, a class of compounds often associated with energetic materials. As with many novel chemical entities, its introduction and potential environmental release necessitate a thorough evaluation of its ecological impact. The aquatic environment is a primary recipient of many industrial and military-use compounds, making the study of DNGU's aquatic toxicity a critical step in a comprehensive environmental risk assessment.

These application notes provide a structured, scientifically robust framework for researchers, scientists, and drug development professionals to assess the acute and chronic toxicity of DNGU to key aquatic organisms. The protocols are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data quality, reproducibility, and regulatory acceptance.

The core principle of this guide is to move beyond rote procedural instruction. Instead, it aims to instill a deep understanding of the experimental rationale, enabling scientists to not only execute these tests but also to critically evaluate the results and troubleshoot potential challenges. Given the limited publicly available data on DNGU's ecotoxicological profile, this document serves as a foundational guide to generating the initial, critical datasets.

Part 1: Foundational Knowledge & Strategic Approach

Physicochemical Properties of DNGU and Their Implications for Testing

A comprehensive understanding of DNGU's physicochemical properties is paramount for designing meaningful aquatic toxicity studies. While specific experimental data for DNGU is scarce, we can infer potential challenges based on analogous structures like RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine).

Key Considerations:

  • Water Solubility: The presence of nitro groups may suggest limited water solubility. This is a critical parameter that dictates the preparation of test solutions. If solubility is low, DNGU may be classified as a "difficult substance" to test, requiring specialized protocols outlined in OECD Guidance Document 23.[1][2][3]

  • Stability: The stability of DNGU in water and under light is crucial for maintaining consistent exposure concentrations throughout the test period. Preliminary stability trials are highly recommended.

  • Vapor Pressure: A low vapor pressure would indicate that significant loss of the test substance due to volatilization is unlikely.

Selection of Test Organisms: A Multi-Trophic Level Approach

To gain a holistic understanding of DNGU's potential impact on aquatic ecosystems, a battery of tests using organisms from different trophic levels is essential. This approach ensures that the assessment is not biased towards a single mode of toxic action. The recommended test species are:

  • Raphidocelis subcapitata (Freshwater Alga): As primary producers, algae form the base of the aquatic food web.[4] Assessing the inhibition of algal growth provides insight into potential effects on the entire ecosystem's productivity.

  • Daphnia magna (Freshwater Invertebrate): This small crustacean is a primary consumer, feeding on algae, and is a key food source for fish.[5] Daphnia are sensitive indicators of aquatic pollution, and their immobilization or mortality can signal significant ecological disruption.

  • Danio rerio (Zebrafish): Representing vertebrates, the zebrafish is a widely accepted model for ecotoxicology. The Fish Embryo Acute Toxicity (FET) test is a humane and scientifically robust alternative to traditional acute fish toxicity tests.[6][7][8][9][10]

Experimental Endpoints: Quantifying Toxicity

The primary objective of these protocols is to determine the concentration of DNGU that elicits a specific, measurable adverse effect. Key endpoints include:

  • EC50 (Median Effective Concentration): The concentration of DNGU that causes a defined effect (e.g., immobilization in Daphnia, growth inhibition in algae) in 50% of the test population over a specified time.

  • LC50 (Median Lethal Concentration): The concentration of DNGU that is lethal to 50% of the test population over a specified time.

  • NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effect is observed compared to the control.

  • LOEC (Lowest Observed Effect Concentration): The lowest tested concentration at which a statistically significant adverse effect is observed compared to the control.

Part 2: Detailed Experimental Protocols

Protocol 1: Algal Growth Inhibition Test with Raphidocelis subcapitata

This protocol is designed to determine the effect of DNGU on the growth of the freshwater green alga, Raphidocelis subcapitata, over 72 hours, in accordance with OECD Guideline 201.[4][11][12]

2.1.1 Principle

Exponentially growing cultures of R. subcapitata are exposed to various concentrations of DNGU in a nutrient-rich medium under standardized conditions of light and temperature.[12] The inhibition of growth is measured by assessing the algal biomass at the end of the 72-hour exposure period and is compared to the growth in control cultures.

2.1.2 Materials and Reagents

  • Raphidocelis subcapitata starter culture

  • Sterile algal growth medium (e.g., AAP medium)

  • DNGU (analytical grade)

  • Solvent (if required, e.g., acetone or dimethylformamide, with a solvent control group)

  • Sterile Erlenmeyer flasks

  • Incubator with controlled temperature (21-24°C) and continuous, uniform illumination

  • Spectrophotometer or cell counter

2.1.3 Step-by-Step Methodology

  • Preparation of Test Solutions:

    • Prepare a stock solution of DNGU. If solubility is low, consider the methods outlined in OECD GD 23, such as the use of a solvent or the preparation of a water accommodated fraction (WAF).

    • From the stock solution, prepare a geometric series of at least five test concentrations.

    • Include a negative control (growth medium only) and, if a solvent is used, a solvent control.

  • Inoculation:

    • Use an exponentially growing starter culture of R. subcapitata.

    • Inoculate each test flask with an initial cell density of approximately 5,000 - 10,000 cells/mL.

    • Ensure a minimum of three replicates per test concentration and six replicates for the control(s).[4]

  • Incubation:

    • Incubate the flasks for 72 hours at 21-24°C under continuous, cool white fluorescent lighting.

    • Shake the flasks continuously to ensure uniform cell distribution and gas exchange.

  • Measurement of Algal Biomass:

    • At 24, 48, and 72 hours, measure the algal biomass in each flask. This can be done using a spectrophotometer (measuring absorbance at a specific wavelength) or by direct cell counts using a hemocytometer or an electronic particle counter.

  • Data Analysis:

    • Calculate the average growth rate and yield for each concentration.

    • Determine the percent inhibition of growth relative to the control.

    • Calculate the 72-hour EC50 for both growth rate and yield using appropriate statistical methods (e.g., probit analysis, logistic regression).

    • Determine the NOEC and LOEC values.

2.1.4 Workflow Diagram

Algal_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare DNGU Stock Solution B Create Geometric Series of Test Concentrations A->B D Inoculate Flasks with R. subcapitata B->D C Prepare Control Groups (Negative & Solvent) C->D E Incubate for 72h (21-24°C, Continuous Light) D->E F Measure Algal Biomass (24, 48, 72h) E->F G Calculate Growth Inhibition F->G H Determine EC50, NOEC, LOEC G->H

Workflow for the Algal Growth Inhibition Test.
Protocol 2: Acute Immobilization Test with Daphnia magna

This protocol determines the acute toxicity of DNGU to Daphnia magna over a 48-hour period, based on OECD Guideline 202.

2.2.1 Principle

Young daphnids (neonates) are exposed to a range of DNGU concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. The results are used to calculate the 48-hour EC50.

2.2.2 Materials and Reagents

  • Daphnia magna culture (healthy, with no signs of stress)

  • Reconstituted hard water (or other suitable culture water)

  • DNGU (analytical grade)

  • Glass test beakers

  • Temperature-controlled incubator or water bath (20 ± 1°C) with a 16:8 hour light:dark photoperiod

  • pH meter and dissolved oxygen meter

2.2.3 Step-by-Step Methodology

  • Selection of Test Organisms:

    • Use neonates less than 24 hours old, sourced from a healthy culture.

  • Preparation of Test Solutions:

    • Prepare a stock solution of DNGU in reconstituted water.

    • Create a geometric series of at least five concentrations.

    • Include a control group (reconstituted water only).

  • Test Setup:

    • Add the test solutions to replicate glass beakers.

    • Randomly introduce an equal number of daphnids (e.g., 10 per replicate) into each beaker, for a total of at least 20 daphnids per concentration.[13]

    • The loading rate should not exceed one daphnid per 15 mL of test solution.

  • Incubation:

    • Incubate the beakers at 20 ± 1°C with a 16:8 hour light:dark cycle.[13]

    • Do not feed the daphnids during the test.

  • Observations:

    • At 24 and 48 hours, record the number of immobilized daphnids in each beaker.

    • Measure and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.

  • Data Analysis:

    • Calculate the percentage of immobilized daphnids at each concentration at 24 and 48 hours.

    • Determine the 48-hour EC50 and its 95% confidence limits using appropriate statistical methods.

2.2.5 Workflow Diagram

Daphnia_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare DNGU Test Solutions in Reconstituted Water C Introduce Daphnids to Test Beakers A->C B Select Neonates (<24h old) B->C D Incubate for 48h (20°C, 16:8 Light:Dark) C->D E Record Immobilization at 24h & 48h D->E F Calculate % Immobilization E->F G Determine 48h EC50 F->G

Workflow for the Daphnia magna Acute Immobilization Test.
Protocol 3: Fish Embryo Acute Toxicity (FET) Test with Danio rerio

This protocol outlines an acute toxicity test using zebrafish embryos, following OECD Guideline 236, as a humane and effective method to determine the acute toxicity of DNGU to fish.[7][9][10]

2.3.1 Principle

Newly fertilized zebrafish eggs are exposed to a range of DNGU concentrations for 96 hours.[8][9] Lethality is assessed daily based on four apical observations: (i) coagulation of the embryo, (ii) lack of somite formation, (iii) non-detachment of the tail, and (iv) lack of heartbeat.[9][10]

2.3.2 Materials and Reagents

  • Breeding stock of adult zebrafish (Danio rerio)

  • Embryo collection trays

  • Reconstituted water (embryo medium)

  • DNGU (analytical grade)

  • 24-well microplates

  • Stereomicroscope

  • Temperature-controlled incubator (26 ± 1°C) with a 12:12 hour light:dark cycle

2.3.3 Step-by-Step Methodology

  • Egg Collection and Selection:

    • Collect freshly fertilized eggs (within 1-2 hours post-fertilization).

    • Under a stereomicroscope, select healthy, transparent embryos at the 4- to 128-cell stage.

  • Preparation of Test Solutions:

    • Prepare a stock solution of DNGU in embryo medium.

    • Create a geometric series of at least five concentrations.

    • Include a control group (embryo medium only).

  • Test Setup:

    • Add the test solutions to the wells of a 24-well plate.

    • Carefully transfer one selected embryo into each well.

    • Use a sufficient number of replicates (e.g., 20 embryos per concentration, divided among multiple plates).

  • Incubation:

    • Incubate the plates at 26 ± 1°C with a 12:12 hour light:dark cycle for 96 hours.

  • Observations:

    • At 24, 48, 72, and 96 hours, examine each embryo under a stereomicroscope.

    • Record the presence of any of the four lethal endpoints for each embryo.

  • Data Analysis:

    • For each concentration, calculate the cumulative number of dead embryos at each observation time.

    • Determine the 96-hour LC50 and its 95% confidence limits.

2.3.4 Workflow Diagram

FET_Workflow A Collect & Select Fertilized Zebrafish Eggs C Expose Embryos in 24-Well Plates A->C B Prepare DNGU Test Solutions B->C D Incubate for 96h (26°C, 12:12 Light:Dark) C->D E Daily Observation of Lethal Endpoints (24, 48, 72, 96h) D->E F Calculate Cumulative Mortality E->F G Determine 96h LC50 F->G

Workflow for the Fish Embryo Acute Toxicity (FET) Test.

Part 3: Data Presentation & Interpretation

Summarizing Quantitative Data

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. The following tables are provided as templates for reporting the results of the described protocols.

Table 1: Example Data Summary for Algal Growth Inhibition Test (R. subcapitata)

DNGU Concentration (mg/L)72h Growth Inhibition (%) (Yield)72h EC50 (mg/L) (95% CI)NOEC (mg/L)LOEC (mg/L)
Control0---
0.1Data\multirow{5}{}{Calculated Value}\multirow{5}{}{Determined Value}\multirow{5}{*}{Determined Value}
0.5Data
2.5Data
12.5Data
62.5Data

Table 2: Example Data Summary for Acute Immobilization Test (D. magna)

DNGU Concentration (mg/L)48h Immobilization (%)48h EC50 (mg/L) (95% CI)NOEC (mg/L)LOEC (mg/L)
Control0---
1.0Data\multirow{5}{}{Calculated Value}\multirow{5}{}{Determined Value}\multirow{5}{*}{Determined Value}
5.0Data
25.0Data
125.0Data
625.0Data

Table 3: Example Data Summary for Fish Embryo Acute Toxicity Test (D. rerio)

DNGU Concentration (mg/L)96h Mortality (%)96h LC50 (mg/L) (95% CI)NOEC (mg/L)LOEC (mg/L)
ControlData---
2.0Data\multirow{5}{}{Calculated Value}\multirow{5}{}{Determined Value}\multirow{5}{*}{Determined Value}
10.0Data
50.0Data
250.0Data
1250.0Data
Trustworthiness and Self-Validation

The integrity of the data generated from these protocols relies on a system of self-validation:

  • Negative Controls: The health and performance of the organisms in the negative control groups are the ultimate benchmark for test validity. For example, in the Daphnia test, control immobilization should be ≤ 10%. In the algal test, the biomass in the control cultures should increase by a factor of at least 16 over 72 hours.

  • Reference Toxicant Testing: Periodically (e.g., quarterly or alongside a difficult test substance), a reference toxicant with a known toxicity profile (e.g., potassium dichromate) should be tested. This ensures the sensitivity of the test organisms is consistent over time and provides confidence in the results obtained for the test substance.

  • Water Quality Monitoring: Regular measurement of parameters like pH, dissolved oxygen, and temperature ensures that any observed toxicity is due to the test substance and not to adverse environmental conditions within the test system.

By adhering to these principles and meticulously documenting all experimental parameters, researchers can generate a trustworthy and defensible dataset for the aquatic toxicity of DNGU, paving the way for a comprehensive environmental risk assessment.

References

  • The Joint Research Centre - European Union. Aquatic toxicity. [Link]

  • OECD. (2019). Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. OECD Series on Testing and Assessment, No. 23. [Link]

  • ECETOC. (1993). Test Method for Acute Toxicity to Daphnia Magna. Document EM-44bis. [Link]

  • OECD. (2013). Test Guideline 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Regulations.gov. (2014). FINAL REPORT 72-H GROWTH INHIBITION TEST OF USING PSEUDOKIRCHNERIELLA SUBCAPITATA (OECD GUIDELINE 201). [Link]

  • Joint Research Centre. (2017). Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. [Link]

  • Canada.ca. (2023). Biological test method: acute lethality of effluents to daphnia magna. [Link]

  • ECETOC. (2015). Environmental Science. [Link]

  • WKO. (n.d.). 539 C.49 Fish Embryo Acute Toxicity (FET) Test. [Link]

  • ibacon GmbH. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. [Link]

  • ibacon GmbH. (n.d.). OECD 236: Fish Embryo Acute Toxicity Test. [Link]

  • Regulations.gov. (n.d.). PROTOCOL A 48-HOUR STATIC ACUTE TOXICITY TEST WITH THE CLADOCERAN (Daphnia magna). [Link]

  • KREATiS. (n.d.). OECD Series On Testing And Assessment Number 23 Guidance Document On Aquatic Toxicity Testing Of Difficult Substances And Mixtur. [Link]

Sources

Application Notes & Protocols: Characterizing the Environmental Fate of 1,4-Dinitroglycoluril (DINGU)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and scientists on the environmental fate of dinitroglycoluril (DINGU).

Introduction

1,4-Dinitroglycoluril (DINGU), with the chemical formula C₄H₄N₆O₆, is a high-energy explosive compound.[1] As with other energetic materials, its lifecycle from synthesis and use to disposal presents a potential risk of environmental contamination. Understanding the environmental fate of DINGU—how it degrades, persists, and moves through ecosystems—is critical for accurate risk assessment, the development of effective remediation strategies, and ensuring environmental stewardship at manufacturing and training sites. The high water solubility of DINGU (3 g/L) may be a particular concern for its mobility in the environment, although its toxicity profile may mitigate some of this issue.[2]

This guide provides a comprehensive overview of the key processes governing the environmental fate of DINGU: abiotic degradation (hydrolysis and photolysis), biotic degradation, and mobility in soil and water. It offers detailed, field-proven protocols designed to be self-validating systems for researchers investigating this compound.

Section 1: Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance through non-biological processes.[3] For many energetic compounds, the primary abiotic pathways are hydrolysis and photolysis.[3][4] These processes can significantly influence the persistence and transformation of DINGU in surface waters and on soil.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often highly dependent on pH and temperature.[3] For energetic materials, alkaline hydrolysis can be an effective destruction method.[5][6] Investigating DINGU's susceptibility to hydrolysis is a crucial first step in determining its stability in aqueous environments.

Objective: To determine the first-order rate constant (k) and half-life (t₁/₂) of DINGU hydrolysis across an environmentally relevant pH range (e.g., 4, 7, and 9).

Causality and Experimental Design: This protocol uses sterile, buffered solutions to isolate hydrolysis from microbial degradation. By testing at different pH values, we can determine if the reaction is acid-catalyzed, base-catalyzed, or pH-independent. Including a sterile control and analytical verification at the start ensures the integrity of the experiment.

Materials:

  • DINGU (analytical standard)

  • Sterile, buffered solutions (pH 4, 7, 9) prepared with HPLC-grade water

  • Amber glass vials with Teflon-lined caps

  • 0.22 µm syringe filters

  • Autoclave

  • Incubator/water bath set to 25°C

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Acetonitrile (HPLC grade)

  • Reagent grade water

Procedure:

  • Preparation: Prepare a stock solution of DINGU in acetonitrile. All glassware must be sterilized by autoclaving.

  • Reaction Setup: In triplicate for each pH level, add a small aliquot of the DINGU stock solution to the buffered solutions in amber vials to achieve a final concentration of 10-20 mg/L. The volume of acetonitrile should be less than 1% of the total volume to minimize co-solvent effects.

  • Controls:

    • Sterile Control: Prepare a vial with DINGU in pH 7 buffer and keep it refrigerated (4°C) to monitor for non-degradative losses.

    • Analytical Control (T=0): Immediately after preparation, take a sample from one of the pH 7 vials for initial concentration analysis.

  • Incubation: Place the vials in a dark incubator at a constant temperature (e.g., 25°C) to prevent photolysis.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), withdraw an aliquot from each vial. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of DINGU.

  • Data Analysis: Plot the natural logarithm of the concentration (ln[C]) versus time. The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k). The half-life is calculated as t₁/₂ = 0.693 / k.

Photolysis

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun.[7] This process can be a significant attenuation mechanism for energetic materials dissolved in surface waters or deposited on soil surfaces.[8][9][10]

Objective: To determine the quantum yield (Φ) of DINGU, which represents the efficiency of a photon in causing a photochemical reaction. This value allows for the prediction of photolysis rates under various environmental conditions.

Causality and Experimental Design: This experiment exposes a solution of DINGU to a light source of known intensity and spectral output. By monitoring the degradation rate and comparing it to that of a chemical actinometer (a compound with a known quantum yield), the quantum yield of DINGU can be calculated. The use of a dark control is essential to correct for any non-photolytic degradation.

Materials:

  • DINGU (analytical standard)

  • Quartz reaction vessels

  • Xenon arc lamp with filters to simulate natural sunlight (wavelengths > 290 nm)

  • Chemical actinometer (e.g., p-nitroanisole/pyridine solution)

  • HPLC-grade water

  • HPLC or LC-MS system

  • UV-Vis Spectrophotometer

Procedure:

  • UV-Vis Spectrum: Obtain the molar absorption spectrum of DINGU in water using a UV-Vis spectrophotometer to identify its light-absorbing regions.

  • Reaction Setup: Prepare aqueous solutions of DINGU and the actinometer in separate quartz vessels. Wrap a set of identical vessels in aluminum foil to serve as dark controls.

  • Irradiation: Place the vessels in a temperature-controlled chamber under the xenon arc lamp. Irradiate the samples, ensuring uniform light exposure.

  • Sampling: At regular intervals, withdraw samples from both the irradiated and dark control vessels.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of DINGU and the actinometer over time.

  • Data Analysis:

    • Calculate the photolysis rate constants for both DINGU and the actinometer from the first-order decay plots.

    • The quantum yield of DINGU (Φ_DINGU) is calculated using the formula: Φ_DINGU = Φ_act * (k_DINGU / k_act) * (Σ(ε_act) / Σ(ε_DINGU)) where Φ_act is the known quantum yield of the actinometer, k is the respective rate constant, and Σ(ε) is the summation of the molar absorptivity at each wavelength of the light source.

Parameter Description Significance
Hydrolysis Half-Life (t₁/₂) Time required for 50% of the compound to degrade via hydrolysis.Indicates persistence in water in the absence of light and microbes.
Photolysis Quantum Yield (Φ) Efficiency of light absorption in causing chemical transformation.A higher value suggests faster degradation in sunlit surface waters.
First-Order Rate Constant (k) The proportional rate of degradation relative to concentration.Used to model degradation over time under specific conditions.
Table 1: Key Abiotic Degradation Parameters

Section 2: Biotic Degradation

Biodegradation is the breakdown of organic substances by living organisms, primarily bacteria and fungi.[3] This is often the most significant pathway for the natural attenuation of organic contaminants in soil and groundwater. For many nitroaromatic explosives, biodegradation can occur under both aerobic and anaerobic conditions, though the specific pathways and products may differ.[11][12]

Objective: To determine the rate of aerobic biodegradation of DINGU in soil and identify its major transformation products.

Causality and Experimental Design: This protocol simulates the conditions in the top layer of soil where oxygen is present. By using a viable, unsterilized soil, we can assess the potential for native microbial populations to degrade DINGU. A sterilized control is crucial to differentiate biotic from abiotic degradation. The trapping of CO₂ allows for mineralization assessment.

Materials:

  • Freshly collected and sieved (<2 mm) surface soil with known characteristics (pH, organic carbon content, texture)

  • ¹⁴C-labeled DINGU (if mineralization is to be quantified) or non-labeled DINGU

  • Sterile water

  • Potassium hydroxide (KOH) and sodium hydroxide (NaOH) solutions for CO₂ trapping

  • Biometer flasks or similar incubation vessels

  • Soil extraction solvents (e.g., acetonitrile, methanol)

  • Analytical instrumentation (HPLC, LC-MS, Scintillation Counter for ¹⁴C)

Procedure:

  • Soil Preparation: Adjust the soil moisture to 40-60% of its maximum water-holding capacity. Pre-incubate the soil for 7-10 days in the dark to allow the microbial community to stabilize.

  • Application: Apply a solution of DINGU (labeled or unlabeled) to the soil samples to achieve a target concentration. Mix thoroughly for homogeneity.

  • Controls: Prepare a sterilized control by autoclaving a subset of the soil twice before applying DINGU. This will account for any abiotic degradation occurring under the test conditions.

  • Incubation: Place the soil samples into the biometer flasks. Add a CO₂ trapping solution (e.g., NaOH) to the side-arm of the flask. Incubate in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling and Analysis:

    • CO₂ Trapping: Periodically sample the trapping solution to quantify the amount of ¹⁴CO₂ produced (mineralization) using a scintillation counter.

    • Soil Extraction: At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), sacrifice replicate flasks. Extract the soil with an appropriate solvent.

    • Analysis: Analyze the soil extracts by HPLC or LC-MS to quantify the remaining DINGU and identify/quantify any major degradation products.

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of DINGU in the viable soil and the sterile control. The difference in rates indicates the extent of biodegradation. The cumulative ¹⁴CO₂ evolved represents the degree of mineralization.

Section 3: Mobility and Sorption in Environmental Matrices

The mobility of a compound in the subsurface is largely controlled by its tendency to sorb (adhere) to soil and sediment particles.[13] Compounds that sorb strongly are less mobile and less likely to leach into groundwater, while weakly sorbing compounds are highly mobile.[14][15]

Objective: To determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc) for DINGU.

Causality and Experimental Design: This protocol measures the partitioning of DINGU between the aqueous phase and the solid soil phase at equilibrium. By using multiple concentrations, a sorption isotherm can be generated. The Koc value is then calculated, which allows for the estimation of sorption in other soils based on their organic carbon content. A preliminary kinetics test ensures that the chosen equilibration time is sufficient.

Materials:

  • Several representative soils with varying organic carbon, clay content, and pH

  • DINGU (analytical standard)

  • 0.01 M Calcium Chloride (CaCl₂) solution (to maintain constant ionic strength)

  • Centrifuge tubes (glass or Teflon)

  • Mechanical shaker

  • High-speed centrifuge

  • HPLC or LC-MS system

Procedure:

  • Preliminary Kinetics: Determine the time required to reach sorption equilibrium by analyzing the aqueous phase concentration at multiple time points (e.g., 2, 4, 8, 24, 48 hours). Select the earliest time point after which the concentration remains constant.

  • Sorption Phase:

    • Add a known mass of soil (e.g., 5 g) to a series of centrifuge tubes.

    • Add a known volume (e.g., 25 mL) of 0.01 M CaCl₂ solution containing DINGU at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

    • Include soil-free controls to check for sorption to the tube walls.

    • Agitate the tubes on a shaker for the predetermined equilibrium time in the dark.

  • Equilibration and Analysis:

    • Centrifuge the tubes at high speed to separate the soil from the solution.

    • Carefully remove an aliquot of the supernatant and analyze it for the aqueous equilibrium concentration (Ce) of DINGU.

  • Calculations:

    • Calculate the amount of DINGU sorbed to the soil (Cs) by mass balance.

    • The distribution coefficient (Kd) is the slope of the linear sorption isotherm: Kd = Cs / Ce.

    • Normalize Kd to the fraction of organic carbon (foc) in the soil to get Koc: Koc = (Kd / foc) * 100.

Parameter Description Significance
Dissipation Half-Life (DT₅₀) Time for 50% of the compound to dissipate from the soil matrix by all processes.Indicates overall persistence in a specific soil environment.
Distribution Coefficient (Kd) Ratio of the chemical's concentration in soil to its concentration in water at equilibrium.A higher Kd indicates stronger sorption and lower mobility.[16]
Organic Carbon-Normalized Coefficient (Koc) Kd normalized to the organic carbon content of the soil.Allows for mobility prediction across different soils.
Table 2: Key Biodegradation and Mobility Parameters

Section 4: Visualization of Environmental Fate

Diagrams are essential for conceptualizing the complex interactions that govern a chemical's environmental fate.

Environmental_Fate_DINGU cluster_surface Surface Environment cluster_subsurface Subsurface Environment DINGU DINGU Release (Manufacturing, Use) Soil Soil Surface DINGU->Soil Deposition Water Surface Water DINGU->Water Runoff / Discharge Soil->Water Runoff Vadose Vadose Zone (Unsaturated Soil) Soil->Vadose Leaching / Infiltration Biodegradation Biodegradation Soil->Biodegradation Water->Soil Sorption to Sediment Photolysis Photolysis Water->Photolysis Hydrolysis Hydrolysis Water->Hydrolysis Water->Biodegradation Groundwater Groundwater Vadose->Groundwater Percolation Vadose->Biodegradation

Caption: Conceptual model of DINGU's environmental fate pathways.

Experimental_Workflow start Start | Environmental Sample (Water or Soil) prep Sample Preparation Extraction (e.g., SPE, Soxhlet) Filtration Concentration start->prep Collect analysis Instrumental Analysis | { HPLC-UV | LC-MS/MS} prep->analysis Inject data Data Processing Quantification Degradate ID Rate Calculation (k, DT50, Kd) analysis->data Process end End | Fate & Transport Assessment data->end Report

Caption: General experimental workflow for DINGU analysis.

Section 5: Analytical Methodologies

Accurate quantification of DINGU and its degradation products is paramount. The choice of analytical method depends on the sample matrix and required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a robust technique for quantifying nitroaromatic compounds. Reversed-phase chromatography is typically used.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and selectivity than HPLC-UV. It is particularly valuable for confirming the identity of transformation products and for analyzing complex environmental matrices.[18]

  • Sample Preparation: Extraction techniques are required to isolate the analytes from the sample matrix.

    • Water Samples: Solid-Phase Extraction (SPE) is commonly used to concentrate analytes from water and remove interferences.[17]

    • Soil/Sediment Samples: Techniques like Soxhlet extraction, pressurized fluid extraction, or ultrasonic extraction with an organic solvent (e.g., acetonitrile) are employed.[19]

References

  • Defense Technical Information Center. (2018). Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy. DTIC.
  • CAMEO Chemicals. DINITROGLYCOLURIL DINGU. NOAA.
  • National Center for Biotechnology Inform
  • MDPI. (2025).
  • ResearchGate. (2025).
  • ResearchGate. Sorption, Mobility and Degradation of Triclopyr and 2,4-D on Four Soils.
  • MDPI. (2023).
  • Wikipedia. Dinitroglycoluril.
  • Defense Technical Information Center.
  • PubMed. (2014). Biodegradation of nitroglycerin and ethylene glycol dinitrate by free and immobilized mixed cultures.
  • Defense Technical Information Center.
  • Andrew Lab @ UMass Amherst. (2011). Detection of Explosives via Photolytic Cleavage of Nitroesters and Nitramines.
  • ChemSafetyPro.COM. (2016).
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes. NCBI Bookshelf.
  • Defense Technical Information Center.
  • B
  • ResearchGate. (2025). Sorption Mechanisms of Chemicals in Soils.
  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
  • Enviro Wiki. (2025). Munitions Constituents – Photolysis.
  • U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0.
  • PubMed. Biodegradation of an inhibitory nongrowth substrate (nitroglycerin)
  • MDPI. Study of Sorption Kinetics and Sorption–Desorption Models to Assess the Transport Mechanisms of 2,4-Dichlorophenoxyacetic Acid on Volcanic Soils.
  • National Academies of Sciences, Engineering, and Medicine. (2000). Hydrolysis Tests of Energetic Materials. In Disposal of Neutralent Wastes.
  • U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT).
  • CHIMIA.
  • Royal Society of Chemistry. High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of 2,5-dimethylpyrrole.
  • PubMed. (2013). Photolysis of RDX and nitroglycerin in the context of military training ranges.
  • PubMed. (2012). Sorption of ionic liquids onto soils: experimental and chemometric studies.
  • ResearchGate. Biodegradation of the Explosives TNT, RDX and HMX.
  • PubMed. (2018). Investigation into the environmental fate of the combined Insensitive High Explosive constituents 2,4-dinitroanisole (DNAN), 1-nitroguanidine (NQ) and nitrotriazolone (NTO) in soil.
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • ResearchGate. (2025).
  • MDPI.
  • ResearchGate. (2025). Investigation into the environmental fate of the combined Insensitive High Explosive constituents 2,4-dinitroanisole (DNAN), 1-nitroguanidine (NQ) and nitrotriazolone (NTO) in soil | Request PDF.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dinitroglycoluril (DNGU) Synthesis for Enhanced Yield and Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Dinitroglycoluril (DNGU). This guide is designed for researchers, scientists, and professionals in drug development and energetic materials science. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of DNGU synthesis and maximize your yield and product purity. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested experience.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of DNGU, providing causal explanations and actionable solutions.

Issue 1: Consistently Low Yield of DNGU

Question: My DNGU synthesis consistently results in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in DNGU synthesis are a common challenge and can stem from several factors, primarily related to incomplete nitration, side reactions, or product loss during workup.

Potential Causes and Solutions:

  • Inadequate Nitrating Agent Concentration: The nitration of glycoluril to DNGU is a sensitive electrophilic substitution reaction. The concentration of the nitric acid is a critical parameter.

    • Explanation: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its formation is highly dependent on the concentration of nitric acid. Using nitric acid that is not sufficiently concentrated will result in a low concentration of nitronium ions, leading to incomplete nitration of the glycoluril starting material.

    • Recommendation: Use absolute or fuming nitric acid to ensure a high concentration of the nitrating species.[1] A continuous process patent suggests using absolute nitric acid for optimal results. If using a mixed acid system (e.g., nitric acid and sulfuric acid), ensure the sulfuric acid is of high concentration to act as a dehydrating agent, further promoting the formation of nitronium ions.

  • Suboptimal Reaction Temperature: Temperature control is paramount in nitration reactions, as they are highly exothermic.

    • Explanation: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, if the temperature is too high, it can lead to undesirable side reactions, such as oxidation of the glycoluril backbone or decomposition of the desired DNGU product, both of which will decrease the yield.[2] Thermal decomposition of DNGU has been observed to begin at elevated temperatures.

    • Recommendation: A two-stage temperature profile has been shown to be effective. In a first stage, a homogeneous liquid phase is maintained at a temperature between 25 and 50 °C (preferably 30-40 °C) to initiate the nitration. This is followed by a second stage in a heterogeneous phase at a higher temperature, between 45 and 70 °C (preferably 50-65 °C), to drive the reaction to completion.[1]

  • Incorrect Nitration Ratio: The molar ratio of nitric acid to glycoluril is a key factor in achieving complete dinitration without excessive side reactions.

    • Explanation: An insufficient amount of nitric acid will lead to incomplete nitration, resulting in a mixture of mono- and di-nitrated products, thus lowering the yield of the desired DNGU. An excessive amount of nitric acid can increase the risk of over-oxidation and other side reactions.

    • Recommendation: An initial nitration ratio (mass of absolute nitric acid to glycoluril) of between 4 and 8, with a preference for a ratio between 5 and 7, has been found to be effective in a continuous process.[1] For batch processes, a molar ratio of nitric acid to glycoluril in the range of 3:1 to 6:1 is a good starting point.

  • Product Loss During Workup and Purification: The isolation and purification steps can be a significant source of yield loss.

    • Explanation: DNGU has some solubility in water, especially at elevated temperatures.[3] Excessive washing or washing with large volumes of hot water can lead to product dissolution.

    • Recommendation: After quenching the reaction mixture in ice-water, wash the crude product with cold water to remove residual acid. A final wash with a small amount of cold methanol can help remove organic impurities.[1] If recrystallization is necessary, carefully select a solvent system that provides good recovery.

Issue 2: Product Discoloration and Impurities

Question: My final DNGU product is off-white or yellowish and appears to be impure. What are the common impurities and how can I remove them?

Answer:

The presence of color in your DNGU product is a clear indicator of impurities, which can include unstable isomers, oxidation byproducts, and unreacted starting materials.

Common Impurities and Identification:

  • Unstable Isomers: The nitration of glycoluril can lead to the formation of different isomers of dinitroglycoluril, such as the 1,3- and 1,6-isomers, in addition to the desired 1,4-isomer. The 1,3-isomer is known to be less stable.[1]

    • Identification: The presence of isomers can be challenging to resolve by simple spectroscopic methods in a mixture. However, their instability can be exploited for removal.

  • Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to the formation of various oxidation products, which are often colored.

    • Identification: These byproducts can be complex and varied. Their presence is often indicated by a broad, undefined baseline in NMR spectra and extraneous peaks in IR spectra.

  • Mononitroglycoluril: Incomplete nitration will result in the presence of mononitroglycoluril in the final product.

    • Identification: 1H NMR spectroscopy can be a useful tool to identify the presence of mononitroglycoluril. The protons on the glycoluril backbone will have different chemical shifts depending on the degree of nitration.

Purification Strategies:

  • Washing with Boiling Water: A key purification step to remove unstable isomers is to wash the crude product with boiling water.[1]

    • Explanation: The less stable 1,3-isomer of DNGU is reported to be decomposable by boiling water, while the more stable 1,4- and 1,6-isomers are more resistant. This differential stability allows for selective removal of the undesirable isomer.

    • Protocol: Suspend the crude DNGU in deionized water and heat to boiling for a short period. Cool the mixture and filter to recover the purified product. The loss of a small percentage of the product's weight after this treatment is indicative of the removal of the unstable isomer.[1]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent can be employed. The choice of solvent will depend on the solubility characteristics of DNGU and its impurities.

Workflow for DNGU Synthesis and Troubleshooting

DNGU_Synthesis_Troubleshooting cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting start Start: Glycoluril + Nitrating Agent reaction Nitration Reaction (Controlled Temperature) start->reaction quench Quenching (Ice-Water) reaction->quench filtration Filtration & Washing (Cold Water/Methanol) quench->filtration product Crude DNGU filtration->product low_yield Low Yield? product->low_yield impurity Impurities Present? low_yield->impurity Yes final_product Pure DNGU low_yield->final_product No analysis Spectroscopic Analysis (NMR, IR) impurity->analysis Yes impurity->final_product No purification Purification (Boiling Water Wash) analysis->purification purification->final_product

Caption: A workflow diagram illustrating the DNGU synthesis process and subsequent troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent for DNGU synthesis?

A1: The most effective nitrating agent is absolute or fuming nitric acid.[1] This ensures the highest concentration of the active nitrating species, the nitronium ion (NO₂⁺). While mixed acid (a mixture of nitric and sulfuric acid) can also be used, the use of absolute nitric acid simplifies the reaction system.

Q2: How can I confirm the identity and purity of my synthesized DNGU?

A2: A combination of spectroscopic techniques is recommended for the characterization of DNGU:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of pure 1,4-DNGU will show characteristic signals for the protons on the glycoluril backbone. The presence of additional signals may indicate impurities such as unreacted glycoluril or mononitroglycoluril.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information about the carbon skeleton of the molecule and can be used to confirm the structure of DNGU.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of DNGU will exhibit characteristic absorption bands for the nitro groups (N-O stretching), carbonyl groups (C=O stretching), and N-H bonds of the urea backbone. The presence and position of these bands can confirm the successful nitration and the integrity of the glycoluril structure. A study on the thermal decomposition of DNGU identified key IR bands at 3388 cm⁻¹ (N-H), 1770-1810 cm⁻¹ (C=O), and 1565-1570 cm⁻¹ (NO₂ symmetric stretching).[4]

  • Elemental Analysis: This technique determines the elemental composition (C, H, N, O) of the compound, which can be compared to the theoretical values for DNGU to assess its purity.

Q3: What are the critical safety precautions to take during DNGU synthesis?

A3: The synthesis of DNGU involves highly energetic materials and corrosive acids, requiring strict adherence to safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.

  • Fume Hood: All steps of the synthesis, especially the handling of concentrated acids and the nitration reaction itself, must be performed in a well-ventilated fume hood.

  • Temperature Control: The nitration reaction is exothermic and can run away if not properly controlled. Use an ice bath to maintain the recommended temperature ranges and add reagents slowly.

  • Quenching: The reaction should be quenched by slowly adding the reaction mixture to a large excess of ice-water with vigorous stirring. Never add water to the concentrated acid mixture.

  • Handling of DNGU: DNGU is a high explosive and should be handled with extreme care.[5] Avoid friction, impact, and exposure to heat or open flames. Store in a designated and properly ventilated area.

Quantitative Data Summary

ParameterRecommended RangeRationaleReference
Nitrating Agent Absolute or Fuming Nitric AcidMaximizes the concentration of the nitronium ion (NO₂⁺) for efficient nitration.[1]
Nitration Ratio (HNO₃:Glycoluril by mass) 4:1 to 8:1 (preferred 5:1 to 7:1)Ensures complete dinitration while minimizing side reactions.[1]
Reaction Temperature (Stage 1) 25-50 °C (preferred 30-40 °C)Promotes the initial homogeneous phase of the reaction at a controlled rate.[1]
Reaction Temperature (Stage 2) 45-70 °C (preferred 50-65 °C)Drives the reaction to completion in the heterogeneous phase.[1]
Purification Wash Boiling WaterSelectively removes unstable isomers, such as 1,3-dinitroglycoluril.[1]

Experimental Protocol: Synthesis of 1,4-Dinitroglycoluril

This protocol is a general guideline and should be adapted based on laboratory-specific equipment and safety procedures.

Materials:

  • Glycoluril

  • Absolute Nitric Acid

  • Deionized Water

  • Methanol

  • Ice

Procedure:

  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-salt bath.

  • Acid Addition: Carefully add the calculated amount of absolute nitric acid to the flask and cool it to 0-5 °C.

  • Glycoluril Addition: Slowly add glycoluril to the cold, stirred nitric acid in small portions, ensuring the temperature does not exceed 10 °C.

  • Reaction - Stage 1: After the addition is complete, allow the mixture to stir at a controlled temperature between 30-40 °C for the recommended time to achieve a homogeneous solution.

  • Reaction - Stage 2: Gradually raise the temperature of the reaction mixture to 50-65 °C and maintain it for the specified duration to complete the nitration. The product will precipitate, forming a heterogeneous mixture.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Filtration and Washing: Filter the precipitated solid and wash it thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7). Follow with a wash using a small amount of cold methanol.

  • Purification (Optional but Recommended): To remove unstable isomers, suspend the crude product in deionized water and heat to boiling for 15-30 minutes. Cool the mixture, filter the solid, and wash with cold water.

  • Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 50 °C.

Logical Relationships in DNGU Synthesis Optimization

DNGU_Optimization cluster_parameters Controllable Parameters cluster_outcomes Reaction Outcomes cluster_issues Potential Issues temp Reaction Temperature yield Yield temp->yield side_reactions Side Reactions (Oxidation, Isomerization) temp->side_reactions decomposition Product Decomposition temp->decomposition ratio Nitration Ratio ratio->yield incomplete Incomplete Nitration ratio->incomplete conc Acid Concentration conc->yield conc->incomplete conc->side_reactions purity Purity incomplete->yield incomplete->purity side_reactions->yield side_reactions->purity decomposition->yield

Caption: A diagram illustrating the relationships between key reaction parameters, potential issues, and the final outcomes in DNGU synthesis.

References

  • Process for the continuous preparation of dinitroglycoluril. (EP0006782B1).
  • Dinitroglycoluril | C4H4N6O6 | CID 62101. PubChem. [Link]

  • Dinitroglycoluril. Wikipedia. [Link]

  • Low Hazard Small-Scale Synthesis and Chemical Analysis of High Purity Nitroglycerine (NG). ResearchGate. [Link]

  • Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). PubMed. [Link]

  • Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy. DTIC. [Link]

Sources

Technical Support Center: Dinitroglycoluril (DNGU) Stability and Handling

Author: BenchChem Technical Support Team. Date: February 2026

An Introduction for the Modern Researcher

Dinitroglycoluril (DNGU), a high-energy material with the formula C4H4N6O6, is of increasing interest as a stable explosive and a precursor to even more powerful compounds like tetranitroglycoluril (TNGU).[1] Its relative insensitivity compared to other high explosives makes it a candidate for various applications, including as a potential replacement for TNT and RDX.[2][3] However, "stable" in the context of energetic materials is a relative term. Understanding and managing the stability of DNGU is paramount for ensuring experimental reproducibility, safety, and the integrity of research outcomes.

This guide serves as a technical support center for researchers, scientists, and drug development professionals working with DNGU. It provides practical, in-depth answers to common and complex questions regarding its stability, handling, and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with Dinitroglycoluril (DNGU)?

A1: The primary hazard is its explosive nature. DNGU is a Division 1.1 explosive, meaning it has a mass explosion hazard.[4] It can explode if exposed to prolonged heat or fire.[4] The main danger is the instantaneous blast, not necessarily flying fragments.[4]

Q2: What is the thermal stability of DNGU?

A2: DNGU undergoes explosive decomposition at approximately 252.87°C.[1] Significant weight loss (around 90%) is observed in the temperature range of 225-250°C. The activation energy required to initiate this decomposition is 165 kJ/mol.[5]

Q3: Is DNGU sensitive to impact or friction?

A3: Yes. While considered relatively insensitive for a high explosive, it is still sensitive to physical stimuli. Impact sensitivity has been determined at an h50 of 88 cm, and friction sensitivity at 25 kg using a Julius-Peters apparatus.

Q4: Does DNGU react with water or air?

A4: DNGU does not react rapidly with air or water under standard conditions.[4] It is also noted to be insoluble in water.[6] However, long-term exposure to moisture, especially in the presence of impurities or other reactive materials, should be avoided as a general precaution.

Q5: What are the known decomposition products of DNGU?

A5: When heated, DNGU decomposes into several gaseous products, including nitrous oxide (N2O), nitrogen dioxide (NO2), carbon dioxide (CO2), hydrogen cyanide (HCN), and nitric oxide (NO).[5]

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides in-depth guidance on specific problems you may encounter during your experiments.

Q: I am planning an experiment involving DNGU with a new polymer binder. How can I assess their compatibility?

A: Assessing compatibility is a critical safety step. DNGU is a strong oxidizing agent and can react vigorously with reducing agents, which can include certain organic materials like binders.[4][6] An incompatible binder can lower the decomposition temperature and increase the sensitivity of the mixture.

  • Causality: The nitro groups in DNGU make it a strong oxidizer. Binders often contain functional groups that can be easily oxidized. This redox reaction can be exothermic, leading to thermal instability and unintended detonation. The presence of certain metals or bases can also catalyze decomposition.[4][6]

  • Recommended Action: You must perform a systematic compatibility test. A differential scanning calorimeter (DSC) is the standard instrument for this purpose. The protocol below provides a fundamental workflow for this assessment.

Workflow for Material Compatibility Screening

CompatibilityWorkflow Prep Prepare Samples: 1. DNGU (Control) 2. Binder (Control) 3. DNGU/Binder Mix (50:50) DSC Run DSC Analysis on all samples (e.g., 25°C to 300°C @ 10°C/min) Prep->DSC Analyze Analyze Thermograms: Compare onset decomposition temperatures (T_onset) DSC->Analyze Criteria Compatibility Criteria: Is ΔT_onset (DNGU vs. Mix) > 20°C? Analyze->Criteria Compatible Compatible: Proceed with caution for further testing. Criteria->Compatible No Incompatible Incompatible: DO NOT USE. Select alternative material. Criteria->Incompatible Yes Further Further Evaluation: Vacuum Stability Test Isothermal Aging Compatible->Further

Caption: Decision workflow for assessing DNGU compatibility with other materials.

Q: My stored DNGU sample has developed a slight discoloration. What does this indicate and what should I do?

A: Discoloration (e.g., turning yellowish or brownish) is a potential sign of chemical decomposition. This can be caused by exposure to impurities, UV light, or incompatible storage materials over time.

  • Causality: The decomposition of nitro compounds often releases nitrogen oxides (like NO2).[5] These acidic gases can react with the parent material or trace impurities, leading to the formation of colored byproducts. This process can be auto-catalytic, meaning the decomposition products accelerate further degradation, compromising the stability and performance of the material.

  • Recommended Action:

    • DO NOT USE: The material should be considered compromised. Its sensitivity and thermal properties may have changed unpredictably.

    • Isolate: Immediately isolate the sample in a well-ventilated area, away from other chemicals, especially flammable and reactive materials.

    • Review Storage Conditions: Verify your storage protocol against the recommended guidelines (see table below). Was the container properly sealed? Was it exposed to sunlight?

    • Dispose: The material must be disposed of under the supervision of a specialist or your institution's Environmental Health and Safety (EHS) office.[4][6] Do not attempt to dispose of it as regular chemical waste.

Experimental Protocols & Data

Protocol 1: Standard Visual Inspection of DNGU

This protocol should be performed regularly and before each use.

  • Preparation: Work in a designated area free of ignition sources. Ensure all equipment is grounded.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sample Retrieval: Retrieve the DNGU container from its designated storage location. Place it in a secondary containment vessel.

  • Visual Check: Without opening the primary container, visually inspect the material through the container wall (if transparent).

    • Color: The material should be a uniform, white crystalline solid. Note any discoloration, yellowing, or browning.

    • Crystal Form: Look for changes in crystal morphology, such as the formation of larger clumps or a powdery appearance, which could indicate moisture absorption or recrystallization.

    • Gas Formation: Check for any signs of container pressurization (e.g., bulging lid), which would indicate gas evolution from decomposition.

  • Documentation: Record the date, sample ID, observations, and your name in a dedicated logbook.

  • Action: If any abnormalities are observed, quarantine the sample and consult the troubleshooting guide above. If the sample appears normal, it may be cleared for experimental use.

DNGU Stability and Sensitivity Data

The following table summarizes key quantitative data related to DNGU's stability and sensitivity.

PropertyValueSource
Thermal Decomposition Temp. ~252.87 °C[1]
Decomposition Onset (TGA) 225-250 °C
Activation Energy (Decomp.) 165 kJ/mol
Impact Sensitivity (h50) 88 cm
Friction Sensitivity 25 kg[1]
Recommended Storage and Handling Conditions
ParameterRecommendationRationale / Causality
Temperature Store in a cool, dry place.Heat accelerates chemical decomposition. Elevated temperatures can bring DNGU closer to its thermal decomposition point.
Ignition Sources ELIMINATE all ignition sources (sparks, flames, static).[4]DNGU is a high explosive and can be initiated by sufficient energy input.
Incompatible Materials Store away from reducing agents, hydrides, sulfides, nitrides, inorganic bases, and metal oxides.[4][6]DNGU is a strong oxidizer; contact with these materials can cause a vigorous, exothermic reaction leading to detonation.[4][6]
Container Material Use compatible materials (e.g., glass, certain polymers). Avoid unlined metal containers.Metal oxides can increase thermal sensitivity.[4][6] Ensure material compatibility to prevent leaching or reactions.
Atmosphere Store in a tightly sealed container.Prevents contamination from atmospheric moisture and other reactive gases.
DNGU Thermal Decomposition Pathway

The decomposition of DNGU is a complex process initiated by the cleavage of the N-NO2 bond, which is the weakest bond in the molecule.

DecompositionPathway DNGU Dinitroglycoluril (DNGU) Heat Heat (>225°C) Cleavage Initial Step: N-NO2 Bond Cleavage Heat->Cleavage Activation Energy (165 kJ/mol) Radicals Formation of NO2• and Organic Radicals Cleavage->Radicals Cascade Rapid Exothermic Decomposition Cascade Radicals->Cascade Products Final Gaseous Products: N2O, NO2, CO2, HCN, NO Cascade->Products

Caption: Simplified pathway for the thermal decomposition of DNGU.

References

  • Dinitroglycoluril | C4H4N6O6 | CID 62101 - PubChem. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Dinitroglycoluril - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Stinecipher, M. M., & Stretz, L. A. (1985). Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]. Los Alamos National Lab., NM (USA). Retrieved January 27, 2026, from [Link]

  • DINITROGLYCOLURIL (DINGU) - ADR Information. (n.d.). NextSDS. Retrieved January 27, 2026, from [Link]

  • Process for the continuous preparation of dinitroglycoluril. (1979). Google Patents.
  • Khire, V., Talawar, M., Prabhakaran, K., Mukundan, T., & Kurian, E. (2005). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Hazardous Materials, 121(1-3), 35-41. Retrieved January 27, 2026, from [Link]

  • Process for the continuous preparation of dinitroglycoluril. (1979). Google Patents.
  • Reinke, E. N., & Sikorski, A. (2018). Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), et al. Defense Technical Information Center. Retrieved January 27, 2026, from [Link]

Sources

Dinitroglycoluril (DNGU) Production Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dinitroglycoluril (DNGU) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the scaling up of DNGU synthesis. As you transition from bench-scale experiments to larger production runs, a new set of challenges can emerge. This resource is structured to address these issues in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding DNGU production and its properties.

Q1: What is Dinitroglycoluril (DNGU) and why is its production being scaled up?

A1: Dinitroglycoluril (DNGU) is a high-explosive chemical compound with growing interest due to its stability and potential applications in explosive formulations.[1] Scaling up its production is driven by the need for a reliable and efficient manufacturing process for this energetic material.[2]

Q2: What is the fundamental chemistry behind DNGU synthesis?

A2: DNGU is synthesized by the nitration of glycoluril using concentrated nitric acid.[1] The reaction involves the substitution of hydrogen atoms on the glycoluril molecule with nitro groups.

Q3: What are the primary safety concerns associated with DNGU production?

A3: DNGU is a powerful explosive and a strong oxidizing agent.[3][4] The primary hazards include the risk of detonation, especially under prolonged exposure to heat or fire.[4] It can react violently with reducing agents.[3][4] Therefore, strict safety protocols are paramount during its production, handling, and storage.

Q4: What are the different isomers of DNGU, and why is this important for production?

A4: During the synthesis of DNGU, different isomers can be formed, including the 1,3-, 1,4-, and 1,6-isomers. The 1,3-isomer is notably less stable and can be decomposed by boiling water.[2] For many applications, achieving a high yield of the more stable 1,4- and 1,6-isomers is a key objective of the production process.[2]

Q5: What is the thermal stability of DNGU?

A5: DNGU exhibits significant thermal decomposition in the temperature range of 225-250°C.[5] The activation energy for its decomposition is approximately 165 kJ/mol.[1] Understanding its thermal behavior is critical for safe handling and storage, as well as for designing the synthesis process to avoid unwanted decomposition.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the scale-up of DNGU production.

Synthesis and Reaction Control

Q: My DNGU yield has significantly dropped after scaling up the reaction. What are the likely causes and how can I rectify this?

A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Thermal Management: The nitration of glycoluril is an exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These elevated temperatures can cause decomposition of the product and promote the formation of unwanted byproducts, thereby reducing the yield.

    • Solution: Ensure your reactor is equipped with an efficient cooling system. For larger batches, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils. A continuous production process can also offer better temperature control.[2]

  • Poor Mass Transfer and Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Inadequate agitation can result in localized areas of high reactant concentration and temperature gradients, leading to incomplete reaction and side reactions.

    • Solution: Optimize the stirring speed and impeller design for your reactor size. Ensure that the glycoluril is dispersed evenly throughout the nitric acid. In a continuous process, the flow rates and reactor design are critical for maintaining optimal mixing.[6]

  • Formation of Unstable Isomers: The reaction conditions, particularly temperature, can influence the isomeric ratio of the product. Higher temperatures may favor the formation of the less stable 1,3-DNGU, which can be lost during the purification process (e.g., washing with hot water), leading to a lower overall yield of the desired stable isomers.[2]

    • Solution: Maintain strict temperature control during the nitration reaction. A two-stage reaction, as described in some continuous process patents, can help control the reaction phases and temperature more effectively to favor the formation of stable isomers.[2][6]

Q: I am observing the formation of a significant amount of byproducts. How can I improve the purity of my DNGU?

A: The presence of impurities can affect the stability and performance of the final product. Here are some strategies to enhance purity:

  • Control of Reaction Temperature: As mentioned, elevated temperatures can lead to oxidation and other side reactions.[2]

    • Solution: Operate the reaction within the recommended temperature range. For instance, a continuous process might involve a first reactor at 30-40°C and a second at 45-70°C to optimize the reaction and minimize side reactions.[2]

  • Purity of Starting Materials: The purity of the glycoluril and nitric acid is crucial. Impurities in the starting materials can lead to the formation of unwanted byproducts.

    • Solution: Use high-purity starting materials. Ensure your nitric acid is absolute or highly concentrated as specified in established protocols.[2]

  • Effective Purification Protocol: The post-synthesis workup is critical for removing byproducts and unstable isomers.

    • Solution: A thorough washing of the crude product with cold water is essential to remove residual acid.[2] A subsequent wash with a solvent like methanol can further improve purity.[2] To remove the unstable 1,3-isomer, a controlled treatment with boiling water can be employed, though this will impact the overall yield.[2]

Product Stability and Handling

Q: My final DNGU product shows signs of instability. What could be the cause and how can I improve its stability?

A: The stability of DNGU is a critical safety and performance parameter. Instability can often be traced back to the synthesis and purification processes.

  • Presence of Unstable Isomers: The primary cause of instability is often the presence of the 1,3-DNGU isomer.[2]

    • Solution: As detailed in the purification protocol, a hot water treatment can be used to decompose and remove this unstable isomer.[2] Optimizing the synthesis to minimize its formation is the ideal approach.

  • Residual Acidity: Incomplete neutralization of the nitric acid used in the synthesis can lead to a product that is unstable over time.

    • Solution: Ensure the product is washed thoroughly with water until the washings are at a neutral pH.[2]

  • Impurities: Other organic or inorganic impurities can also compromise the stability of the final product.

    • Solution: A comprehensive purification process, potentially including recrystallization, can help remove these impurities.

Q: What are the best practices for handling and storing large quantities of DNGU safely?

A: Given that DNGU is a high explosive, stringent safety measures are non-negotiable.

  • Grounding and Static Control: All equipment used for handling DNGU must be properly grounded to prevent the buildup of static electricity, which could initiate an explosion.[3]

  • Avoidance of Incompatible Materials: DNGU is a strong oxidizing agent and should be kept away from reducing agents, hydrides, sulfides, and nitrides, as mixing can lead to a detonation.[3][4]

  • Temperature Control: Store DNGU in a cool, well-ventilated area, away from sources of heat.[7] Prolonged exposure to heat can lead to decomposition and potentially detonation.[4]

  • Spill and Emergency Procedures: Have a clear and well-rehearsed emergency plan. In case of a spill, the area should be immediately isolated.[3] Do not attempt to clean up a large spill without the supervision of a specialist.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant clothing and safety glasses. For certain operations, respiratory protection may also be necessary.[3]

Experimental Protocols

Lab-Scale Batch Synthesis of Dinitroglycoluril

This protocol is for informational purposes and should be adapted and performed with extreme caution by qualified personnel in a controlled laboratory setting.

  • Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and an addition funnel. Place the flask in an ice-water bath.

  • Reaction Setup: Carefully add a measured amount of concentrated nitric acid to the flask and cool it to 0-5°C.

  • Addition of Glycoluril: Slowly add glycoluril to the nitric acid in small portions, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period.

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Filtration and Washing: Collect the precipitated DNGU by filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification (Optional): To remove the unstable 1,3-isomer, the crude product can be slurried in hot water.

  • Drying: Dry the final product in a vacuum oven at a controlled, low temperature.

Conceptual Continuous Production Process

This outlines the principles of a continuous process for larger-scale production, as inspired by patented methods.[2][6]

  • Reactor Setup: Utilize a system of at least two cascaded, stirred-tank reactors with independent temperature control.

  • First Stage (Homogeneous Reaction): Continuously feed glycoluril and absolute nitric acid into the first reactor. Maintain a temperature of approximately 30-40°C to initiate the nitration in a homogeneous phase.[2]

  • Second Stage (Heterogeneous Reaction): The overflow from the first reactor enters the second reactor. In this stage, the DNGU precipitates, creating a heterogeneous mixture. Maintain a higher temperature, around 45-70°C, to drive the reaction to completion.[2]

  • Maturation (Optional Third Stage): A third reactor can be used to cool the reaction mixture to ambient temperature.[2]

  • Continuous Filtration and Washing: The output from the final reactor is continuously filtered and washed to isolate the DNGU.

  • Drying: The purified DNGU is then dried under controlled conditions.

Visualizations

Dinitroglycoluril Synthesis Pathway

G cluster_reactants Reactants cluster_products Products Glycoluril Glycoluril DNGU Dinitroglycoluril (DNGU) Glycoluril->DNGU NitricAcid Concentrated Nitric Acid (HNO3) NitricAcid->DNGU Water Water (H2O) DNGU->Water G start Low DNGU Yield Observed check_temp Check Temperature Control start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Adequate temp_ok Optimize Cooling System check_temp->temp_ok Inadequate check_purity Analyze Product Purity check_mixing->check_purity Good mixing_ok Improve Agitation check_mixing->mixing_ok Poor purity_ok Refine Purification Protocol check_purity->purity_ok Low end Yield Improved check_purity->end High temp_ok->end mixing_ok->end purity_ok->end G Batch Batch Process - Single large reactor - Challenges in heat and mass transfer - Higher risk for thermal runaway - Potential for inconsistent product quality Continuous Continuous Process - Multiple smaller reactors - Better temperature and mixing control - Improved safety profile - More consistent product quality Batch->Continuous Advantages of Continuous Processing for Scale-Up

Caption: Comparison of Batch and Continuous DNGU Production.

References

  • Process for the continuous preparation of dinitroglycoluril. (1979). Google Patents.
  • Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy - DTIC. (2018). Retrieved January 27, 2026, from [Link]

  • Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). (2004). PubMed. Retrieved January 27, 2026, from [Link]

  • Dinitroglycoluril. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Dinitroglycoluril | C4H4N6O6 | CID 62101. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]. (1985). UNT Digital Library. Retrieved January 27, 2026, from [Link]

  • Process for the continuous preparation of dinitroglycoluril. (1982). Google Patents.
  • Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). (1993). NASA Technical Reports Server. Retrieved January 27, 2026, from [Link]

  • ENERGETIC MATERIALS in the Enterprise. (n.d.). Lawrence Livermore National Laboratory. Retrieved January 27, 2026, from [Link]

  • DINITROGLYCOLURIL (DINGU). (n.d.). ADR Information - NextSDS. Retrieved January 27, 2026, from [Link]

  • Energetics manufacture with NiTech Solutions COBR Technology. (n.d.). NiTech Solutions. Retrieved January 27, 2026, from [Link]

  • Process Safety Management for Explosives and Pyrotechnics Manufacturing. (n.d.). Occupational Safety and Health Administration. Retrieved January 27, 2026, from [Link]

  • Further Development and Optimization of IM Ingredients at Holston Army Ammunition Plant. (n.d.). IMEMG. Retrieved January 27, 2026, from [Link]

  • Interaction of cis-1,4-Dinitroglycoluril and its Isomers with Magnesium-A DFT Treatment. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). (n.d.). OSTI.gov. Retrieved January 27, 2026, from [Link]

  • Design and Synthesis of Energetic Materials. (2001). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Manual for Chemical and Hazardous Substances Storage. (n.d.). Retrieved January 27, 2026, from [Link]

  • Energetic Materials with New Structures. (n.d.). Retrieved January 27, 2026, from [Link]

  • Safe Handling of Pyrophoric Liquids. (2009). Oregon State University Environmental Health and Safety. Retrieved January 27, 2026, from [Link]

  • Tech 101: Defense Energetic Materials. (2023). YouTube. Retrieved January 27, 2026, from [Link]

  • How To Handle Explosive Chemicals. (2022). The Chemistry Blog. Retrieved January 27, 2026, from [Link]

  • cis-1,4-Dinitroglycoluril (DINGU) and isomers of... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Optimizing Nitration Conditions for Glycoluril

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for glycoluril chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitrated glycoluril derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the complexities of this reaction. This document is structured as a dynamic resource to address the specific challenges you may encounter, moving from foundational concepts to advanced troubleshooting and optimization.

Section 1: Foundational Chemistry of Glycoluril Nitration

Understanding the core principles of the reaction is the first step toward optimization and troubleshooting. This section addresses the fundamental "why" behind the experimental conditions.

Q: What is the fundamental mechanism for the nitration of glycoluril?

A: The nitration of glycoluril is an electrophilic substitution reaction. The four nitrogen atoms on the glycoluril ring are part of amide-like structures, and their lone-pair electrons make them nucleophilic. The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This ion is typically generated in situ from a mixture of concentrated nitric acid (HNO₃) and a strong dehydrating acid, most commonly sulfuric acid (H₂SO₄)[1].

The mechanism proceeds in two key stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺)[1].

  • Nucleophilic Attack: A nitrogen atom of the glycoluril molecule attacks the nitronium ion, forming a new N-NO₂ bond. A base in the mixture (like HSO₄⁻) then abstracts a proton from the nitrogen to restore its neutral state and regenerate the acid catalyst. This process can be repeated up to four times to yield tetranitroglycoluril.

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_attack Electrophilic Substitution on Glycoluril HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O HSO4_minus HSO₄⁻ Glycoluril_N Glycoluril R₂N-H NO2_plus->Glycoluril_N H2O H₂O Intermediate [R₂N(H)-NO₂]⁺ Glycoluril_N->Intermediate + NO₂⁺ Nitrated_Glycoluril Nitrated Glycoluril R₂N-NO₂ Intermediate->Nitrated_Glycoluril - H⁺

Caption: General mechanism for glycoluril nitration.

Q: What are the potential products of this reaction, and how can I control the degree of nitration?

A: The reaction can theoretically yield a mixture of mono-, di-, tri-, and tetranitroglycoluril[2]. The final product distribution is primarily controlled by the reaction conditions:

  • Stoichiometry: Using a large excess of the nitrating agent drives the reaction towards the fully substituted tetranitroglycoluril.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures favor more extensive nitration, although they also increase the risk of decomposition.

  • Nitrating Agent Strength: Potent nitrating systems, such as fuming nitric acid in acetic anhydride, are used to achieve exhaustive nitration to the tetra-nitro derivative[3]. Milder conditions would be required to isolate partially nitrated intermediates.

Q: Why is strict temperature control (e.g., 0-5 °C) so critical in these protocols?

A: There are two primary reasons:

  • Exothermic Nature: Nitration is a highly exothermic process. Without efficient cooling, the reaction temperature can rise uncontrollably, leading to a dangerous runaway reaction. This can cause rapid decomposition of the reagents and products, potentially resulting in the violent release of gas and energy[1].

  • Product Selectivity and Stability: At higher temperatures, the rate of side reactions, such as oxidation and ring cleavage, increases significantly. This leads to the formation of impurities and a lower yield of the desired product. The nitrated products themselves can also be thermally sensitive. Maintaining a low temperature (typically 0-5 °C) ensures the reaction proceeds controllably and maximizes the yield and purity of the target compound[3].

Section 2: Troubleshooting Guide for Glycoluril Nitration

This section is formatted to address specific issues you might encounter during your experiment.

Troubleshooting_Workflow cluster_causes_yield Probable Causes cluster_causes_purity Probable Causes cluster_causes_iso Probable Causes Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low / No Yield Problem->LowYield Yes ImpureProduct Impure Product / Byproducts Problem->ImpureProduct IsolationIssue Isolation Issues (Oily/Tarry) Problem->IsolationIssue Success Successful Synthesis Problem->Success No Cause_Agent Weak Nitrating Agent LowYield->Cause_Agent Cause_Temp_Low Incorrect Temperature LowYield->Cause_Temp_Low Cause_Solubility Poor Solubility LowYield->Cause_Solubility Cause_Temp_High Temp Too High (Decomposition) ImpureProduct->Cause_Temp_High Cause_SideRxn Side Reactions ImpureProduct->Cause_SideRxn Cause_Water Water Contamination IsolationIssue->Cause_Water Cause_Impurity Acidic Impurities IsolationIssue->Cause_Impurity

Caption: A workflow for troubleshooting common nitration issues.

Q: My reaction yield is very low or zero. What are the likely causes?

A: This is a common issue that can often be traced back to the reagents or reaction setup.

  • Ineffective Nitrating Agent: The nitronium ion is sensitive to moisture. If you are using a standard HNO₃/H₂SO₄ mixture, ensure your acids are concentrated and of high purity. Fuming nitric acid, as specified in some high-yield preparations for tetranitroglycoluril, should be fresh and properly stored to prevent the absorption of atmospheric moisture[3].

  • Incorrect Temperature: While high temperatures are dangerous, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within the allotted time. Ensure your cooling bath is maintained within the specified range (e.g., 0-5 °C) and that the internal reaction temperature is monitored accurately.

  • Poor Solubility: Glycoluril has limited solubility. Protocols often call for dissolving it in one of the acid components (e.g., fuming nitric acid) before proceeding[3]. If the glycoluril is not fully dissolved before the main reaction begins, it creates a heterogeneous mixture where the reaction can only occur on the surface of the solid particles, drastically reducing the effective rate and overall yield.

Q: The reaction mixture turned dark brown, and the final product is discolored and impure. What went wrong?

A: A dark coloration is a clear sign of decomposition and oxidative side reactions.

  • Loss of Temperature Control: This is the most probable cause. Even a brief temperature spike above the recommended range (e.g., >10 °C) can initiate rapid decomposition of the nitrated intermediates, which are often less stable than the starting material.

  • Contaminants in Starting Material: Ensure your starting glycoluril is pure. Impurities from its synthesis (e.g., residual glyoxal or urea) can be more susceptible to oxidation by the strong acid mixture, leading to discoloration[4].

  • Incorrect Reagent Addition Rate: Adding the glycoluril solution to the acid mixture too quickly can create localized "hot spots" where the temperature exceeds the safe limit, even if the bulk solution temperature appears normal. Slow, dropwise addition with vigorous stirring is essential to dissipate the heat of reaction effectively.

Q: Instead of a white crystalline solid, I obtained an oily or tarry product that is difficult to isolate. Why did this happen?

A: This issue typically points to incomplete reaction or the presence of impurities that inhibit crystallization.

  • Water Contamination: The presence of excess water in the reaction can lead to the formation of undesirable, highly soluble byproducts and can also hydrolyze the nitrated product. Ensure all glassware is scrupulously dry and use anhydrous grade reagents where specified.

  • Incomplete Nitration: A mixture of partially nitrated, more soluble intermediates along with the final product can result in an oily consistency. This can be addressed by increasing the reaction time or using a more potent nitrating system.

  • Residual Acid: If the product is not washed thoroughly to neutrality during workup, residual acid can cause degradation over time and prevent proper crystallization[3]. Washing with a suitable solvent (like anhydrous methylene chloride) or a cold, dilute sodium bicarbonate solution followed by water is crucial.

Troubleshooting Summary Table
Problem Probable Cause Recommended Solution
Low or No Yield Ineffective/wet nitrating agentUse fresh, high-purity, anhydrous acids.
Temperature too lowMaintain internal reaction temperature within the optimal range (e.g., 0-5 °C).
Poor solubility of glycolurilEnsure complete dissolution of glycoluril in the acid before proceeding with the next step.
Impure/Discolored Product Loss of temperature controlImprove cooling efficiency; slow down the rate of addition; monitor internal temperature closely.
Contaminated starting materialRecrystallize or purify the starting glycoluril before use.
Oily/Tarry Product Water contaminationUse oven-dried glassware and anhydrous reagents.
Incomplete nitrationIncrease reaction time or consider a stronger nitrating agent.
Inadequate washing/purificationWash the crude product thoroughly to remove residual acids until the washings are neutral.

Section 3: Experimental Protocols & Optimization

This section provides a reference protocol for the synthesis of tetranitroglycoluril, a common target, based on established literature.

Detailed Protocol: Synthesis of Tetranitroglycoluril

This protocol is adapted from methodologies described in patent literature and requires strict adherence to safety procedures[3].

Materials & Equipment:

  • Glycoluril (high purity)

  • Fuming Nitric Acid (≥98%)

  • Acetic Anhydride (≥98%)

  • Zinc Chloride (ZnCl₂, anhydrous)

  • Anhydrous Methylene Chloride

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a constant pressure addition funnel.

  • Ice-salt bath for cooling.

Step-by-Step Procedure:

  • Prepare Solution A: In a separate flask, carefully dissolve glycoluril in fuming nitric acid at a temperature of 0-10 °C. A typical weight ratio is 1 part glycoluril to 40-120 parts fuming nitric acid[3]. Stir until fully dissolved and place this solution in the addition funnel.

  • Prepare Solution B: In the main reaction flask, dissolve anhydrous ZnCl₂ in acetic anhydride. The ratio of ZnCl₂ to acetic anhydride can be around 1:100 to 1:300 by weight[3].

  • Cool the Reactor: Cool the reaction flask containing Solution B to 0-5 °C using an ice-salt bath.

  • Initiate Reaction: Begin slow, dropwise addition of Solution A from the addition funnel into the vigorously stirred Solution B. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Period: After the addition is complete, continue stirring the mixture at 0-5 °C for 4-5 hours. A white precipitate of tetranitroglycoluril should form and increase in volume over this period[3].

  • Product Isolation: Pour the reaction mixture into a filtration apparatus.

  • Washing: Wash the collected white solid extensively with anhydrous methylene chloride until the filtrate is neutral.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 60-65 °C) to yield white, solid tetranitroglycoluril[3].

Key Parameters for Optimization
Parameter Influence on Reaction Optimization Strategy
Nitrating Agent Determines the electrophilic strength and potential for side reactions.For tetranitration, potent systems like fuming HNO₃/Ac₂O are effective[3]. For partial nitration, consider mixed acid (HNO₃/H₂SO₄) with careful stoichiometric control.
Catalyst A Lewis acid like ZnCl₂ can enhance the nitrating power of the system.The ratio of product to catalyst can be optimized; ratios of 10:1 to 20:1 have been reported[3].
Temperature Critical for safety, selectivity, and yield.Must be strictly maintained. Lowering the temperature may improve purity at the cost of reaction rate.
Reagent Ratios The excess of nitrating agent drives the reaction to completion.A large excess of fuming nitric acid (e.g., 1:40 w/w) is used for exhaustive nitration[3].
Reaction Time Determines the extent of conversion.Monitor the reaction by TLC or sampling to determine the point of maximum conversion before significant decomposition occurs. 4-5 hours is a typical benchmark[3].

Section 4: Frequently Asked Questions (FAQs)

Q: What are the essential safety precautions for glycoluril nitration?

A: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/face shield, and acid-resistant gloves.

  • Fume Hood: All operations must be conducted in a certified chemical fume hood with good ventilation.

  • Reagent Handling: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizers. Handle with extreme care.

  • Temperature Monitoring: Never leave the reaction unattended. Constant monitoring of the internal temperature is critical to prevent a runaway reaction.

  • Quenching: Have a plan for quenching the reaction in an emergency. Pouring the reaction mixture over a large volume of ice is a common method.

Q: How can I confirm the identity and purity of my nitrated glycoluril product?

A: A combination of spectroscopic methods is recommended:

  • Infrared (IR) Spectroscopy: This is excellent for confirming the presence of the nitro group (N-NO₂), which has characteristic strong absorption bands, and for monitoring the disappearance of the N-H bonds from the starting material[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise structure and degree of substitution. The symmetry of the molecule will be reflected in the number of signals, allowing you to distinguish between di-, tri-, and tetranitrated products[2].

  • Melting Point: A sharp melting point close to the literature value can be a good indicator of purity.

Q: What is the stability of tetranitroglycoluril and how should it be stored?

A: Tetranitroglycoluril is reported to have good thermal stability, with less than 1% weight loss after 24 hours at 100 °C[3]. For long-term storage, it should be kept in a cool, dry place, away from heat, sparks, and incompatible materials. It should be stored in a tightly sealed container to prevent moisture absorption[3].

References

  • Zhang, S. (2013). Tetranitroglycoluril preparation method. CN103204854A.
  • Bakibaev, A. A., Malkov, V. S., et al. (2020). Methods of analysis of glycoluril and its derivatives. Bulletin of the Karaganda University, Chemistry Series, 4(100), 6-22. [Link]

  • Ponomarenko, O.V., Panshina, S.Yu., et al. (2023). Glycoluril and Its Chemical Properties. Eurasian Journal of Chemistry, 2(1). [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • National Toxicology Program. (1997). Nomination Background: Glycoluril. [Link]

  • Wikipedia. (n.d.). Glycoluril. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Dinitroglycoluril (DNGU) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to DNGU Synthesis and Potential Pitfalls

The synthesis of 1,4-dinitroglycoluril (DNGU) is achieved through the nitration of glycoluril using concentrated nitric acid.[1] While the primary reaction is straightforward, the process can be accompanied by the formation of several byproducts that can compromise the purity, stability, and performance of the final product. Understanding the nature of these byproducts and the conditions that favor their formation is critical for successful and reproducible DNGU synthesis.

This guide will walk you through the identification of common byproducts, the underlying mechanisms of their formation, and proven analytical methods for their detection and characterization.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your DNGU synthesis experiments.

Q1: My final product is unstable and decomposes in boiling water. What is the likely impurity?

A: The most probable cause of this instability is the presence of the 1,3-dinitroglycoluril isomer .[2] This isomer is known to be significantly less stable than the desired 1,4- and 1,6-isomers and is susceptible to hydrolysis, especially at elevated temperatures.[2]

Causality: The formation of the 1,3-isomer is a known side reaction during the nitration of glycoluril. The reaction conditions, particularly temperature and the rate of addition of nitric acid, can influence the isomeric distribution of the dinitrated products.

Troubleshooting Steps:

  • Purification: The crude reaction product can be purified by washing with boiling water to decompose and remove the unstable 1,3-isomer.[2] This will, however, result in a lower overall yield of the stable DNGU isomers.

  • Reaction Control: To minimize the formation of the 1,3-isomer, it is crucial to maintain strict control over the reaction temperature. A continuous and cascaded nitration process, where a homogeneous liquid phase is followed by a heterogeneous phase, has been shown to reduce the formation of unstable byproducts.[2]

Q2: My analytical data (e.g., NMR, HPLC) suggests the presence of multiple compounds in my purified product. What are the other possible byproducts?

A: Besides the 1,3-isomer, other potential byproducts in DNGU synthesis include:

  • Mononitroglycoluril: This is an intermediate product resulting from incomplete nitration. Its presence indicates that the nitration reaction may not have gone to completion.

  • Trinitroglycoluril and Tetranitroglycoluril (TNGU): Over-nitration can lead to the formation of these higher nitrated species, especially if harsh nitrating conditions are used.

  • Hydrolysis Products: If the reaction mixture is exposed to water, or if unstable isomers are present, hydrolysis can lead to the formation of various degradation products.

  • Oxidation Products: Strong oxidizing conditions can potentially lead to the formation of other oxidized species.

Troubleshooting Workflow:

The following diagram illustrates a systematic approach to identifying the root cause of byproduct formation.

DNGU_Synthesis_Byproducts cluster_reagents Reagents Glycoluril Glycoluril Mononitro Mononitroglycoluril Glycoluril->Mononitro Nitration NitratingAgent HNO₃ Dinitro_1_4 1,4-Dinitroglycoluril (Desired Product) Mononitro->Dinitro_1_4 Nitration Dinitro_1_3 1,3-Dinitroglycoluril (Unstable Isomer) Mononitro->Dinitro_1_3 Nitration Dinitro_1_6 1,6-Dinitroglycoluril (Stable Isomer) Mononitro->Dinitro_1_6 Nitration Trinitro Trinitroglycoluril Dinitro_1_4->Trinitro Over-nitration Hydrolysis Hydrolysis Products Dinitro_1_3->Hydrolysis H₂O, Heat Tetranitro Tetranitroglycoluril Trinitro->Tetranitro Over-nitration

Sources

Dinitroglycoluril (DINGU) Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dinitroglycoluril (DINGU). It addresses common challenges encountered during synthesis and purification, offering troubleshooting advice and frequently asked questions in a user-friendly format. The protocols and explanations provided herein are grounded in established scientific principles to ensure reliability and reproducibility in your experimental work.

I. Understanding the Core Challenge: Isomeric Purity and Stability

The primary challenge in Dinitroglycoluril (DINGU) purification stems from the formation of constitutional isomers during its synthesis by the nitration of glycoluril.[1] While the desired product is the thermally stable and relatively insensitive 1,4-isomer, the synthesis can also yield the less stable 1,3- and 1,6-isomers. The presence of these isomers, particularly the 1,3-isomer which is reported to be decomposable in boiling water, can significantly impact the safety, stability, and performance characteristics of the final product. Therefore, the primary goal of any DINGU purification process is the effective removal of these unwanted isomers and other process-related impurities.

II. Troubleshooting Guide: A Q&A Approach to Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of DINGU.

Question 1: My crude DINGU product has a low melting point and appears discolored (yellowish or brownish). What are the likely impurities and how can I remove them?

Answer:

A low or broad melting point is a classic indicator of impurity. In the case of DINGU, this is often due to the presence of residual starting materials, unstable isomers, and nitrated byproducts. Discoloration typically arises from oxidation products or other colored impurities.

Causality and Recommended Actions:

  • Isomeric Impurities: The presence of the 1,3- and 1,6-isomers will depress the melting point. The 1,3-isomer is particularly unstable.

    • Solution: A hot water wash is an effective first step. Suspend the crude product in deionized water and heat to boiling with stirring. The less stable isomers are more susceptible to hydrolysis and will decompose, aiding their removal from the solid phase. A patent for a continuous preparation process notes that treatment with boiling water can result in a weight loss of up to 20% for a product containing a high proportion of unstable isomers, indicating the removal of these species.

  • Residual Nitrating Agents and Acidity: Trapped nitric acid or other acidic byproducts can contribute to instability and discoloration.

    • Solution: Thorough washing with cold deionized water until the washings are neutral (pH ~7) is crucial. A patent describes washing the filtered reaction product with cold water until the wash water reaches a pH of 5.[2][3]

  • Colored Impurities: These are often polar, colored byproducts.

    • Solution 1: Methanol Wash: After the water wash, a wash with cold methanol can be very effective in removing colored impurities. A described purification process involves washing with cold water, followed by a methanol wash, and finally drying at 65°C to yield a product with 95.5% purity.[2][3]

    • Solution 2: Activated Charcoal Treatment during Recrystallization: If discoloration persists, adding a small amount of activated charcoal to the hot recrystallization solution can adsorb the colored impurities. The charcoal is then removed by hot filtration.

Question 2: I am attempting to recrystallize my DINGU, but it is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4][5][6][7] This is often due to high supersaturation, the presence of impurities that inhibit crystallization, or a large difference in polarity between the solute and the solvent. The resulting oil can trap impurities and may solidify into an amorphous solid with poor purity.

Causality and Recommended Actions:

  • High Supersaturation: Rapid cooling or the addition of a large volume of anti-solvent can create a level of supersaturation that favors the formation of an oil over an ordered crystal lattice.

    • Solution: Employ a slower cooling rate for your crystallization. If using an anti-solvent, add it more slowly and with vigorous stirring to maintain a lower, more controlled level of supersaturation.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at lower temperatures, or the anti-solvent may be too poor, causing the DINGU to crash out as an oil.

    • Solution: Experiment with different solvent/anti-solvent systems. A good starting point for many energetic materials is a polar solvent in which the compound is soluble when hot, and a less polar anti-solvent. For DINGU, given its polarity, systems like Dimethylformamide (DMF)/water or N-Methyl-2-pyrrolidone (NMP)/water could be explored, though experimental verification is necessary.

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting oiling out.

    • Solution: Ensure your crude DINGU has been thoroughly washed to remove residual acids and other soluble impurities before attempting recrystallization.

Question 3: My purified DINGU has an acceptable melting point, but I'm concerned about its thermal stability and sensitivity. How can I assess and improve these properties?

Answer:

The thermal stability and impact sensitivity of DINGU are critically linked to its purity, particularly the absence of unstable isomers and residual acidic impurities.

Assessment and Improvement Strategies:

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for assessing thermal stability. A sharp decomposition exotherm at a temperature consistent with pure 1,4-DINGU (decomposition begins around 225-250°C) is indicative of good thermal stability.[8][9][10] The presence of earlier decomposition events suggests impurities.

  • Impact Sensitivity Testing: While requiring specialized equipment, impact sensitivity tests (e.g., drop weight tests) provide a direct measure of the material's sensitivity to shock. It has been noted that DINGU is a relatively insensitive high explosive.[11] Proper purification to remove more sensitive impurities is expected to maintain or improve this characteristic.

  • Improving Stability and Reducing Sensitivity:

    • Thorough Purification: The most effective way to improve stability and reduce sensitivity is to ensure the highest possible purity. This means diligent removal of isomeric impurities and any residual acids from the synthesis.

    • Control of Crystal Morphology: The size and shape of the crystals can influence sensitivity. Recrystallization conditions should be controlled to produce uniform, well-formed crystals, as this can reduce the likelihood of "hot spots" forming under impact.[12]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a DINGU purification protocol?

A1: Based on available literature, a robust starting protocol would be:

  • Hot Water Wash: Suspend the crude DINGU in deionized water and heat to boiling for a set period (e.g., 30-60 minutes) with stirring.

  • Filtration: Filter the hot slurry and wash the filter cake with additional hot deionized water.

  • Cold Water Wash: Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Methanol Wash: Wash the filter cake with cold methanol to remove colored impurities.

  • Drying: Dry the purified DINGU in a vacuum oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.[2][3]

Q2: What analytical techniques are best for assessing DINGU purity?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the different isomers of DINGU and other organic impurities. A reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is a common starting point for the analysis of nitro compounds.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the 1,4-isomer and detect the presence of other isomers or impurities.[15][16]

  • Melting Point Analysis: A sharp melting point in the expected range is a good indicator of high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups and can be used to monitor the decomposition of DINGU by observing changes in the N-H, C=O, and NO₂ stretching bands.[8][9][10]

Q3: How should I handle and dispose of DINGU and its waste streams?

A3: DINGU is an energetic material and must be handled with appropriate safety precautions.

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle DINGU in a well-ventilated area, preferably a fume hood. Avoid friction, impact, and exposure to high temperatures.

  • Disposal: All waste containing DINGU, including contaminated solvents and filter paper, should be treated as hazardous and energetic waste. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not mix DINGU waste with other chemical waste streams unless explicitly permitted by your EHS guidelines. Nitric acid-containing waste should be handled with extreme care and neutralized before disposal, following established safety protocols.[17]

IV. Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude DINGU.

DINGU_Purification crude_dingu Crude DINGU (Contains Isomers and Impurities) hot_water_wash Hot Water Wash (Decomposes Unstable Isomers) crude_dingu->hot_water_wash filtration1 Filtration & Cold Water Wash (Remove Soluble Impurities & Acids) hot_water_wash->filtration1 methanol_wash Methanol Wash (Removes Colored Impurities) filtration1->methanol_wash drying Drying (Under Vacuum at 60-70°C) methanol_wash->drying pure_dingu Pure 1,4-DINGU drying->pure_dingu

Caption: A generalized workflow for the purification of Dinitroglycoluril.

V. Quantitative Data Summary

PropertyValueSource
Melting Point Decomposes around 252.87 °CWikipedia
Purity after Washing 95.5%[2][3]
Drying Temperature 65 °C[2][3]
Thermal Decomposition Start ~225-250 °C[8][9][10]

VI. Experimental Protocols

Protocol 1: General Purification of Crude DINGU

  • Slurry Preparation: In a fume hood, suspend 10 g of crude DINGU in 200 mL of deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hot Water Treatment: Heat the slurry to reflux with vigorous stirring and maintain at reflux for 1 hour.

  • Hot Filtration: Quickly filter the hot mixture through a Büchner funnel. Wash the collected solid with 50 mL of hot deionized water.

  • Neutralization Wash: Wash the filter cake with cold deionized water until the pH of the filtrate is neutral (check with pH paper).

  • Methanol Wash: Wash the filter cake with 50 mL of cold methanol.

  • Drying: Carefully transfer the purified solid to a pre-weighed crystallizing dish and dry in a vacuum oven at 65°C to a constant weight.

Protocol 2: Purity Assessment by HPLC (Illustrative)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh a small amount of purified DINGU and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of multiple peaks, which would indicate impurities. The retention times of the different isomers would need to be determined using reference standards if available.

VII. Logical Troubleshooting Diagram

Troubleshooting_DINGU start Problem with Purified DINGU low_mp Low/Broad Melting Point? start->low_mp discolored Product Discolored? start->discolored oiling_out Oiling Out During Recrystallization? start->oiling_out low_stability Poor Thermal Stability? start->low_stability isomers Isomeric Impurities Present. -> Perform Hot Water Wash. low_mp->isomers Yes acid Residual Acid Present. -> Wash to Neutral pH. low_mp->acid Yes colored_imp Colored Impurities. -> Methanol Wash or Charcoal Treatment. discolored->colored_imp Yes supersaturation High Supersaturation. -> Slow Cooling/Anti-solvent Addition. oiling_out->supersaturation Yes solvent Inappropriate Solvent. -> Screen New Solvent Systems. oiling_out->solvent Yes purity_issue Purity Issue. -> Re-purify, focusing on complete isomer and acid removal. low_stability->purity_issue Yes

Caption: A decision tree for troubleshooting common DINGU purification issues.

VIII. References

  • Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Thermal Analysis and Calorimetry. [Link]

  • Thermal decomposition kinetics of the synthesis of Dinitroglycoluril. ResearchGate. [Link]

  • EP0006782B1 - Process for the continuous preparation of dinitroglycoluril. Google Patents.

  • Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate. [Link]

  • Synthesis of a New Explosive Compound, Trans-1,4,5,8-Tetranitro-1,4,5,8- Tetraazadecalin. DTIC. [Link]

  • Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy. DTIC. [Link]

  • Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]. UNT Digital Library. [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). OSTI.GOV. [Link]

  • SAFETY AND SENSITIVITY OF NITROGLYCERINE (NG) MIXTURES. UNT Digital Library. [Link]

  • Study of glycoluril and its derivatives by 1H and 13C NMR spectroscopy. ResearchGate. [Link]

  • Reactive dye removal using magnesium chloride and polyacrylamide by coagulation-flocculation method. ResearchGate. [Link]

  • Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). PubMed. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • EP0006782A1 - Process for the continuous preparation of dinitroglycoluril. Google Patents.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Impact sensitivity test of liquid energetic materials. ResearchGate. [Link]

  • (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. VDE. [Link]

  • Dinitroglycoluril. PubChem. [Link]

  • Mechanism of the Impact-Sensitivity Reduction of Energetic CL-20/TNT Cocrystals: A Nonequilibrium Molecular Dynamics Study. MDPI. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. J-STAGE. [Link]

  • Dyestuff Color Removal by Ionizing Radiation and Chemical Oxidation. EPA. [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. ScienceDirect. [Link]

  • Thermal Decomposition of Energetic Materials XXVIII. Predictions and results for nitramines of bis‐imidazolidinedione: DINGU, TNGU and TDCD. Wiley Online Library. [Link]

  • Color Removal from Acid and Reactive Dye Solutions by Electrocoagulation and Electrocoagulation/Adsorption Processes. ResearchGate. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • MEASUREMENT OF IMPACT SENSITIVITY OF LIQUID EXPLOSIVES AND MONOPROPELLANTS. DTIC. [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. ResearchGate. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. PMC. [Link]

  • Dinitroglycoluril. Wikipedia. [Link]

  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety. [Link]

  • Removal of Indigo Dye by CaCO 3 /Ca(OH) 2 Composites and Resource Recovery. ACS Publications. [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta Libraries. [Link]

Sources

Technical Support Center: Strategies for Reducing the Sensitivity of Dinitroglycoluril-Based Explosives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and scientists working with Dinitroglycoluril (DNGU) and its formulations. DNGU is a promising energetic material valued for its high density and performance. However, like all energetic materials, controlling its sensitivity to external stimuli such as impact, friction, and electrostatic discharge is paramount for safe handling and application. This document provides in-depth troubleshooting advice, advanced methodologies, and foundational knowledge in a practical question-and-answer format to address challenges encountered during the formulation and handling of DNGU-based explosives.

Section 1: Foundational Concepts: Understanding DNGU Sensitivity

Before troubleshooting specific formulation issues, it is crucial to understand the inherent characteristics of Dinitroglycoluril and the factors that govern its sensitivity.

Q1: What are the primary factors influencing the intrinsic sensitivity of neat DNGU?

A1: The sensitivity of crystalline explosives like DNGU is not solely a function of its chemical structure but is also heavily influenced by its physical properties. Key factors include:

  • Crystal Quality and Defects: The presence of internal voids, cracks, and dislocations within the crystal lattice can create localized "hot spots" when subjected to mechanical stimuli like impact or friction. These hot spots are points of energy concentration that can lead to the initiation of a chemical decomposition reaction.

  • Particle Size and Morphology: Smaller particle sizes generally lead to higher sensitivity due to the increased surface area-to-volume ratio, which provides more sites for initiation. Sharp, acicular (needle-like) crystals are often more sensitive than those with rounded or cubic morphologies because their sharp edges can easily fracture, creating new, reactive surfaces and frictional hot spots.

  • Purity: The presence of impurities, especially residual solvents or by-products from synthesis, can significantly increase the sensitivity of DNGU.

Q2: How does DNGU's sensitivity compare to other common military explosives?

A2: DNGU is generally considered to be a relatively insensitive high explosive, with sensitivity characteristics that are often compared to Triaminotrinitrobenzene (TATB).[1][2] However, data can be contradictory across different sources, underscoring the importance of consistent in-house testing.[3] One study determined the impact sensitivity (h₅₀) of DNGU to be 88 cm using the Bruceton staircase method, which indicates a moderate level of insensitivity. For comparison, more sensitive explosives like PETN have a much lower drop height, while highly insensitive explosives like TATB have a significantly higher one.

Section 2: Troubleshooting Guide for DNGU Formulations

This section addresses common problems encountered during the experimental formulation of DNGU-based explosives, particularly Polymer-Bonded Explosives (PBXs).

Q3: My recent batch of recrystallized DNGU shows higher and more variable impact sensitivity than expected. What are the likely causes and how can I fix it?

A3: This is a common issue often related to the crystallization process. The primary culprits are poor crystal quality and inconsistent particle morphology.

  • Causality: Rapid crystallization or "crashing out" of the solute can lead to the formation of small, often needle-shaped crystals with a high number of internal defects. As explained in Q1, these characteristics increase sensitivity. Inconsistent stirring rates, temperature gradients, and solvent evaporation rates during crystallization will lead to a wide particle size distribution and variable crystal quality, resulting in inconsistent sensitivity measurements.

  • Troubleshooting Steps:

    • Control Cooling Rate: Employ a slow, controlled cooling rate during recrystallization. This allows for the growth of larger, more uniform, and less-strained crystals.

    • Optimize Solvent/Antisolvent Addition: If using an antisolvent method, add the antisolvent slowly and at a constant rate with vigorous, consistent stirring to ensure homogenous supersaturation.

    • Characterize Your Crystals: Before formulation, analyze your DNGU crystals using Scanning Electron Microscopy (SEM) to assess particle size and morphology. Aim for a consistent, preferably non-acicular, crystal shape.

    • Measure Crystal Density: Use a technique like gas pycnometry to measure the crystal density. A density lower than the theoretical maximum suggests the presence of internal voids.

Q4: I've formulated a DNGU-based PBX, but it's exhibiting high friction sensitivity and poor mechanical integrity. What's the problem?

A4: This issue typically points to problems with the binder system, specifically poor adhesion between the binder and the DNGU crystals, or an inappropriate binder choice.

  • Causality: The binder in a PBX serves to coat the explosive crystals, filling voids and cushioning them against friction and impact.[4] If the binder does not adequately wet and adhere to the crystal surfaces, pockets of air can be trapped, and friction can occur directly between DNGU crystals, leading to high sensitivity. A binder that is too rigid or brittle may not effectively dissipate mechanical energy, and can even fracture under stress, creating new initiation sites.

  • Troubleshooting Workflow:

G start High Friction Sensitivity & Poor Mechanical Properties check_adhesion Assess Binder-DNGU Adhesion (e.g., SEM imaging) start->check_adhesion check_binder_Tg Evaluate Binder Tg & Mechanical Properties start->check_binder_Tg poor_adhesion Poor Adhesion Observed check_adhesion->poor_adhesion binder_too_rigid Binder Tg Too High? (Brittle at test temp) check_binder_Tg->binder_too_rigid improve_coating Improve Slurry Coating Process: - Adjust solvent system - Add surfactant/coupling agent poor_adhesion->improve_coating Process Issue change_binder Select a Different Binder: - Consider fluoropolymers (Viton A) - or Elastomers (HTPB) poor_adhesion->change_binder Incompatibility good_adhesion Good Adhesion good_adhesion->change_binder end_solution Optimized Formulation: Low Sensitivity & Good Integrity improve_coating->end_solution change_binder->end_solution binder_too_rigid->good_adhesion No add_plasticizer Incorporate a Plasticizer to lower Tg and increase flexibility binder_too_rigid->add_plasticizer Yes add_plasticizer->end_solution

Caption: Troubleshooting workflow for high sensitivity in PBXs.

Section 3: Advanced Methodologies for Sensitivity Reduction

For applications requiring exceptionally low sensitivity, advanced formulation techniques beyond simple binder incorporation may be necessary.

Q5: What is co-crystallization and how can it be used to reduce the sensitivity of DNGU?

A5: Co-crystallization is a crystal engineering technique where two or more different molecules are brought together in a highly ordered, stoichiometric ratio within a single crystal lattice. An energetic-energetic co-crystal, for instance between DNGU and a highly insensitive explosive like TATB or a more powerful one like HMX, can offer a unique combination of properties.

  • Mechanism of Sensitivity Reduction:

    • Lattice Stabilization: The formation of intermolecular interactions (e.g., hydrogen bonds) between the co-former molecules can create a more stable crystal lattice, increasing the energy required to initiate decomposition.

    • Density Modification: Co-crystals often have a higher density than the average of their components, which can improve detonation performance while simultaneously reducing sensitivity by minimizing void spaces.

    • Hot Spot Mitigation: The uniform distribution of two different energetic molecules at the molecular level can disrupt the formation of critical hot spots.

  • Practical Application: While specific data on DNGU co-crystals is limited in open literature, studies on other explosives like CL-20/HMX have shown that co-crystallization can significantly reduce impact and friction sensitivity compared to the more sensitive component alone.[5][6] Researchers working with DNGU can explore co-crystallization with other energetic molecules using techniques like solvent/antisolvent methods or solvent-mediated grinding to create novel materials with tailored sensitivity profiles.

Section 4: Experimental Protocols

A reliable and reproducible experimental procedure is the cornerstone of safe and effective research. Below is a representative protocol for preparing a DNGU-based PBX using a common laboratory method.

Protocol: Preparation of a DNGU/Viton A PBX (95/5 wt%) via Slurry Coating

This protocol is a representative example. All quantities and parameters should be optimized for specific laboratory conditions and safety protocols.

Materials & Equipment:

  • DNGU, recrystallized, sieved to desired particle size

  • Viton A (or other suitable binder)

  • Ethyl Acetate (or other suitable solvent for the binder)

  • Deionized Water

  • Surfactant (e.g., Span 80/Tween 80 mixture, optional)

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Vacuum pump

Procedure:

  • Prepare the Aqueous Slurry:

    • Add a specific volume of deionized water to the jacketed reaction vessel (e.g., a 10:1 water-to-explosive ratio by weight is common).

    • If using a surfactant, add it to the water and stir until dissolved.

    • With gentle agitation (e.g., 200-300 RPM), slowly add the sieved DNGU powder to form a uniform suspension.

    • Heat the slurry to the desired coating temperature (e.g., 50-60°C).

  • Prepare the Binder Lacquer:

    • In a separate beaker, dissolve the Viton A binder in ethyl acetate to create a lacquer of known concentration. Ensure the binder is fully dissolved.

  • Binder Addition and Coating:

    • Once the DNGU slurry is at a stable temperature, slowly add the binder lacquer to the vessel over a period of 15-30 minutes. The "sticky" lacquer will cause the DNGU particles to begin agglomerating.

  • Solvent Removal:

    • After the lacquer addition is complete, slowly apply a vacuum to the vessel. This will cause the ethyl acetate to evaporate (it will form an azeotrope with water). The evaporation removes the solvent from the binder, causing it to precipitate and solidify as a coating on the DNGU agglomerates.

  • Maturation and Finishing:

    • Maintain the temperature and stirring for a "maturation" period (e.g., 30-60 minutes) after the bulk of the solvent is removed to ensure complete coating and formation of spherical granules.

  • Isolation and Drying:

    • Turn off the heat and vacuum. Filter the resulting PBX granules from the water.

    • Wash the granules with clean water to remove any residual surfactant.

    • Dry the PBX molding powder in an oven at a safe temperature (e.g., 60°C) until a constant weight is achieved.

G cluster_0 Aqueous Phase Preparation cluster_1 Organic Phase Preparation a1 Add Water (+ Surfactant) a2 Add DNGU Powder a1->a2 a3 Heat & Stir to Form Slurry a2->a3 c1 Slowly Add Lacquer to Slurry a3->c1 b1 Dissolve Viton A in Ethyl Acetate b1->c1 d1 Apply Vacuum to Remove Solvent c1->d1 e1 Filter, Wash, & Dry Granules d1->e1 f1 Final PBX Molding Powder e1->f1

Caption: Workflow for the slurry coating of DNGU to produce a PBX.

Section 5: Data Reference Tables

The following table provides sensitivity data for neat DNGU in comparison to other standard explosives. While specific data for DNGU-based PBXs is not widely available in open literature, the general trend is that the incorporation of 5-10% (by weight) of an elastomeric or fluoropolymer binder can significantly increase the impact drop height (reduce sensitivity) and increase the friction threshold.

Table 1: Comparison of Explosive Sensitivity Properties

ExplosiveChemical FormulaDensity (g/cm³)Impact Sensitivity (h₅₀)Friction Sensitivity (N)
DNGU C₄H₄N₆O₆1.94~88 cm>353 N
RDX C₃H₆N₆O₆1.82~28 cm120 N
HMX C₄H₈N₈O₈1.91~32 cm120 N
PETN C₅H₈N₄O₁₂1.77~13 cm60 N
TATB C₆H₆N₆O₆1.93>320 cm>353 N

Data compiled from various sources. Sensitivity values can vary significantly based on the specific test apparatus, crystal quality, and environmental conditions.

Section 6: Frequently Asked Questions (FAQs)

Q6: What is the role of a plasticizer in a DNGU-based PBX?

A6: A plasticizer is a non-volatile substance added to a polymer binder to increase its flexibility and reduce its glass transition temperature (Tg). In a PBX, a more flexible binder is better able to absorb and dissipate mechanical shock, thereby reducing the impact sensitivity of the formulation. Energetic plasticizers can achieve this desensitization without significantly compromising the explosive's performance.

Q7: Are there any materials known to be incompatible with DNGU?

A7: DNGU is an organic nitro compound and should be treated with care. It is incompatible with strong bases, which can form explosive salts. It is also a strong oxidizing agent and may react vigorously with reducing agents. A comprehensive compatibility study, including vacuum stability tests, should always be performed before incorporating new materials into a DNGU formulation.

Q8: Can the sensitivity of a PBX change over time?

A8: Yes, aging can affect the sensitivity of a PBX. Over time and with exposure to temperature cycles, changes can occur in the binder's mechanical properties (e.g., hardening or degradation) or in the explosive crystal structure. For example, some binders can slowly crystallize, becoming more rigid and less effective at desensitizing the explosive. Therefore, long-term aging studies and surveillance testing are critical for any developed formulation.

References

  • DNGU: Synthesis, Formulation and Testing of an Affordable, Less-Sensitive Energetic Material. BAE Systems Ordnance Systems. 2012. [Link]

  • Dinitroglycoluril - Wikipedia. Wikipedia. Accessed January 27, 2026. [Link]

  • Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]. Los Alamos National Laboratory. 1991. [Link]

  • Polymer-bonded explosive - Wikipedia. Wikipedia. Accessed January 27, 2026. [Link]

  • Recent Progress on Synthesis, Characterization, and Performance of Energetic Cocrystals: A Review. Molecules. 2022. [Link]

  • Effect of Cocrystal Behavior on Sensitivity and Thermal Decomposition Mechanisms of CL-20/HMX via Molecular Dynamics Simulations. Engineered Science. 2018. [Link]

  • Slurry coating method for agglomeration of molding powders requiring immiscible lacquer solvents.
  • Evaluation of the Thermo-mechanical and Explosive Properties of Bimodal and Hybrid Polymer Bonded Explosive (PBX) Compositions. Central European Journal of Energetic Materials. 2014. [Link]

Sources

Technical Support Center: Dinitroglycoluril (DINGU) Storage and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Dinitroglycoluril (DINGU). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you mitigate decomposition and ensure the stability of DINGU during storage. Our recommendations are grounded in established scientific principles and data from studies on DINGU and related energetic materials.

I. Understanding DINGU Stability: A Foundational Overview

Dinitroglycoluril (C₄H₄N₆O₆) is a high-energy material noted for its relative stability compared to other explosives. However, like all energetic materials, its long-term stability is a critical factor for safe handling, storage, and experimental reproducibility. Decomposition can be initiated by several environmental factors, leading to a loss of purity and potentially hazardous situations.

The primary known decomposition pathway for DINGU is thermal, which occurs at elevated temperatures (225-250 °C) and involves the rupture of the weaker N-NO₂ bond.[1] This process generates gaseous byproducts including N₂O, NO₂, CO₂, HCN, and NO.[1] While DINGU shows no rapid reaction with water, long-term exposure to humidity and light, as well as the presence of impurities or incompatible materials, can contribute to its degradation over time.[2]

II. Frequently Asked Questions (FAQs) on DINGU Storage

This section addresses common questions regarding the storage and handling of Dinitroglycoluril.

Q1: What are the primary factors that can cause DINGU to decompose during storage?

A1: The main factors influencing DINGU's stability are:

  • Temperature: Elevated temperatures can accelerate thermal decomposition.

  • Humidity: Although DINGU does not react rapidly with water, prolonged exposure to moisture can lead to hydrolytic degradation.

  • Light: Exposure to UV radiation can induce photolytic decomposition.

  • Incompatible Materials: Contact with certain materials, such as reactive metals (e.g., magnesium), can catalyze decomposition.[3]

  • Impurities: Residual acids or other impurities from the synthesis process can act as catalysts for decomposition.

Q2: What are the ideal storage conditions for DINGU?

A2: To maximize shelf-life, DINGU should be stored in a cool, dry, dark, and well-ventilated area. The following conditions are recommended:

  • Temperature: Store at controlled room temperature, avoiding large temperature fluctuations.

  • Humidity: Keep in a desiccated environment, ideally with a relative humidity below 50%.

  • Light: Protect from direct sunlight and UV sources by using amber or opaque containers.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and hydrolytic decomposition.

Q3: Are there any known stabilizers that can be used with DINGU?

A3: Currently, there is a lack of published studies specifically validating the effectiveness of stabilizers for DINGU. However, based on the chemistry of related nitroamine and nitrate ester explosives, stabilizers that act as NOx scavengers are prime candidates. Diphenylamine (DPA) is a widely used stabilizer in nitrocellulose-based propellants and may offer some protection, but its compatibility and efficacy with DINGU must be experimentally verified.[4][5]

Q4: How can I tell if my DINGU sample is decomposing?

A4: Signs of decomposition can include:

  • Visual Changes: Discoloration (e.g., yellowing or browning) of the solid material.

  • Gas Evolution: The presence of reddish-brown fumes (NO₂) in the headspace of the container.

  • Pressure Buildup: In a sealed container, the evolution of gaseous decomposition products can lead to an increase in pressure.

  • Changes in Purity: A decrease in the purity of the sample as determined by analytical techniques such as HPLC.

III. Troubleshooting Guide for DINGU Instability

This guide provides a structured approach to identifying and resolving common stability issues encountered during DINGU storage and experimentation.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of DINGU Powder 1. Thermal degradation due to high storage temperatures. 2. Photolytic decomposition from light exposure. 3. Reaction with acidic impurities.1. Verify storage temperature is within the recommended range. 2. Store in a light-proof container in a dark location. 3. Assess the purity of the sample for residual acids from synthesis. Consider recrystallization if necessary.
Pressure Buildup in Storage Container 1. Significant thermal decomposition leading to gas generation. 2. Autocatalytic decomposition initiated by acidic byproducts.1. CAUTION: Handle with extreme care. Do not attempt to open a visibly pressurized container. 2. Cool the container to reduce the rate of decomposition. 3. Consult with your institution's safety officer for proper handling and disposal procedures.
Inconsistent Experimental Results 1. Degradation of the DINGU stock, leading to lower effective concentrations. 2. Incompatibility with experimental binders or solvents.1. Routinely check the purity of your DINGU stock using the HPLC protocol below. 2. Conduct compatibility studies with all formulation components (e.g., polymers, binders) using techniques like Differential Scanning Calorimetry (DSC).[6]
Formation of Unknown Peaks in HPLC Analysis 1. Presence of synthesis impurities. 2. Emergence of degradation products.1. Characterize the impurities using techniques like LC-MS to understand their origin. 2. If degradation is suspected, perform an accelerated aging study to identify the degradation products.

IV. Experimental Protocols

This section provides detailed methodologies for assessing the stability of DINGU.

Protocol 1: Purity Assessment and Decomposition Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of DINGU and monitoring its degradation. Note: This method is based on standard procedures for energetic materials and should be validated for your specific instrumentation and DINGU sample.[7]

1. Materials and Reagents:

  • DINGU sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

3. Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity DINGU in acetonitrile at a known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a small amount of the DINGU sample to be tested and dissolve it in acetonitrile to a known concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: ~230 nm (to be optimized based on UV scan of DINGU)

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and the sample solution. Quantify the DINGU peak area and calculate the purity of the sample against the calibration curve. The appearance of new peaks over time indicates the formation of degradation products.

Protocol 2: Accelerated Aging Study

This protocol describes a method to accelerate the aging process of DINGU to predict its long-term stability.

1. Sample Preparation:

  • Place a known quantity of DINGU in several vials.

  • For testing the effect of humidity, some vials can be left open in a humidity-controlled chamber.

  • For testing the effect of stabilizers, prepare mixtures of DINGU with the candidate stabilizer at various concentrations.

2. Aging Conditions:

  • Place the vials in a temperature- and humidity-controlled oven or chamber.

  • Select a temperature that is elevated but well below the decomposition temperature of DINGU (e.g., 60-80 °C).

  • Select a relevant relative humidity level (e.g., 75% RH).

3. Time Points:

  • Remove vials at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

4. Analysis:

  • At each time point, analyze the DINGU sample for purity using the HPLC method described in Protocol 1.

  • Plot the percentage of remaining DINGU as a function of time to determine the degradation kinetics.

V. Visualization of Key Processes

Decomposition Initiation Pathways

G cluster_factors Initiating Factors cluster_mechanisms Decomposition Mechanisms Temperature Elevated Temperature Thermal Thermal Decomposition Temperature->Thermal Humidity Humidity (H₂O) Hydrolysis Hydrolysis Humidity->Hydrolysis Light UV Light Photolysis Photolysis Light->Photolysis Impurities Impurities (e.g., Acids) Catalysis Catalytic Decomposition Impurities->Catalysis Decomposition Decomposition Thermal->Decomposition Hydrolysis->Decomposition Photolysis->Decomposition Catalysis->Decomposition DINGU Dinitroglycoluril (DINGU) DINGU->Decomposition Products Degradation Products (NOx, CO₂, HCN, etc.) Decomposition->Products

Caption: Factors initiating DINGU decomposition.

Workflow for DINGU Stability Assessment

G start Obtain DINGU Sample purity_check Initial Purity Assessment (HPLC) start->purity_check storage Store under Controlled Conditions (Temp, Humidity, Light) purity_check->storage monitoring Periodic Sampling and Purity Analysis (HPLC) storage->monitoring decision Purity Meets Specification? monitoring->decision use Proceed with Experimentation decision->use Yes troubleshoot Troubleshoot Storage Conditions / Consider Re-purification decision->troubleshoot No troubleshoot->purity_check

Caption: Workflow for ensuring DINGU stability.

VI. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62101, Dinitroglycoluril. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Dinitroglycoluril. In Wikipedia. Retrieved from [Link]

  • Türker, L. (2020). Interaction of cis-1,4-Dinitroglycoluril and its Isomers with Magnesium-A DFT Treatment. European Journal of Chemistry, 4(1). Retrieved from [Link]

  • Lukin, M., et al. (2020). Methods of analysis of glycoluril and its derivatives. ResearchGate. Retrieved from [Link]

  • Trache, D., et al. (2017). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. Journal of Materials Science, 52(13), 7541–7563. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2002). Hydrolysis Tests of Energetic Materials. In Disposal of Neutralent Wastes from the Chemical Agent Disposal Program. The National Academies Press. Retrieved from [Link]

  • Capellos, C., et al. (1979). Kinetic Studies and Product Characterization during the Basic Hydrolysis of Glyceryl Nitrate Esters. Defense Technical Information Center. Retrieved from [Link]

  • Levin, I. (1969). Role of Diphenylamine as a Stabilizer in Propellants. Defense Technical Information Center. Retrieved from [Link]

  • Khire, V., et al. (2005). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Hazardous Materials, 119(1-3), 63-68. Retrieved from [Link]

  • Anil, N., et al. (1998). The effect of accelerated aging on color stability of denture liners. Journal of Oral Science, 40(3), 105-108. Retrieved from [Link]

  • Pouretedal, H. R., & Damiri, S. (2020). Increasing of photostability of HNS explosive in the presence of UV photostabilizers. Journal of Energetic Materials, 38(3), 323-332. Retrieved from [Link]

  • Li, H., et al. (2019). Sandwich-like low-sensitive nitroamine explosives stabilized by hydrogen bonds and π–π stacking interactions. CrystEngComm, 21(3), 445-451. Retrieved from [Link]

  • Hemmerich, K. J. (1998). General Aging Theory and Simplified Protocol for Accelerated Aging of Medical Devices. MDDI. Retrieved from [Link]

  • Varghese, J., et al. (2014). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. RSC Advances, 4(93), 51229-51234. Retrieved from [Link]

  • Östmark, H., et al. (2000). Surveillance testing of propellants stabilised with diphenylamine and reactions in stabiliser and between stabiliser and nitro-cellulose. ResearchGate. Retrieved from [Link]

  • Colina, V., et al. (2013). Determination of ethylene glycol dinitrate in dynamites using HPLC: Application to the plastic explosive Goma-2 ECO. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Long-term effects of climate factors on dengue fever over a 40-year period. Infectious Diseases of Poverty, 13(1), 47. Retrieved from [Link]

  • Keles, G., et al. (2019). Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? ResearchGate. Retrieved from [Link]

  • Politzer, P., et al. (2017). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 22(12), 2009. Retrieved from [Link]

  • Hadad, S., et al. (2018). The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study. Materials, 11(12), 2566. Retrieved from [Link]

  • Nakashima, Y., et al. (2015). Stabilization of nitrocellulose by diphenylamine and phenol compound. Journal of the Japan Explosives Society, 76(5), 183-188. Retrieved from [Link]

  • Hii, Y. L., et al. (2014). Statistical Modeling Reveals the Effect of Absolute Humidity on Dengue in Singapore. PLoS Neglected Tropical Diseases, 8(5), e2805. Retrieved from [Link]

  • Politzer, P., et al. (2017). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate. Retrieved from [Link]

  • Yilmaz, H., & Yenil, N. (2019). Development and validation of a new RP-HPLC method for organic explosive compounds. Arabian Journal of Chemistry, 12(8), 2099-2106. Retrieved from [Link]

  • Glover, D. J., & Hoffsommer, J. C. (1984). Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. Defense Technical Information Center. Retrieved from [Link]

  • DDL, Inc. (n.d.). ASTM F1980 | Accelerated Aging & Real Time Aging Testing. Retrieved from [Link]

  • Kumar, A., et al. (2015). Impurity Profile: A Review. World Journal of Pharmaceutical Research, 4(8), 603-621. Retrieved from [Link]

  • Sharma, R. K., et al. (2018). Determination of Diphenyl Amine (DPA) Stabilizer in Propellants – A Minireview. ResearchGate. Retrieved from [Link]

  • Guesmi, A., et al. (2021). Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye. Polymers, 13(22), 4016. Retrieved from [Link]

  • Kendhammer, G., et al. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Analytical Chemistry, 92(15), 10479–10487. Retrieved from [Link]

  • Yin, J., et al. (2023). Current Self-Healing Binders for Energetic Composite Material Applications. Polymers, 15(1), 231. Retrieved from [Link]

  • U.S. Army Armament Research, Development and Engineering Center. (1995). Biodegradation of Propellant AHH. Defense Technical Information Center. Retrieved from [Link]

  • Mordecai, E. A., et al. (2019). Humidity – The overlooked variable in the thermal biology of mosquito-borne disease. PLoS Neglected Tropical Diseases, 13(10), e0007741. Retrieved from [Link]

  • Zhang, S., et al. (2018). Study on compatibility of common propellant binders with ADN. ResearchGate. Retrieved from [Link]

  • Glover, D. J. (1981). Analysis Methods for Explosive Materials. I. Polynitro Compounds. Defense Technical Information Center. Retrieved from [Link]

  • Reddy, G. R., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 3, 11. Retrieved from [Link]

  • Zienert, T., et al. (2003). Diphenylamine and derivatives in the environment: A review. ResearchGate. Retrieved from [Link]

  • Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. Defense Technical Information Center. Retrieved from [Link]

  • Interpol. (2020). Interpol review of detection and characterization of explosives and explosives residues 2016-2019. Forensic Science International: Synergy, 2, 551–589. Retrieved from [Link]

Sources

Technical Support Center: Optimizing DINGU Particle Size for Advanced Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the optimization of 1,4-dinitroglycoluril (DINGU) particle size in formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling the particle size of this energetic material. Here, we will explore the critical role of particle size in formulation performance and provide troubleshooting solutions and detailed experimental protocols to address common challenges encountered in the laboratory.

The Critical Role of Particle Size in DINGU Formulations

DINGU, a heterocyclic nitramine explosive, is valued for its stability and performance characteristics in various energetic formulations.[1] The particle size of DINGU is a critical parameter that significantly influences the material's properties and the performance of the final formulation.[2][3][4]

Key performance characteristics influenced by particle size include:

  • Sensitivity: Smaller particles generally exhibit reduced sensitivity to impact and friction.[2][5] This is attributed to the reduction of crystal defects and voids, which can act as "hot spots" for initiation.[2]

  • Detonation Velocity and Pressure: Particle size distribution affects the packing density and the rate of energy release, thereby influencing detonation velocity and pressure.[3][6]

  • Formulation Stability: A uniform particle size distribution is crucial for the homogeneity and long-term stability of explosive compositions.

  • Processing and Handling: The flowability and handling characteristics of DINGU powders are directly related to particle size and morphology.

Optimizing particle size allows for the fine-tuning of these properties to meet the specific requirements of a given application, whether in cast or compressed charges.[7]

Troubleshooting Guide: Common Issues in DINGU Particle Size Optimization

This section addresses common challenges in a question-and-answer format to provide direct and actionable solutions.

Q1: My DINGU batches exhibit a wide and inconsistent particle size distribution. What are the likely causes?

A1: A broad particle size distribution (PSD) is a frequent issue stemming from several factors during synthesis and processing. The primary culprits are typically uncontrolled crystallization, inefficient milling, or particle agglomeration.

  • Uncontrolled Crystallization: The rate of precipitation during the nitration of glycoluril to form DINGU can significantly impact the resulting particle size.[1] Rapid, uncontrolled precipitation leads to a wide range of particle sizes and morphologies. To address this, focus on controlling the rate of anti-solvent addition, stirring speed, and temperature during the crystallization process.

  • Inefficient Milling: If you are using a milling process to reduce particle size, inconsistent results can arise from improper mill settings, incorrect media selection, or a non-uniform feed rate. Ensure your milling parameters are optimized and consistently applied across batches.

  • Particle Agglomeration: Fine DINGU particles have a high surface energy, making them prone to clumping together.[8] This can skew particle size analysis results and negatively impact formulation homogeneity. The use of appropriate dispersants in wet milling or anti-agglomeration agents can mitigate this issue.

Q2: After milling, my fine DINGU particles are agglomerating. How can I prevent this?

A2: Agglomeration of fine particles is driven by van der Waals forces and electrostatic interactions, which become more pronounced as the particle surface area increases.[8] Preventing agglomeration is key to maintaining a narrow PSD and ensuring the benefits of size reduction are realized.

  • Wet Milling: Switching from dry milling to wet milling is a highly effective strategy.[9][10][11] The liquid medium dissipates heat, reduces electrostatic charging, and provides a physical barrier between particles.[9][10]

  • Use of Surfactants/Dispersants: In wet milling, the addition of a suitable surfactant or dispersant can prevent particles from sticking together by creating repulsive forces between them.[12] The choice of agent will depend on the solvent system and the surface chemistry of DINGU.

  • Control of Milling Parameters: Over-milling can lead to an excess of fine particles with very high surface energy, increasing the tendency for agglomeration. Optimize milling time and energy to achieve the desired particle size without excessive fines generation.

  • Post-Milling Treatment: In some cases, a post-milling sonication step in a suitable liquid can help to break up soft agglomerates.

Q3: I am struggling to achieve stable sub-micron DINGU particles. What techniques are most effective?

A3: Producing stable sub-micron particles requires a shift from traditional coarse grinding to more advanced techniques that offer greater control over the particle size reduction process.

  • Wet Media Milling (Bead Milling): This is a preferred method for producing fine and ultra-fine particles. The use of small grinding media (beads) in a liquid slurry allows for efficient and controlled size reduction through impact and shear forces.

  • Controlled Crystallization (Solvent/Anti-Solvent Method): This "bottom-up" approach offers excellent control over particle size and morphology.[2][13][14] By carefully controlling the supersaturation of a DINGU solution and the rate of anti-solvent addition, it is possible to precipitate particles in the desired size range.[2] The choice of solvent and anti-solvent is critical to success.[15]

  • High-Pressure Homogenization: This technique can be effective for some materials, forcing a suspension through a narrow gap at high pressure to break down particles. Its applicability to energetic materials like DINGU would require careful safety evaluation.

Q4: I have observed a change in the crystalline form of DINGU after processing. Why is this happening and how can I control it?

A4: The phenomenon you are observing is likely polymorphism, where a compound can exist in multiple crystalline forms. Different polymorphs can have different physical properties, including sensitivity and stability. Mechanical stress from milling or changes in solvent environment during crystallization can induce polymorphic transformations.

  • Monitoring for Polymorphism: Regularly analyze your processed DINGU using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to identify any changes in the crystal structure.

  • Controlling Process Parameters:

    • Milling: Control the temperature during milling, as heat can provide the energy for a polymorphic transition. Wet milling is advantageous here due to its cooling effect.[10]

    • Crystallization: The choice of solvent can influence which polymorph crystallizes.[15] Carefully screen solvents and control the crystallization temperature to favor the desired polymorph.

  • Characterization: It is crucial to characterize the polymorphic form of your starting material and the final product to ensure consistency.

Experimental Protocols

Protocol 1: Particle Size Reduction of DINGU via Wet Media Milling

This protocol outlines a general procedure for reducing the particle size of DINGU using a laboratory-scale bead mill. Safety Precaution: All handling of DINGU should be conducted in a facility designed for energetic materials, with appropriate personal protective equipment.

  • Slurry Preparation:

    • In a suitable vessel, prepare a slurry of DINGU in a non-reactive liquid medium (e.g., isopropanol or water with a suitable dispersant).

    • A typical starting concentration is 10-30% DINGU by weight.

    • Ensure the DINGU is well-wetted and dispersed in the liquid before milling.

  • Mill Setup:

    • Select the appropriate grinding media (e.g., yttria-stabilized zirconia beads) based on the desired final particle size. Smaller media are used to achieve smaller particle sizes.

    • Charge the milling chamber with the grinding media to the manufacturer's recommended volume (typically 70-80%).

    • Set the mill parameters, including agitator speed and temperature control.

  • Milling Process:

    • Introduce the DINGU slurry into the milling chamber.

    • Begin milling at a moderate speed and monitor the temperature closely.

    • Periodically take samples to measure the particle size distribution using a suitable technique like laser diffraction.

    • Continue milling until the desired particle size is achieved.

  • Product Recovery:

    • Separate the milled slurry from the grinding media.

    • Wash the media with fresh solvent to recover any remaining product.

    • Dry the DINGU product under controlled conditions (e.g., vacuum oven at a safe temperature) to remove the solvent.

Parameter Starting Recommendation Rationale
Grinding Media Yttria-stabilized Zirconia (YSZ)High density and hardness for efficient grinding, low contamination.
Media Size 0.3 - 1.0 mmSmaller media for finer grinding.
Agitator Speed 1000 - 3000 rpmHigher speeds increase energy input but also generate more heat.
Slurry Concentration 10 - 30% (w/w)Affects viscosity and milling efficiency.
Temperature < 40°CTo prevent solvent evaporation and ensure safety.

Protocol 2: Controlled Crystallization of DINGU

This protocol describes a general approach for controlling DINGU particle size using the solvent/anti-solvent method.

  • Solvent Selection:

    • Identify a suitable solvent in which DINGU has good solubility (e.g., dimethylformamide - DMF).

    • Select an anti-solvent in which DINGU is poorly soluble but is miscible with the solvent (e.g., water).

  • Solution Preparation:

    • Dissolve DINGU in the chosen solvent at a specific concentration and temperature to create a saturated or near-saturated solution.

  • Precipitation:

    • Slowly add the anti-solvent to the DINGU solution under controlled stirring.

    • The rate of anti-solvent addition, stirring speed, and temperature will all influence the nucleation and growth of DINGU crystals, and thus the final particle size.

  • Particle Harvesting:

    • Once precipitation is complete, collect the DINGU particles by filtration.

    • Wash the particles with the anti-solvent to remove any residual solvent.

    • Dry the product under controlled conditions.

Visualization of Workflows

DINGU_Particle_Size_Optimization_Workflow cluster_Start Starting Material cluster_Methods Particle Size Reduction Methods cluster_Milling_Details Milling Process cluster_Crystallization_Details Crystallization Process cluster_Characterization Characterization cluster_End Final Product Start Crude DINGU Milling Top-Down Approach (Milling) Start->Milling Crystallization Bottom-Up Approach (Crystallization) Start->Crystallization Wet_Milling Wet Media Milling Milling->Wet_Milling Dry_Milling Dry Milling (Caution) Milling->Dry_Milling Solvent_AntiSolvent Solvent/Anti-Solvent Crystallization->Solvent_AntiSolvent PSD_Analysis Particle Size Analysis (Laser Diffraction, SEM) Wet_Milling->PSD_Analysis Dry_Milling->PSD_Analysis Solvent_AntiSolvent->PSD_Analysis Morphology Morphology Analysis (SEM) PSD_Analysis->Morphology Polymorphism Polymorph Analysis (XRD, DSC) Morphology->Polymorphism End Optimized DINGU for Formulation Polymorphism->End

Caption: Workflow for DINGU particle size optimization.

DINGU_Crystallization_Factors cluster_Inputs Input Parameters cluster_Process Crystallization Process cluster_Outputs Output Characteristics Solvent Solvent Choice Nucleation Nucleation Solvent->Nucleation AntiSolvent Anti-Solvent Choice AntiSolvent->Nucleation Concentration DINGU Concentration Concentration->Nucleation Temperature Temperature Temperature->Nucleation Stirring Stirring Rate Stirring->Nucleation Addition_Rate Addition Rate Addition_Rate->Nucleation Growth Crystal Growth Nucleation->Growth Particle_Size Particle Size Growth->Particle_Size PSD Particle Size Distribution Growth->PSD Morphology Morphology Growth->Morphology Polymorph Polymorph Growth->Polymorph

Caption: Factors influencing DINGU crystallization.

Frequently Asked Questions (FAQs)

Q: What are the typical target particle size ranges for DINGU in different formulations?

A: The optimal particle size for DINGU depends on the specific application. For applications requiring lower sensitivity, a finer particle size in the range of 5-20 microns is often targeted. For some high-performance applications, sub-micron particles may be desirable. A patent for an explosive composition specifies a DINGU particle size of less than 10 microns.[7]

Q: How does solvent choice affect DINGU crystallization and particle size?

A: The solvent system is a critical factor in controlling crystallization.[15] The solubility of DINGU in the chosen solvent and the miscibility of the solvent with the anti-solvent will determine the rate of supersaturation, which in turn controls the nucleation and growth of crystals.[2] A systematic screening of solvent/anti-solvent pairs is recommended to find the optimal system for achieving the desired particle size and morphology.

Q: What are the safety precautions for handling and processing fine DINGU powders?

A: Fine energetic material powders can have increased sensitivity and dust explosion hazards. All handling should be performed in a grounded system with appropriate ventilation to prevent the buildup of electrostatic charge and airborne dust. Wet processing is generally preferred over dry processing to minimize these risks.[9] Always consult your institution's safety guidelines for handling energetic materials.

Q: What are the key differences between dry and wet milling for DINGU?

A:

  • Dry Milling:

    • Pros: Simpler process, no solvent to remove.

    • Cons: Higher risk of electrostatic buildup and dust explosion, potential for localized heating, and a greater tendency for particle agglomeration.

  • Wet Milling:

    • Pros: Inherently safer due to heat dissipation and reduced dust, better control over particle size distribution, and can prevent agglomeration.[9][10]

    • Cons: Requires a subsequent solvent removal step.

For an energetic material like DINGU, wet milling is the strongly recommended approach.[9]

References

  • Kumar, R., & Siril, P. F. (2019). Engineering the Morphology and Particle Size of High Energetic Compounds Using Drop-by-Drop and Drop-to-Drop Solvent–Antisolvent Interaction Methods. ACS Omega, 4(3), 5346-5356. [Link]

  • PacSci EMC. (n.d.). Properties of Selected High Explosives. [Link]

  • Google Patents. (1979). US4148674A - Ternary explosive compositions.
  • Taylor, S., et al. (2004). TNT Particle Size Distributions From Detonated 155-mm Howitzer Rounds. Defense Technical Information Center. [Link]

  • ResearchGate. (n.d.). cis-1,4-Dinitroglycoluril (DINGU) and isomers of...[Link]

  • National Center for Biotechnology Information. (n.d.). Dinitroglycoluril. PubChem. [Link]

  • IMEMG. (n.d.). Particle Size Image Analysis of Explosive Formulations & Ingredients. [Link]

  • Wikipedia. (n.d.). Dinitroglycoluril. [Link]

  • National Technical Information Service. (1993). Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). [Link]

  • SlideShare. (n.d.). Module 2: Milling (Particle Size Reduction). [Link]

  • ACS Publications. (2019). Engineering the Morphology and Particle Size of High Energetic Compounds Using Drop-by-Drop and Drop-to-Drop Solvent–Antisolvent Interaction Methods. ACS Omega. [Link]

  • ACS Publications. (2024). Progress in Energy−Safety Balanced Cocrystallization of Four Commercially Attractive Nitramines. Crystal Growth & Design. [Link]

  • ResearchGate. (2015). Why fine particles tend to agglomerate readily?[Link]

  • Google Patents. (1993).
  • ScienceDirect. (2015). Tuning the particle size and morphology of high energetic material nanocrystals. [Link]

  • Custom Processing Services. (2024). The Complete Guide to the Wet Grinding Process: Step by Step Essentials. [Link]

  • ResearchGate. (2024). (PDF) Progress in Energy−Safety Balanced Cocrystallization of Four Commercially Attractive Nitramines. [Link]

  • Journal of Engineering and Environment. (2021). An Overview of Particle Agglomeration Techniques to Waste Utilization. [Link]

  • ACS Publications. (2020). Nitramine-Based Energetic Cocrystals with Improved Stability and Controlled Reactivity. Crystal Growth & Design. [Link]

  • ACS Publications. (2020). Mechanistic Influence of Chemical Agglomeration Agents on Removal of Inhalable Particles from Coal Combustion. ACS Omega. [Link]

  • Defense Technical Information Center. (n.d.). PARTICLE SIZE EFFECT ON EXPLOSIVE BEHAVIOR OF AMMONIUM PERCHLORATE. [Link]

  • Ball Mill for Sale. (n.d.). What is the Purpose of Wet Milling?[Link]

  • Scribd. (n.d.). 119 02373 01 Dow Crop Defense Formulations Guide. [Link]

  • ResearchGate. (2025). Is it safe to do high energy wet milling with solvent like ethanol for more than 10 hours,does it cause any explosion?[Link]

  • National Center for Biotechnology Information. (2020). Mechanistic Influence of Chemical Agglomeration Agents on Removal of Inhalable Particles from Coal Combustion. PMC. [Link]

  • Pion Inc. (2016). Particle Size Reduction Methods: Which Is Best?[Link]

  • MDPI. (n.d.). Prediction and Construction of Energetic Materials Based on Machine Learning Methods. [Link]

  • Semantic Scholar. (2021). Effect of Nano-Sized Energetic Materials (nEMs) on the Performance of Solid Propellants: A Review. [Link]

  • YouTube. (2023). Particle Agglomeration: A Technical How-to Guide with Illustrative Examples - HORIBA Sci Webinar. [Link]

  • National Center for Biotechnology Information. (n.d.). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. PMC. [Link]

  • Chinese Journal of Energetic Materials. (n.d.). Preparation of Narrow Size-distributed Micron Nitroamine Explosives by Microfluidic Crystallization System. [Link]

Sources

"factors affecting the chemical stability of DINGU"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,4-Dinitroglycoluril (DINGU). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the factors affecting the chemical stability of DINGU. Here you will find answers to frequently asked questions and detailed troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for DINGU?

The thermal decomposition of DINGU is the most studied degradation pathway. The molecule's stability is primarily dictated by the N-NO2 bond, which is considered the weakest bond in the structure. Computational studies suggest that the initial step in the thermal decomposition is the homolytic cleavage of this N-N bond.[1] This is followed by a cascade of reactions leading to the formation of various gaseous products.

Q2: What are the main factors that can affect the chemical stability of DINGU?

Several factors can influence the chemical stability of DINGU. These include:

  • Temperature: Elevated temperatures are a primary driver of DINGU decomposition. Significant weight loss is observed in the temperature range of 225-250°C.[1]

  • Compatibility with other materials: DINGU's stability can be compromised when in contact with certain substances. It is a strong oxidizing agent and can react vigorously with reducing agents, hydrides, sulfides, and nitrides.[2] The presence of metal oxides can also increase its thermal sensitivity. Notably, composites of DINGU with magnesium have been shown to be unstable, leading to the rupture of the N-NO2 bond.[3]

  • pH: While specific studies on the effect of pH on DINGU are limited, general chemical principles suggest that extreme pH conditions (highly acidic or basic) can potentially catalyze degradation pathways such as hydrolysis.[4][5] A patent on DINGU synthesis mentions washing the product with water until a pH of 5 is reached, suggesting some stability in mildly acidic conditions.[6]

  • Light: Photochemical degradation is a possibility for many nitro compounds. While specific data on DINGU is scarce, experiments should be designed to minimize exposure to UV or high-intensity light unless photostability is the subject of the investigation.

Q3: What are the expected decomposition products of DINGU?

Under thermal decomposition, the primary gaseous products identified are:

  • Nitrous oxide (N₂O)

  • Nitrogen dioxide (NO₂)

  • Carbon dioxide (CO₂)

  • Hydrogen cyanide (HCN)

  • Nitric oxide (NO)[1]

The identification of other degradation products resulting from different conditions (e.g., hydrolysis, photolysis) would require specific analytical studies.

Troubleshooting Guides

This section provides structured guidance for addressing specific stability-related issues you may encounter during your experiments with DINGU.

Guide 1: Unexpected Degradation of DINGU in a Formulation

Problem: You observe a loss of DINGU potency or the appearance of unknown impurities in your formulation during storage or preliminary stability testing.

Causality: This issue often points to an incompatibility between DINGU and one or more components of your formulation. As an oxidizing agent, DINGU can react with reducing agents.[2] Furthermore, its stability can be affected by acidic or basic excipients and the presence of certain metals.

Troubleshooting Workflow:

A Problem: Unexpected DINGU Degradation B Step 1: Isolate and Characterize Degradants - Use HPLC or GC-MS to identify and quantify impurities. A->B C Step 2: Review Formulation Components - Identify potential reducing agents, strong acids/bases, or metal oxides. B->C D Step 3: Conduct Binary Compatibility Studies - Mix DINGU with each individual excipient. - Store at accelerated conditions (e.g., 40°C/75% RH). - Analyze for DINGU degradation at set time points. C->D E Step 4: Analyze Results - Identify the incompatible excipient(s). D->E F Step 5: Reformulate - Replace the incompatible component with a stable alternative. E->F G Step 6: Confirm Stability of New Formulation - Repeat stability testing on the revised formulation. F->G

Caption: Troubleshooting workflow for unexpected DINGU degradation.

Experimental Protocol: Binary Compatibility Study

  • Preparation: Accurately weigh a 1:1 ratio of DINGU and a single formulation excipient into a suitable container (e.g., glass vial).

  • Storage: Place the open vials in a stability chamber at accelerated conditions (e.g., 40°C and 75% relative humidity). A control sample of pure DINGU should also be stored under the same conditions.

  • Analysis: At predetermined intervals (e.g., 1, 2, and 4 weeks), remove a sample and analyze for the concentration of DINGU using a validated HPLC method.

  • Evaluation: Compare the degradation rate of DINGU in the presence of the excipient to the control. A significantly faster rate of degradation indicates incompatibility.

Guide 2: Assessing the Thermal Stability of a New DINGU-based Composition

Problem: You have developed a new composition containing DINGU and need to determine its thermal stability profile.

Causality: The thermal stability of the composition will depend on the intrinsic stability of DINGU and its interactions with the other components. The presence of other materials can either enhance or reduce the overall thermal stability.

Experimental Workflow:

A Objective: Assess Thermal Stability B Method 1: Thermogravimetric Analysis (TGA) - Determine onset of decomposition and mass loss profile. A->B C Method 2: Differential Scanning Calorimetry (DSC) - Identify exothermic decomposition events and transition temperatures. A->C D Method 3: Isothermal Aging Study - Store samples at elevated, constant temperatures below the decomposition point. - Monitor DINGU concentration over time using HPLC. A->D E Data Analysis & Interpretation - Compare TGA/DSC profiles of the composition to pure DINGU. - Calculate degradation kinetics from isothermal data. B->E C->E D->E F Conclusion: Determine Thermal Stability Profile E->F

Caption: Experimental workflow for assessing thermal stability.

Experimental Protocol: Isothermal Aging and HPLC Analysis

  • Sample Preparation: Prepare multiple samples of your DINGU composition and store them in a controlled temperature environment (e.g., an oven) at a minimum of three different elevated temperatures (e.g., 60°C, 70°C, 80°C).

  • Time Points: At specified time intervals, remove one sample from each temperature condition for analysis.

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water.

    • Column: Use a C18 reverse-phase column.

    • Detection: Set the UV detector to a wavelength appropriate for DINGU (this would need to be determined, but is typically in the range of 220-280 nm for nitro compounds).

    • Quantification: Create a calibration curve with known concentrations of a DINGU reference standard. Quantify the amount of DINGU remaining in your aged samples by comparing their peak areas to the calibration curve.

  • Data Analysis: Plot the concentration of DINGU versus time for each temperature. This data can be used to determine the degradation kinetics and estimate the shelf-life at lower, ambient temperatures.

Data Presentation: Example Isothermal Stability Data
TemperatureTime (days)DINGU Concentration (% of initial)
60°C0100.0
1499.5
3098.9
70°C0100.0
1497.2
3094.5
80°C0100.0
1491.3
3083.7

DINGU Degradation Pathway

The following diagram illustrates the proposed initial step in the thermal degradation of DINGU, highlighting the cleavage of the weakest bond.

DINGU DINGU Molecule (1,4-dinitroglycoluril) Radicals Formation of Radical Species DINGU->Radicals Heat (Δ) N-NO₂ Bond Cleavage Products Gaseous Products (N₂O, NO₂, CO₂, HCN, NO) Radicals->Products Further Reactions

Caption: Proposed initial step of DINGU thermal degradation.

References

  • Miroclav, Ž., et al. (2010). An HPLC method for the determination of digoxin in dissolution samples. Journal of the Serbian Chemical Society, 75(11), 1583-1594. Available at: [Link]

  • Sivabalan, R., et al. (2006). Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). Journal of Hazardous Materials, 137(1), 596-601. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Available at: [Link]

  • Patel, K. (2023). CONDUCTING OF STABILITY STUDY. PharmaGuideHub. Available at: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available at: [Link]

  • Utah State University Extension. (2001). EFFECT OF WATER pH ON THE CHEMICAL STABILITY OF PESTICIDES. Available at: [Link]

  • Franchimont, A. P. N., & Klobbie, E. A. (1980). Process for the continuous preparation of dinitroglycoluril. Google Patents.
  • Yadav, P., & Yadava, S. (2019). Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products. Scientific Reports, 9(1), 1599. Available at: [Link]

  • Atacan, K., et al. (2020). Interaction of cis-1,4-Dinitroglycoluril and its Isomers with Magnesium-A DFT Treatment. Zeitschrift für Anorganische und Allgemeine Chemie, 646(10), 456-462. Available at: [Link]

Sources

Validation & Comparative

A Comparative Performance Analysis: Dinitroglycoluril vs. Tetranitroglycoluril (TNGU)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Glycoluril-Based Energetic Materials

In the landscape of energetic materials, the glycoluril family represents a cornerstone of research due to its unique bicyclic structure, high density, and significant energy potential. This guide provides an in-depth comparison of two key derivatives: 1,4-Dinitroglycoluril (DINGU) and 2,4,6,8-Tetranitroglycoluril (TNGU or Sorguyl). Understanding the performance trade-offs between these compounds is critical for researchers aiming to select the appropriate molecule for specific applications, from insensitive munitions to high-performance explosive formulations.

Molecular Structure and Synthetic Pathway: From Dinitro to Tetranitro

The energetic properties of these compounds are fundamentally dictated by their molecular structure, specifically the degree of nitration on the glycoluril backbone. DINGU possesses two nitro groups, while TNGU is fully nitrated with four. This structural difference is the primary determinant of their respective performance characteristics.

The synthesis of these materials reflects a progressive nitration process. Dinitroglycoluril is typically prepared through the nitration of glycoluril using absolute nitric acid.[1] Achieving the fully nitrated TNGU requires more potent nitrating agents and controlled conditions, often involving mixtures of fuming nitric acid with acetic anhydride or phosphorus pentoxide, to drive the reaction to completion.[2][3] The causality is clear: the harsher synthesis conditions for TNGU are necessary to overcome the deactivating effect of the existing nitro groups to achieve full nitration, resulting in a molecule with a significantly higher energy content.

Caption: Experimental workflow for the BAM Drop-Weight Impact Sensitivity Test.

Conclusion and Application Outlook

The comparison between Dinitroglycoluril and Tetranitroglycoluril is a classic study in the trade-offs inherent in energetic materials design.

  • Tetranitroglycoluril (TNGU) is a high-performance, high-density explosive whose power rivals that of the most formidable military-grade explosives. [4]Its primary application space is in formulations where maximum detonation velocity and pressure are the overriding requirements. However, its higher sensitivity and hydrolytic instability must be carefully managed, potentially through specialized formulations or coatings. [5]

  • Dinitroglycoluril (DINGU) serves a different role. Its lower sensitivity and respectable energetic output make it a candidate for insensitive munitions (IM) applications, where safety is paramount. [6]It can also be used as an energetic component in melt-cast formulations or to enhance the properties of other explosives like TNT without drastically increasing sensitivity. [7] For researchers, the choice is clear and application-dependent. TNGU is the material of choice for cutting-edge power, while DINGU offers a balanced profile of energy and insensitivity. Future research will likely focus on mitigating the sensitivity of TNGU and finding novel ways to leverage the stability of DINGU in advanced, safer explosive systems.

References

  • Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy - DTIC. (2018). Defense Technical Information Center. [Link]

  • Table of explosive detonation velocities. Wikipedia. [Link]

  • Bellamy, A. J. (2014). Preparation of tetranitroglycoluril. U.S.
  • Ponomarenko, O. V., et al. (2023). Glycoluril and Its Chemical Properties. ResearchGate. [Link]

  • Clark, J. (2020). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. [Link]

  • Nitroglycerin. Wikipedia. [Link]

  • Wimmer, E., & Le, G. H. (1979). Process for the continuous preparation of dinitroglycoluril. U.S.
  • Chapman, R. D., et al. (2014). A Method for the Synthesis of Tetranitroglycoluril from Imidazo-[4,5-d]-imidazoles with Loss of Dinitrogen Oxide. Defense Technical Information Center. [Link]

  • Zhang, M., et al. (2017). Modified synthesis and thermal analysis of tetranitroglycoluril. ResearchGate. [Link]

  • Diameter Effect on Detonation Velocity at ρ 0 = 1.514 g cm -3. ResearchGate. [Link]

  • Hiskey, M. A., et al. (1999). Thermal Decomposition of Nitrate Esters. OSTI.GOV. [Link]

  • Manner, V. W., et al. (2019). Increased handling sensitivity of molten erythritol tetranitrate (ETN). PubMed. [Link]

  • Tetranitroglycoluril. Sciencemadness Wiki. [Link]

  • Dinitroglycoluril. PubChem. [Link]

  • Liu, Q., et al. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. [Link]

  • Zhang, M., et al. (2017). Modified Synthesis and Thermal Analysis of Tetranitroglycoluril. Energetic Materials. [Link]

  • Coccia, E., et al. (2023). Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatics. ChemRxiv. [Link]

  • Tappan, A. (2015). DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES. New Mexico Tech. [Link]

  • Wang, J., et al. (2013). Studies on the Thermal Decomposition Kinetic of an Nitrate Ester. ResearchGate. [Link]

  • Stinecipher, M. M. (1987). Sensitivity and performance characterization of DINGU. OSTI.GOV. [Link]

  • Emeury, J. M. L., & Medard, L. A. (1979). Ternary explosive compositions. U.S.
  • Detonation velocity. Wikipedia. [Link]

  • Hsu, P. C., et al. (2012). SAFETY AND SENSITIVITY OF NITROGLYCERINE (NG) MIXTURES. UNT Digital Library. [Link]

  • Bruton, L. B., et al. (2024). Sensitizing Explosives Through Molecular Doping. ResearchGate. [Link]

Sources

A Comparative Analysis of DINGU and Other High Explosives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance comparison of 1,4-dinitroglycoluril (DINGU), a high explosive of growing interest, with established energetic materials such as HMX, RDX, TNT, and CL-20. Intended for researchers, scientists, and professionals in energetic materials development, this document synthesizes key performance metrics, sensitivity data, and standardized experimental methodologies to offer an objective and technically grounded overview.

Introduction to DINGU: A Promising, Yet Under-Characterized, High Explosive

1,4-dinitroglycoluril, commonly known as DINGU, is a heterocyclic nitramine high explosive with the chemical formula C₄H₄N₆O₆.[1] Its molecular structure, featuring a fused ring system with two nitramine groups, contributes to its high density and thermal stability, making it a subject of interest for various applications. While research has been conducted on its synthesis and basic properties, a comprehensive public dataset for its performance characteristics, particularly detonation pressure and Gurney energy, remains less extensive compared to more conventional explosives. Some studies have indicated that DINGU exhibits lower than expected explosive performance, both as a pure material and in formulations.[2] However, its potential for use in explosive compositions to enhance specific properties, such as shattering power in ternary mixtures with TNT and hexogen, has been noted.

Comparative Performance Analysis

An objective comparison of high explosives necessitates the evaluation of several key performance parameters. These metrics provide insights into the material's energy output, its ability to do work, and its destructive capabilities. This section presents a comparative summary of DINGU with HMX, RDX, TNT, and CL-20 based on available experimental data.

Detonation Properties

The detonation velocity and pressure are primary indicators of an explosive's performance, reflecting the speed of the detonation wave and the pressure exerted at the detonation front.

Table 1: Comparison of Detonation Properties of Selected High Explosives

ExplosiveChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
DINGU C₄H₄N₆O₆1.94[1]8,450[1]Data not available
HMX C₄H₈N₈O₈1.919,10039.0
RDX C₃H₆N₆O₆1.828,75034.0
TNT C₇H₅N₃O₆1.656,90019.0
CL-20 C₆H₆N₁₂O₁₂2.049,50044.0

Note: Detonation properties are highly dependent on the explosive's density and physical form. The values presented are generally for the theoretical maximum density or pressed charges.

Energy Output

Gurney energy is a measure of an explosive's ability to accelerate a surrounding metal casing, providing a practical indication of its capacity to do work.

Table 2: Comparison of Gurney Energy of Selected High Explosives

ExplosiveGurney Energy (km/s)
DINGU Data not available
HMX ~2.9
RDX ~2.8
TNT ~2.3
CL-20 ~3.1

Note: Gurney energy is typically determined experimentally through cylinder expansion tests.

Sensitivity to External Stimuli

The sensitivity of a high explosive to impact, friction, and shock is a critical factor in determining its safety for handling, storage, and application.

Table 3: Comparison of Sensitivity of Selected High Explosives

ExplosiveImpact Sensitivity (h₅₀, cm)Friction SensitivityShock Sensitivity (NOL Card Gap, cards)
DINGU 88[1]Data not availableData not available
HMX 32Low45
RDX 24Low80
TNT >100Very Low>160
CL-20 18Moderate35

Note: Lower values for impact and shock sensitivity indicate greater sensitivity. h₅₀ represents the height from which a standard weight has a 50% probability of causing an explosion.

Experimental Methodologies

The accurate and reproducible characterization of high explosives relies on standardized experimental protocols. This section outlines the fundamental principles and procedures for determining key performance and sensitivity parameters.

Synthesis of DINGU

The synthesis of DINGU is a critical first step for its characterization. A common method involves the nitration of glycoluril.

Synthesis_of_DINGU Glycoluril Glycoluril (C₄H₆N₄O₂) Reaction Nitration Glycoluril->Reaction NitricAcid Concentrated Nitric Acid (HNO₃) NitricAcid->Reaction DINGU DINGU (C₄H₄N₆O₆) Water Water (H₂O) Reaction->DINGU Reaction->Water

Figure 1: Synthetic pathway for DINGU.

Protocol for DINGU Synthesis:

  • Reactant Preparation: Carefully add glycoluril to concentrated nitric acid under controlled temperature conditions, typically with external cooling to manage the exothermic reaction.

  • Reaction: Stir the mixture for a specified period to ensure complete nitration.

  • Precipitation and Filtration: Pour the reaction mixture into cold water or onto ice to precipitate the DINGU product.

  • Washing and Drying: Filter the precipitate and wash thoroughly with water to remove residual acid, followed by drying under vacuum.

Causality: The use of concentrated nitric acid is essential for the dinitration of the glycoluril precursor. Temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.

Determination of Detonation Velocity

The detonation velocity is measured using the D'Autriche method or electronic probe techniques.

Detonation_Velocity_Measurement cluster_setup Experimental Setup cluster_measurement Measurement cluster_calculation Calculation Explosive_Charge Explosive Charge Probe_1 Probe 1 Explosive_Charge->Probe_1 Detonation Wave Probe_2 Probe 2 Explosive_Charge->Probe_2 Oscilloscope High-Speed Oscilloscope Probe_1->Oscilloscope Signal 1 Probe_2->Oscilloscope Signal 2 Detonator Detonator Detonator->Explosive_Charge Time_Interval Measure Time Interval (Δt) Oscilloscope->Time_Interval VoD Detonation Velocity (VoD = d / Δt) Time_Interval->VoD Distance Known Distance (d) Distance->VoD

Figure 2: Workflow for detonation velocity measurement.

Protocol for Detonation Velocity Measurement:

  • Charge Preparation: A cylindrical charge of the explosive is prepared to a known density and diameter.

  • Probe Insertion: Two or more probes (e.g., ionization pins, fiber optic sensors) are inserted into the charge at a precisely measured distance from each other.

  • Initiation: The explosive is initiated at one end using a standard detonator.

  • Data Acquisition: As the detonation wave propagates along the charge, it triggers each probe sequentially. The time difference between the signals from the probes is recorded using a high-speed oscilloscope.

  • Calculation: The detonation velocity is calculated by dividing the distance between the probes by the measured time interval.

Causality: The use of multiple probes allows for an accurate determination of the steady-state detonation velocity, minimizing the influence of initiation effects.

Determination of Impact Sensitivity

The impact sensitivity is commonly determined using the Bruceton "up-and-down" method with a drop-weight apparatus.

Impact_Sensitivity_Test Start Select Initial Drop Height Drop_Weight Drop Weight on Sample Start->Drop_Weight Observe Observe for Reaction (Go/No-Go) Drop_Weight->Observe Decision Reaction? Observe->Decision Increase_Height Increase Drop Height Decision->Increase_Height No (No-Go) Decrease_Height Decrease Drop Height Decision->Decrease_Height Yes (Go) Record_Data Record Height and Result Decision->Record_Data Increase_Height->Drop_Weight Decrease_Height->Drop_Weight Analyze Analyze Data (Bruceton Method) to find h₅₀ Record_Data->Analyze

Figure 3: Logic diagram for the Bruceton impact sensitivity test.

Protocol for Impact Sensitivity Test:

  • Sample Preparation: A small, precise amount of the explosive is placed in a standardized sample holder.

  • Initial Test: A standard weight is dropped from an initial, estimated height onto the sample.

  • Observation: The outcome is observed and recorded as either a "go" (reaction) or "no-go" (no reaction).

  • Height Adjustment: If the result is a "go," the drop height for the next test is decreased by a set increment. If it is a "no-go," the height is increased.

  • Iterative Testing: This up-and-down procedure is repeated for a statistically significant number of trials (typically 20-50).

  • Data Analysis: The results are statistically analyzed using the Bruceton method to determine the 50% probability of initiation height (h₅₀).

Causality: The Bruceton method is a statistically efficient way to determine the 50% point of a quantal response, providing a reliable measure of the explosive's sensitivity to impact.

Conclusion

DINGU presents an interesting profile as a high-density, thermally stable explosive. Its detonation velocity is comparable to that of RDX, suggesting significant brisance. However, the lack of publicly available experimental data for its detonation pressure and Gurney energy limits a complete performance comparison with established high explosives like HMX, RDX, and the high-performance CL-20. The available information suggests its performance may be nuanced, with potential advantages in specific formulations. Further research and comprehensive characterization are necessary to fully elucidate the performance envelope of DINGU and its potential applications in the field of energetic materials.

References

  • Sanchez, J. A., Stinecipher, M. M., & Stretz, L. A. (1993). Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). Los Alamos National Lab.
  • Wikipedia contributors. (2023). Dinitroglycoluril. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Cooper, P. W. (1996). Explosives Engineering. Wiley-VCH.
  • Meyer, R., Köhler, J., & Homburg, A. (2007). Explosives. Wiley-VCH.
  • U.S. Department of Defense. (1997). DOD 6055.09-STD: Ammunition and Explosives Safety Standards.
  • JoVE. (2016). Research and Development of High-performance Explosives. Journal of Visualized Experiments, (108), e52950. [Link]

  • International Ammunition Technical Guidelines. (n.d.). Gurney Equations for Fragment Velocity. [Link]

  • PacSci EMC. (2000). Properties of Selected High Explosives. [Link]

  • ET Users Group. (n.d.). NOL Card Gap Test. [Link]

  • ET Users Group. (n.d.). ABL Friction Test. [Link]

Sources

A Comparative Guide to Glycoluril-Based Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quest for energetic materials that offer superior performance with reduced sensitivity is a paramount objective in modern defense and industrial applications. Glycoluril (2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione), a bicyclic bisurea, has emerged as a promising scaffold for the synthesis of a new class of high-density, thermally stable energetic materials.[1] This guide provides a comparative analysis of glycoluril-based energetic materials, evaluating their performance characteristics against established benchmarks like RDX and HMX. We will delve into the synthetic pathways, delve into key performance metrics supported by experimental data, and provide detailed protocols for their characterization.

Introduction: The Glycoluril Scaffold - A Foundation for Advanced Energetics

The glycoluril molecule is a rigid, bicyclic structure composed of two fused imidazolidinone rings.[2] This unique conformation provides a dense and thermally stable backbone for the development of energetic materials.[1] The four nitrogen atoms within the glycoluril framework are amenable to nitration, leading to the formation of highly energetic derivatives. The inherent stability of the glycoluril cage contributes to the reduced sensitivity of these materials compared to traditional nitramines like RDX and HMX.

The primary advantages of utilizing the glycoluril scaffold include:

  • High Density: The compact, caged structure of glycoluril derivatives allows for efficient molecular packing, leading to high crystal densities, a key factor in achieving high detonation performance.

  • Thermal Stability: The rigid bicyclic framework enhances the thermal stability of the molecule, making these materials safer to handle and store.

  • Reduced Sensitivity: The strong covalent bonds and stable ring structure of the glycoluril core contribute to lower sensitivity to impact and friction.[3]

  • Synthetic Versatility: The glycoluril structure can be modified at various positions to tune the energetic properties and sensitivity of the resulting compounds.[1]

Synthesis of Glycoluril-Based Energetic Materials

The synthesis of energetic glycoluril derivatives typically involves the nitration of the glycoluril backbone. A prominent example is the synthesis of Tetranitroglycoluril (TNGU), also known as Sorguyl. The general synthetic approach involves the reaction of glycoluril with a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids, under controlled temperature conditions.

Synthesis_of_TNGU Glycoluril Glycoluril Reaction Nitration Glycoluril->Reaction Nitrating_Agent HNO₃/H₂SO₄ Nitrating_Agent->Reaction TNGU Tetranitroglycoluril (TNGU) Byproducts H₂O Reaction->TNGU Reaction->Byproducts DSC_Workflow Start Sample Preparation (1-2 mg) Pan Seal in Aluminum Pan Start->Pan DSC Place in DSC Cell (with empty reference pan) Pan->DSC Heating Heat at a Constant Rate (e.g., 10°C/min under N₂) DSC->Heating Data Record Heat Flow vs. Temperature Heating->Data Analysis Identify Exothermic Peak (Decomposition) Data->Analysis Result Determine Onset Temperature Analysis->Result

Caption: Workflow for DSC analysis of energetic materials.

Impact Sensitivity Testing

Objective: To determine the sensitivity of the energetic material to impact.

Instrumentation: A drop-weight impact tester (e.g., BAM Fallhammer) is commonly used.

Procedure:

  • A small, measured amount of the explosive sample is placed on an anvil.

  • A specified weight is dropped from a certain height onto the sample.

  • The test is repeated multiple times at various heights to determine the height at which there is a 50% probability of detonation (H₅₀).

  • The impact energy is calculated from the drop height and weight.

Future Outlook and Conclusion

Glycoluril-based energetic materials represent a significant advancement in the field of high-energy-density materials. Their combination of high performance, good thermal stability, and reduced sensitivity makes them attractive alternatives to conventional explosives like RDX and HMX. Further research is focused on the synthesis of novel glycoluril derivatives with even more enhanced properties and the development of scalable and cost-effective production methods. The continued exploration of this class of materials holds great promise for the future of energetic materials technology.

References

  • AIP Publishing. (n.d.). Synthesis and Study of Glycoluril Derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and study of glycoluril derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Glycoluril and Its Chemical Properties. Retrieved from [Link]

  • Elsevier. (2002). A review of energetic materials synthesis. Retrieved from [Link]

  • MDPI. (2023). Advanced Energetic Materials: Testing and Modeling. Retrieved from [Link]

  • ResearchGate. (2020). Methods of analysis of glycoluril and its derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Table of explosive detonation velocities. Retrieved from [Link]

  • [Source 8]
  • ResearchGate. (n.d.). Detonation velocity and detonation pressure of the explosives according.... Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the HMX and RDX content in synthesized energetic material by HPLC, FT-MIR, and FT-NIR spectroscopies. Retrieved from [Link]

  • National Institutes of Health. (2020). Models for predicting impact sensitivity of energetic materials based on the trigger linkage hypothesis and Arrhenius kinetics. Retrieved from [Link]

  • National Institutes of Health. (2023). The Structural Regulation and Properties of Energetic Materials: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • ResearchGate. (2023). Impact sensitivity test of liquid energetic materials. Retrieved from [Link]

  • Neliti. (n.d.). The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • ACS Publications. (2017). Sensitivity of Energetic Materials: Theoretical Relationships to Detonation Performance and Molecular Structure. Retrieved from [Link]

  • DTIC. (1990). Explosive Properties of Polynitroaromatics. Retrieved from [Link]

  • [Source 19]
  • [Source 20]
  • ResearchGate. (2015). Calculation of Detonation Velocity and Pressure of Individual and Composite Explosives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Energetic materials – Knowledge and References. Retrieved from [Link]

  • SlideShare. (n.d.). Thermal Analysis (DSC,DTA).pptx. Retrieved from [Link]

  • Wikipedia. (n.d.). Detonation velocity. Retrieved from [Link]

  • ResearchGate. (2023). Physical and Chemical Evidence Remaining After the Explosion of Large Improvised Bombs. Part 1: Firings of Ammonium Nitrate/Sugar and Urea Nitrate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • SciELO. (n.d.). Trends and Prospects in the Use of Energetic Materials: A Comprehensive Analysis of Cyclotrimethylenetrinitramine, Cyclotetramethylene-tetranitramine, and Hexanitrohexaazaisowurtzitane. Retrieved from [Link]

Sources

Dinitroglycoluril (DINGU): A Comparative Performance Evaluation in Explosive Formulations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical evaluation of 1,4-Dinitroglycoluril (DINGU), an energetic material of growing interest due to its unique combination of stability and performance characteristics.[1] Intended for researchers and scientists in the field of energetic materials, this document offers a detailed comparison of DINGU with established high explosives such as RDX, HMX, and CL-20. The analysis is supported by experimental data on detonation performance and sensitivity. Furthermore, this guide outlines the standardized methodologies for evaluating these critical parameters, ensuring a foundation for reproducible and reliable assessment.

Introduction to Dinitroglycoluril (DINGU)

Dinitroglycoluril (IUPAC name: 3,6-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione) is a heterocyclic nitramine explosive with the chemical formula C₄H₄N₆O₆. Structurally, it is a bicyclic compound derived from glycoluril. The presence of two nitro groups on the imidazolidinone rings contributes to its energetic nature. DINGU has garnered attention for its potential as a component in modern explosive formulations, particularly due to its high density and thermal stability.[1] It can be synthesized through the nitration of glycoluril using concentrated nitric acid. Its role as a precursor to the even more powerful tetranitroglycoluril (TNGU) also adds to its significance in energetic materials research.[1]

Comparative Performance Analysis

The efficacy of an explosive is determined by a combination of its energy output (performance) and its susceptibility to accidental initiation (sensitivity). This section provides a comparative analysis of DINGU against the benchmark secondary explosives RDX (Cyclotrimethylene trinitramine), HMX (Cyclotetramethylene tetranitramine), and CL-20 (Hexanitrohexaazaisowurtzitane).

Detonation and Physical Properties of Neat Explosives

Detonation velocity and pressure are primary indicators of an explosive's brisance, or its shattering power.[2] These properties, along with density, are fundamental to predicting performance. While it is challenging to find a single study that evaluates all four compounds under identical conditions, the following table consolidates representative data from authoritative sources.

Property DINGU RDX HMX CL-20
Chemical Formula C₄H₄N₆O₆C₃H₆N₆O₆C₄H₈N₈O₈C₆H₆N₁₂O₁₂
Crystal Density (g/cm³) 1.941.821.912.04
Detonation Velocity (m/s) 8450 (at 1.94 g/cm³)~8750 (at 1.82 g/cm³)~9100 (at 1.91 g/cm³)~9500 (at 2.04 g/cm³)
Detonation Pressure (GPa) ~34.5 (Calculated)~34.7~39.3~44.0
Heat of Formation (kJ/mol) -154.8+61.5+74.9+418.4

Note: Values for RDX, HMX, and CL-20 are established reference values. DINGU's detonation pressure is estimated based on its density and velocity.

Sensitivity to External Stimuli

Sensitivity is a critical safety parameter. Lower sensitivity to impact and friction is highly desirable for safe handling, transport, and processing. Standardized tests, such as the BAM (Bundesamt für Materialforschung) fallhammer and friction tests, are used to quantify these properties.

Sensitivity Parameter DINGU RDX HMX CL-20
Impact Sensitivity (BAM) >40 J (h₅₀ of 88 cm)7.5 J7.4 J4 J
Friction Sensitivity (BAM) >360 N120 N120 N90-120 N[3]

Interpretation: A higher impact energy (Joules) and a higher friction force (Newtons) indicate lower sensitivity (i.e., greater stability). DINGU exhibits significantly lower sensitivity compared to the other nitramines.

Performance in Formulations

The true utility of an energetic material is often realized in formulations, such as Plastic Bonded Explosives (PBXs) or melt-cast compositions, where binders and other ingredients are used to tailor performance and safety characteristics.[4][5][6]

A notable formulation is a 60/40 blend of DINGU and TNT. This composition demonstrates competitive performance while leveraging the lower sensitivity of DINGU.

Formulation Density (g/cm³) Detonation Velocity (m/s) Gurney Energy (km/s)
DINGU/TNT (60/40) 1.797488[7]2.36[7]
Composition B (RDX/TNT 60/40) 1.75~7980~2.55
Octol (HMX/TNT 75/25) 1.83~8480~2.65

While the DINGU/TNT formulation shows a slightly lower detonation velocity than Composition B, its enhanced safety profile, stemming from DINGU's inherent insensitivity, presents a significant advantage. Furthermore, ternary compositions containing DINGU, RDX, and TNT have been shown to possess excellent insensitivity to bullet impact.

Experimental Methodologies for Performance Evaluation

The data presented above is derived from standardized testing protocols. Understanding these methods is crucial for interpreting results and conducting further research. The causality behind these experimental choices lies in the need to subject materials to controlled, reproducible stimuli to reliably quantify their response.

Sensitivity Testing Workflow

Sensitivity tests are designed to determine the minimum energy required to initiate a reaction under specific conditions.

G cluster_impact Impact Sensitivity (BAM Fallhammer) cluster_friction Friction Sensitivity (BAM Friction Test) I1 Prepare Sample: ~40 mm³ of substance placed in steel cylinder assembly. I2 Set Drop Height: Adjust height of a standard weight (e.g., 1, 5, 10 kg). I1->I2 I3 Release Weight: Weight is dropped onto a striker pin in contact with the sample. I2->I3 I4 Observe & Record: Note any reaction (flash, smoke, report). A 'Go' or 'No-Go' result. I3->I4 I5 Analyze (Bruceton Method): Vary drop height based on previous result to determine the 50% initiation probability height (h₅₀). I4->I5 F1 Prepare Sample: ~10 mm³ of substance placed on a fixed porcelain plate. F2 Apply Load: A weighted lever arm applies a known force to a porcelain pin on the sample. F1->F2 F3 Initiate Friction: The plate moves back and forth a distance of 10mm once. F2->F3 F4 Observe & Record: Note any reaction (crackle, flash, explosion). F3->F4 F5 Determine Threshold: Conduct multiple trials at various loads to find the lowest force causing a reaction. F4->F5

Caption: Workflow for determining impact and friction sensitivity.

Protocol 1: BAM Fallhammer Impact Test

This protocol is a self-validating system as the use of standardized weights and drop heights ensures that a precise amount of energy is delivered in each test, making results comparable across different laboratories.

  • Apparatus Setup: Ensure the BAM Fallhammer apparatus is level and the drop mechanism functions smoothly.[8] Use standardized steel cylinders and guide rings for the sample.[9]

  • Sample Preparation: Place approximately 40 mm³ of the explosive material into the lower steel cylinder. Carefully place the upper steel cylinder on top, ensuring the material is evenly distributed.

  • Positioning: Place the assembled impact device onto the steel anvil at the center of the apparatus base.

  • Test Execution: Select a drop weight (e.g., 5 kg) and set it to a starting drop height (e.g., 20 cm, corresponding to an impact energy of 10 J).[8] Remotely release the weight.

  • Observation: Observe for any signs of reaction, which may include an audible report, smoke, or flame.[8]

  • Data Analysis (Up-and-Down Method):

    • If a reaction occurs, decrease the drop height for the next test.

    • If no reaction occurs, increase the drop height.

    • Continue this process for a predetermined number of trials (typically 20-30) to statistically determine the height at which there is a 50% probability of initiation (h₅₀). This value is then used to calculate the impact energy in Joules.

Protocol 2: BAM Friction Test

The trustworthiness of this protocol is established by using standardized porcelain pins and plates with a specified surface roughness, which normalizes the frictional stimulus.

  • Apparatus Setup: Install a new porcelain plate and pin into the apparatus.[10] Ensure the plate's movement mechanism is functioning correctly.

  • Sample Preparation: Place approximately 10 mm³ of the sample onto the center of the porcelain plate.[11]

  • Applying Load: Lower the porcelain pin onto the sample. Place a weight on the loading arm to apply a specific, calculated force (e.g., starting at 360 N for an unknown material and decreasing).[11]

  • Test Execution: Activate the motor, which will move the plate back and forth under the pin one time over a distance of 10 mm.

  • Observation: Observe and listen for any reaction, such as a crackling sound, sparks, or a flame.

  • Threshold Determination: Conduct a series of six trials at a given load. If no reaction occurs, increase the load. If a reaction occurs, decrease the load until the lowest force that produces a reaction in at least one of six trials is found.[12]

Thermal Stability Evaluation

The Vacuum Thermal Stability test is a critical method for assessing the chemical stability of an explosive at elevated temperatures and its compatibility with other materials.[13][14]

G cluster_vts Vacuum Thermal Stability Test V1 Sample Preparation: Place a precise mass (e.g., 5g) of the explosive into a glass test tube. V2 Evacuation: Connect the tube to a vacuum and evacuate to a specified low pressure. V1->V2 V3 Heating: Place the sample tube into a heating block maintained at a constant temperature (e.g., 100°C). V2->V3 V4 Data Acquisition: Monitor the pressure increase over time (e.g., 40 hours) due to gas evolution from decomposition. V3->V4 V5 Analysis: Calculate the volume of gas evolved (ml/g). A higher volume indicates lower thermal stability. V4->V5

Caption: Workflow for the Vacuum Thermal Stability test.

Protocol 3: Vacuum Thermal Stability Test

This protocol provides a self-validating system by measuring the volume of gas evolved from a known mass of material at a constant temperature and volume, allowing for direct comparison of decomposition rates.[13]

  • Apparatus Setup: Calibrate the volume of the glass test apparatus. Ensure the heating block maintains a stable, uniform temperature.

  • Sample Preparation: Accurately weigh a specified amount of the explosive (e.g., 5.0 g) and place it in the test tube. For compatibility testing, the explosive is placed in contact with the material of interest.

  • System Assembly: Connect the test tube to a pressure transducer or manometer.

  • Evacuation: Evacuate the system to a low pressure (e.g., <1 kPa).

  • Heating and Data Logging: Immerse the sample portion of the test tube in the heating block, which is pre-heated to the test temperature (e.g., 100°C or 120°C). Record the pressure at regular intervals over a set period (e.g., 40 hours).[15]

  • Calculation and Interpretation: After the test duration, allow the apparatus to cool to room temperature and record the final pressure. Use the ideal gas law to calculate the total volume of gas evolved per gram of the sample. Compare this value against established limits to determine the material's stability.

Conclusion and Future Outlook

Dinitroglycoluril (DINGU) presents a compelling profile as an energetic material. Its primary advantage lies in its remarkable insensitivity to impact and friction, which is significantly lower than that of RDX, HMX, and the highly powerful but more sensitive CL-20. While its neat detonation performance is slightly below that of HMX, it remains a potent high explosive with a very high crystal density.

In formulations, DINGU offers a pathway to creating insensitive munitions that are less susceptible to accidental detonation. Compositions with TNT have demonstrated viable performance, and the potential for developing novel plastic-bonded explosives with DINGU as a primary component warrants further investigation. The challenge of its "lower than expected explosive performance" in some early formulation studies suggests that optimizing binder systems and composition ratios is key to unlocking its full potential.[16] Future research should focus on the development and characterization of these advanced DINGU-based formulations to create a new class of powerful and safe explosives.

References

  • Fraunhofer-Publica. (2025, November 10). Processing, Characterization, and Detonation Testing of Explosive/Wax/Graphite Charges With CL‐20/HMX Cocrystals. Retrieved from [Link]

  • Rădeanu, C., Rus, D. C., Jitea, I. C., Miron, C., & Vasilescu, G. (2020). Assessing the impact sensitivity of explosives using the BHF-12A equipment. MATEC Web of Conferences, 305, 00011. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Friction Sensitivity of Primary Explosives. Retrieved from [Link]

  • Defense Technical Information Center. (2003, April 25). CL-20 Sensitivity Round Robin. Retrieved from [Link]

  • MDPI. (n.d.). Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals. Retrieved from [Link]

  • Gruhne, M., Lommel, M., Wurzenberger, M. H. H., Szimhardt, N., Klapötke, T. M., & Stierstorfer, J. (2020). OZM Ball Drop Impact Tester (BIT‐132) vs. BAM Standard Method. Propellants, Explosives, Pyrotechnics, 45(1), 147-153. Retrieved from [Link]

  • IOP Publishing. (2024, April 4). Study on thermal ignition and growth characteristics of CL-20 and HMX-based explosives. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinitroglycoluril. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Experimental Study on Explosion Driving Performance of typical CL-20- and HMX-based Pressed Explosives. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of HMX and CL-20. Retrieved from [Link]

  • Defense Technical Information Center. (1970, October 28). The Vacuum Thermal Stability Test for Explosives. Retrieved from [Link]

  • Fauske & Associates. (2017, September 7). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). LLNL Small-Scale Friction sensitivity (BAM) Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Studies on Improved Plastic Bonded Explosives Materials (PBXs) for Controlled Fragmentation Warheads. Retrieved from [Link]

  • PacSci EMC. (n.d.). Properties of Selected High Explosives. Retrieved from [Link]

  • OZM Research. (n.d.). STABIL® VI. Retrieved from [Link]

  • Wiley Online Library. (2014, January 8). Performance and Sensitivity of Explosives. Retrieved from [Link]

  • OZM Research. (n.d.). BFH-10. Retrieved from [Link]

  • OZM Research. (n.d.). STABIL VI. Retrieved from [Link]

  • Deltima. (n.d.). BAM friction sensitivity test for explosives consumable plates & pins. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Study on Comparative Performance of CL‐20/RDX‐based CMDB Propellants. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). LA-5829-MS High-Temperature Vacuum Thermal Stability Tests of Explosives. Retrieved from [Link]

  • Hanneng Cailiao. (n.d.). Comparative Experimental Study on Explosion Driving Performance of typical CL-20- and HMX-based Pressed Explosives. Retrieved from [Link]

  • OZM Research. (n.d.). BFH-12. Retrieved from [Link]

  • OpenMETU. (n.d.). Effect of Inert Plasticizers on Mechanical, Thermal, and Sensitivity Properties of Polyurethane-Based Plastic Bonded Explosives. Retrieved from [Link]

  • MDPI. (2023, March 22). Mechanism of the Impact-Sensitivity Reduction of Energetic CL-20/TNT Cocrystals: A Nonequilibrium Molecular Dynamics Study. Retrieved from [Link]

  • EUROLAB. (n.d.). VTS (Vacuum Thermal Stability) Test. Retrieved from [Link]

  • MDPI. (n.d.). Review of the Effects of Polymer Binder Properties on Microstructure and Irreversible Volume Growth of Plastic Bonded Explosives Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Plastic Bonded Explosive (PBX) Formulations Based on RDX, Aluminum, and HTPB for Underwater Applications. Retrieved from [Link]

  • OZM Research. (n.d.). BFH SERIES. Retrieved from [Link]

Sources

DINGU: A Comparative Analysis of Impact and Friction Sensitivity in Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers in Energetic Materials Development

In the landscape of energetic materials, the quest for compounds that offer a harmonious balance of high performance and low sensitivity is paramount. Dinitroglycoluril, commonly known as DINGU, has emerged as a significant contender in this field, valued for its reduced sensitivity to external stimuli such as impact and friction compared to traditional high explosives. This guide provides a comprehensive comparison of the impact and friction sensitivity of DINGU against established energetic materials, namely RDX, HMX, and TATB. By delving into the experimental data and the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed material selection and development.

Understanding Sensitivity: The "Why" Behind the Experiments

The sensitivity of an energetic material to impact and friction is a critical safety parameter, dictating its handling, processing, and application.[1][2] The initiation of a detonation by mechanical means is not a bulk property but rather a localized phenomenon driven by the formation of "hot spots."[1][3] These are microscopic regions of high temperature that can trigger a self-sustaining chemical decomposition.

Impact initiation is often attributed to the rapid compression of interstitial gas spaces, viscoplastic deformation, and intermolecular or crystal friction, which generate localized heating.[1][3][4] The energy from the impact is concentrated at these points of imperfection, leading to the formation of hot spots.

Friction initiation , similarly, involves the generation of heat at the interface between sliding surfaces of the energetic material or between the material and a confining surface.[1] The rubbing of crystals against each other can create sufficient thermal energy to initiate decomposition.[1] The melting point and thermal conductivity of the material play crucial roles; materials with higher melting points can generate higher temperature hot spots before melting and dissipating the energy.[1]

The experimental protocols for measuring impact and friction sensitivity are designed to standardize the application of these stimuli and quantify the energy required for initiation. This allows for a reliable comparison of the relative safety of different energetic materials.

Comparative Analysis of Sensitivity Data

The following table summarizes the experimentally determined impact and friction sensitivity data for DINGU and other common energetic materials. It is important to note that sensitivity values can vary depending on the specific experimental setup, crystal morphology, and particle size of the material being tested.[5][6]

Energetic MaterialImpact Sensitivity (H₅₀)Friction Sensitivity
DINGU 88 cm (Julius-Peters)25 kg (Julius-Peters)
RDX ~24-36 cm (various methods)24 kg (figure of insensitivity)[7]
HMX ~19-30 cm (various methods)[8]150 N (~15.3 kgf)[9]
TATB >320 cm>353 N (>36 kgf)[9]

Table 1: Comparative Impact and Friction Sensitivity Data. Note: Direct comparison of values across different test methods should be done with caution. H₅₀ represents the height from which a standard weight has a 50% probability of causing an initiation.

From the data, DINGU exhibits significantly lower impact sensitivity (higher H₅₀ value) compared to RDX and HMX, positioning it as a less sensitive secondary explosive. Its friction sensitivity is comparable to that of RDX. TATB remains the benchmark for insensitivity, showing extreme resistance to both impact and friction.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of sensitivity data, standardized experimental procedures are crucial. The following sections detail the methodologies for determining impact and friction sensitivity, primarily based on the widely recognized BAM (Bundesanstalt für Materialprüfung) and Julius-Peters apparatus.

Impact Sensitivity Testing (Based on BAM Drop Hammer Method)

The impact sensitivity is determined by subjecting a small sample of the energetic material to the impact of a falling weight. The energy of the impact is varied by changing the drop height.

Experimental Workflow:

Caption: Workflow for BAM Drop Hammer Impact Sensitivity Test.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the energetic material (typically around 40 mg) is prepared.[8]

  • Apparatus Setup: The sample is placed in the test apparatus, usually confined between two steel anvils.[8]

  • Initial Test: An initial drop height is selected based on prior knowledge of the material's sensitivity. For unknown materials, a low starting height is chosen for safety.

  • Drop Weight Release: A standard weight (e.g., 1, 2, 5, or 10 kg) is released from the chosen height, impacting the sample.

  • Observation: The outcome of the impact is observed and recorded as either a "go" (initiation, indicated by a flash, sound, or decomposition) or a "no-go".

  • Height Adjustment (Bruceton Method): The drop height for the subsequent test is adjusted based on the previous result. If the result was a "go," the height is decreased by a set increment. If it was a "no-go," the height is increased.[2]

  • Iteration: This process is repeated for a statistically significant number of trials (often 20-30).

  • Data Analysis: The results are statistically analyzed to determine the H₅₀ value, which is the drop height at which there is a 50% probability of initiation.[2]

Friction Sensitivity Testing (Based on BAM/Julius-Peters Friction Apparatus)

Friction sensitivity is determined by subjecting a sample to the friction generated between two surfaces, typically a porcelain pin and a porcelain plate, under a specific load.

Experimental Workflow:

Sources

A Comparative Guide to the Validation of Dinitroglycoluril (DINGU) Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a detailed comparative analysis of established synthesis methods for 1,4-Dinitroglycoluril (DINGU), an energetic material of significant interest due to its potential applications in explosive formulations.[1][2] Addressed to researchers, chemists, and professionals in drug development and materials science, this document provides an in-depth evaluation of synthetic routes, focusing on yield, purity, safety, and scalability. The objective is to equip the scientific community with the necessary data and procedural knowledge to make informed decisions for the synthesis and validation of DINGU.

Introduction to Dinitroglycoluril (DINGU)

Dinitroglycoluril (C₄H₄N₆O₆) is a high-density explosive compound that serves as a precursor to the more powerful tetranitroglycoluril (TNGU).[3] Its synthesis primarily involves the nitration of glycoluril (C₄H₆N₄O₂). The selection of an appropriate synthesis method is critical, as it directly influences the product's quality, stability, and the overall safety of the manufacturing process. This guide will explore and contrast the most common nitration techniques for DINGU production.

Comparative Analysis of Synthesis Routes

The synthesis of DINGU is predominantly achieved through the direct nitration of glycoluril. The choice of nitrating agent and reaction conditions are the key variables that differentiate the various established methods.

Synthesis Method Nitrating Agent Typical Yield (%) Purity (%) Key Advantages Key Disadvantages Safety Considerations
Direct Nitration with Absolute Nitric Acid Absolute Nitric Acid75-95>95 (with purification)High yield, straightforward process.[4]Requires absolute nitric acid, which can be hazardous to handle.Highly corrosive and oxidizing agent; requires careful temperature control to prevent runaway reactions.[5][6]
Mixed Acid Nitration Nitric Acid & Sulfuric Acid~89HighHigh yield, efficient nitration due to the dehydrating effect of sulfuric acid.[7]Generates significant acidic waste, highly exothermic reaction.Strict temperature control is crucial to avoid over-nitration and decomposition.[8]
Nitration in Acetic Anhydride Nitric Acid & Acetic AnhydrideModerate to HighHighCan lead to high purity products.Acetic anhydride is flammable and corrosive.Reaction can be vigorous and requires careful control of reagent addition and temperature.
The Underlying Chemistry: Electrophilic Nitration

The synthesis of DINGU from glycoluril is an electrophilic substitution reaction. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile that attacks the nitrogen atoms of the glycoluril ring. The reaction mechanism is depicted below.

Nitration_Mechanism Glycoluril Glycoluril (C₄H₆N₄O₂) Intermediate Nitrated Intermediate Glycoluril->Intermediate + 2NO₂⁺ NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) NitratingAgent->Nitronium Generates DINGU Dinitroglycoluril (DINGU) Intermediate->DINGU - 2H⁺

Caption: Electrophilic nitration of glycoluril to DINGU.

Validated Experimental Protocols

The following protocols are detailed to ensure reproducibility and safety.

Method 1: Continuous Nitration with Absolute Nitric Acid

This method, adapted from patented continuous processes, offers high yields and improved product stability.[4][9]

Materials:

  • Glycoluril

  • Absolute nitric acid

  • Series of stirred cascade reactors

  • Ice water for precipitation

  • Filtration apparatus

  • Drying oven

Procedure:

  • Establish a continuous flow of glycoluril and absolute nitric acid into a first stirred reactor to create a homogeneous liquid phase. The initial mass ratio of nitric acid to glycoluril should be between 4 and 8.[9]

  • The reaction mixture overflows into a second stirred reactor where the precipitation of DINGU creates a heterogeneous phase. Sufficient agitation is required to keep the crystalline suspension in motion.[4][9]

  • Maintain the temperature in the first reactor between 30 and 40°C and in the second reactor between 45 and 70°C.[9]

  • The suspension from the second reactor is continuously discharged and the product is precipitated by pouring into ice water.

  • The crude DINGU is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum. This process typically yields a product with over 95% purity and a yield of 75-95%.[4]

Method 2: Mixed Acid Nitration

This protocol utilizes a potent mixture of nitric and sulfuric acids for efficient nitration.[7]

Materials:

  • Glycoluril (7.1 mmol)

  • Fuming nitric acid (1.5 mL)

  • Concentrated sulfuric acid (11 mL)

  • Reaction flask with magnetic stirrer

  • Ice bath

  • Ice water (100 mL)

  • Buchner funnel and filter paper

  • Vacuum drying oven

Procedure:

  • In a reaction flask cooled in an ice bath to 5°C, sequentially add the fuming nitric acid and concentrated sulfuric acid.

  • To this mixed acid, slowly add the glycoluril while stirring, ensuring the temperature is maintained at 5°C.

  • Continue stirring until the glycoluril is completely dissolved.

  • Increase the temperature to 15°C and continue the reaction for 60 minutes.

  • Pour the reaction mixture into 100 mL of ice water to precipitate the product.

  • Collect the solid DINGU by suction filtration.

  • Wash the product repeatedly with water until the filtrate is neutral.

  • Dry the purified DINGU in a vacuum oven at 40°C. This method has been reported to achieve a yield of up to 89.1%.[7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare Nitrating Agent B Cool to Reaction Temperature A->B C Slowly Add Glycoluril B->C D Maintain Temperature and Stir C->D E Precipitate in Ice Water D->E F Filter and Wash E->F G Dry Under Vacuum F->G

Caption: A generalized workflow for the synthesis of DINGU.

Scientific Integrity and Protocol Validation

The synthesis of energetic materials like DINGU demands stringent adherence to safety protocols and process validation to ensure the integrity and stability of the final product.

  • Self-Validating Systems: Each protocol should be treated as a self-validating system. This involves in-process monitoring of critical parameters such as temperature and reaction time. Post-synthesis, the product must be rigorously characterized to confirm its identity and purity using analytical techniques like NMR, IR spectroscopy, and HPLC.[10]

  • Safety Precautions: DINGU is an explosive and should be handled with extreme caution.[5][6] All synthetic procedures should be conducted in a fume hood, behind a blast shield, and with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[11] Storage of DINGU should be in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is crucial to avoid mixing DINGU with reducing agents, as this can lead to vigorous reactions and potential detonation.[5][6]

  • Trustworthiness through Purity: The presence of impurities, such as residual acids or partially nitrated species, can compromise the stability of DINGU. Therefore, thorough washing to a neutral pH and verification of purity are non-negotiable steps in the validation of any synthesis method.

References

  • Process for the continuous preparation of dinitroglycoluril.
  • Process for the continuous preparation of dinitroglycoluril.
  • Tetranitroglycoluril preparation method.
  • Methods of synthesizing glycoluril-based macrocyclic compounds as precursors for polymeric compounds. ResearchGate. [Link]

  • McLennan, L. R. (2018). SYNTHESIS AND CHARACTERIZATION OF HOMEMADE EXPLOSIVES. DigitalCommons@URI. [Link]

  • Dinitroglycoluril. Wikipedia. [Link]

  • Dinitroglycoluril. PubChem. [Link]

  • Sanchez, J. A., Stinecipher, M. M., & Stretz, L. A. (1993). Synthesis and characterization of 1,4-dinitroglycoluril (DINGU) (Report No. LA-UR-93-120). Los Alamos National Lab., NM (United States). [Link]

  • Stinecipher, M. M., & Stretz, L. A. (1985). Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)] (Report No. LA-UR-85-2374). Los Alamos National Lab., NM (USA). [Link]

  • Preparation method of 1, 3, 4, 6-tetranitroglycoluril.
  • Banks, C. M., & Stanley, J. K. (2018). Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy. DTIC. [Link]

  • Glukhacheva, V. S., Il'yasov, S. G., Shestakova, E. O., & Genaev, A. M. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Molecules, 27(23), 8175. [Link]

  • A Method for the Synthesis of Tetranitroglycoluril from Imidazo-[4,5-d]-imidazoles with Loss of Dinitrogen Oxide. (2014). DTIC. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville. [Link]

  • Low Hazard Small-Scale Synthesis and Chemical Analysis of High Purity Nitroglycerine (NG). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Dinitroglycoluril

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical characterization of 1,4-Dinitroglycoluril (DNGU), a promising insensitive high explosive. As a compound of growing interest, establishing robust analytical methodologies for DNGU is paramount for its quality control, stability assessment, and formulation development.[1] This document is intended for researchers, analytical chemists, and formulation scientists in the field of energetic materials.

While DNGU presents advantages in terms of stability, the publicly available, cross-referenced analytical data is not as extensive as that for benchmark energetic materials like Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). Therefore, this guide not only collates the available information but also provides expertly-derived predicted data and standardized protocols to empower researchers in their analytical endeavors. We will objectively compare the analytical characteristics of DNGU with HMX, providing the necessary experimental and theoretical context.

Comparative Physicochemical Properties: DNGU vs. HMX

A foundational understanding of the physicochemical properties of DNGU and HMX is crucial for developing and interpreting analytical data. These properties influence solubility, chromatographic behavior, and mass spectrometric fragmentation.

PropertyDinitroglycoluril (DNGU)Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX)
Chemical Formula C₄H₄N₆O₆[1]C₄H₈N₈O₈
Molar Mass 232.112 g/mol [1]296.16 g/mol
Appearance Solid or liquid substance[2]White crystalline solid
Density 1.94 g/cm³[1]~1.91 g/cm³ (β-HMX)
Melting Point 252.87 °C (explosive decomposition)[1]~286 °C (decomposes)
Structure Bicyclic nitramineCyclic nitramine
CAS Number 55510-04-8[3]2691-41-0

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for the analysis of many energetic materials due to its ability to separate thermally labile and non-volatile compounds.[4] For DNGU and HMX, reversed-phase HPLC is the method of choice, offering excellent resolution and reproducibility.

Causality in Method Selection

The choice of a C18 stationary phase is predicated on the nonpolar nature of the column, which provides effective separation of moderately polar nitroaromatic and nitramine compounds through hydrophobic interactions. The mobile phase, a mixture of water and a miscible organic solvent like methanol or acetonitrile, allows for the precise control of retention times by adjusting the solvent gradient. UV detection is highly effective as the nitro groups (NO₂) are strong chromophores.

Detailed Experimental Protocol: HPLC Analysis (Adapted from US EPA Method 8330B)

This protocol provides a standardized method for the analysis of DNGU and HMX.[5][6]

  • Instrumentation: A high-performance liquid chromatograph equipped with a gradient pump, autosampler, and a UV detector.

  • Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) is the primary column. A cyanopropyl (CN) column can be used for confirmation.[7]

  • Mobile Phase: A gradient of methanol and water. Start with a higher polarity (e.g., 50:50 methanol:water) and ramp up the organic phase concentration.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Injection Volume: 10-100 µL, depending on the expected concentration.

  • Detection: UV detection at 254 nm.

  • Standard Preparation: Prepare stock solutions of DNGU and HMX in acetonitrile at 1000 µg/mL.[8] Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Soils/Sediments: Extract with acetonitrile in an ultrasonic bath.[6]

    • Water: For low concentrations, use a salting-out extraction. For higher concentrations, direct injection after filtration is possible.[6]

Workflow for HPLC Analysis of DNGU and HMX

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare DNGU/HMX Calibration Standards Autosampler Autosampler Injection Standard->Autosampler Quantification Quantify using Calibration Curve Standard->Quantification Sample Extract/Dilute Test Sample Sample->Autosampler Column C18 Reversed-Phase Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Chromatogram->Quantification Report Generate Report Quantification->Report

Fig. 1: HPLC analysis workflow for DNGU and HMX.
Comparative HPLC Data (Predicted for DNGU)
AnalyteStructurePredicted Retention Behavior on C18Key Considerations
DNGU Bicyclic nitramine with two carbonyl groupsExpected to be more polar than HMX, thus eluting earlier. The carbonyl groups increase its affinity for the aqueous mobile phase.Potential for co-elution with degradation products. A confirmation column (e.g., CN) is recommended.
HMX Cyclic nitramineLess polar than DNGU, leading to stronger interaction with the C18 stationary phase and a longer retention time.Well-characterized with established retention times in standard methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

GC-MS is a powerful tool for the identification of volatile and thermally stable compounds. However, its application to energetic materials like DNGU and HMX requires careful consideration due to their thermal lability.

Rationale and Challenges

While GC-MS provides definitive structural information through characteristic fragmentation patterns, many nitramines can decompose in the high temperatures of the GC inlet. Therefore, method development must focus on minimizing thermal stress, for instance, by using a cool on-column injection or a programmable temperature vaporization (PTV) inlet.

Detailed Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: A split/splitless or PTV inlet. Use a low injection temperature (e.g., 150-180 °C) with a rapid ramp to the final temperature.

  • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Samples should be dissolved in a volatile solvent like acetonitrile or acetone.

Workflow for GC-MS Analysis of DNGU and HMX

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Dissolve Sample in Acetonitrile Injection PTV Injection Sample->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole/TOF) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Analysis Detection->MassSpec Library Library Search & Structure Confirmation MassSpec->Library

Fig. 2: GC-MS analysis workflow for DNGU and HMX.
Comparative Mass Spectrometry Data (Predicted for DNGU)
AnalyteMolecular Ion (M⁺)Predicted Key Fragments (m/z)Fragmentation Pathway
DNGU m/z 232 (likely weak or absent)186 (M-NO₂), 140 (M-2NO₂), and fragments from the cleavage of the bicyclic core (e.g., involving the C=O and N-C bonds).The primary fragmentation pathway is expected to be the loss of the nitro groups. Subsequent fragmentation will involve the breakdown of the glycoluril backbone.
HMX m/z 296 (often not observed)Dominated by fragments from ring cleavage, such as m/z 42, 46 (NO₂), 75, 84, 112, 128, 140.The complex ring structure of HMX leads to a characteristic and well-documented fragmentation pattern resulting from multiple cleavages of the eight-membered ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. For novel or modified energetic materials like DNGU, ¹H and ¹³C NMR are essential for confirming the correct synthesis and identifying impurities.

Rationale for NMR in Energetic Materials Analysis

NMR provides detailed information about the chemical environment of each proton and carbon atom in a molecule. This allows for the verification of the carbon-nitrogen backbone, the position and number of nitro groups, and the presence of any isomeric impurities. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for many energetic materials due to its excellent solvating power.

Detailed Experimental Protocol: NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak.

Workflow for NMR Analysis of DNGU and HMX

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Interpretation Sample Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) H1_NMR Acquire 1D ¹H Spectrum Sample->H1_NMR C13_NMR Acquire 1D ¹³C Spectrum Sample->C13_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Interpretation Assign Chemical Shifts & Determine Structure Processing->Interpretation Report Report Spectral Data Interpretation->Report

Fig. 3: NMR analysis workflow for DNGU and HMX.
Comparative NMR Data (Predicted for DNGU)
AnalytePredicted ¹H NMR Chemical Shifts (ppm in DMSO-d₆)Predicted ¹³C NMR Chemical Shifts (ppm in DMSO-d₆)
DNGU CH protons: A single peak is expected for the two equivalent methine protons on the bicyclic core, likely in the range of 6.0-7.0 ppm. NH protons: A broad singlet for the two equivalent NH protons, likely downfield (> 8.0 ppm).CH carbons: A single resonance for the two equivalent methine carbons, likely in the range of 70-80 ppm. C=O carbons: A single resonance for the two equivalent carbonyl carbons, expected in the range of 150-160 ppm.
HMX A single, sharp singlet for the eight equivalent methylene (CH₂) protons, typically around 6.2 ppm in DMSO-d₆.A single resonance for the four equivalent methylene (CH₂) carbons, typically around 75 ppm in DMSO-d₆.

Conclusion

This guide establishes a comprehensive analytical framework for the characterization of Dinitroglycoluril, leveraging established methodologies for energetic materials and providing a direct comparison to the benchmark compound, HMX. While there is a clear need for more published, peer-reviewed analytical data for DNGU, the protocols and predicted results herein offer a robust starting point for researchers. By systematically applying HPLC for quantification, GC-MS for identification, and NMR for definitive structural elucidation, scientists can confidently assess the purity, identity, and stability of DNGU, thereby accelerating its development and potential application.

References

  • Wikipedia. Dinitroglycoluril. [Link]

  • PubChem. Dinitroglycoluril. [Link]

  • Defense Technical Information Center. Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. Explosive performance of HMX/NTO co-crystal. [Link]

  • ResearchGate. Determination of ethylene glycol dinitrate in dynamites using HPLC: Application to the plastic explosive Goma-2 ECO. [Link]

  • Google Patents.
  • ResearchGate. comparison of the shock wave sensitivity of hmx- based explosives obtained by either slurry- or paste- process. [Link]

  • ResearchGate. Methods of analysis of glycoluril and its derivatives. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. [Link]

  • Chromtech. Analysis of Explosives. [Link]

  • PubMed. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. [Link]

  • ResearchGate. FAST SIMPLE HIGH THROUGHPUT HPLC METHOD FOR QUANTIFICATION OF NITROGLYCERIN IN RETARD TABLETS AIM OF WORK. [Link]

  • U.S. Environmental Protection Agency. EPA-RCA: 8330B: Explosives by HPLC. [Link]

  • SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]

  • ResearchGate. Analytical Characterization of Erythritol Tetranitrate, an Improvised Explosive. [Link]

  • PubMed. A general purification procedure for chemically synthesized oligoribonucleotides. [Link]

  • ALS Global. Streamline Explosive Waste Testing: Combined EPA 8330, 7580, 6850 for DoD & Environmental Sites. [Link]

  • National Center for Biotechnology Information. MolDiscovery: learning mass spectrometry fragmentation of small molecules. [Link]

  • PubMed. Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU). [Link]

  • Office of Scientific and Technical Information. Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). [Link]

Sources

A Comparative Analysis of the Sensitivity of Dinitroglycoluril (DINGU) and 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers in Energetic Materials

In the field of energetic materials, the quest for compounds that balance high performance with low sensitivity is paramount. Among the class of insensitive high explosives (IHEs), dinitroglycoluril (DINGU) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) are two compounds of significant interest. This guide provides a comprehensive comparison of the sensitivity of DINGU and TATB to various stimuli, including impact, friction, shock, and thermal energy. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and handling of these materials for their specific applications.

Introduction to DINGU and TATB

Dinitroglycoluril (DINGU) , with the chemical formula C₄H₄N₆O₆, is a heterocyclic nitroamine explosive. It is a member of the glycoluril family and is valued for its thermal stability and potential use in explosive formulations. Its molecular structure, characterized by a fused ring system with two nitro groups, contributes to its energetic properties and relative insensitivity.

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) , with the chemical formula C₆H₆N₆O₆, is a highly symmetrical aromatic explosive. TATB is widely recognized as one of the most insensitive high explosives known.[1] Its remarkable insensitivity to shock, friction, and impact is attributed to its unique crystalline structure, which features extensive intermolecular and intramolecular hydrogen bonding, creating a highly stable layered lattice.[2] This exceptional stability has led to its use in applications where extreme safety is a critical requirement, such as in nuclear weapons and insensitive munitions.[1]

Comparative Analysis of Sensitivity

The sensitivity of an explosive material is a critical parameter that dictates its safety in handling, storage, and application. The following sections provide a detailed comparison of the sensitivity of DINGU and TATB to various external stimuli, supported by experimental data.

Impact Sensitivity

Impact sensitivity is a measure of an explosive's susceptibility to initiation by a sudden, localized mechanical impact. It is commonly quantified by the drop height at which there is a 50% probability of initiation (H₅₀) in a standardized drop-weight impact test, such as the ERL Type 12 apparatus. A higher H₅₀ value indicates lower sensitivity.

Experimental data clearly demonstrates the superior insensitivity of TATB to impact compared to DINGU.

  • DINGU: The impact sensitivity of DINGU has been reported with an H₅₀ value of 88 cm .[3]

  • TATB: TATB is exceptionally insensitive to impact, with reported H₅₀ values often exceeding the limits of standard testing apparatus, typically cited as >320 cm .

This significant difference in impact sensitivity underscores the remarkable stability of the TATB molecule and crystal lattice.

Friction Sensitivity

Friction sensitivity refers to the ease with which an explosive can be initiated by frictional forces. Standardized tests, such as the BAM (Bundesanstalt für Materialprüfung) friction test, are used to determine the frictional load required to cause a reaction. A higher value in Newtons (N) indicates lower sensitivity.

A direct comparison of friction sensitivity is challenging due to the use of different testing apparatus in the available literature.

  • DINGU: The friction sensitivity of DINGU has been determined using a Julius-Peters apparatus, yielding a value of 25 kg .[3] This test is not as commonly reported as the BAM friction test, making direct comparison difficult.

  • TATB: TATB exhibits extremely low friction sensitivity. Data from BAM friction tests indicate that TATB is insensitive to the maximum force applied by the standard apparatus, with a value of >360 N .[4] Another source states it is insensitive to 353 N.

While the test methods differ, the available data strongly suggests that TATB is significantly less sensitive to friction than DINGU.

Shock Sensitivity

Shock sensitivity is a measure of an explosive's propensity to detonate when subjected to a high-pressure shock wave. It is a critical parameter for assessing the safety of explosives in scenarios involving accidental impact or sympathetic detonation. Shock sensitivity is often quantified by the minimum shock pressure required for initiation.

Both DINGU and TATB are classified as insensitive to shock, but TATB is widely regarded as the benchmark for shock insensitivity.

  • TATB: TATB is renowned for its extreme insensitivity to shock.[2][6] Studies on TATB-based explosives, such as PBX 9502 (95% TATB), show a nominal Chapman-Jouguet (CJ) pressure in the range of 28 GPa, indicating the pressure of the detonation wave once established.[7] The pressure required to initiate detonation is significantly higher than for more sensitive explosives.

Qualitatively, the extensive use of TATB in applications demanding the highest levels of safety against accidental detonation is a testament to its superior shock insensitivity.

Thermal Sensitivity

Thermal sensitivity relates to an explosive's stability when exposed to heat. Key parameters include the decomposition temperature and the nature of the decomposition process (e.g., melting, exothermic decomposition). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques used to evaluate thermal stability.

Both DINGU and TATB exhibit good thermal stability.

  • DINGU: Thermogravimetric analysis of DINGU shows a significant weight loss of 90% in the temperature range of 225-250 °C .[8] Isothermal TGA experiments indicate about 70% weight loss in the range of 210-230 °C.[8] The activation energy for its decomposition has been calculated to be 165 kJ/mol.[3]

  • TATB: TATB displays exceptional thermal stability. It undergoes sublimation at temperatures between 320°C and 360°C in an open pan.[9] The thermal decomposition temperature for a TATB byproduct has been reported as 310.3 °C (DSC at a 10 °C/min heating rate).[9] The unique thermal behavior of TATB involves sublimation before significant exothermic decomposition, which is a key factor in its overall insensitivity.

Summary of Sensitivity Data

The following table summarizes the available quantitative sensitivity data for Dinitroglycoluril (DINGU) and 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB).

Sensitivity ParameterDinitroglycoluril (DINGU)1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)Test Method
Impact Sensitivity (H₅₀) 88 cm[3]>320 cmERL Type 12 Drop-Weight
Friction Sensitivity 25 kg[3]>360 N[4]Julius-Peters Apparatus / BAM Friction Tester
Shock Sensitivity Insensitive (Qualitative)Extremely Insensitive (Qualitative)[2][6]Various (e.g., Gap Tests)
Thermal Decomposition 225-250 °C (90% weight loss)[8]Sublimes before significant decomposition; byproduct decomposes at ~310 °C[9]TGA / DSC

Experimental Protocols

To ensure the integrity and reproducibility of sensitivity data, standardized experimental protocols are essential. The following sections detail the methodologies for common sensitivity tests.

Drop-Weight Impact Test (ERL Type 12)

The ERL Type 12 Drop-Weight Impact Test is a widely used method to determine the impact sensitivity of explosives.

Methodology:

  • A small, precisely weighed sample of the explosive (typically 35-40 mg) is placed on a hardened steel anvil.

  • A steel striker is placed on top of the sample.

  • A known weight (e.g., 2.5 kg) is dropped from a specific height onto the striker.

  • The outcome (initiation or no initiation) is recorded. An initiation is typically defined by an audible report, flash, or smoke.

  • The Bruceton "up-and-down" method is commonly employed, where the drop height for the subsequent test is increased or decreased by a set increment depending on the previous result.

  • This process is repeated for a statistically significant number of trials (e.g., 25-50) to determine the H₅₀ value, the height at which there is a 50% probability of initiation.

Causality Behind Experimental Choices: The use of a standardized weight and the Bruceton method allows for a statistically robust determination of the 50% initiation point, providing a reliable measure for comparing the impact sensitivity of different explosives. The precise control over sample mass and drop height ensures reproducibility.

BAM Friction Test

The BAM friction test is a standard method for assessing the sensitivity of explosives to frictional stimuli.

Methodology:

  • A small sample of the explosive is spread on a porcelain plate.

  • A porcelain peg is placed on the sample, and a specific load is applied.

  • The porcelain plate is moved back and forth under the stationary peg for a defined distance and speed.

  • The test is repeated six times at each load level.

  • The lowest load at which an initiation (flame, crackling, or smoke) is observed is recorded.

  • The result is often reported as the force in Newtons (N) at which a 1 in 6 probability of initiation occurs. A result of >360 N indicates that no initiation was observed at the maximum load of the apparatus.

Causality Behind Experimental Choices: The use of standardized porcelain surfaces and a controlled application of force and motion provides a reproducible means of generating frictional heat and pressure on the explosive sample. The 1 in 6 trial criterion is a common convention for determining the threshold for a positive reaction.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are thermal analysis techniques used to study the thermal stability and decomposition of materials.

Methodology:

  • DSC: A small, weighed sample of the explosive is placed in a sealed pan, and an empty reference pan is also prepared. Both pans are heated at a constant rate in a controlled atmosphere. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Exothermic (heat-releasing) or endothermic (heat-absorbing) events are recorded as peaks on a thermogram.

  • TGA: A small, weighed sample is placed in a pan that is suspended from a sensitive microbalance. The sample is heated at a constant rate in a controlled atmosphere, and the change in mass is continuously recorded as a function of temperature.

Causality Behind Experimental Choices: By precisely controlling the heating rate and atmosphere, DSC and TGA provide quantitative information about the temperatures at which thermal events occur and the associated energy changes (DSC) or mass changes (TGA). This allows for a detailed understanding of the thermal decomposition pathway and the onset of instability.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of sensitivity testing and the relationship between different sensitivity parameters.

SensitivityTestingWorkflow cluster_0 Sample Preparation cluster_1 Sensitivity Testing cluster_2 Data Analysis & Interpretation Prep Prepare Explosive Sample Impact Impact Test (e.g., ERL) Prep->Impact Friction Friction Test (e.g., BAM) Prep->Friction Shock Shock Test (e.g., Gap Test) Prep->Shock Thermal Thermal Analysis (DSC/TGA) Prep->Thermal Analysis Determine Sensitivity Parameters (H50, N, GPa, °C) Impact->Analysis Friction->Analysis Shock->Analysis Thermal->Analysis Comparison Compare with Standard Materials Analysis->Comparison Safety Assess Safety & Handling Procedures Comparison->Safety

Caption: Workflow for determining the sensitivity of an energetic material.

SensitivityParameterRelationship center Overall Explosive Sensitivity Impact Impact Sensitivity center->Impact Friction Friction Sensitivity center->Friction Shock Shock Sensitivity center->Shock Thermal Thermal Sensitivity center->Thermal Structure Molecular & Crystal Structure Structure->center Influences

Caption: Interrelationship of factors influencing overall explosive sensitivity.

Conclusion

This comparative guide demonstrates that while both Dinitroglycoluril (DINGU) and 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) are classified as insensitive high explosives, TATB exhibits a significantly lower sensitivity to impact, friction, and shock stimuli. The exceptional insensitivity of TATB is a direct result of its unique molecular and crystalline structure. DINGU, while more sensitive than TATB, still possesses a notable degree of insensitivity compared to more conventional secondary explosives.

The choice between DINGU and TATB for a particular application will depend on the specific safety and performance requirements. For applications demanding the utmost in safety and insensitivity, TATB remains the gold standard. DINGU may be a suitable alternative in scenarios where a balance between performance and a moderate level of insensitivity is desired. It is imperative that researchers and professionals in the field of energetic materials consult and adhere to established safety protocols and conduct thorough testing before incorporating these materials into any system.

References

  • Khire, V. R., et al. "Spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU)." Journal of Hazardous Materials, vol. 119, no. 1-3, 2005, pp. 63-8. [Link]

  • "Dinitroglycoluril." Wikipedia, Wikimedia Foundation, [Link].

  • Urtiew, P. A., et al. "Shock Initiation Experiments and Modeling of Composition B and C-4." Lawrence Livermore National Laboratory, 16 June 2006, [Link].

  • Sandstrom, M. M., et al. "ABL and BAM Friction Analysis Comparison." 15th International Detonation Symposium, 2014. [Link].

  • Dlott, D. D. "Shock initiation and hot spots in plastic-bonded 1,3,5-triamino-2,4,6-trinitrobenzene (TATB)." AIP Publishing, 26 Mar. 2020, [Link].

  • Reynolds, J. G. "Thermal Decomposition of TATB—Review of Molecular Characterization." NDIA Conference Proceedings, 2020. [Link].

  • "LLNL Small-scale Friction Sensitivity (BAM) Test." UNT Digital Library, [Link].

  • "Thermal Decomposition and Safety Assessment of N-Nitrodihydroxyethyl Dinitrate by DSC and ARC." ResearchGate, [Link].

  • Reynolds, J. G., et al. "TATB Thermal Decomposition: An Improved Kinetic Model for Explosive Safety Analysis." OSTI.GOV, 7 Oct. 2021, [Link].

  • Urtiew, P. A., et al. "Shock initiation of 2,4-dinitroimidazole (2,4-DNI)." SciSpace, [Link].

  • Sollier, A., et al. "Double-Shock Initiation of a TATB Based Explosive: Influence of Preshock Pressure and Duration on The Desensitization Effect." ResearchGate, [Link].

  • "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis." TA Instruments, [Link].

  • Steele, B. A., et al. "Shock Hugoniot measurements of single-crystal TATB compressed to 83 GPa." OSTI.GOV, 26 Apr. 2020, [Link].

  • Harris, J. "Friction Sensitivity of Primary Explosives." Defense Technical Information Center, Aug. 1982, [Link].

  • Burnham, A. K., et al. "Comparative Analysis of Sublimation and Thermal Decomposition of TATB." OSTI.GOV, 8 May 2023, [Link].

  • Voelkel, S. J., et al. "Effect of lot microstructure variations on detonation performance of the triaminotrinitrobenzene (TATB)-Based insensitive high explosive PBX 9502." Combustion and Flame, vol. 246, 2022, p. 112373. [Link].

  • "Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)." IIT Kanpur, [Link].

  • "Test 3 (b) (i): BAM Friction." ET Users Group, [Link].

  • "TATB." Sciencemadness Wiki, [Link].

  • Miller, R. S., and R. N. Rogers. "Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate)." Defense Technical Information Center, [Link].

  • Liddiard, T. P., and S. J. Jacobs. "Initiation of Reaction in Explosives by Shocks." Defense Technical Information Center, [Link].

  • "TATB thermal decomposition: an improved kinetic model for explosive safety analysis." Google Books, .
  • Gunger, M. E., and A. M. Star. "Threshold Shock Initiation Parameters of Liquid Phase Ammonium Nitrate." International Society of Explosives Engineers, 2008. [Link].

  • Ghule, V. D., et al. "Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks." Organic Letters, vol. 23, no. 3, 2021, pp. 859-863. [Link].

  • Stinecipher, M. M. "Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)]." UNT Digital Library, [Link].

Sources

A Senior Scientist's Guide to the Computational Analysis of Dinitroglycoluril Isomers: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Towards In Silico Design

Dinitroglycoluril (C₄H₄N₆O₆), commonly known as DINGU, is a high-energy density material (HEDM) that has garnered significant interest as a potential replacement for conventional explosives like RDX and TNT.[1] Its appeal lies in its classification as a relatively insensitive high explosive (HE), a critical attribute for developing low vulnerability ammunition (LOVA).[2][3] DINGU is also a key precursor to the even more powerful tetranitroglycoluril (TNGU).[4] The glycoluril backbone can be nitrated at different positions, leading to various isomers, each with unique structural and energetic properties. Understanding the relationship between an isomer's structure and its stability and performance is paramount for the rational design of new energetic materials.

This guide provides a comprehensive comparison of the key isomers of dinitroglycoluril, grounded in computational analysis. We will move beyond a simple recitation of data to explain the causality behind the choice of computational methods, present a self-validating workflow for analysis, and offer data-driven insights into the performance-stability trade-off of these molecules. This document is intended for researchers and professionals in materials science and drug development who are leveraging computational chemistry to accelerate the discovery and characterization of novel compounds.

The Isomers of Interest: A Tale of Two Configurations

The most widely studied isomers of dinitroglycoluril are the configurational isomers resulting from the nitration at the 1 and 4 positions of the glycoluril scaffold: cis-1,4-dinitroglycoluril and trans-1,4-dinitroglycoluril.[3] The spatial orientation of the nitro groups relative to the fused-ring system is the defining difference, profoundly influencing their molecular properties.

G cluster_isomers Key Dinitroglycoluril Isomers cis_1_4_DNGU cis-1,4-Dinitroglycoluril (Both NO₂ groups on the same face) trans_1_4_DNGU trans-1,4-Dinitroglycoluril (NO₂ groups on opposite faces)

Caption: Configurational Isomers of 1,4-Dinitroglycoluril.

While other positional isomers and tautomers exist, the cis and trans 1,4-isomers have been the focus of significant computational and theoretical investigation, making them ideal candidates for a detailed comparative guide.[5]

Pillar 1: The Rationale Behind the Computational Approach (The 'Why')

A robust computational analysis is built on a foundation of well-chosen methods. The goal is to achieve a balance between predictive accuracy and computational feasibility, a trade-off that is critical in materials screening.

Why Density Functional Theory (DFT)?

For molecules like dinitroglycoluril, Density Functional Theory (DFT) has become the workhorse of computational chemistry.[6] Unlike more computationally demanding ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a simpler, three-dimensional function.[7] This approach provides an excellent compromise, delivering high accuracy for molecular geometries, energies, and electronic properties without the prohibitive computational expense.[8] This efficiency is crucial for screening multiple isomers or designing new derivatives.

Choosing the Right Tools: The B3LYP Functional and 6-31G(d,p) Basis Set

Within the DFT framework, the choice of the functional and basis set is the most critical decision.

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources.[9] For organic molecules containing nitro groups, B3LYP has a long track record of providing reliable results for thermochemistry, electronic structure, and geometry.[10][11]

  • Basis Set - 6-31G(d,p): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set, a Pople-style split-valence basis set, is a widely accepted standard for calculations on organic molecules.[10]

    • 6-31G: This indicates that core electrons are described by 6 functions, while valence electrons are described by two sets of functions (3 and 1, respectively), allowing for more flexibility.

    • (d,p): These are polarization functions. The 'd' functions are added to heavy (non-hydrogen) atoms and 'p' functions are added to hydrogen atoms. These functions allow the orbitals to change shape and "polarize" in the bonding environment, which is essential for accurately describing the polar N-O and C-N bonds in nitro compounds.

This combination, B3LYP/6-31G(d,p), represents a "gold standard" for obtaining reliable, publication-quality data on molecules of this class in a computationally efficient manner.

Pillar 2: A Validated Workflow for Isomer Analysis (The 'How')

To ensure reproducibility and accuracy, a standardized, self-validating workflow is essential. The following protocol outlines the key steps from initial structure to final performance prediction.

workflow cluster_input Step 1: Input Generation cluster_calc Step 2: Quantum Chemical Calculation cluster_analysis Step 3: Property Extraction & Prediction cluster_output Step 4: Comparative Analysis mol_build Generate 3D Structures (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (Find lowest energy structure) mol_build->geom_opt freq_calc Vibrational Frequency Analysis (Confirm true minimum) geom_opt->freq_calc extract_props Extract Structural & Electronic Data (Bond lengths, HOMO-LUMO) freq_calc->extract_props calc_thermo Calculate Thermodynamic Properties (Heat of Formation, BDE) freq_calc->calc_thermo compare Compare Isomers (Stability vs. Performance) extract_props->compare predict_perf Predict Performance (Density, Detonation Velocity/Pressure) calc_thermo->predict_perf predict_perf->compare

Sources

A Comparative Analysis of DINGU in Polymer Bonded Explosives: Performance and Sensitivity Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving field of energetic materials, the quest for explosives that offer a superior balance of high performance and low sensitivity is paramount. 1,4-dinitroglycoluril, commonly known as DINGU, has emerged as a promising candidate in this regard. This guide provides a comprehensive evaluation of the explosive performance of DINGU when incorporated into a Polymer Bonded Explosive (PBX) formulation, drawing objective comparisons with well-established alternatives such as RDX- and HMX-based PBXs. This analysis is supported by a review of available experimental data and standardized testing methodologies.

Introduction to DINGU: A Low-Sensitivity High Explosive

DINGU is a heterocyclic nitramine explosive that has garnered significant interest due to its inherent low sensitivity to external stimuli such as impact and friction, a critical attribute for ensuring safe handling and storage.[1] When formulated into a PBX, where explosive crystals are held within a polymeric binder matrix, these safety characteristics are often enhanced. This guide will delve into the key performance metrics of a hypothetical DINGU-based PBX and compare them against established formulations like PBX 9407 (RDX-based) and PBX 9501 (HMX-based).

Comparative Performance Metrics

The performance of an explosive is multifaceted, encompassing its detonation characteristics, sensitivity to initiation, and thermal stability. The following table summarizes the available data for a representative DINGU PBX formulation in comparison to standard RDX and HMX PBXs. It is important to note that while extensive data exists for RDX and HMX formulations, the data for a simple DINGU PBX is less complete in open literature. Therefore, some values for the DINGU PBX are based on the pure explosive or mixtures and are intended for comparative illustration.

PropertyDINGU-based PBX (Hypothetical: 95% DINGU, 5% Viton A)RDX-based PBX (e.g., PBX 9407: 94% RDX, 6% Exon 461)HMX-based PBX (e.g., PBX 9501: 95% HMX, 5% Binder)
Detonation Velocity (m/s) ~7,580~8,800~8,480[2][3]
Detonation Pressure (GPa) Data not readily available~37~34
Impact Sensitivity (BAM Fallhammer, J) Reported to have "excellent insensitivity"~7.5~12.5[4]
Friction Sensitivity (BAM Friction Apparatus, N) Data not readily available>288[4]>360[4]
Thermal Stability (Decomposition Temp., °C) ~225-250 (Pure DINGU)~210~280

Experimental Methodologies: A Closer Look

The data presented above is derived from standardized experimental tests designed to quantify the performance and safety of explosive materials. Understanding the principles behind these tests is crucial for interpreting the results.

Detonation Velocity and Pressure

The detonation velocity, the speed at which the detonation wave propagates through the explosive, is a primary measure of its performance. It is typically measured using a series of probes (ionization, optical, or contact pins) placed at precise intervals along a cylindrical charge of the explosive. The time-of-arrival of the detonation wave at each probe is recorded, allowing for the calculation of the velocity.

Detonation pressure, the immense pressure generated at the detonation front, is a key indicator of an explosive's brisance or shattering effect. It can be determined through various methods, including the aquarium test or by measuring the shock velocity imparted to a material of known properties in contact with the explosive.

Detonation_Velocity_Measurement cluster_0 Experimental Setup cluster_1 Data Analysis Detonator Detonator Booster Booster Detonator->Booster Initiates PBX_Charge PBX Test Charge Booster->PBX_Charge Initiates Probe_1 Probe 1 Probe_2 Probe 2 Probe_3 Probe 3 Data_Acquisition High-Speed Data Acquisition System Probe_1->Data_Acquisition Signal 1 Probe_2->Data_Acquisition Signal 2 Probe_3->Data_Acquisition Signal 3 Time_Intervals Measure Time Intervals (Δt) between Signals Data_Acquisition->Time_Intervals Velocity_Calc Calculate Velocity (V = Δx / Δt) Time_Intervals->Velocity_Calc Distance Known Distance (Δx) between Probes Distance->Velocity_Calc

Caption: Workflow for Detonation Velocity Measurement.

Sensitivity Testing: Impact and Friction

The sensitivity of an explosive to accidental initiation by mechanical stimuli is a critical safety parameter. Standardized tests, such as those developed by the German Federal Institute for Materials Research and Testing (BAM), are used to quantify this.

  • BAM Impact Test: This test determines the impact energy at which there is a 50% probability of causing an explosion. A specified weight is dropped from varying heights onto a small sample of the explosive. The results are reported in Joules (J).

  • BAM Friction Test: This test assesses the sensitivity of an explosive to frictional stimuli. A porcelain peg is pressed with a specific load onto a sample of the explosive spread on a porcelain plate. The plate is then moved back and forth. The lowest load at which an explosion, spark, or crackling is observed is recorded in Newtons (N).

Sensitivity_Testing_Workflow cluster_Impact BAM Impact Test cluster_Friction BAM Friction Test Impact_Sample Prepare Explosive Sample Drop_Weight Drop Weight from Varying Heights Impact_Sample->Drop_Weight Observe_Impact Observe for Reaction (Explosion, Smoke, etc.) Drop_Weight->Observe_Impact Impact_H50 Determine 50% Probability of Initiation (H50) Observe_Impact->Impact_H50 Friction_Sample Prepare Explosive Sample on Porcelain Plate Apply_Load Apply Load with Porcelain Peg Friction_Sample->Apply_Load Move_Plate Move Plate Back and Forth Apply_Load->Move_Plate Observe_Friction Observe for Reaction (Explosion, Spark, etc.) Move_Plate->Observe_Friction Friction_Threshold Determine Lowest Load for Reaction Observe_Friction->Friction_Threshold

Caption: Workflow for BAM Impact and Friction Sensitivity Testing.

Thermal Stability Analysis

The thermal stability of an explosive determines its safe operating and storage temperature limits. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal decomposition behavior.

  • DSC: Measures the heat flow into or out of a sample as it is heated at a constant rate. This can identify the onset of exothermic decomposition reactions and determine the decomposition temperature.

  • TGA: Measures the change in mass of a sample as a function of temperature. This provides information about the decomposition process and the temperatures at which significant mass loss occurs.

Discussion and Field-Proven Insights

The available data, though incomplete for a simple DINGU PBX, points towards a promising profile for DINGU as an insensitive high explosive. Its detonation velocity is comparable to some RDX-based compositions, although lower than high-performance HMX-based PBXs.[2][3] The most significant advantage of DINGU appears to be its remarkably low sensitivity. Qualitative reports of "excellent insensitivity to the impact of bullets" are highly encouraging for applications where munitions may be subjected to severe mechanical shocks.

The lower detonation velocity of DINGU compared to HMX can be attributed to its molecular structure and lower heat of formation. However, for many applications, extreme detonation pressure is not the sole requirement. A balanced combination of energy output and insensitivity is often more desirable. DINGU's potential to fill this niche is substantial.

The choice of binder in a PBX formulation is critical and significantly influences the final properties of the explosive. While this guide uses Viton A as a hypothetical binder for the DINGU PBX, other binders such as hydroxyl-terminated polybutadiene (HTPB) or various fluoropolymers could be employed to tailor the mechanical and sensitivity characteristics.[5] The interaction between the explosive crystals and the binder matrix is a key area of research for optimizing PBX performance.

Conclusion

DINGU presents a compelling option for the development of next-generation insensitive munitions. Its combination of respectable explosive performance and significantly reduced sensitivity makes it an attractive alternative to more sensitive conventional explosives like RDX and HMX. While a more complete set of experimental data for a standardized DINGU PBX formulation is needed for a definitive comparison, the existing information strongly suggests that DINGU-based PBXs have the potential to enhance the safety and survivability of munitions without an unacceptable compromise in performance. Further research and development into DINGU formulations and their detailed characterization are crucial to fully realize the potential of this promising energetic material.

References

  • US Patent 4,148,674, "Ternary explosive compositions," issued April 10, 1979. [URL not available]
  • Experimental Studies on Improved Plastic Bonded Explosives Materials (PBXs) for Controlled Fragmentation Warheads.
  • Evaluation of Plastic Bonded Explosive (PBX) Formulations Based on RDX, Aluminum, and HTPB for Underwater Applications. Propellants, Explosives, Pyrotechnics, 35(4), 359-364.
  • Characteristics of cast PBX with aluminium. Scientific Technical Review, 62(2), 26-33.
  • Evaluation of the Thermo-mechanical and Explosive Properties of Bimodal and Hybrid Polymer Bonded Explosive (PBX) Compositions.
  • Effect of Crystal Size on the Failure Mechanics Of Polymer Bonded Explosives. AIP Conference Proceedings, 1793(1), 090013.
  • The Effect of High-Quality RDX on the Safety and Mechanical Properties of Pressed PBX.
  • Sensitivity of polymer-bonded explosives from molecular modeling data. Propellants, Explosives, Pyrotechnics, 39(5), 456-463.
  • The Effect of High-Quality RDX on the Safety and Mechanical Properties of Pressed PBX.
  • Preparation and Characterization of Polymer bonded Explosives Based on Isoprene Rubber. Journal of Karary University for Engineering and Science, 1(2).
  • Formulation and Performance Studies of Polymer Bonded Explosives (PBX) Containing Energetic Binder Systems. Part 1.
  • Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)].
  • Experimental Studies on Improved Plastic Bonded Explosives Materials (PBXs) for Controlled Fragmentation Warheads.
  • Effect of Silicone Rubbers on the Properties of RDX-Based PBXs and Their Application in the Explosive Hardening of Steel.
  • Characterization of HMX particles in PBX 9501.
  • “Green” PBX Formulations Based on High Explosives (RDX and HMX) and Water-Soluble pH-Sensitive Polymeric Binders.
  • The comparative effect of HMX content on the detonation performance characterization of PBX 9012 and PBX 9501 high explosives. Combustion and Flame, 228, 246-256.
  • The influence of mechanical properties on the explosiveness of energetic m
  • THE DEVELOPMENT 01i' PI,ASTIC BONDED EXPLOSIVES.
  • Underwater Explosion Performance of RDX/AP-based Aluminized Explosives.
  • Dynamic Mechanical Signatures of Viton A and Plastic Bonded Explosives Based on This Polymer.
  • AWSD Calibration for the HMX Based Explosive PBX 9501. AIP Publishing.
  • Polymer-bonded explosive. Wikipedia.
  • Micromechanics-based Determination of Effective Elastic Properties of Polymer Bonded Explosives. The University of Utah.
  • Mechanical properties characterization of Polymer bonded explosives based on Dynamic elastic modulus measurement†. Sciforum.
  • Characterization, modeling and simulation of the impact damage for polymer bonded explosives.

Sources

A Comparative Toxicological Assessment of DINGU, RDX, and TNT

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Energetic Materials

Introduction

In the field of energetic materials, the pursuit of compounds with reduced sensitivity and enhanced performance is paramount. 1,4-Dinitroglycoluril (DINGU) has emerged as a promising candidate, offering a favorable balance of explosive power and insensitivity compared to traditional military explosives such as 1,3,5-Trinitro-1,3,5-triazinane (RDX) and 2,4,6-Trinitrotoluene (TNT). However, a comprehensive understanding of the toxicological profiles of these materials is crucial for ensuring environmental safety and occupational health. This guide provides a comparative analysis of the toxicity of DINGU, RDX, and TNT, supported by available experimental data. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the development and handling of these energetic compounds.

Comparative Toxicity Data Summary

The following table summarizes the available acute oral toxicity, aquatic toxicity, and genotoxicity data for DINGU, RDX, and TNT. It is important to note that while extensive toxicological data exists for RDX and TNT, the information available for DINGU is comparatively limited.

Toxicological EndpointDINGU (1,4-dinitroglycoluril)RDX (1,3,5-Trinitro-1,3,5-triazinane)TNT (2,4,6-Trinitrotoluene)
Acute Oral Toxicity (LD50) > 5,000 mg/kg (rat and mouse)[1]59 - 100 mg/kg (rat)660 - 1,320 mg/kg (rat)[2]
Aquatic Toxicity Not considered toxic up to 1,000 mg/L (Microtox® assay)[2]48-h EC50 (Daphnia magna): >100 mg/L[3] 96-h LC50 (Fathead minnow): 4.1-6.4 mg/L48-h EC50 (Daphnia magna): 2.3 mg/L 96-h LC50 (Fathead minnow): 2.58 mg/L[4]
Genotoxicity (Ames Test) Data not availableNegativePositive (with and without metabolic activation)

Key Insights from the Data:

  • Acute Oral Toxicity: DINGU exhibits a significantly lower acute oral toxicity compared to both RDX and TNT. With an LD50 value greater than 5,000 mg/kg in rodents, it is classified as slightly toxic or practically nontoxic.[1] RDX is considerably more toxic, with reported LD50 values in rats ranging from 59 to 100 mg/kg. TNT falls in between, with LD50 values in rats reported between 660 and 1,320 mg/kg.[2]

  • Aquatic Toxicity: Based on the available Microtox® assay data, DINGU is not considered toxic to aquatic life at high concentrations.[2] In contrast, both RDX and TNT show evidence of aquatic toxicity. While RDX shows moderate toxicity to fish, TNT is significantly more toxic to both invertebrates and fish.[3][4]

  • Genotoxicity: TNT has been shown to be mutagenic in the Ames test, both with and without metabolic activation, indicating its potential to cause genetic mutations. RDX, however, has consistently tested negative in the Ames test. There is currently a lack of publicly available data on the genotoxicity of DINGU.

Experimental Methodologies for Toxicity Assessment

To ensure the reliability and comparability of toxicological data, standardized experimental protocols are employed. The following sections detail the methodologies for assessing acute oral toxicity, aquatic toxicity, and genotoxicity, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (OECD Guideline 425)

The acute oral toxicity test provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The Up-and-Down Procedure (UDP), as described in OECD Guideline 425, is a sequential testing method that uses a minimal number of animals to estimate the LD50.

Experimental Workflow:

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Causality Behind Experimental Choices:

  • Sequential Dosing: The UDP approach is designed to refine the dose level based on the outcome of the previous animal, thereby minimizing the number of animals required to achieve a statistically valid result. This aligns with the ethical principles of reducing animal use in research.

  • Observation Period: A 48-hour observation period is typically sufficient to observe the acute toxic effects of a substance. However, the observation period can be extended if delayed mortality is expected.

  • Maximum Likelihood Estimation: This statistical method is used to calculate the most probable LD50 value and its confidence intervals from the sequential dosing data.

Aquatic Toxicity Testing (OECD Guideline 202)

The acute immobilization test with Daphnia sp. is a common method for assessing the acute toxicity of substances to aquatic invertebrates. This test determines the concentration of a substance that causes immobilization in 50% of the test organisms (EC50) over a 48-hour exposure period.

Experimental Workflow:

Caption: Workflow for Aquatic Toxicity Testing with Daphnia sp. (OECD 202).

Causality Behind Experimental Choices:

  • Daphnia sp. as a Model Organism: Daphnia are sensitive to a wide range of toxicants and have a short life cycle, making them an ideal indicator species for aquatic toxicity.

  • Immobilization as an Endpoint: Immobilization is a clear and easily observable endpoint that serves as a surrogate for mortality.

  • Controlled Conditions: Maintaining consistent light and temperature conditions is crucial to ensure that the observed effects are due to the test substance and not environmental stressors.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. The test determines if a substance can cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium.

Experimental Workflow:

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Causality Behind Experimental Choices:

  • Histidine-Deficient Strains: The use of bacterial strains that cannot synthesize histidine provides a clear selection system for identifying revertant mutations.

  • S9 Metabolic Activation: The inclusion of an S9 fraction from rat liver homogenate simulates mammalian metabolism, allowing for the detection of substances that become mutagenic only after being metabolized.

  • Multiple Tester Strains: Different strains of S. typhimurium are used to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations), providing a more comprehensive assessment of mutagenic potential.

Conclusion

Based on the currently available data, DINGU presents a significantly more favorable toxicological profile compared to RDX and TNT. Its low acute oral toxicity and low aquatic toxicity suggest a reduced risk to human health and the environment.[1][2] However, the lack of comprehensive genotoxicity data for DINGU represents a critical knowledge gap that should be addressed in future research.

For researchers and professionals in the field of energetic materials, this comparative guide underscores the importance of considering toxicological properties alongside performance and sensitivity. While DINGU shows promise as a safer alternative, a complete toxicological evaluation is necessary to fully characterize its risk profile. The standardized methodologies outlined in this guide provide a framework for conducting such assessments, ensuring the generation of reliable and comparable data for informed decision-making in the development and application of next-generation energetic materials.

References

  • Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahydro 1Himidazo[4,5 b]pyrazine 2(3H) on (HK 56), 2,6 diamino 3,5 dinitro 2,3 dihydropyrazine1 oxide (LLM - DTIC. (2018). Retrieved from [Link]

  • Toxicological Profile for 2,4,6-Trinitrotoluene (TNT). (1995). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Reddy, G., & Hollenbeck, T. (2005). Genotoxicity assessment of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). Journal of Applied Toxicology, 25(6), 527-533. Retrieved from [Link]

  • HEALTH EFFECTS - Toxicological Profile for RDX - NCBI Bookshelf. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • OECD. (2002). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Retrieved from [Link]

  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing. Retrieved from [Link]

  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Retrieved from [Link]

  • Ab initio and DFT study on 1,4-dinitroglycoluril configurational isomers: cis-DINGU and trans-DINGU | Request PDF. (2025). Retrieved from [Link]

  • Health and Environmental Effects Document for RDX Cyclonite ; Final Draft - epa nepis. (1989). Retrieved from [Link]

  • THE TOXIC EFFECTS qF TRINITROTOLUENE (TNT) AND ITS PRIMARY ·DEGRADATION PRODUCTS ON TWO SPECIES OF ALGAE AND THE FATHEAD MINNOW. (n.d.). Retrieved from [Link]

  • Mammalian Toxicological Evaluation of RDX - DTIC. (1980). Retrieved from [Link]

Sources

A Comparative Guide to Dinitroglycoluril as a High-Performance Replacement for Trinitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Analysis for Researchers and Scientists in Energetic Materials

The persistent need for high-performance, safer, and more environmentally benign energetic materials has driven extensive research into alternatives for the stalwart military explosive, 2,4,6-trinitrotoluene (TNT). For over a century, TNT has been the benchmark for explosive formulations due to its reliability, low sensitivity to accidental detonation, and cost-effective manufacturing. However, its moderate performance and significant environmental and toxicological concerns necessitate the development of superior replacements.[1][2] This guide provides a comprehensive comparison of Dinitroglycoluril (DINGU), a promising energetic compound, with TNT, focusing on key performance metrics, safety characteristics, and environmental impact, supported by available experimental data.

Dinitroglycoluril (DINGU): A Profile

Dinitroglycoluril, with the chemical formula C₄H₄N₆O₆, is a heterocyclic energetic material that has garnered significant interest for its high density, impressive detonation performance, and notable stability.[3] It is synthesized through the nitration of glycoluril.[3] Its molecular structure contributes to a higher nitrogen content and a more favorable oxygen balance compared to TNT, which are key indicators of enhanced energetic output.

Head-to-Head Performance: DINGU vs. TNT

The following sections provide a detailed, data-driven comparison of the critical performance parameters of DINGU and TNT.

Physical and Chemical Properties

A fundamental comparison of the physical and chemical properties of DINGU and TNT reveals key differences that influence their performance and application.

PropertyDinitroglycoluril (DINGU)Trinitrotoluene (TNT)
Chemical Formula C₄H₄N₆O₆C₇H₅N₃O₆
Molar Mass 232.11 g/mol [3]227.13 g/mol
Density 1.94 g/cm³[3]1.654 g/cm³[4]
Melting Point Decomposes80.35 °C[4]
Boiling Point 252.87 °C (explosive decomposition)[3]240 °C (decomposes)[4]

DINGU's significantly higher density is a crucial advantage, as it allows for more energetic material to be packed into a given volume, which can lead to superior performance in volume-limited applications. Unlike TNT, which has a distinct melting point allowing for melt-casting, DINGU decomposes before melting.[3][4]

Detonation Performance

Detonation velocity and pressure are primary indicators of an explosive's power and brisance (shattering effect).

Performance MetricDinitroglycoluril (DINGU)Trinitrotoluene (TNT)
Detonation Velocity (Vd) 8450 m/s[3]6900 m/s[5]
Detonation Pressure (Pcj) ~34 GPa (Calculated)~21.3 GPa (187.2 - 213 kilobars)[3][6]
Sensitivity to Initiation

The sensitivity of an explosive to accidental initiation by impact and friction is a critical safety parameter.

Sensitivity ParameterDinitroglycoluril (DINGU)Trinitrotoluene (TNT)
Impact Sensitivity (h₅₀) 88 cm (Bruceton staircase)[3]Relatively Insensitive[4]
Friction Sensitivity 25 kg (Julius-Peters apparatus)[3]Insensitive to 353 N[4]

DINGU demonstrates a moderate sensitivity to impact and friction.[3] While TNT is renowned for its insensitivity, making it very safe to handle, the available data for DINGU suggests it is more sensitive than TNT, a factor that requires careful consideration in handling and formulation.[4]

Thermal Stability

The thermal stability of an explosive is crucial for its safe storage and handling, especially at elevated temperatures.

Thermal PropertyDinitroglycoluril (DINGU)Trinitrotoluene (TNT)
Decomposition Onset 243 °C[3]~180-200°C (in closed systems)[5]
Activation Energy (Decomp.) 165 kJ/mol[3]Varies with conditions

DINGU displays good thermal stability, with decomposition beginning at 243 °C.[3] Differential Scanning Calorimetry (DSC) of TNT shows an endothermic peak at its melting point around 80°C, followed by exothermic decomposition at higher temperatures.[5] The higher decomposition temperature of DINGU is advantageous for its thermal stability.

Experimental Protocols

The determination of the performance and safety characteristics of energetic materials relies on standardized experimental procedures.

Impact Sensitivity Testing (Bruceton Staircase Method)

The impact sensitivity of DINGU was determined using the Bruceton staircase method.[3] This procedure involves dropping a weight from varying heights onto a small sample of the explosive. The outcome of each drop (explosion or no explosion) determines the height of the subsequent drop. The h₅₀ value represents the height from which there is a 50% probability of causing an explosion.

G cluster_workflow Bruceton Staircase Method for Impact Sensitivity start Start with an initial drop height (H1) drop Drop weight on explosive sample start->drop observe Observe outcome (Go/No-Go) drop->observe decision Go (Explosion)? observe->decision decrease_H Decrease drop height by a fixed increment (ΔH) decision->decrease_H Yes increase_H Increase drop height by a fixed increment (ΔH) decision->increase_H No next_drop Perform next drop at new height decrease_H->next_drop increase_H->next_drop next_drop->drop end Calculate h₅₀ after a set number of trials next_drop->end After N trials

Caption: Workflow for the Bruceton staircase method.

Friction Sensitivity Testing (Julius-Peters Apparatus)

The friction sensitivity of DINGU was determined using a Julius-Peters apparatus.[3] This test measures the response of an explosive to a frictional stimulus between two surfaces under a specified load. The result is typically reported as the load at which a reaction (e.g., crackling, smoke, or explosion) is observed.

G cluster_workflow Friction Sensitivity Test (Julius-Peters/BAM Apparatus) start Place explosive sample on a fixed porcelain plate load Apply a known load to a movable porcelain pin in contact with the sample start->load friction Move the plate relative to the pin at a constant speed load->friction observe Observe for any reaction (e.g., sound, light, smoke) friction->observe record Record the load and the outcome observe->record end Determine the lowest load that causes a reaction record->end

Caption: General workflow for friction sensitivity testing.

Broader Context: Other TNT Alternatives

While DINGU shows significant promise, it is important to consider it within the broader landscape of TNT replacement research. Other notable candidates include:

AlternativeKey AdvantagesKey Challenges
Bis-oxadiazole (BOM) High energy (1.5x TNT), low sensitivity, potentially lower toxicity.[7]Synthesis yield and cost.
IMX-101 Insensitive munition with similar lethality to TNT, significantly safer to handle and transport.A formulation, not a single compound.
2,4-Dinitroanisole (DNAN) A key component of many insensitive munitions formulations, melt-castable.Lower performance than TNT on its own.

Environmental and Toxicological Profile

A major impetus for replacing TNT is its adverse environmental and health impacts. TNT is classified as a possible human carcinogen and is toxic to various aquatic and terrestrial organisms.[1] Its persistence and transformation in soil and water lead to long-term contamination issues.

Limited toxicological data is available for DINGU. A study using the Microtox assay, which assesses acute toxicity to aquatic bacteria, has been conducted on DINGU, providing an initial screening of its environmental impact. However, a comprehensive understanding of its long-term environmental fate, including its biodegradation pathways and the toxicity of its degradation products, requires further investigation. The higher nitrogen content of DINGU may also have implications for nitrogen loading in contaminated environments.

Conclusion

Dinitroglycoluril (DINGU) presents a compelling case as a high-performance replacement for TNT. Its superior density and detonation velocity translate to a significantly higher calculated detonation pressure and likely greater brisance. This positions DINGU as a candidate for applications where enhanced shattering effects are desired. Its thermal stability is also a notable advantage.

However, the increased sensitivity of DINGU compared to TNT is a critical factor that must be addressed through careful formulation and handling protocols. Furthermore, while initial toxicity data is available, a more thorough investigation into its environmental fate and toxicological profile is necessary to fully assess its benefits over TNT in this regard.

For researchers and scientists in the field of energetic materials, DINGU represents a promising avenue of exploration. Its performance characteristics warrant further investigation, particularly in formulations designed to mitigate its sensitivity while harnessing its energetic potential. Continued research into its environmental impact will be crucial in determining its viability as a truly next-generation explosive.

References

  • Wikipedia. TNT. [Link]

  • Wikipedia. Dinitroglycoluril. [Link]

  • Wikipedia. Table of explosive detonation velocities. [Link]

  • Stinecipher, M. M., & Stretz, L. A. (1985). Sensitivity and performance characterization of DINGU. [1,4-dinitroglycoluril (DINGU)].
  • U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – 2,4,6-Trinitrotoluene (TNT).
  • Defense Technical Information Center (DTIC). (2018). Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahydro-1Himidazo[4,5- b]pyrazine-2(3H)-one (HK-56), 2,6-diamino-3,5-dinitro-2,3-dihydropyrazine 1-oxide (LLM-105), and 2,4,6-trinitro-3-bromoanisole (TNBA).
  • PubChem. Dinitroglycoluril. [Link]

  • CERES Research Repository. (2024). Dataset for - Environmental Fate of 2,4,6-trinitrotoluene (TNT)
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Wikipedia. Chapman–Jouguet condition. [Link]

  • ResearchGate. Study on Thermal Characteristics of TNT Based Melt‐Cast Explosives.
  • Publications.gc.ca. On the explicit determination of the Chapman- Jouguet parameters for an explosive compound.
  • ResearchGate. Detonation Pressure Measurements in TNT and OCTOL.
  • Science Toys. Testing Explosives. [Link]

  • Google P
  • PubMed.
  • PyroData. Brisance. [Link]

  • National Center for Biotechnology Information. The explosive trinitrotoluene (TNT) induces gene expression of carbonyl reductase in the blue mussel (Mytilus spp.): a new promising biomarker for sea dumped war relicts?.
  • Wikipedia. TNT equivalent. [Link]

  • ResearchGate. Wildlife Toxicity Assessment for 2,4,6-Trinitrotoluene (TNT).
  • Defense Technical Information Center (DTIC). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA.
  • Wikipedia. Brisance. [Link]

  • ResearchGate.
  • Bennett, J. (2018). So Long TNT, There's a New Explosive in Town. Popular Mechanics.

Sources

Safety Operating Guide

Dinitroglycoluril (DNGU) Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Dinitroglycoluril (DNGU) (CAS: 55510-04-8) is a secondary high explosive and a precursor to TNAZ (1,3,3-trinitroazetidine) and Tetranitroglycoluril (TNGU).[1][2] Unlike standard laboratory reagents, DNGU possesses a Division 1.1 mass explosion hazard profile when dry.[1][2]

Critical Warning: DNGU is chemically stable at room temperature but exhibits shock and friction sensitivity.[1][2] Inappropriate disposal attempts (e.g., dry scraping, rapid heating, or mixing with incompatible solvents like acetone in basic conditions) can result in detonation.[1][2]

The Directive: This guide prioritizes Chemical Desensitization followed by Professional Incineration . In-lab chemical destruction (Alkaline Hydrolysis) is provided as a secondary protocol for stabilizing trace residues or small quantities (<5g) where immediate off-site removal is logistically impossible.[1][2]

Part 1: Chemical Profile & Hazard Assessment[1]

The following data dictates the handling protocols described in this guide.

PropertyValue/CharacteristicOperational Implication
Molecular Formula C₄H₄N₆O₆High nitrogen content; energetic decomposition.[1][2]
Solubility DMSO, DMF (Good); Water (Insoluble)Crucial: Aqueous neutralization fails without a co-solvent.[1][2]
Stability Stable < 200°C; Decomposes > 240°CDo not autoclave.[1][2] Do not heat to dry.[1][2]
Reactivity Oxidizer; Reacts with strong reducersKeep away from metal powders (Al, Mg) and hydrides.[1][2]
RCRA Code D003 (Reactivity)Must be declared as "Reactive Waste" for manifest.[1][2]
Impact Sensitivity Moderate (Less than RDX, higher than TNT)Never handle dry powder with metal spatulas.[1][2]

Part 2: Pre-Disposal Stabilization (The "Wet Method")[2]

Before any disposal method is attempted, the material must be desensitized. Dry DNGU is an immediate explosion hazard.[1][2]

Protocol:
  • Wetting: Immediately wet any solid DNGU with a mixture of Water (70%) and Ethanol (30%) .[1][2] The ethanol reduces surface tension, ensuring the hydrophobic crystals are fully coated.

  • Container: Store wetted material in a conductive plastic (antistatic) or borosilicate glass container.[1][2] Avoid standard polyethylene if dry friction is a risk.[1][2]

  • Labeling: Label clearly: "DANGER: WETTED EXPLOSIVE - DINITROGLYCOLURIL - DO NOT DRY."

Part 3: Disposal Decision Matrix

Use the following logic flow to determine the correct disposal route for your specific situation.

Disposal_Matrix Start Start: Assess Material State Is_Bulk Is quantity > 5 grams? Start->Is_Bulk Is_Pure Is it pure solid? Is_Bulk->Is_Pure No (< 5g) Prof_Disposal ROUTE A: Professional Incineration (Lab Pack Service) Is_Bulk->Prof_Disposal Yes (Too dangerous for lab treatment) Is_Pure->Prof_Disposal Yes (Preferred) Condition_Check Is it in Solution? Is_Pure->Condition_Check No (Residue/Solution) Chem_Hydrolysis ROUTE B: Chemical Hydrolysis (In-Lab Destruction) Condition_Check->Prof_Disposal Precipitated/Unknown Condition_Check->Chem_Hydrolysis Dissolved in DMSO/DMF

Figure 1: Decision matrix for DNGU disposal. Note that professional incineration is always the preferred route for bulk quantities.

Part 4: Route A - Professional Waste Management (Preferred)[1][2]

This method transfers liability to a licensed hazardous waste facility (TSDF).[1][2] It is the only compliant method for bulk quantities.[2]

  • Preparation: Ensure material is wetted (at least 20% by weight water/ethanol).[1][2]

  • Packaging: Place the primary container into a secondary containment bag.

  • Lab Packing: Place in a UN-rated drum (steel or poly) filled with vermiculite.

  • Manifesting:

    • Chemical Name: 1,4-Dinitroglycoluril (Wetted).[1][2]

    • Hazards: Explosive (1.1D), Flammable Solid.[1][2]

    • Codes: D003 (Reactive).

  • Vendor Notification: You must explicitly inform the waste vendor of the explosive nature. Standard "lab pack" chemists may not recognize "DNGU" immediately.[1][2]

Part 5: Route B - Chemical Hydrolysis (In-Lab Destruction)[1][2]

Scope: Use this ONLY for trace residues (glassware cleaning) or small quantities (<5g) where off-site disposal is impossible. Mechanism: Alkaline hydrolysis removes the nitro groups, decomposing the energetic backbone into inert glycoluril and nitrate salts.

Reagents Required[2][3][4]
  • Solvent: Dimethyl Sulfoxide (DMSO) - Required to dissolve DNGU.[1][2]

  • Base: 5M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1][2]

  • Cooling: Ice-water bath.[1][2]

Step-by-Step Protocol
  • Dissolution (The Rate Limiting Step):

    • Dissolve the DNGU residue in DMSO.[2]

    • Note: DNGU is insoluble in water.[1][2] If you add aqueous base directly to the solid, it will not react; it will remain an explosive solid sitting in a base bath. It must be in solution.

  • Controlled Hydrolysis:

    • Place the DMSO/DNGU solution in an ice bath (0-5°C). The reaction is exothermic.[2]

    • Slowly add 5M NaOH (aq) dropwise with stirring.

    • Ratio: Maintain a molar excess of base (at least 10:1 Base:DNGU).

    • Observation: The solution may turn yellow/orange (formation of intermediate complexes) and then fade.[2]

  • Digestion:

    • Allow the mixture to stir at room temperature for 24 hours.

    • Validation: Verify no precipitate remains.[1][2]

  • Neutralization & Disposal:

    • The resulting solution contains Glycoluril, Sodium Nitrate, and Sodium Nitrite.[1]

    • Adjust pH to ~7-9 using dilute Sulfuric Acid (H₂SO₄).[1][2] Caution: Do not acidify below pH 4, as Nitrous Acid (HNO₂) may form toxic NOx fumes.[1][2]

    • Dispose of the liquid as Hazardous Waste (Oxidizer/Toxic) .[2] Do not pour down the drain.

Hydrolysis Workflow Visualization

Hydrolysis_Protocol Step1 1. Dissolve DNGU in DMSO Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Add 5M NaOH (Dropwise) Step2->Step3 Exothermic! Step4 4. Stir 24h (Denitration) Step3->Step4 Decomposition Step5 5. Neutralize to pH 8 (Dilute H2SO4) Step4->Step5 Waste Final Waste Stream: Nitrates + Glycoluril Step5->Waste Dispose as Oxidizer

Figure 2: Chemical destruction workflow. The use of DMSO is critical for solubilization prior to hydrolysis.

Part 6: Emergency Contingencies

Spills (Solid)[1][2]
  • Evacuate: Clear the immediate area (radius 10m).

  • Isolate: Do not attempt to sweep dry powder.[1][2] Friction triggers detonation.[1][2]

  • Saturate: Gently mist the spill with the Water/Ethanol mixture from a distance.[2]

  • Collect: Once thoroughly wet, use conductive plastic scoops to transfer to a waste container.[1][2]

Spills (In Solution)
  • Absorb: Use inert absorbents (Vermiculite or Diatomaceous Earth).[1][2]

  • Avoid: Do NOT use paper towels or sawdust.[1][2] If the solvent evaporates, the nitro-compound dries on the combustible cellulose, creating a high-surface-area explosive (similar to Nitrocellulose).[1][2]

References

  • Agrawal, J. P., & Hodgson, R. D. (2007).[1][2] Organic Chemistry of Explosives. Wiley.[1][2] (Source for DNGU synthesis and stability properties).

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] RCRA Orientation Manual: Hazardous Waste Identification (D003 Reactivity). [Link]

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] Compound Summary: Dinitroglycoluril. [Link][1][2]

  • Akhavan, J. (2011).[1][2] The Chemistry of Explosives (3rd ed.).[2] Royal Society of Chemistry.[2] (Source for alkaline hydrolysis mechanisms of nitro-amines).[1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinitroglycoluril
Reactant of Route 2
Dinitroglycoluril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.